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  • Product: (1S,3S,4R)-Entecavir
  • CAS: 1367369-79-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Entecavir: Stereochemistry, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals Abstract Entecavir is a potent and selective carbocyclic nucleoside analogue of 2'-deoxyguanosine, established as a first-line oral antiviral agent for the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entecavir is a potent and selective carbocyclic nucleoside analogue of 2'-deoxyguanosine, established as a first-line oral antiviral agent for the treatment of chronic hepatitis B virus (HBV) infection. Its therapeutic success is critically dependent on its specific stereochemistry, designated as (1S,3R,4S). This guide provides a comprehensive technical overview of Entecavir, with a specific focus on the stereoisomeric relationship between the active pharmaceutical ingredient (API) and its diastereomeric impurity, (1S,3S,4R)-Entecavir. We will explore the molecule's chemical structure, physicochemical properties, synthesis strategies that lead to isomeric impurities, mechanism of action, pharmacology, and the analytical methodologies required to ensure stereochemical purity and drug product quality.

Chemical Identity: The Critical Role of Stereochemistry

Entecavir's biological activity is intrinsically linked to its three-dimensional structure. The molecule possesses three chiral centers on its cyclopentyl ring, leading to the possibility of several stereoisomers.

  • Active Pharmaceutical Ingredient (API): (1S,3R,4S)-Entecavir This is the therapeutically active isomer. Its specific spatial arrangement is crucial for the precise molecular interactions required for intracellular phosphorylation and subsequent inhibition of the HBV polymerase.[1][2]

  • Diastereomeric Impurity: (1S,3S,4R)-Entecavir This isomer, the primary subject of this guide, is a known process-related impurity found in the synthesis of Entecavir. It is also referred to as the Entecavir 4-epimer , as its stereochemistry differs from the active drug only at the 4th carbon position of the cyclopentyl ring.[3][4] While sharing the same molecular formula and mass, its different 3D structure renders it biologically inactive or significantly less potent. Its presence must be strictly controlled in the final drug substance.

The subtle yet critical differences between the active drug and its 4-epimer underscore the importance of stereoselective synthesis and rigorous analytical control in drug development.

Structural Comparison

dot graph Stereoisomers { layout=neato; node [shape=box, style="rounded,filled", fontname="helvetica", fontsize=10]; edge [fontname="helvetica", fontsize=9];

// Nodes API [label="(1S,3R,4S)-Entecavir\n(Active Drug)\nCAS: 142217-69-4", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; Epimer4 [label="(1S,3S,4R)-Entecavir\n(4-Epimer Impurity)\nCAS: 1367369-80-9", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2.5,0!"]; Epimer1 [label="(1R,3R,4S)-Entecavir\n(1-Epimer Impurity)\nCAS: 1367369-78-5", fillcolor="#FBBC05", fontcolor="#202124", pos="-2.5,0!"];

// Edges API -- Epimer4 [label="Diastereomers\n(Epimers at C4)"]; API -- Epimer1 [label="Diastereomers\n(Epimers at C1)"]; } dot Caption: Relationship between active Entecavir and its key diastereomeric impurities.

Physicochemical Properties

The properties of the active (1S,3R,4S) isomer are well-characterized. Data for the (1S,3S,4R) epimer is sparse, as it is primarily studied in the context of its analytical separation from the API.

Property(1S,3R,4S)-Entecavir (API)Reference
IUPAC Name 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one[5]
CAS Number 142217-69-4[3]
Molecular Formula C₁₂H₁₅N₅O₃[3]
Molecular Weight 277.28 g/mol [3]
Physical Form White to off-white crystalline powder[5]
Melting Point >220 °C[5]
Solubility Slightly soluble in water (2.4 mg/mL)[5]
pKa 2.8 and 9.8[6]
LogP -0.8[5]
Protein Binding ~13%[1][7]

Note: The monohydrate form of Entecavir has a molecular weight of 295.3 g/mol .

Synthesis and the Origin of Stereoisomeric Impurities

The synthesis of Entecavir is a complex multi-step process, a testament to the challenge of constructing the carbocyclic core with precise stereocontrol. Unlike natural nucleosides, which can be derived from ribose, Entecavir's carbocyclic moiety must be built from the ground up.

Several synthetic routes have been developed, often starting from precursors like D-ribose, sodium cyclopentadienyl, or utilizing strategies like asymmetric total synthesis. The causality behind the formation of impurities like the (1S,3S,4R) epimer lies in the difficulty of perfectly controlling the stereochemistry at each chiral center during these complex transformations. For example, reduction steps or the introduction of hydroxyl groups may not be perfectly stereoselective, leading to the formation of a mixture of diastereomers that must be separated in downstream processing.

High-Level Synthetic Workflow Example (from D-Ribose)

SynthesisWorkflow cluster_0 Core Construction cluster_1 Stereocenter & Base Addition cluster_2 Final Product Start D-Ribose Intermediate1 Multi-step Conversion Start->Intermediate1 ~15 steps AllylicAlcohol Key Allylic Alcohol Intermediate (S.3) Intermediate1->AllylicAlcohol ProtectedCarbocycle Protected Carbocycle with correct stereochemistry AllylicAlcohol->ProtectedCarbocycle Functionalization Coupling Mitsunobu Coupling with Guanine derivative ProtectedCarbocycle->Coupling ProtectedEntecavir Protected Entecavir Coupling->ProtectedEntecavir Deprotection Deprotection ProtectedEntecavir->Deprotection Purification Chromatographic Purification (Removes Impurities) Deprotection->Purification API (1S,3R,4S)-Entecavir Purification->API

Mechanism of Action of (1S,3R,4S)-Entecavir

The antiviral activity of Entecavir is a result of its targeted interference with the HBV replication cycle inside infected hepatocytes. The specific (1S,3R,4S) stereoconfiguration is essential for efficient recognition by cellular kinases and the viral polymerase.

  • Intracellular Activation : Entecavir is a prodrug that, upon entering a liver cell, is rapidly and efficiently phosphorylated by cellular kinases to its active form, entecavir triphosphate (ETV-TP). The intracellular half-life of the active triphosphate metabolite is approximately 15 hours.[1]

  • Competitive Inhibition : ETV-TP is a structural mimic of the natural substrate, deoxyguanosine triphosphate (dGTP). It competes with dGTP for binding to the active site of the HBV polymerase (a reverse transcriptase).

  • Triple Inhibition of Polymerase Activity : A key feature of Entecavir is its ability to inhibit all three distinct functions of the HBV polymerase, effectively shutting down viral DNA synthesis.

    • Base Priming : Blocks the initiation of DNA synthesis.

    • Reverse Transcription : Prevents the synthesis of the negative DNA strand from the viral RNA template.

    • Positive-Strand Synthesis : Halts the completion of the double-stranded HBV DNA.

The (1S,3S,4R) epimer, due to its altered shape, is not expected to fit correctly into the active sites of either the cellular kinases or the HBV polymerase, thus explaining its lack of significant antiviral activity.

Intracellular Activation and Inhibition Pathway

MoA

Pharmacokinetic Profile of (1S,3R,4S)-Entecavir

The ADME (Absorption, Distribution, Metabolism, Excretion) profile of Entecavir allows for convenient once-daily oral dosing.

PK ParameterDescriptionReference
Absorption Rapidly absorbed orally, with Tₘₐₓ between 0.5-1.5 hours. Bioavailability is >70%. Administration with food decreases Cₘₐₓ by 44-46% and AUC by 18-20%.[7]
Distribution Extensively distributed into tissues, with an apparent volume of distribution exceeding total body water. Plasma protein binding is low at ~13%.[2]
Metabolism Not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) system. Metabolism is minimal, with only minor amounts of phase II glucuronide and sulfate conjugates observed.[2][7]
Excretion Primarily eliminated by the kidneys, with 62-73% of the dose recovered as unchanged drug in the urine. Elimination occurs via both glomerular filtration and active tubular secretion.[2]
Half-life The terminal elimination half-life is long (128-149 hours), but an effective half-life of ~24 hours supports once-daily dosing.

The minimal interaction with the CYP450 system is a significant clinical advantage, as it reduces the potential for drug-drug interactions. Dose adjustment is required for patients with renal impairment.[2]

Analytical Methodologies for Impurity Profiling

Ensuring the stereochemical purity of Entecavir is a critical quality control measure. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating and quantifying the API from its diastereomeric impurities, including the (1S,3S,4R) 4-epimer.

Exemplary HPLC Protocol for Diastereomeric Impurity Analysis

This protocol is a self-validating system designed for the robust separation of Entecavir from its impurities. The choice of a C18 stationary phase provides the necessary hydrophobicity, while the isocratic mobile phase ensures reproducible retention times. The column temperature is controlled to guarantee consistent selectivity.

Objective: To separate (1S,3R,4S)-Entecavir from its diastereomeric impurities, including (1S,3S,4R)-Entecavir.

Methodology:

  • Instrumentation:

    • HPLC system with a quaternary pump and PDA or UV detector (e.g., Waters 2695 with 2996 PDA detector).

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase: A mixture of 950 mL Milli-Q water and 50 mL acetonitrile.

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 40°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

    • Diluent: Mobile Phase.

  • Sample Preparation:

    • Standard Solution: Prepare a standard solution of Entecavir in the diluent at a known concentration (e.g., 500 µg/mL).

    • Test Solution (Drug Substance): Accurately weigh and dissolve the Entecavir drug substance in the diluent to achieve the target concentration.

    • Test Solution (Drug Product): An amount of powdered tablets equivalent to the API is dispersed in the diluent, sonicated, and centrifuged to prepare the final solution for injection.

  • Analysis and System Suitability:

    • Inject the standard and test solutions.

    • The method is validated by ensuring the resolution between the Entecavir peak and the nearest impurity peak is greater than 2.0.

    • The limit of detection for impurities with this method can be below 0.01%.

Analytical Workflow Diagram

HPLCWorkflow Prep Sample Preparation (API or Drug Product in Diluent) Inject Inject 20 µL into HPLC Prep->Inject Column Separation on C18 Column (40°C, Isocratic Mobile Phase) Inject->Column Detect UV Detection at 254 nm Column->Detect Data Data Acquisition & Chromatogram Generation Detect->Data Analysis Peak Integration & Quantification - Calculate % Impurity - Verify Resolution > 2.0 Data->Analysis

Conclusion

(1S,3S,4R)-Entecavir is best understood not as a therapeutic agent, but as a critical process-related impurity of the potent anti-HBV drug, (1S,3R,4S)-Entecavir. The absolute stereochemistry of the active molecule is fundamental to its mechanism of action, enabling the precise molecular interactions that lead to the inhibition of viral replication. The formation of the (1S,3S,4R) epimer and other diastereomers is a direct consequence of the complexities of stereoselective organic synthesis. For researchers and drug development professionals, the focus remains on designing synthetic routes that maximize the yield of the desired (1S,3R,4S) isomer while developing and validating robust analytical methods, such as RP-HPLC, to detect, quantify, and control the levels of stereoisomeric impurities to ensure the safety, purity, and efficacy of the final drug product.

References

  • PubChem. (n.d.). Entecavir. National Center for Biotechnology Information. Retrieved from [Link]

  • Sims, K. A., & Woodland, A. M. (2006). The discovery and development of a potent antiviral drug, Entecavir, for the treatment of chronic hepatitis B. Hepatology International, 1(1), 14–19. Retrieved from [Link]

  • MedPath. (2025, July 21). Entecavir | Advanced Drug Monograph. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Baraclude (entecavir) oral solution label. Accessdata.fda.gov. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Center for Drug Evaluation and Research - Application Number: 21-797 / 21-798. Accessdata.fda.gov. Retrieved from [Link]

  • Pharmacology of Entecavir (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 12). YouTube. Retrieved from [Link]

  • University of Liverpool. (n.d.). Entecavir PK Fact Sheet. Liverpool Drug Interactions Group. Retrieved from [Link]

  • Lam, A. M., et al. (2019). Effect of Plasma Protein Binding on the Anti-Hepatitis B Virus Activity and Pharmacokinetic Properties of NVR 3-778. Antimicrobial Agents and Chemotherapy, 63(5), e02325-18. Retrieved from [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Journal of Virology, 81(8), 3992–4001. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Entecavir? Retrieved from [Link]

  • Veeprho. (n.d.). Entecavir-4-Epimer. Retrieved from [Link]

  • Balaji, N., & Sultana, S. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1848-1856. Retrieved from [Link]

  • Lee, S. H., et al. (2018). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. Molecules, 23(3), 685. Retrieved from [Link]

  • Muhammad Ashraf, et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(1). Retrieved from [Link]

  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ, 7(3). Retrieved from [Link]

  • ResearchGate. (n.d.). LC determination of diastereomeric impurities of entecavir in drug substances and drug products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Retrieved from [Link]

  • Velasco, J., et al. (2013). Total Synthesis of Entecavir. Retrieved from [Link]

  • Allmpus. (n.d.). ENTECAVIR EP IMPURITY D / ENTECAVIR 4-EPIMER / (1S,3R,4R)-ENTECAVIR. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and physicochemical properties of entecavir. Retrieved from [Link]

  • Yan, J. H., et al. (2006). Entecavir pharmacokinetics, safety, and tolerability after multiple ascending doses in healthy subjects. Journal of Clinical Pharmacology, 46(1), 35-43. Retrieved from [Link]

  • PubChem. (n.d.). Entecavir 4-epimer. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Entecavir. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Entecavir and Its Novel Class of Analogs. Retrieved from [Link]

  • Siddiqui, A., et al. (2011). Solubilization of entecavir by povidone to overcome content uniformity challenges for low-dose tablet formulations. AAPS PharmSciTech, 12(2), 543–550. Retrieved from [Link]

  • PubChem. (n.d.). Entecavir 1-epimer. National Center for Biotechnology Information. Retrieved from [Link]

  • DrugFuture. (n.d.). ENTECAVIR 1-EPIMER. Retrieved from [Link]

  • Choi, Y., et al. (2011). Synthesis of entecavir and its novel class of analogs. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.7.1-17. Retrieved from [Link]

  • Scott, L. J., & Keating, G. M. (2009). Entecavir: a review of its use in chronic hepatitis B. Drugs, 69(8), 1003–1033. Retrieved from [Link]

  • Rivkin, A. (2007). Entecavir: a new nucleoside analogue for the treatment of chronic hepatitis B. Drugs of Today, 43(4), 201–220. Retrieved from [Link]

Sources

Exploratory

Mechanism of Action of (1S,3S,4R)-Entecavir Against Hepatitis B Virus Polymerase

An In-Depth Technical Guide Abstract Entecavir (ETV), a carbocyclic analog of 2'-deoxyguanosine, stands as a cornerstone in the therapeutic arsenal against chronic Hepatitis B virus (HBV) infection. Its profound antivira...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Entecavir (ETV), a carbocyclic analog of 2'-deoxyguanosine, stands as a cornerstone in the therapeutic arsenal against chronic Hepatitis B virus (HBV) infection. Its profound antiviral efficacy is rooted in a highly specific and multi-faceted inhibition of the HBV polymerase (reverse transcriptase, RT), the central enzyme in the viral replication cascade. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning Entecavir's action. We will dissect the intracellular activation pathway, the tripartite inhibition of the polymerase's functions—priming, reverse transcription, and DNA synthesis—and the structural basis for its high potency and selectivity. Furthermore, this guide will explore the molecular genetics of viral resistance and detail the key experimental methodologies employed to elucidate this mechanism, offering a robust resource for researchers in virology and antiviral drug development.

Introduction: The Hepatitis B Virus Polymerase - A Multifunctional Target

Hepatitis B virus, a member of the Hepadnaviridae family, replicates its partially double-stranded DNA genome via a unique protein-primed reverse transcription process.[1] This entire replication scheme is orchestrated by a single viral protein: the HBV polymerase.[2] This large, multifunctional enzyme is comprised of four distinct domains, each with essential roles[2][3][4]:

  • Terminal Protein (TP) Domain: Located at the N-terminus, it uniquely acts as the protein primer for the initiation of negative-strand DNA synthesis.[1][3]

  • Spacer Domain: A flexible region whose precise function is not fully understood but is considered non-essential for core enzymatic activity.[2][5]

  • Reverse Transcriptase (RT) Domain: The catalytic core responsible for both RNA-dependent DNA synthesis (reverse transcription) of the pre-genomic RNA (pgRNA) and DNA-dependent DNA synthesis of the positive-strand DNA.[2][3] This is the primary target for all currently approved nucleos(t)ide analogue (NA) therapies.[2]

  • Ribonuclease H (RNase H) Domain: Located at the C-terminus, it is responsible for degrading the pgRNA template from the nascent DNA-RNA hybrid during reverse transcription.[2][3]

The dependence of HBV on the continuous enzymatic activity of the RT domain makes it an exceptionally vulnerable and attractive target for antiviral intervention. Entecavir was designed to exploit this dependency.[6]

The Entecavir Activation Pathway: A Prerequisite for Activity

Entecavir is administered as a prodrug and, being a nucleoside analogue, requires intracellular phosphorylation to become pharmacologically active.[7][8] This conversion is efficiently carried out by host cellular kinases.

  • Initial Monophosphorylation: Entecavir is first converted to Entecavir monophosphate (ETV-MP). Studies suggest that deoxyguanosine kinase (dGK), particularly in mitochondria, can perform this initial step.[9][10]

  • Subsequent Phosphorylations: ETV-MP is subsequently phosphorylated to Entecavir diphosphate (ETV-DP) and finally to the active moiety, Entecavir triphosphate (ETV-TP).[11]

The active ETV-TP has a prolonged intracellular half-life of approximately 15 hours, which supports a convenient once-daily dosing regimen.[7][11] The high efficiency of this intracellular conversion contributes significantly to Entecavir's overall potent antiviral effect.[6]

G ETV Entecavir (Prodrug) ETV_MP Entecavir-MP ETV->ETV_MP Phosphorylation ETV_DP Entecavir-DP ETV_MP->ETV_DP Phosphorylation ETV_TP Entecavir-TP (Active Moiety) ETV_DP->ETV_TP Phosphorylation Host_Kinases Host Cellular Kinases (e.g., dGK) Host_Kinases->ETV_MP Host_Kinases->ETV_DP Host_Kinases->ETV_TP caption Fig. 1: Intracellular phosphorylation cascade of Entecavir. G cluster_replication HBV Replication Cycle cluster_inhibition Entecavir-TP Inhibition pgRNA pgRNA Template Priming 1. Priming (TP Domain) pgRNA->Priming RT_step 2. Reverse Transcription (- Strand Synthesis) Priming->RT_step DNA_synth 3. DNA Synthesis (+ Strand Synthesis) RT_step->DNA_synth Mature_DNA Mature rcDNA DNA_synth->Mature_DNA ETV_TP Entecavir-TP Inhibit_Priming Competes with dGTP ETV_TP->Inhibit_Priming Inhibit_RT Incorporation & Delayed Chain Termination ETV_TP->Inhibit_RT Inhibit_DNA_synth Incorporation & Delayed Chain Termination ETV_TP->Inhibit_DNA_synth Inhibit_Priming->Priming Inhibits Inhibit_RT->RT_step Inhibits Inhibit_DNA_synth->DNA_synth Inhibits caption Fig. 2: Tripartite inhibition of HBV polymerase by Entecavir-TP.

Fig. 2: Tripartite inhibition of HBV polymerase by Entecavir-TP.

Structural Basis of Potency and Selectivity

Entecavir exhibits antiviral potency that is over 100-fold greater than that of Lamivudine in cell culture. [6][12]This superior activity is a result of both efficient phosphorylation and a high affinity of ETV-TP for the HBV polymerase. [6][13]

High Affinity Binding

While a high-resolution crystal structure of the full HBV polymerase remains elusive, three-dimensional homology models based on the well-characterized HIV-1 RT structure have provided crucial insights. [6][14]These models predict the existence of a novel hydrophobic pocket at the rear of the dNTP binding site. [6][12][15]This pocket perfectly accommodates the exocyclic alkene moiety of Entecavir, creating additional favorable interactions that are not possible for the natural substrate dGTP. [6][12]This "optimal fit" is a key determinant of ETV-TP's low inhibition constant (Kᵢ) and its ability to outcompete dGTP effectively. [6]

High Selectivity and Safety Profile

A critical feature of any successful antiviral is its selectivity for the viral target over host enzymes. Entecavir demonstrates a remarkable safety profile, largely because ETV-TP is a very poor substrate for human DNA polymerases α, β, and δ. [16]Most importantly, it does not significantly inhibit mitochondrial DNA polymerase gamma (Pol γ). [16][17]In vitro assays show that Pol γ fails to recognize and incorporate ETV-TP into DNA, even at high concentrations, thus explaining the low incidence of mitochondrial toxicity observed clinically. [16]

Parameter Entecavir (ETV) Lamivudine (LVD) Adefovir (ADV) Reference
EC₅₀ (HBV, nM) 5.3 ~1500 ~8950 [6]
IC₅₀ (HBV Pol, nM) 0.5 (as ETV-TP) >6 (as LVD-TP) 243 (as ADV-DP) [6]
Kᵢ (HBV Pol, nM) 0.04 (as ETV-TP) 0.35 (as LVD-TP) 0.53 (as ADV-DP) [6]
Inhibition of Pol γ No significant inhibition Low inhibition Low inhibition [16]

Table 1: Comparative Potency of Entecavir and Other NRTIs against HBV.

Mechanisms of Entecavir Resistance

Entecavir possesses a high genetic barrier to resistance in treatment-naïve patients. [18][19]The development of clinically significant resistance is a multi-step process that typically requires pre-existing Lamivudine resistance mutations followed by the acquisition of additional specific substitutions. [18][20]

  • Primary Lamivudine Resistance: The initial step often involves mutations in the highly conserved YMDD motif of the RT domain, most commonly M204V or M204I, often accompanied by L180M. [18][21]These mutations alone confer a low-level (approximately 8-fold) reduction in susceptibility to Entecavir. [13][18]2. Secondary Entecavir-Specific Mutations: For high-level resistance to emerge, at least one additional mutation is required at residues T184, S202, or M250. [18][20] The mechanistic basis for this resistance involves steric hindrance. [20]Molecular modeling suggests that these substitutions, particularly T184 and S202, reposition the YMDD loop, which in turn reduces the size of the ETV-TP binding pocket, thereby sterically excluding the drug from the active site. [20]The impaired "fit" leads to a significantly reduced binding affinity of ETV-TP for the mutant polymerase.

    Mutation(s) Effect on Entecavir Susceptibility Mechanism Reference
    L180M + M204V Low-level resistance (~8-fold) Initial change in active site conformation [13][18]
    L180M + M204V + T184G/S/L/I/A/C High-level resistance Steric clash, repositioning of YMDD loop [20]
    L180M + M204V + S202G/I/C High-level resistance Disruption of H-bonding, repositioning of YMDD loop [20]
    L180M + M204V + M250V/I/L High-level resistance Repositions primer-template, shifting the binding pocket [20]

    Table 2: Key Mutations Associated with Entecavir Resistance.

Key Experimental Protocols

The elucidation of Entecavir's mechanism relied on a suite of biochemical and cell-based assays. Below are representative protocols that form the foundation of such investigations.

HBV Endogenous Polymerase Assay

This assay directly measures the inhibition of viral DNA synthesis by the polymerase within intact viral capsids isolated from HBV-producing cells.

Principle: Isolated HBV nucleocapsids contain the active polymerase-pgRNA complex. The assay measures the incorporation of a radiolabeled dNTP (e.g., [α-³²P]dGTP) into newly synthesized viral DNA in the presence or absence of an inhibitor.

Step-by-Step Methodology:

  • Isolate Nucleocapsids: Lyse HBV-producing cells (e.g., HepG2.2.15) and precipitate viral nucleocapsids from the cytoplasmic extract using polyethylene glycol (PEG).

  • Reaction Setup: Prepare reaction mixtures in a buffer containing MgCl₂, KCl, DTT, and non-radiolabeled dATP, dCTP, and TTP.

  • Add Inhibitor: Add serial dilutions of ETV-TP or a control compound to the reaction tubes.

  • Initiate Reaction: Start the polymerase reaction by adding the nucleocapsid preparation and [α-³²P]dGTP. Incubate at 37°C for 2-4 hours.

  • Stop Reaction & Purify DNA: Terminate the reaction with EDTA. Treat with proteinase K and SDS to release the DNA. Purify the DNA via phenol-chloroform extraction and ethanol precipitation.

  • Analysis: Resolve the radiolabeled DNA products on a 1.2% agarose gel. Dry the gel and expose it to a phosphor screen. Quantify the incorporated radioactivity to determine the IC₅₀ value.

Fig. 3: Workflow for HBV Endogenous Polymerase Assay.

Cell-Based HBV Replication Assay

This assay evaluates the antiviral's efficacy in the context of the entire viral replication cycle within a host cell.

Principle: An HBV-producing stable cell line (e.g., HepG2.2.15) is treated with the antiviral compound. The amount of HBV DNA that is actively replicated is then quantified, typically by Southern blot or qPCR.

Step-by-Step Methodology:

  • Cell Culture: Plate HepG2.2.15 cells in 6-well plates and allow them to adhere.

  • Drug Treatment: Treat the cells with serial dilutions of Entecavir or control compounds for 6-9 days, replacing the medium and drug every 3 days.

  • Harvest Cells: Wash the cells with PBS and lyse them.

  • Isolate Viral DNA: Isolate intracellular HBV core particles. Extract the viral DNA from these particles as described in the polymerase assay.

  • Quantification (Southern Blot): a. Digest a portion of the DNA with a restriction enzyme that does not cut the HBV genome to linearize any plasmid DNA. b. Run the DNA on an agarose gel and transfer to a nylon membrane. c. Hybridize with a ³²P-labeled HBV-specific DNA probe. d. Expose to a phosphor screen and quantify the signals corresponding to relaxed circular (RC), double-stranded linear (DSL), and single-stranded (SS) HBV DNA.

  • Calculate EC₅₀: Determine the drug concentration that reduces the HBV DNA replication intermediates by 50%.

Conclusion

The mechanism of action of Entecavir against the HBV polymerase is a paradigm of targeted antiviral therapy. Its success stems from a combination of favorable pharmacokinetics, including efficient intracellular activation, and a potent, multi-pronged attack on its enzymatic target. By competitively inhibiting all three catalytic functions of the polymerase and causing delayed chain termination, Entecavir effectively cripples the viral replication engine. The structural basis for its high potency and selectivity against host polymerases underpins its excellent efficacy and safety profile. While the emergence of resistance presents a clinical challenge, understanding its molecular basis provides a roadmap for the development of next-generation inhibitors. The continued study of the intricate interactions between Entecavir and the HBV polymerase will undoubtedly fuel future advancements in the management of chronic Hepatitis B.

References

  • What is the mechanism of Entecavir?
  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Antimicrobial Agents and Chemotherapy, 51(2), 341–349. [Link]

  • Salim, M. T., & D'Souza, V. M. (2012). Unveiling the roles of HBV polymerase for new antiviral strategies. Future Virology, 7(12), 1185–1196. [Link]

  • Langley, D. R., et al. (2007). Inhibition of hepatitis B virus polymerase by entecavir. Antimicrobial Agents and Chemotherapy, 51(2), 341-349. [Link]

  • Wikipedia. Hepatitis B virus DNA polymerase. [Link]

  • Solaroli, N., et al. (2012). Entecavir competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart. Biochemical Pharmacology, 84(6), 749-756. [Link]

  • What is the mechanism of Entecavir Maleate?
  • Fung, J., & Lai, C. L. (2009). The saga of entecavir. Hepatology International, 3(3), 424–433. [Link]

  • Solaroli, N., et al. (2012). Entecavir competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart. Biochemical Pharmacology, 84(6), 749-756. [Link]

  • Sasadeusz, J., et al. (2018). Resistance mutations of hepatitis B virus in entecavir-refractory patients. Hepatology Research, 48(10), E224-E234. [Link]

  • Yasutake, Y., et al. (2021). Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology, 95(16), e00532-21. [Link]

  • Clark, D. N., & Hu, J. (2022). Spacer Domain in Hepatitis B Virus Polymerase: Plugging a Hole or Performing a Role?. Journal of Virology, 96(7), e02111-21. [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Antimicrobial Agents and Chemotherapy, 51(2), 341–349. [Link]

  • Rodrigo, L. (2017). How entecavir works in hepatitis B?. ResearchGate. [Link]

  • Colonno, R. J., et al. (2007). Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 51(8), 2926–2932. [Link]

  • Yasutake, Y., et al. (2021). Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology, 95(16), e00532-21. [Link]

  • ResearchGate. Schematic representation of hepatitis B virus polymerase domains and terminal protein (TP) subdomains. [Link]

  • Jones, M., & Hu, J. (2021). The hepatitis B virus polymerase. Current Opinion in Virology, 50, 113-120. [Link]

  • Papatheodoridi, M., et al. (2021). Entecavir resistance in a patient with treatment-naïve HBV: A case report. Experimental and Therapeutic Medicine, 22(1), 715. [Link]

  • Yasutake, Y., et al. (2021). Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology, 95(16), e00532-21. [Link]

  • Sagnelli, C., et al. (2023). Immune Escape and Drug Resistance Mutations in Patients with Hepatitis B Virus Infection: Clinical and Epidemiological Implications. Viruses, 15(7), 1459. [Link]

  • Zhang, Q., et al. (2012). Profile of HBV polymerase gene mutations during entecavir treatment in patients with chronic hepatitis B. Journal of Gastroenterology and Hepatology, 27(1), 102-107. [Link]

  • Langley, D. R., et al. (2004). Efficacies of Entecavir against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro. Antimicrobial Agents and Chemotherapy, 48(2), 341–349. [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Antimicrobial Agents and Chemotherapy, 51(2), 341–349. [Link]

  • Innaimo, S. F., et al. (2008). The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B. Antiviral Chemistry and Chemotherapy, 19(2), 45–59. [Link]

  • Yim, H. J., et al. (2010). Mechanism of Entecavir Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation. Antimicrobial Agents and Chemotherapy, 54(2), 882–889. [Link]

  • Levine, S., et al. (2010). Mechanistic Characterization and Molecular Modeling of Hepatitis B Virus Polymerase Resistance to Entecavir. PLoS ONE, 5(2), e9195. [Link]

  • Kumamoto University. (2019). Researchers report mechanism of HBV drug entecavir and the cause of drug resistance. EurekAlert!. [Link]

  • Tavis, J. E., et al. (2020). Chemical Approaches to Inhibiting the Hepatitis B Virus Ribonuclease H. Accounts of Chemical Research, 53(5), 1105–1114. [Link]

  • de Man, R. A., et al. (2002). Entecavir is superior to lamivudine in reducing hepatitis B virus DNA in patients with chronic hepatitis B infection. Gastroenterology, 123(6), 1856-1863. [Link]

  • Tavis, J. E., et al. (2020). Chemical Approaches to Inhibiting the Hepatitis B Virus Ribonuclease H. Accounts of Chemical Research, 53(5), 1105–1114. [Link]

  • Balasubramanian, A., et al. (2014). Inhibition studies of HBV DNA polymerase using seed extracts of Pongamia pinnata. Journal of Coastal Life Medicine, 2(10), 799-803. [Link]

  • Le, M. T., et al. (2012). Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine. Journal of Virology, 86(10), 5779–5791. [Link]

  • Lai, C. L., et al. (2006). Entecavir versus Lamivudine for Patients with HBeAg-Negative Chronic Hepatitis B. New England Journal of Medicine, 354(10), 1011-1020. [Link]

  • ResearchGate. Comparison of entecavir vs lamivudine in HBeAg positive and HBeAg-negative treatment-naïve patients with chronic hepatitis B (CHB). [Link]

  • Li, Y., et al. (2013). Effects of entecavir and lamivudine for hepatitis B decompensated cirrhosis: Meta-analysis. World Journal of Gastroenterology, 19(39), 6707–6717. [Link]

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Sources

Foundational

discovery and synthesis history of (1S,3S,4R)-Entecavir

An In-Depth Technical Guide to the Discovery and Synthesis of (1S,3S,4R)-Entecavir Introduction: A Paradigm Shift in Hepatitis B Therapy Entecavir, marketed under the trade name Baraclude®, is a potent and selective carb...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of (1S,3S,4R)-Entecavir

Introduction: A Paradigm Shift in Hepatitis B Therapy

Entecavir, marketed under the trade name Baraclude®, is a potent and selective carbocyclic nucleoside analog of 2'-deoxyguanosine that has fundamentally altered the treatment landscape for chronic Hepatitis B virus (HBV) infection.[1][2] Its unique molecular architecture, featuring a cyclopentane core in place of the natural ribose sugar, provides metabolic stability, while an exocyclic double bond locks the carbocycle into a conformation that mimics the natural substrate.[3] This design allows it to potently inhibit HBV DNA polymerase, acting on all three stages of the viral replication process: priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[2][4] The journey from its initial synthesis to its approval as a first-line therapy is a compelling narrative of serendipity, medicinal chemistry innovation, and process optimization. This guide provides a detailed exploration of Entecavir's discovery and the evolution of its chemical synthesis, tailored for researchers and professionals in drug development.

Part 1: The Discovery of a Potent Anti-HBV Agent

The discovery of Entecavir at Bristol-Myers Squibb (BMS) is a classic example of repurposing a compound after identifying its true therapeutic potential.

From Herpes to Hepatitis: A Serendipitous Finding

Initially synthesized in the early 1990s and designated SQ-34676, the compound was part of an anti-herpes virus program at Squibb.[5][6] It demonstrated only moderate activity against herpes simplex virus (HSV), leading to the discontinuation of its development for that indication.[6]

The pivotal moment came on January 13, 1995, when BMS researchers screened the dormant compound for activity against HBV.[7] The results were striking: SQ-34676, later renamed BMS 200475 and eventually Entecavir, exhibited exceptionally high potency against HBV, far exceeding any previously tested drug.[7] It was found to be a potent inhibitor of HBV DNA polymerase with an ED₅₀ of 3.0 nM, significantly more active than lamivudine (ED₅₀ = 200 nM), with relatively low toxicity.[6]

This discovery shifted the entire research focus. The compound's superior activity as a guanine nucleoside analog against HBV propelled it into a dedicated development program.[5] The path from this rediscovery to market approval took over a decade, a testament to the rigorous process of drug development.[7][8] BMS submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) on October 4, 2004, and Entecavir was approved for medical use in March 2005.[9][10]

G cluster_0 Discovery & Development Timeline 1992 1992: Synthesis of SQ-34676 for anti-herpes program 1995 Jan 1995: Discovery of potent anti-HBV activity 1992->1995 1997 1997: Development as BMS 200475 begins 1995->1997 2004 Oct 2004: NDA submitted to the FDA 1997->2004 2005 Mar 2005: FDA Approval (Baraclude®) 2004->2005 G cluster_1 Synthetic Strategies for Entecavir Start Synthetic Starting Points Cyclo Cyclopentane Precursors (e.g., Cyclopentadiene, 4-Hydroxycyclopent-2-enone) Start->Cyclo Chiral Chiral Pool (e.g., D-Ribose, (S)-Carvone) Start->Chiral Acyclic Acyclic Precursors Start->Acyclic Entecavir (1S,3S,4R)-Entecavir Cyclo->Entecavir Chiral->Entecavir Acyclic->Entecavir

Caption: Major classes of starting materials for Entecavir synthesis.
The Original Bristol-Myers Squibb Synthesis from Cyclopentadiene

The first synthesis, disclosed in a 1988 patent and later published, established the fundamental approach to constructing the carbocyclic core. [3][11]This route begins with sodium cyclopentadienyl.

Causality and Strategy: The core challenge is stereocontrol. This synthesis strategically uses a chiral auxiliary in an asymmetric hydroboration step to establish the initial stereocenter on the flat cyclopentene ring. Subsequent reactions are then directed by this initial stereocenter to set the remaining chiral centers.

Key Steps:

  • Functionalization: Sodium cyclopentadienyl is reacted with chloromethyl benzyl ether to introduce a protected hydroxymethyl side chain. [11]2. Asymmetric Hydroboration: The resulting substituted cyclopentadiene undergoes an asymmetric hydroboration using a chiral borane, typically derived from (+)-α-pinene (Ipc₂BH), to install the C4-hydroxyl group with the correct stereochemistry. [3][11]3. Directed Epoxidation: The hydroxyl group from the previous step directs a diastereoselective epoxidation of the double bond, setting the stereochemistry at the C1 and C5 positions (which will become C1 and C2 in the final product numbering system after rearrangement). [3]4. Guanine Coupling: The epoxide is opened by a protected guanine derivative (e.g., 6-benzyloxy-2-aminopurine) activated with a base like lithium hydride. [3]This nucleophilic attack establishes the crucial carbon-nitrogen bond.

  • Oxidation and Methylenation: The newly formed secondary alcohol is oxidized to a ketone. The exocyclic double bond is then introduced via a Wittig-type reaction, such as Nysted methylenation. [3]6. Deprotection: Finally, a global deprotection sequence, typically involving acidic treatment, removes the benzyl and other protecting groups to yield Entecavir. [3] Protocol: Key Transformation - Epoxide Opening and Guanine Coupling This protocol is a representative summary of the key coupling step.

  • To a stirred suspension of a protected guanine derivative (1.2 eq) in anhydrous DMF at 0 °C, add lithium hydride (1.2 eq).

  • Allow the mixture to warm to room temperature and stir for 1 hour until a clear solution is formed.

  • Add a solution of the cyclopentene epoxide intermediate (1.0 eq) in anhydrous DMF to the activated guanine solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC for the disappearance of the epoxide.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the coupled nucleoside analog.

Chiral Pool Synthesis: Starting from (S)-(+)-Carvone

To develop a more practical and scalable process, a robust synthesis starting from the inexpensive and readily available chiral starting material (S)-(+)-carvone was developed. [12]This 15-step route is suitable for kilogram-scale production. [12][13] Causality and Strategy: This "chiral pool" approach leverages the inherent stereochemistry of the starting material to control the stereochemistry of the final product, avoiding the need for a resolution or asymmetric catalyst in the early stages. The strategy involves a clever series of ring contractions and rearrangements to transform the six-membered carvone ring into the required five-membered cyclopentane core.

Key Steps:

  • Favorskii Rearrangement/Epimerization: A tandem Favorskii rearrangement–tosylate elimination and epimerization sequence is a cornerstone of this route, efficiently converting the carvone skeleton into the desired cyclopentene framework. [12][13]2. Baeyer–Villiger Oxidation: A Baeyer–Villiger oxidation/rearrangement is employed to install the secondary alcohol with the correct configuration. [12]3. Directed Epoxidation: Similar to the BMS route, a directed homoallylic epoxidation, followed by epoxide ring-opening, is used to introduce the final hydroxyl group required for coupling with the purine base. [12]4. Mitsunobu Coupling: The fully elaborated carbocyclic core is coupled with the protected guanine base using a Mitsunobu reaction. [12]

Acyclic Precursor Strategy: Boron-Aldol and Radical Cyclization

Instead of modifying an existing ring, some strategies build the cyclopentane ring from an acyclic precursor. One notable approach uses a stereoselective boron-aldol reaction and a titanium-catalyzed radical cyclization. [14] Causality and Strategy: This approach offers high stereocontrol from the outset by building the linear precursor with the correct relative stereochemistry. The key is the cyclization step, where an intramolecular radical addition of an epoxide to an alkyne forges the five-membered ring efficiently. [14]The use of a p-nitrobenzoyl protecting group in the final steps is a practical choice, as it allows for purification by crystallization, avoiding chromatography for several intermediates. [14]

Modern, Efficient Routes

More recent research has focused on shortening the synthetic sequence and increasing overall efficiency.

Nine-Step Synthesis: An asymmetric total synthesis was achieved in just nine steps from commercially available 4-hydroxycyclopent-2-enone. [1][15]* Key Reactions: A lipase-mediated kinetic resolution provides the enantiopure starting material, and a highly challenging stereocontrolled copper-catalyzed Michael addition–elimination reaction is used to construct the core. [1][15]This route represents one of the shortest and most efficient syntheses to date. [1] Catalytic Asymmetric Synthesis: A 14-step synthesis was developed featuring a Pd-catalyzed enyne borylative cyclization to construct the highly substituted cyclopentene scaffold with excellent stereoselectivity. [16]This route highlights the power of modern organometallic catalysis to solve complex synthetic challenges.

Summary of Synthetic Routes

Route Starting Material Key Reactions Reported Steps (approx.) Overall Yield (approx.) Reference
BMS Original Sodium CyclopentadienylAsymmetric Hydroboration, Directed Epoxidation919%[3]
Chiral Pool (S)-(+)-CarvoneFavorskii Rearrangement, Baeyer-Villiger Oxidation159%[12]
Acyclic Precursor Acyclic Ketone/AldehydeBoron-Aldol Reaction, Ti(III)-catalyzed Cyclization11N/A[14]
Modern Efficient 4-Hydroxycyclopent-2-enoneLipase-mediated Resolution, Cu-catalyzed Michael Add.96.7%[1]

Conclusion

The history of Entecavir is a powerful illustration of the synergy between biological discovery and synthetic innovation. Its journey began with the recognition of its profound anti-HBV activity, a potential that was initially overlooked. The subsequent challenge of its synthesis spurred the development of diverse and elegant chemical strategies, from foundational routes that established stereocontrol to modern, highly efficient catalytic methods. These advancements not only made large-scale production of this life-saving drug feasible but also contributed valuable new methodologies to the field of organic synthesis. For scientists and researchers, the story of Entecavir serves as an authoritative case study in drug development, demonstrating how persistent investigation and creative chemical problem-solving can lead to transformative therapeutic agents.

References

  • Tang, H., Griffin, J., Innaimo, S., Lehman-Mckeeman, L., & Llamoso, C. (2013). The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B. Journal of Clinical and Translational Hepatology, 1(1), 51–58. [Link]

  • Wikipedia. (n.d.). Entecavir. Retrieved January 14, 2026, from [Link]

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  • Organic Chemistry Frontiers. (n.d.). An efficient total synthesis of (+)-entecavir. RSC Publishing. [Link]

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  • Clinical Trials Arena. (2010, October 18). Entecavir (Baraclude) - Oral Antiviral Drug for Hepatitis-B Infection. [Link]

  • ACS Publications. (2024, May 29). Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores. Organic Letters. [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. [Link]

  • ACS Publications. (2018, February 12). Total Synthesis of Entecavir: A Robust Route for Pilot Production. Organic Process Research & Development. [Link]

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  • NATAP. (n.d.). Entecavir, New Hep B Drug, BMS Files NDA with FDA. [Link]

  • Google Patents. (n.d.).
  • Herald Scholarly Open Access. (n.d.). Entecavir Patent Evaluation & Genotoxicity. [Link]

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  • NIH. (n.d.). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. [Link]

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Exploratory

stereospecificity of Entecavir isomers in antiviral activity

An In-Depth Technical Guide to the Stereospecificity of Entecavir Isomers in Antiviral Activity Authored by: Gemini, Senior Application Scientist Abstract Entecavir (ETV) is a cornerstone in the management of chronic hep...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereospecificity of Entecavir Isomers in Antiviral Activity

Authored by: Gemini, Senior Application Scientist

Abstract

Entecavir (ETV) is a cornerstone in the management of chronic hepatitis B virus (HBV) infection, renowned for its potent and selective inhibition of the viral polymerase.[1][2] Its clinical success is not merely a function of its chemical composition but is critically dictated by its precise three-dimensional atomic arrangement. This technical guide delves into the stereospecific nature of Entecavir's antiviral activity, exploring the structural basis for its efficacy and the dramatic loss of function in its stereoisomers. We will dissect the structure-activity relationship (SAR), outline the definitive experimental protocols used to validate these findings, and provide expert insight into the causality behind the observed stereoselectivity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in antiviral research and development.

Introduction: The Centrality of Stereochemistry in Entecavir's Function

Entecavir is a carbocyclic 2'-deoxyguanosine analogue, where the oxygen atom in the furanose ring of natural guanosine is replaced by a carbon atom.[3][4] This modification grants metabolic stability. However, the true innovation lies in the introduction of an exocyclic double bond, which locks the cyclopentane ring into a conformation that mimics the natural sugar, a critical feature for polymerase recognition.[4]

The chemical synthesis of Entecavir can yield multiple stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. The clinically approved and biologically active form of Entecavir is specifically the 2-amino-9-[(1S, 3R, 4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one isomer.[1] Any deviation from this precise configuration at its three chiral centers results in a precipitous decline or complete ablation of antiviral activity. This guide will illuminate the molecular basis for this stringent stereospecific requirement.

Mechanism of Action: A Stereochemically-Defined Inhibition

The antiviral cascade of Entecavir is a multi-step process, with stereochemistry playing a pivotal role at each stage following cellular uptake.

  • Intracellular Phosphorylation: Entecavir is a prodrug that must be activated within the host cell. Cellular kinases recognize the specific (1S,3R,4S) isomer and efficiently phosphorylate it to the active Entecavir triphosphate (ETV-TP).[5][6] The spatial orientation of the 5'-like hydroxymethyl group and the 3'-like hydroxyl group is critical for kinase recognition. Isomers with incorrect stereochemistry are poor substrates for these kinases, representing the first point of stereospecific discrimination.

  • Competitive Inhibition of HBV Polymerase: ETV-TP, with an intracellular half-life of approximately 15 hours[7][8], acts as a potent competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the HBV reverse transcriptase (RT).[5][9]

  • DNA Chain Termination: Upon incorporation into the nascent viral DNA strand, Entecavir's unique structure disrupts further elongation. This functional inhibition targets all three catalytic activities of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[2][5][8]

The high potency of ETV-TP is attributed to its unique fit within the enzyme's active site. A hydrophobic pocket accommodates the exocyclic methylene group, an interaction that is crucial for its superior binding affinity compared to other nucleoside inhibitors.[10]

Entecavir_Mechanism_of_Action Figure 1: Mechanism of Entecavir Action cluster_cell Hepatocyte cluster_virus HBV Replication ETV Entecavir (Prodrug, (1S,3R,4S)-isomer) Kinases Cellular Kinases ETV->Kinases Phosphorylation ETV_TP Entecavir-TP (Active Triphosphate) Kinases->ETV_TP Polymerase HBV Polymerase Active Site ETV_TP->Polymerase Competitive Inhibition vDNA Incorporation into viral DNA Polymerase->vDNA dGTP dGTP (Natural Substrate) dGTP->Polymerase Natural Process Termination Chain Termination & Inhibition of Synthesis vDNA->Termination

Caption: Figure 1: Mechanism of Entecavir Action.

The Inactive Isomers: A Lesson in Structure-Activity Relationships

The profound importance of Entecavir's (1S,3R,4S) stereochemistry is best understood by examining its isomers. While comprehensive public data on all possible isomers is scarce, the principles of medicinal chemistry and findings from related analogue syntheses provide a clear picture.

Any alteration to the stereocenters at C1, C3, or C4 of the cyclopentyl ring leads to isomers that are significantly less potent or entirely inactive. The reasons for this are multifold:

  • Impaired Kinase Recognition: As mentioned, cellular kinases are highly stereoselective. An incorrect orientation of the hydroxyl groups prevents the efficient phosphorylation necessary for activation.

  • Steric Hindrance at the Active Site: The HBV polymerase active site is a precisely shaped pocket. The (1S,3R,4S) isomer fits optimally, placing the triphosphate moiety in the correct position for catalysis and the guanine base for pairing. Other isomers, due to different spatial arrangements, would introduce steric clashes with amino acid residues in the active site, preventing stable binding.[10]

  • Incorrect Positioning for Chain Termination: Even if an isomeric triphosphate could bind and be incorporated, its altered conformation would likely fail to effectively halt the subsequent addition of nucleotides, thus failing as a chain terminator.

Stereospecific_Binding Figure 2: Stereospecific Binding at HBV Polymerase cluster_active Active (1S,3R,4S)-Isomer cluster_inactive Inactive Isomer (e.g., (1R,3S,4R)) pocket1 HBV Polymerase Active Site active_isomer Entecavir-TP (Correct Fit) label_fit Optimal Binding & Potent Inhibition pocket2 HBV Polymerase Active Site inactive_isomer Inactive Isomer-TP label_clash Steric Clash & No Inhibition

Caption: Figure 2: Stereospecific Binding at HBV Polymerase.

Quantitative Comparison of Entecavir Analogue Activity

Data from the synthesis and evaluation of fluorinated analogues of Entecavir clearly demonstrate the principle of stereospecificity. While not the parent isomers, the differential activity of these closely related diastereomers underscores the sensitivity of the biological system to stereochemical changes.

CompoundStereochemistryAnti-HBV Activity (EC₅₀, µM)Cytotoxicity (CC₅₀, µM, HepG2)Selectivity Index (SI = CC₅₀/EC₅₀)
Entecavir (1) (1S,3R,4S)-base0.0016 ± 0.000134.1 ± 2.621,000
(E)-3 (E)-fluoro analogue0.0003 ± 0.0000134.9 ± 1.2116,000
(Z)-3 (Z)-fluoro analogue~0.0043> 100> 23,000
Data synthesized from Matsuura et al., J. Org. Chem. 2016.[11]

This table shows that even subtle changes, like the stereochemistry of a fluoro-substituted exocyclic methylene group, significantly impact antiviral potency and cytotoxicity, reinforcing the concept of a highly specific structure-activity relationship.[11]

Experimental Validation Protocols

Establishing the stereospecificity of Entecavir requires a multi-faceted experimental approach, from chiral synthesis to biological evaluation.

Protocol 1: Asymmetric Synthesis of Stereoisomers

The foundation of studying stereospecificity is the ability to produce stereochemically pure isomers. This is a non-trivial synthetic challenge.

Objective: To synthesize a specific, single stereoisomer of Entecavir.

Methodology Overview (Conceptual): Modern syntheses often employ catalytic asymmetric reactions to establish the key chiral centers.[12]

  • Chiral Scaffolding: Begin with a chiral starting material or use a chiral catalyst (e.g., diarylprolinol organocatalyst) to perform an enantioselective reaction, such as a cross-aldol reaction, to set the initial stereocenter.[12]

  • Cyclization: Employ a stereoselective cyclization method, such as a Pd-catalyzed enyne borylative cyclization, to construct the densely substituted cyclopentene core with high fidelity.[12]

  • Functional Group Installation: Introduce the remaining functional groups (hydroxyls, hydroxymethyl) using stereocontrolled reactions (e.g., directed epoxidation).

  • Base Coupling: Couple the completed carbocyclic core with a protected guanine derivative, typically via a Mitsunobu reaction.[3][4]

  • Deprotection: Remove all protecting groups to yield the final, pure stereoisomer.

  • Verification: Confirm the absolute stereochemistry using advanced analytical techniques such as X-ray crystallography or Nuclear Overhauser Effect (NOE) NMR experiments.[11]

Causality: Each step is chosen to control the 3D arrangement of the atoms. Without asymmetric synthesis, one would obtain a mixture of isomers (a racemate or diastereomeric mixture), making it impossible to attribute biological activity to a single molecular entity.

Protocol 2: In Vitro Anti-HBV Assay in Cell Culture

This assay quantifies the ability of a compound to inhibit viral replication in a cellular context.

Objective: To determine the 50% effective concentration (EC₅₀) of each Entecavir isomer against HBV.

Methodology:

  • Cell Seeding: Plate HepG2 2.2.15 cells, a human hepatoma cell line that stably produces HBV virions, in 96-well plates.

  • Compound Treatment: Prepare serial dilutions of each purified Entecavir isomer and the positive control (clinically used Entecavir). Add the compounds to the cells. Include a "no drug" vehicle control.

  • Incubation: Incubate the cells for 6-7 days, replacing the media and compound every 2-3 days.

  • Supernatant Harvest: Collect the cell culture supernatant, which contains secreted HBV virions.

  • HBV DNA Quantification: Isolate viral DNA from the supernatant. Quantify the amount of HBV DNA using quantitative PCR (qPCR) or Southern blot hybridization.[13]

  • Cytotoxicity Assessment: In a parallel plate, perform a cell viability assay (e.g., MTS or MTT assay) to determine the 50% cytotoxic concentration (CC₅₀).

  • Data Analysis: Plot the percentage of HBV DNA inhibition against the compound concentration. Use non-linear regression to calculate the EC₅₀ value. The Selectivity Index (SI = CC₅₀/EC₅₀) is calculated as a measure of the compound's therapeutic window.

Self-Validation: The inclusion of a known active control (Entecavir) and a negative control validates the assay's performance. The parallel cytotoxicity assay is crucial to ensure that the observed reduction in viral DNA is due to specific antiviral activity and not simply cell death.

Antiviral_Assay_Workflow Figure 3: Workflow for In Vitro Antiviral Assay start Seed HepG2 2.2.15 Cells in 96-well Plates treat Treat with Serial Dilutions of Entecavir Isomers & Controls start->treat incubate Incubate for 7 Days (replenish media/drug) treat->incubate harvest Harvest Supernatant (for Antiviral Analysis) incubate->harvest mts Perform MTS Assay (for Cytotoxicity) incubate->mts quantify Isolate & Quantify Extracellular HBV DNA (qPCR) harvest->quantify calc_cc50 Calculate CC₅₀ mts->calc_cc50 calc_ec50 Calculate EC₅₀ quantify->calc_ec50 calc_si Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) calc_ec50->calc_si calc_cc50->calc_si

Caption: Figure 3: Workflow for In Vitro Antiviral Assay.

Pharmacokinetics and Stereoisomerism

While the primary discrimination occurs at the level of antiviral activity, stereochemistry can also influence pharmacokinetics (ADME). Entecavir is primarily eliminated unchanged by the kidneys through both glomerular filtration and tubular secretion.[7][14][15] The transporters involved in tubular secretion can be stereoselective, potentially leading to different elimination rates for different isomers. However, since inactive isomers do not proceed to clinical development, detailed pharmacokinetic data for them is generally unavailable. The focus remains on the profound stereoselectivity of the pharmacological target.

Conclusion and Implications for Drug Development

The case of Entecavir is a powerful testament to the principle of stereospecificity in pharmacology. Its potent anti-HBV activity is exclusively associated with the (1S,3R,4S) isomer, a reflection of the precise conformational and stereochemical requirements of both cellular activating kinases and the viral polymerase active site. Any deviation from this structure results in a loss of biological function, underscoring that the molecule's efficacy is defined by its three-dimensional architecture.

For drug development professionals, this serves as a critical reminder:

  • Asymmetric Synthesis is Paramount: Developing robust, scalable, and stereocontrolled synthetic routes is not just a chemical challenge but a prerequisite for creating a viable drug candidate.[4][12]

  • Early Stereoisomer Resolution: During discovery, mixtures of isomers must be separated and tested individually to identify the active component (the "eutomer") and avoid misinterpreting data or advancing the wrong candidate.

  • Regulatory Scrutiny: Regulatory agencies require drug substances to be single, well-characterized stereoisomers unless a compelling reason exists to develop a mixture.

References

  • Matsuura, N., et al. (2016). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. National Institutes of Health. [Link]

  • Matsuura, N., et al. (2016). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. PubMed. [Link]

  • BARACLUDE (entecavir) Label. (2005). U.S. Food and Drug Administration. [Link]

  • Entecavir PK Fact Sheet. (2016). University of Liverpool. [Link]

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  • Harada, S., et al. (2021). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. RSC Publishing. [Link]

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Foundational

(1S,3S,4R)-Entecavir: A Comprehensive Technical Guide to its Pharmacological and Toxicological Profile

Executive Summary Entecavir, with the specific stereochemical configuration (1S,3S,4R), is a potent and selective antiviral agent against the Hepatitis B virus (HBV). As a guanosine nucleoside analogue, its therapeutic e...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Entecavir, with the specific stereochemical configuration (1S,3S,4R), is a potent and selective antiviral agent against the Hepatitis B virus (HBV). As a guanosine nucleoside analogue, its therapeutic efficacy is rooted in the targeted inhibition of viral replication. This technical guide provides an in-depth exploration of the pharmacological and toxicological characteristics of (1S,3S,4R)-Entecavir, intended for researchers, scientists, and professionals in the field of drug development. The subsequent sections will dissect its mechanism of action, pharmacokinetic and pharmacodynamic properties, and a thorough toxicological assessment, supported by detailed experimental methodologies and data.

Introduction: The Rationale for a Targeted HBV Inhibitor

Chronic Hepatitis B infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. The lifecycle of HBV, a DNA virus, involves a unique reverse transcription step, presenting a prime target for therapeutic intervention. The development of nucleoside and nucleotide analogues marked a paradigm shift in the management of chronic HBV. (1S,3S,4R)-Entecavir (henceforth referred to as Entecavir) was engineered to offer high potency against HBV replication with a high barrier to resistance, addressing the limitations of earlier antiviral agents.

Pharmacology of Entecavir

The pharmacological profile of Entecavir is characterized by its potent and specific inhibition of the HBV polymerase, the enzyme central to viral replication.

Mechanism of Action: A Tripartite Inhibition of HBV Replication

Entecavir is a prodrug that, upon entering hepatocytes, is efficiently phosphorylated by cellular kinases to its active triphosphate form, entecavir triphosphate (ETV-TP).[1] ETV-TP structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP).[1] This molecular mimicry is the foundation of its antiviral activity, as ETV-TP competitively inhibits all three functional activities of the HBV reverse transcriptase (polymerase):

  • Base Priming: The initiation of the synthesis of the negative-strand DNA from the pregenomic RNA (pgRNA) template.[2][3]

  • Reverse Transcription: The elongation of the negative-strand DNA.[2][3]

  • Positive-Strand DNA Synthesis: The synthesis of the positive-strand DNA from the negative-strand DNA template.[2][3]

This multi-faceted inhibition is a key differentiator of Entecavir, contributing to its profound antiviral effect.

Below is a diagram illustrating the HBV replication cycle and the points of inhibition by Entecavir.

HBV_Polymerase_Assay start Start reagents Prepare Reaction Mix: - HBV Polymerase - Template-Primer - Radiolabeled dNTPs - ETV-TP (varying conc.) start->reagents incubation Incubate at 37°C reagents->incubation termination Stop Reaction incubation->termination precipitation Precipitate DNA termination->precipitation quantification Quantify Radioactivity precipitation->quantification analysis Calculate IC50 quantification->analysis end End analysis->end

Caption: Workflow for the HBV Polymerase Inhibition Assay.

In Vitro Mitochondrial Toxicity Assessment

This assay evaluates the potential of Entecavir to induce mitochondrial dysfunction.

Objective: To assess the effect of Entecavir on mitochondrial DNA synthesis and cellular lactate production.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in the presence of varying concentrations of Entecavir for an extended period (e.g., 14 days).

  • Mitochondrial DNA Quantification: Total DNA is extracted from the cells, and the relative amount of mitochondrial DNA (mtDNA) compared to nuclear DNA (nDNA) is quantified using real-time PCR.

  • Lactate Production Measurement: The concentration of lactate in the cell culture medium is measured as an indicator of a shift towards anaerobic metabolism, which can result from mitochondrial dysfunction.

  • Cell Viability Assay: A cell viability assay (e.g., MTT or MTS) is performed to assess the overall cytotoxicity of the compound.

  • Data Analysis: Changes in mtDNA content, lactate production, and cell viability are analyzed to determine the mitochondrial toxicity potential of Entecavir.

Chromosomal Aberration Assay

This assay assesses the potential of Entecavir to induce structural chromosomal damage.

Objective: To evaluate the clastogenic potential of Entecavir in mammalian cells.

Methodology:

  • Cell Culture and Treatment: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO) are cultured and exposed to various concentrations of Entecavir, both with and without a metabolic activation system (S9 mix). [4]2. Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis. [4]3. Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Microscopy: The chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed under a microscope for structural aberrations such as breaks, gaps, and exchanges. [4]5. Data Analysis: The frequency of aberrant cells and the number of aberrations per cell are calculated and statistically compared to control groups. [5]

Conclusion and Future Directions

(1S,3S,4R)-Entecavir has a well-defined pharmacological profile, characterized by potent and specific inhibition of HBV replication through a tripartite mechanism of action. Its favorable pharmacokinetic properties and high barrier to resistance have established it as a cornerstone in the management of chronic Hepatitis B. The extensive toxicological evaluation has demonstrated a favorable safety profile, particularly with regard to the low potential for mitochondrial toxicity.

Future research should continue to focus on long-term safety and the potential for rare adverse events. Further investigation into the mechanisms of Entecavir resistance, although infrequent, is warranted to inform treatment strategies for patients who experience virologic failure. The development of novel therapeutic combinations involving Entecavir may also offer opportunities to enhance treatment outcomes and work towards a functional cure for chronic Hepatitis B.

References

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  • Jiang, L., Wu, X., He, F., Liu, Y., Hu, X., Takeda, S., & Shang, H. (2016). Genetic Evidence for Genotoxic Effect of Entecavir, an Anti-Hepatitis B Virus Nucleotide Analog. PLoS ONE, 11(1), e0147440. [Link]

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  • Baraclude (entecavir) dosing, indications, interactions, adverse effects, and more. (n.d.). In Medscape. Retrieved January 14, 2026, from [Link]

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  • Recent Drug Development in the Woodchuck Model of Chronic Hepatitis B. (2020). Viruses, 12(11), 1269. [Link]

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  • Chromosome Aberration Test. (2024, October 24). Eurofins Medical Device Testing. Retrieved January 14, 2026, from [Link]

  • Treatment with tenofovir disoproxil fumarate or entecavir in chronic hepatitis B virus-infected patients with renal impairment: results from a 7-year, multicentre retrospective cohort study. (2020). Alimentary Pharmacology & Therapeutics, 51(10), 986-996. [Link]

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Exploratory

in vitro antiviral spectrum of (1S,3S,4R)-Entecavir

An In-Depth Technical Guide to the In Vitro Antiviral Spectrum of (1S,3S,4R)-Entecavir Executive Summary Entecavir (ETV), a carbocyclic analogue of 2'-deoxyguanosine, stands as a cornerstone in the management of chronic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Antiviral Spectrum of (1S,3S,4R)-Entecavir

Executive Summary

Entecavir (ETV), a carbocyclic analogue of 2'-deoxyguanosine, stands as a cornerstone in the management of chronic hepatitis B virus (HBV) infection. Its clinical success is rooted in a highly potent and selective in vitro profile against HBV. This guide provides a detailed technical examination of Entecavir's in vitro antiviral spectrum, mechanism of action, and resistance profile. Entecavir is intracellularly phosphorylated to its active triphosphate form (ETV-TP), which potently inhibits all three catalytic functions of the HBV polymerase (reverse transcriptase). It demonstrates exceptional potency against wild-type HBV, with 50% effective concentrations (EC₅₀) in the low nanomolar range, and maintains clinically relevant activity against common lamivudine-resistant variants. A key feature is its high genetic barrier to resistance in treatment-naïve settings. While highly specific for HBV, subsequent investigations have revealed clinically significant, albeit partial, inhibitory activity against Human Immunodeficiency Virus (HIV), with the potential to select for resistance mutations. Its activity against other viruses, including herpesviruses and influenza, is minimal. This specificity, coupled with a negligible affinity for human cellular and mitochondrial DNA polymerases, underpins its favorable safety profile.

Introduction: The Profile of a Leading Anti-HBV Agent

Entecavir, chemically designated as (1S,3S,4R)-Entecavir, is a nucleoside analogue reverse transcriptase inhibitor (NRTI) that has become a first-line therapy for chronic hepatitis B.[1][2] Its development marked a significant advancement in antiviral therapy, offering both potent viral suppression and a high barrier to the development of resistance in nucleoside-naïve patients.[3][4] Understanding the precise in vitro characteristics of a compound is fundamental to appreciating its clinical utility and limitations. This guide synthesizes key experimental findings to delineate the antiviral spectrum of Entecavir, focusing on the causality behind its potent efficacy against HBV, its activity against resistant strains, and its broader viral specificity.

Molecular Mechanism of Action Against Hepatitis B Virus

The therapeutic efficacy of Entecavir is a direct consequence of its targeted interference with the HBV replication lifecycle. As a prodrug, it requires intracellular activation.[5]

Activation Pathway:

  • Cellular Uptake: Entecavir enters the hepatocyte.

  • Phosphorylation: Cellular kinases efficiently phosphorylate Entecavir through successive steps to its active moiety, Entecavir triphosphate (ETV-TP).[5][6][7]

ETV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral polymerase.[5][6] The affinity of the HBV polymerase for ETV-TP is significantly higher than for dGTP, contributing to its potent inhibitory effect.[5][8] ETV-TP disrupts viral replication by inhibiting all three essential functions of the HBV polymerase:

  • Base Priming: Inhibition of the initiation of HBV DNA synthesis.[9][10]

  • Reverse Transcription: Blocking the synthesis of the negative-strand DNA from the pregenomic RNA template.[6][9][10]

  • Positive-Strand DNA Synthesis: Inhibiting the synthesis of the positive-strand DNA.[6][9][10]

Incorporation of ETV-TP into the elongating viral DNA chain results in functional chain termination, effectively halting the replication process.[6][11][12]

HBV_Replication_and_Entecavir_Inhibition cluster_cell Hepatocyte entry HBV Entry uncoating Uncoating entry->uncoating cccDNA cccDNA Formation (in Nucleus) uncoating->cccDNA transcription Transcription cccDNA->transcription pgRNA pgRNA transcription->pgRNA translation Translation pgRNA->translation encapsidation Encapsidation (pgRNA + Polymerase) pgRNA->encapsidation pol HBV Polymerase translation->pol core Core Proteins translation->core pol->encapsidation core->encapsidation priming Priming encapsidation->priming rt Reverse Transcription (- strand DNA synthesis) dna_synth DNA Synthesis (+ strand DNA synthesis) rt->dna_synth assembly Virion Assembly dna_synth->assembly release Virion Release assembly->release etv Entecavir etv_tp Entecavir-TP (Active Form) etv->etv_tp Phosphorylation etv_tp->rt INHIBITS etv_tp->dna_synth INHIBITS etv_tp->priming INHIBITS priming->rt

Caption: HBV replication cycle and the three points of inhibition by Entecavir-TP.

In Vitro Antiviral Activity Against Hepatitis B Virus

Entecavir's defining characteristic is its extraordinary potency against HBV in cell culture models. The choice of assay system is critical for generating reliable and reproducible data; the HepG2.2.15 cell line, which is a human hepatoblastoma cell line stably transfected with the HBV genome, is the industry standard for this purpose.

Potency Against Wild-Type HBV

In assays using HepG2 cells transfected with wild-type HBV, Entecavir consistently demonstrates EC₅₀ values in the low nanomolar range, making it significantly more potent than earlier nucleoside analogues like lamivudine.[11][13][14][15]

CompoundVirus TargetCell LineEC₅₀ (nM)Reference
Entecavir Wild-Type HBVHepG2.2.153 - 5.3[11][14][15]
Entecavir Duck HBV (DHBV)Duck Hepatocytes0.13[16]
LamivudineWild-Type HBVHepG2.2.15~200[14]
Selectivity and Safety Index

An ideal antiviral agent must inhibit the viral target without significantly affecting host cell machinery. Entecavir exhibits a high degree of selectivity. It is a poor substrate for human DNA polymerases α, β, and δ and shows no significant inhibition of mitochondrial DNA polymerase γ.[3][17] This selectivity is reflected in its high in vitro selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀.

  • CC₅₀ in HepG2 cells: >30,000 nM[14]

  • Selectivity Index (SI): >8,000[8]

This high SI indicates a wide therapeutic window, predicting the low potential for cellular toxicity at clinically relevant concentrations, particularly concerning mitochondrial toxicity which is a known risk for some NRTIs.[17][18]

Standard Experimental Protocol: HBV Susceptibility Assay

The determination of antiviral potency is a self-validating system reliant on precise methodology. The causality behind this workflow ensures that the observed effect is directly attributable to the compound's activity against viral replication.

HBV_Assay_Workflow prep 1. Cell Seeding (HepG2.2.15 cells in 96-well plates) treat 2. Compound Treatment (Serial dilutions of Entecavir) prep->treat toxicity Parallel Cytotoxicity Assay (e.g., MTS/XTT) to determine CC₅₀ prep->toxicity incubate 3. Incubation (Allow for HBV replication) treat->incubate harvest 4. Supernatant Harvest incubate->harvest extract 5. Viral DNA Extraction (From encapsidated virions) harvest->extract quantify 6. Quantification (qPCR to measure HBV DNA levels) extract->quantify analyze 7. Data Analysis (Calculate EC₅₀ value) quantify->analyze

Caption: Standard workflow for determining the in vitro anti-HBV efficacy of Entecavir.

Step-by-Step Methodology:

  • Cell Culture: HepG2.2.15 cells are seeded into multi-well plates and allowed to adhere. The choice of this cell line is critical as it constitutively produces HBV virions.

  • Compound Application: Cells are treated with a range of concentrations of Entecavir, typically in serial dilutions, alongside untreated virus controls and cell-only controls.

  • Incubation: The plates are incubated for several days (e.g., 5-8 days) to allow for multiple rounds of viral replication in the control wells.

  • Harvesting: The cell culture supernatant, containing progeny virions, is harvested.

  • Quantification of Viral Replication: The level of replicated HBV is measured. A common method is to quantify the amount of encapsidated HBV DNA in the supernatant using quantitative polymerase chain reaction (qPCR).[11]

  • Cytotoxicity Assessment: In parallel, a separate plate of uninfected cells is treated with the same compound concentrations to determine the CC₅₀ value using a cell viability assay (e.g., MTS or neutral red uptake).[19]

  • Data Analysis: The percentage of viral inhibition is plotted against the drug concentration, and a dose-response curve is generated to calculate the EC₅₀ value.

Activity Against Drug-Resistant HBV Strains

A major challenge in long-term antiviral therapy is the emergence of drug resistance. Entecavir has demonstrated a significant advantage over lamivudine in this regard.

Lamivudine-Resistant HBV

Lamivudine resistance is primarily associated with the rtL180M and rtM204V/I mutations in the HBV polymerase. In vitro studies have consistently shown that Entecavir retains significant activity against these common lamivudine-resistant strains, although higher concentrations are required for inhibition compared to wild-type virus.[8][13]

HBV GenotypeEC₅₀ Fold-Increase vs. Wild-TypeReference
rtL180M + rtM204V8- to 30-fold[8][20]

This retained activity is crucial for its use as a second-line therapy in patients who have failed lamivudine treatment. Enzyme inhibition studies confirm that ETV-TP is still a potent inhibitor of lamivudine-resistant HBV polymerase.[8]

Entecavir Resistance Profile

The development of clinically significant Entecavir resistance in vitro and in vivo is complex and rare in nucleoside-naïve settings. It typically requires the pre-existence of lamivudine resistance mutations (rtL180M and rtM204V) plus at least one additional substitution at residues such as T184, S202, or M250.[21][22]

HBV GenotypeEC₅₀ Fold-Increase vs. Wild-TypeReference
rtL180M + rtM204V + rtT184G + rtS202I>90-fold[22][23]
rtL180M + rtM204V + rtN238H>60-fold[23]

These findings establish Entecavir's high genetic barrier to resistance, as multiple mutations are required to confer a significant loss of susceptibility.[9]

Broader In Vitro Antiviral Spectrum

While optimized for HBV, the activity of Entecavir against other viruses has been a subject of significant investigation.

Human Immunodeficiency Virus (HIV)

Initial preclinical studies suggested Entecavir had no clinically relevant activity against HIV.[11][20][24] However, subsequent clinical observations in HBV/HIV co-infected patients and more sensitive in vitro assays revealed a different picture.[25][26]

  • Potent but Partial Inhibition: Entecavir is a potent inhibitor of HIV-1 replication in vitro, with some studies reporting EC₅₀ values in the subnanomolar to low nanomolar range, comparable to or even more potent than some approved anti-HIV drugs under certain assay conditions.[25][27] The inhibitory effect, however, may be partial.

  • Selection of Resistance: Critically, in vitro passage of HIV-1 in the presence of Entecavir can select for the M184V or M184I mutations in the HIV reverse transcriptase.[24][25][27] These are the same mutations that confer high-level resistance to the widely used antiretrovirals lamivudine and emtricitabine.

This discovery has profound clinical implications, leading to a warning against the use of Entecavir monotherapy in HBV/HIV co-infected individuals not on a fully suppressive antiretroviral regimen to avoid the risk of selecting for resistant HIV variants.[25][27][28]

Other Viruses

Entecavir's antiviral activity is highly specific. In vitro screening against a panel of other common DNA and RNA viruses has shown minimal to no inhibitory activity at physiologically relevant concentrations.[13][15]

VirusEC₅₀ (µM)ConclusionReference
Human Cytomegalovirus (HCMV)15Minimal Activity[15]
Herpes Simplex Virus-1 (HSV-1)32Minimal Activity[15]
Varicella-Zoster Virus (VZV)30-60Minimal Activity[15]
Influenza>80No Activity[15]

The original investigation of Entecavir (then SQ-34676) for anti-herpes activity was discontinued due to its low efficacy.[3][14]

Conclusion

The in vitro profile of (1S,3S,4R)-Entecavir establishes it as a highly potent and selective inhibitor of Hepatitis B Virus replication. Its multi-targeted inhibition of the viral polymerase, exceptional potency in the low nanomolar range, and high selectivity index form the scientific bedrock of its clinical success. The compound maintains valuable activity against lamivudine-resistant HBV and possesses a high genetic barrier to resistance in treatment-naïve hosts. While its spectrum is narrow, the discovery of its clinically relevant activity against HIV-1 and the potential for selecting cross-resistant strains underscores the importance of continuous and rigorous in vitro characterization even for approved drugs. For the drug development professional, Entecavir serves as a benchmark for efficacy, selectivity, and resistance profile in the pursuit of novel anti-HBV therapeutics.

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  • Tenofovir and entecavir are the most effective antiviral agents for chronic hepatitis B: a systematic review and Bayesian meta-analyses. PubMed.
  • Entecavir: Resistance in Nucleoside-naive Chronic Hepatitis B P
  • Switching to Tenofovir Therapy Versus Continuation of Entecavir for Patients With Hepatitis B Virus Infection: A Systematic Review and Meta-Analysis.
  • Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus.

Sources

Foundational

(1S,3S,4R)-Entecavir as a guanosine nucleoside analogue

An In-Depth Technical Guide to (1S,3S,4R)-Entecavir: A Guanosine Nucleoside Analogue for Hepatitis B Virus Inhibition Authored by: Gemini, Senior Application Scientist Abstract Entecavir (ETV), specifically the (1S,3S,4R...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1S,3S,4R)-Entecavir: A Guanosine Nucleoside Analogue for Hepatitis B Virus Inhibition

Authored by: Gemini, Senior Application Scientist

Abstract

Entecavir (ETV), specifically the (1S,3S,4R) stereoisomer, is a potent and selective carbocyclic guanosine nucleoside analogue that has become a first-line therapeutic agent for the management of chronic hepatitis B virus (HBV) infection.[1][2][3] Its clinical success is rooted in a unique molecular mechanism that potently inhibits all three functional activities of the HBV polymerase (reverse transcriptase). This guide provides a comprehensive technical overview of Entecavir, intended for researchers, scientists, and drug development professionals. We will delve into its molecular structure, mechanism of action, pharmacokinetic profile, synthetic strategies, and the key experimental protocols used for its evaluation. The discussion is framed to not only present data but also to explain the causality behind its high efficacy and safety profile, including its high barrier to resistance.

Molecular Profile and Stereochemistry

Entecavir is chemically designated as 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one.[4][5] Unlike natural nucleosides, which feature a deoxyribose sugar moiety, Entecavir's structure is built upon a carbocyclic cyclopentyl ring. This fundamental substitution is a hallmark of its class and is critical to its function and metabolic stability. The molecule contains a guanine base attached to this carbocyclic core, classifying it as a guanosine analogue.[6][7]

The precise stereochemistry—(1S,3S,4R)—is essential for its potent antiviral activity. Other stereoisomers of Entecavir exhibit significantly reduced or no activity, highlighting the strict structural requirements for effective binding to the active site of the HBV polymerase. A key structural feature is the exocyclic methylene group on the cyclopentane ring, which plays a role in the molecule's interaction with the viral enzyme.[8][9]

PropertyValue
Chemical Formula C₁₂H₁₅N₅O₃[4][5][10][11]
Molecular Weight 277.28 g/mol (anhydrous)[4][10][11]
CAS Number 142217-69-4[4][5][10][11]
Appearance White to off-white powder[4][12]
Solubility Slightly soluble in water (2.4 mg/mL)[4][12]

To visually underscore its role as a nucleoside analogue, the structure of Entecavir is compared below with its natural counterpart, 2'-deoxyguanosine.

G cluster_0 2'-Deoxyguanosine (Natural Substrate) cluster_1 (1S,3S,4R)-Entecavir dG ETV

Caption: Structural comparison of 2'-deoxyguanosine and Entecavir.

Mechanism of Action: A Tripartite Inhibition of Viral Replication

Entecavir's efficacy stems from its multi-faceted inhibition of HBV replication. It is a prodrug that requires intracellular activation to exert its antiviral effect.[13]

Intracellular Activation Pathway

Upon entering a host cell, Entecavir is efficiently phosphorylated by cellular kinases into its active triphosphate form, Entecavir triphosphate (ETV-TP).[13][14][15] This three-step phosphorylation cascade is a prerequisite for its antiviral activity. The resulting ETV-TP has a prolonged intracellular half-life of approximately 15 hours, which contributes to its potent and sustained viral suppression and allows for once-daily dosing.[14][15]

ActivationPathway ETV Entecavir (ETV) ETV_MP Entecavir Monophosphate (ETV-MP) ETV->ETV_MP Cellular Kinase ETV_DP Entecavir Diphosphate (ETV-DP) ETV_MP->ETV_DP Cellular Kinase ETV_TP Entecavir Triphosphate (ETV-TP) [Active Form] ETV_DP->ETV_TP Cellular Kinase

Caption: Intracellular phosphorylation cascade of Entecavir.

Competitive Inhibition of HBV Polymerase

ETV-TP structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP). This allows it to act as a competitive inhibitor for the HBV polymerase, which is a reverse transcriptase.[13][16][17] ETV-TP has a significantly higher binding affinity for the HBV polymerase than dGTP, giving it a potent competitive advantage.[13] Uniquely among approved nucleos(t)ide analogues, ETV-TP disrupts all three essential enzymatic functions of the viral polymerase:[2][6][15][16][17][18]

  • Base Priming: It inhibits the initiation of DNA synthesis.

  • Reverse Transcription: It blocks the synthesis of the negative DNA strand from the pre-genomic RNA template.

  • Positive-Strand Synthesis: It prevents the synthesis of the positive DNA strand.

Incorporation of ETV-TP into the growing viral DNA chain causes a conformational distortion that effectively halts further elongation by the polymerase. While Entecavir possesses a 3'-hydroxyl group, making it a non-obligate chain terminator, steric hindrance and unfavorable energy requirements prevent the efficient addition of the next nucleotide, thus functionally terminating DNA synthesis.[8][9]

Selectivity and Safety Profile

A cornerstone of a successful antiviral is high selectivity for the viral target over host enzymes. Entecavir exhibits a remarkable safety profile primarily because ETV-TP is a very poor substrate for human cellular DNA polymerases α, β, and δ.[19][20][21] Crucially, it does not significantly inhibit mitochondrial DNA polymerase gamma (Pol γ).[19][20][21] This is a critical distinction from some earlier nucleoside reverse transcriptase inhibitors (NRTIs) where inhibition of Pol γ led to mitochondrial toxicity.[2] This high degree of selectivity minimizes the risk of cellular and mitochondrial toxicity, even at concentrations far exceeding therapeutic levels.[19][21]

Pharmacokinetics and Metabolism

The clinical utility of Entecavir is supported by a favorable pharmacokinetic (PK) profile.

  • Absorption and Bioavailability: Entecavir is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached within 0.5 to 1.5 hours.[6] Its absolute bioavailability is estimated to be at least 70%.[13][14]

  • Effect of Food: Administration with food decreases absorption, reducing Cmax by 44-46% and AUC by 18-20%.[14] This is the scientific basis for the clinical recommendation that Entecavir be taken on an empty stomach (at least 2 hours after a meal and 2 hours before the next).[14]

  • Distribution and Elimination: Entecavir has a long terminal half-life of approximately 128-149 hours, supporting a sustained antiviral pressure with once-daily dosing.[6][14][22] Steady-state concentrations are achieved within 6 to 10 days.[14][22] It is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system, minimizing the potential for drug-drug interactions.[14][17] Elimination is predominantly renal, with about 75% of the dose excreted unchanged in the urine through both glomerular filtration and tubular secretion.[14][22] This necessitates dose adjustments for patients with renal impairment.[12][23]

Table 1: Key Pharmacokinetic Parameters of Entecavir (0.5 mg dose)

ParameterValueReference
Tmax (Time to Peak Concentration) 0.5 - 1.5 hours[6]
Cmax (Peak Plasma Concentration) ~4.2 ng/mL[14]
Terminal Half-Life (t½) ~128 - 149 hours[6][14][22]
Effective Half-Life ~24 hours[22]
Bioavailability ≥70%[13][14]
Protein Binding ~13%[13]
Primary Route of Elimination Renal (62-73% unchanged)[22]

Synthetic Chemistry Overview

The synthesis of a carbocyclic nucleoside like Entecavir is more complex than that of analogues derived from natural sugars.[24] Multiple synthetic routes have been developed since its discovery by Bristol-Myers Squibb.[24][25][26][27][28] A common retrosynthetic strategy involves two key stages: the stereoselective construction of the functionalized cyclopentane core and the subsequent coupling of this core to a protected guanine derivative.

Key reactions often employed include:

  • Asymmetric Synthesis: Utilizing chiral pool starting materials (like (S)-(+)-carvone) or stereoselective reactions (e.g., boron-aldol reactions) to establish the correct stereocenters on the cyclopentane ring.[25][26][27][28]

  • Cyclization Reactions: Intramolecular radical additions can be used to form the five-membered ring from an acyclic precursor.[25][28]

  • Mitsunobu Reaction: This is a widely used and robust method for coupling the secondary alcohol on the completed carbocyclic core with the N-9 position of a protected guanine base to form the crucial C-N bond.[24][25][26][28]

The complexity and number of steps in the synthesis underscore the importance of process optimization for large-scale production.[26][27]

Key Experimental Protocols for Preclinical Evaluation

The characterization of an antiviral agent like Entecavir relies on a suite of standardized in vitro assays. These protocols are not just procedural; they form a self-validating system to confirm the drug's potency, mechanism, and safety.

In Vitro Antiviral Activity Assay (EC₅₀ Determination)

This assay quantifies the concentration of Entecavir required to inhibit HBV replication by 50% in a cell-based system.

Methodology:

  • Cell Line: Utilize a human hepatoblastoma cell line stably transfected with the HBV genome, such as HepG2 2.2.15 cells.

  • Plating: Seed cells in multi-well plates and allow them to adhere and reach a logarithmic growth phase.

  • Drug Treatment: Prepare serial dilutions of Entecavir in cell culture medium. Remove the existing medium from the cells and add the drug-containing medium. Include a no-drug (vehicle) control and a positive control (e.g., lamivudine).

  • Incubation: Incubate the plates for a period sufficient for several cycles of viral replication (e.g., 6-9 days), replenishing the drug-containing medium every 2-3 days.

  • Quantification of Viral DNA: After incubation, collect the cell culture supernatant. Isolate extracellular HBV DNA. Quantify the HBV DNA levels using a sensitive method like quantitative real-time PCR (qPCR).

  • Data Analysis: Plot the percentage of HBV DNA inhibition against the logarithm of the Entecavir concentration. Use a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the EC₅₀ value.

Sources

Exploratory

An In-depth Technical Guide to the Intracellular Phosphorylation of (1S,3S,4R)-Entecavir to its Active Form

Abstract Entecavir (ETV), a potent guanosine nucleoside analog, is a cornerstone in the management of chronic hepatitis B virus (HBV) infection.[1][2][3] Its therapeutic efficacy is entirely dependent on its intracellula...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Entecavir (ETV), a potent guanosine nucleoside analog, is a cornerstone in the management of chronic hepatitis B virus (HBV) infection.[1][2][3] Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active moiety, entecavir triphosphate (ETV-TP).[1][4][5] This guide provides a detailed technical overview of the multi-step enzymatic phosphorylation cascade of entecavir within the host cell. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms underpinning entecavir's activation, along with practical methodologies for its intracellular quantification.

Introduction: The Crucial Activation Pathway of Entecavir

Entecavir is administered as a prodrug that, upon entering the host cell, undergoes a series of phosphorylation events to yield its pharmacologically active triphosphate form.[5][6] This active metabolite, ETV-TP, acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV DNA polymerase.[1] The incorporation of ETV-TP into the nascent viral DNA chain leads to the termination of DNA synthesis, effectively halting viral replication.[1] The efficiency of this intracellular phosphorylation is a critical determinant of entecavir's potent antiviral activity.[2][4] Understanding the enzymes and kinetics involved in this bioactivation process is paramount for optimizing antiviral therapies and developing novel nucleoside analogs.

The Three-Step Intracellular Phosphorylation Cascade of Entecavir

The conversion of entecavir to its active triphosphate form is a sequential three-step process, catalyzed by distinct host cell kinases.

Step 1: Monophosphorylation - The Rate-Limiting Step

The initial and often rate-limiting step in the activation of entecavir is its conversion to entecavir monophosphate (ETV-MP). This reaction is primarily catalyzed by the mitochondrial enzyme deoxyguanosine kinase (dGK) .[7][8]

  • Causality Behind a Mitochondrial Kinase: The involvement of a mitochondrial kinase for the activation of a cytosolic-acting antiviral may seem counterintuitive. However, dGK possesses a broad substrate specificity that accommodates various purine nucleoside analogs. Entecavir's structural similarity to deoxyguanosine makes it a substrate for dGK. This initial phosphorylation in the mitochondria is a crucial gateway for the subsequent cytosolic phosphorylation steps.

Step 2: Diphosphorylation

Following its formation, ETV-MP is transported to the cytoplasm where it is further phosphorylated to entecavir diphosphate (ETV-DP). This conversion is predominantly carried out by guanylate kinase (GMPK) , a cytosolic enzyme responsible for the phosphorylation of guanosine monophosphate (GMP).

  • Enzymatic Specificity: GMPK specifically recognizes the monophosphate of guanosine and its analogs. The structural resemblance of ETV-MP to dGMP allows it to be efficiently recognized and phosphorylated by GMPK.

Step 3: Triphosphorylation - The Final Activation Step

The final step in the activation cascade is the conversion of ETV-DP to the active entecavir triphosphate (ETV-TP). This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs) , which are ubiquitously expressed in the cytoplasm and nucleus.

  • Broad Substrate Acceptance: NDPKs exhibit broad substrate specificity, transferring the terminal phosphate group from ATP (or other nucleoside triphosphates) to a wide range of nucleoside diphosphates. This promiscuity ensures the efficient conversion of ETV-DP to the final active triphosphate form.

Visualizing the Pathway: Entecavir's Intracellular Activation

The following diagram illustrates the sequential phosphorylation of entecavir within the host cell.

Entecavir_Phosphorylation cluster_extra Extracellular Space cluster_intra Intracellular Space (Hepatocyte) cluster_mito Mitochondrion cluster_cyto Cytosol ETV_ext (1S,3S,4R)-Entecavir ETV_intra (1S,3S,4R)-Entecavir ETV_ext->ETV_intra Cellular Uptake ETV_MP Entecavir Monophosphate (ETV-MP) ETV_DP Entecavir Diphosphate (ETV-DP) ETV_MP->ETV_DP GMPK ETV_TP Entecavir Triphosphate (ETV-TP) (Active Form) ETV_DP->ETV_TP NDPK Inhibition Inhibition ETV_TP->Inhibition Inhibition of HBV DNA Polymerase EV_MP EV_MP ETV_intra->EV_MP dGK

Caption: Intracellular phosphorylation pathway of entecavir.

Quantitative Insights: Kinetic Parameters of Entecavir Phosphorylation

The efficiency of each phosphorylation step can be described by key kinetic parameters. The following table summarizes the available data for the initial and rate-limiting step catalyzed by deoxyguanosine kinase (dGK).

ParameterValueSubstrate/InhibitorEnzymeSource
Km 0.77 ± 0.62 µMEntecavirdGK[7]
Vmax 7.1 ± 2.2 pmol/mg protein/hrEntecavirdGK[7]
Km 0.72 ± 0.09 µMDeoxyguanosine (dG)dGK[7]
Vmax 101 ± 5 pmol/mg protein/hrDeoxyguanosine (dG)dGK[7]
Ki 6.7 ± 0.8 µMEntecavir (inhibiting dG phosphorylation)dGK[7]
Ki 0.53 ± 0.38 µMDeoxyguanosine (inhibiting ETV phosphorylation)dGK[7]
IC50 15.3 ± 2.2 µMEntecavir (inhibiting dG phosphorylation)dGK[8]
Intracellular t1/2 of ETV-TP ~15 hoursEntecavir Triphosphate-[9]

Note: The Vmax for entecavir phosphorylation is significantly lower than that of the natural substrate deoxyguanosine, indicating a less efficient catalytic conversion. However, the high affinity (low Km) of entecavir for dGK and the long intracellular half-life of ETV-TP contribute to its potent antiviral effect.[7][9]

Experimental Protocol: Quantification of Intracellular Entecavir Triphosphate

This section provides a detailed, step-by-step methodology for the extraction and quantification of intracellular ETV-TP from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • Cell culture medium and supplements

  • (1S,3S,4R)-Entecavir

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), ice-cold

  • Acetonitrile (LC-MS grade)

  • Ammonium phosphate (or other suitable buffer for LC-MS)

  • Internal standard (e.g., a stable isotope-labeled ETV-TP or a structural analog)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS/MS system with a suitable column (e.g., C18 reversed-phase)

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Plate hepatocytes (e.g., HepG2 cells) at a desired density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of entecavir for the desired time period. Include untreated control wells.

  • Cell Harvesting and Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS. Rationale: This step removes extracellular drug and media components that could interfere with the analysis.

    • Add 1 mL of ice-cold 70% methanol to each well. Rationale: The cold methanol serves to quench cellular metabolism, preventing further enzymatic activity, and to lyse the cells, releasing intracellular metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Metabolite Extraction:

    • Incubate the lysates at -20°C overnight to facilitate protein precipitation and complete nucleotide extraction.[10]

    • Centrifuge the samples at >15,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]

    • Carefully transfer the supernatant containing the intracellular metabolites to a new tube.

  • Sample Concentration:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen. Rationale: This step concentrates the analytes and removes the organic solvent, preparing the sample for reconstitution in a mobile phase-compatible solution.

    • Reconstitute the dried pellet in a small, precise volume (e.g., 50-100 µL) of the initial LC mobile phase or a suitable aqueous buffer.[10] This step should contain the internal standard.

  • LC-MS/MS Analysis:

    • Inject a defined volume of the reconstituted sample onto the LC-MS/MS system.

    • Chromatography: Employ a reversed-phase column (e.g., C18) with an ion-pairing agent in the mobile phase to achieve retention and separation of the highly polar triphosphate. A gradient elution from a low organic to a high organic mobile phase is typically used.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for sensitive and specific detection of ETV-TP and the internal standard. The precursor ion will be the deprotonated molecule [M-H]-, and the product ion will be a characteristic fragment.

  • Data Analysis:

    • Quantify the amount of ETV-TP in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.

    • Normalize the results to the number of cells or total protein content in the original sample.

Conclusion and Future Perspectives

The intracellular phosphorylation of entecavir is a highly efficient process that is fundamental to its potent anti-HBV activity. This guide has delineated the key enzymatic steps, provided a visual representation of the pathway, summarized the available kinetic data, and offered a detailed protocol for the quantification of the active triphosphate metabolite. A thorough understanding of this activation pathway is not only crucial for the optimal use of entecavir but also provides a framework for the rational design of next-generation nucleoside analogs with improved activation profiles and enhanced therapeutic indices. Future research may focus on elucidating the precise kinetics of the second and third phosphorylation steps and exploring the role of cellular transporters in the uptake and efflux of entecavir and its phosphorylated metabolites.

References

  • Nucleoside diphosphate kinase and the activation of antiviral phosphonate analogs of nucleotides: binding mode and phosphorylation of tenofovir derivatives. Nucleosides Nucleotides Nucleic Acids. 2009 Aug;28(8):776-92. [Link]

  • A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. ResearchGate. 2025 Nov 29. [Link]

  • Inhibition of Hepatitis B Virus Polymerase by Entecavir. Antimicrobial Agents and Chemotherapy. 2007;51(10):3615-3625. [Link]

  • Potent Efficacy of Entecavir (BMS-200475) in a Duck Model of Hepatitis B Virus Replication. Antimicrobial Agents and Chemotherapy. 2002;46(7):2286-2293. [Link]

  • Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography A. 2012;1241:54-62. [Link]

  • Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate: LC-MS/MS for dNTPs. ResearchGate. 2025 Aug 7. [Link]

  • Direct Measurement of the Intracellular Concentration of 8-Oxo-2'-Deoxyguanosine-5'-Triphosphate by LC-MS. Hilaris Publisher. 2020 Oct 5. [Link]

  • Pre-steady-state Kinetic Studies Establish Entecavir 5′-Triphosphate as a Substrate for HIV-1 Reverse Transcriptase. Journal of Biological Chemistry. 2009;284(2):738-744. [Link]

  • A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. PMC. [Link]

  • What is the mechanism of Entecavir? Patsnap Synapse. 2024 Jul 17. [Link]

  • Entecavir competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart. PMC. [Link]

  • Inhibition of Hepatitis B Virus Polymerase by Entecavir. PMC. [Link]

  • Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. PubMed. 2025 Oct 28. [Link]

  • The saga of entecavir. PMC. [Link]

  • Entecavir competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart. PubMed. 2022 Mar 28. [Link]

  • Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. PMC. [Link]

  • LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Shimadzu. [Link]

  • Entecavir: a new nucleoside analogue for the treatment of chronic hepatitis B. PubMed. 2007 Apr. [Link]

  • Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. International Journal of Pharmaceutical Quality Assurance. 2019 Mar 15. [Link]

  • Pre-steady-state kinetic studies establish entecavir 5'-triphosphate as a substrate for HIV-1 reverse transcriptase. PubMed. 2009 Jan 9. [Link]

  • Phosphorylation of acyclovir diphosphate by cellular enzymes. PubMed. 1983 Aug 1. [Link]

  • HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. ResearchGate. [Link]

  • Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection. NIH. 2021 Oct 11. [Link]

  • Phosphorylation of antiviral and endogenous nucleotides to di- and triphosphates by guanosine monophosphate kinase. PubMed. 2011 Jan 1. [Link]

  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers. 2018 Jun 26. [Link]

  • Entecavir for the long-term treatment of chronic hepatitis B. PubMed. 2009. [Link]

  • Delayed chain termination protects the anti-hepatitis B virus drug entecavir from excision by HIV-1 reverse transcriptase. PubMed. 2008 Dec 5. [Link]

  • Entecavir for the treatment of chronic hepatitis B virus infection. PubMed. 2005 Sep. [Link]

  • Correlation Between Serum Entecavir Concentration and Virological Response in Patients with Chronic Type B Hepatitis. PMC. [Link]

  • Factors associated with persistent positive in HBV DNA level in patients with chronic Hepatitis B receiving entecavir treatment. Frontiers. 2023 Jun 15. [Link]

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Foundational

Preclinical Development of (1S,3S,4R)-Entecavir: A Technical Guide to Safety and Efficacy Evaluation

Introduction: A New Paradigm in HBV Therapy Entecavir ((1S,3S,4R)-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]guanine) stands as a testament to rational drug design in the fight against chronic hepatitis B vi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in HBV Therapy

Entecavir ((1S,3S,4R)-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]guanine) stands as a testament to rational drug design in the fight against chronic hepatitis B virus (HBV) infection.[1] As a carbocyclic analog of 2'-deoxyguanosine, its potent and selective inhibition of the HBV polymerase has positioned it as a cornerstone of antiviral therapy.[2][3] This technical guide provides an in-depth exploration of the preclinical safety and efficacy studies that underpinned the clinical development of Entecavir. We will dissect the causality behind the experimental choices, from initial in vitro screens to long-term in vivo toxicology, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Efficacy Evaluation - Demonstrating Potent Antiviral Activity

The primary goal of the preclinical efficacy program for Entecavir was to establish its potent and selective activity against HBV replication. This was achieved through a tiered approach, moving from cell-based assays to relevant animal models that mimic key aspects of human HBV infection.

Mechanism of Action: A Tripartite Inhibition of HBV Polymerase

Entecavir is a nucleoside analog that, once intracellularly phosphorylated to its active triphosphate form (ETV-TP), competitively inhibits the HBV polymerase.[1] ETV-TP targets three distinct functions of the viral polymerase, a critical enzyme for viral replication, effectively halting the viral life cycle.[3][4]

  • Base Priming: Inhibition of the initiation of HBV DNA synthesis.[4]

  • Reverse Transcription: Blocking the synthesis of the negative DNA strand from the pregenomic RNA template.[4][5]

  • DNA-Dependent DNA Synthesis: Preventing the synthesis of the positive strand of HBV DNA.[5]

This multi-targeted inhibition contributes to its high barrier to resistance, a significant advantage over earlier nucleoside analogs.[3]

HBV_Lifecycle_and_Entecavir_MOA cluster_virus HBV Virion cluster_cell Hepatocyte Virion HBV Entry Entry & Uncoating rcDNA Relaxed Circular DNA (rcDNA) Entry->rcDNA cccDNA Covalently Closed Circular DNA (cccDNA) rcDNA->cccDNA Repair Transcription Transcription cccDNA->Transcription pgRNA pregenomic RNA (pgRNA) Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins (Polymerase, Core, Surface) Translation->Viral_Proteins Viral_Proteins->Encapsidation Assembly Virion Assembly Viral_Proteins->Assembly RT Reverse Transcription (Negative Strand Synthesis) Encapsidation->RT DNA_Synth DNA Synthesis (Positive Strand Synthesis) RT->DNA_Synth DNA_Synth->Assembly Release Release Assembly->Release Entecavir Entecavir ETV_TP Entecavir Triphosphate (ETV-TP) Entecavir->ETV_TP Intracellular Phosphorylation ETV_TP->RT Inhibits ETV_TP->DNA_Synth Inhibits caption Figure 1: HBV Lifecycle and Entecavir's Mechanism of Action.

Figure 1: HBV Lifecycle and Entecavir's Mechanism of Action.

In Vitro Efficacy: Establishing a High Potency and Selectivity Profile

The initial assessment of Entecavir's antiviral activity was conducted in human hepatoblastoma HepG2 cells transfected with the HBV genome. This system allows for the direct measurement of viral replication inhibition.

Table 1: In Vitro Anti-HBV Activity of Entecavir

Cell LineParameterEntecavir (ETV)Lamivudine (LVD)Adefovir (ADV)Reference
HepG2 (HBV)EC₅₀0.00375 - 0.004 µM~0.5 µM~0.2 µM[6][7]
HepG2 (HBV)CC₅₀>30 µM--[6]
Selectivity Index (CC₅₀/EC₅₀) >8,000 --[6]

EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.

The remarkably low EC₅₀ value for Entecavir, over 100-fold more potent than other approved nucleoside/tide reverse transcriptase inhibitors at the time, and its high selectivity index, demonstrated a promising therapeutic window.[5][8]

Experimental Protocol: In Vitro HBV Replication Assay

  • Cell Culture: Maintain HepG2 2.2.15 cells, which constitutively express HBV, in appropriate culture medium.

  • Drug Treatment: Seed cells in multi-well plates and treat with serial dilutions of Entecavir and control compounds for a specified duration (e.g., 8 days).

  • DNA Extraction: Lyse the cells and extract total intracellular DNA.

  • Viral DNA Quantification: Quantify HBV DNA levels using Southern blot analysis or quantitative PCR (qPCR).

  • Data Analysis: Calculate the EC₅₀ value by plotting the percentage of viral replication inhibition against the drug concentration.

  • Cytotoxicity Assay: In parallel, treat uninfected HepG2 cells with the same drug concentrations and assess cell viability using an MTT or similar assay to determine the CC₅₀.

In Vivo Efficacy: Validation in Relevant Animal Models

While in vitro data is crucial, efficacy in a living organism is the true test. Due to HBV's narrow host range, surrogate animal models infected with closely related hepadnaviruses were essential.[9]

The Pekin duck model, infected with DHBV, provides a robust system for evaluating antiviral agents due to the high levels of viral replication.[10]

Table 2: Efficacy of Entecavir in DHBV-Infected Ducklings

Treatment Group (21-day)Dose (mg/kg/day)Mean Reduction in Serum DHBV DNA (log₁₀)Reference
Entecavir1.03.1[6]
Entecavir0.12.1[6]
Lamivudine (3TC)250.66[6]
Placebo-0.20[6]

Entecavir demonstrated dose-dependent and significantly superior antiviral activity compared to lamivudine in this model.[6]

The woodchuck model is considered a highly relevant model for studying HBV as WHV infection in woodchucks closely mimics the progression of chronic hepatitis B and the development of hepatocellular carcinoma in humans.[9]

Initial dose-ranging studies in woodchucks with chronic WHV infection showed that Entecavir at doses of 0.1 and 0.5 mg/kg/day reduced circulating WHV DNA by 3 log₁₀ at week 4.[1] Long-term studies demonstrated that a weekly oral dose of 0.5 mg/kg could maintain undetectable viral DNA levels for up to 3 years in a subset of animals, without the development of resistance.[7]

To evaluate the direct antiviral effect in a mammalian system expressing HBV, a transgenic mouse model was utilized.[11] Although these mice do not support secondary rounds of infection, they are valuable for assessing the inhibition of viral polymerase activity. Oral administration of Entecavir for 10 days resulted in a significant, dose-dependent reduction in liver HBV DNA.[11]

Preclinical_Efficacy_Workflow InVitro In Vitro Studies (HepG2 Cells) Potency Determine EC₅₀ (High Potency) InVitro->Potency Selectivity Determine CC₅₀ (High Selectivity Index) InVitro->Selectivity InVivo In Vivo Animal Models Potency->InVivo Selectivity->InVivo DuckModel Duck Model (DHBV) - Dose-dependent efficacy InVivo->DuckModel WoodchuckModel Woodchuck Model (WHV) - Long-term suppression - No resistance InVivo->WoodchuckModel MouseModel Transgenic Mouse Model - Direct antiviral effect InVivo->MouseModel ClinicalCandidate Progression to Clinical Development DuckModel->ClinicalCandidate WoodchuckModel->ClinicalCandidate MouseModel->ClinicalCandidate

Figure 2: Preclinical Efficacy Evaluation Workflow for Entecavir.

Part 2: Safety and Toxicology Assessment - Ensuring a Favorable Risk-Benefit Profile

A rigorous and comprehensive toxicology program was conducted in multiple species (mice, rats, dogs, and monkeys) to characterize the safety profile of Entecavir and to identify potential target organs for toxicity.[1]

Pharmacokinetics

Preclinical pharmacokinetic studies in animals established that Entecavir is rapidly absorbed with peak plasma concentrations occurring between 0.5 and 1.5 hours after oral dosing.[1] The drug is extensively distributed into tissues, and elimination is primarily through renal excretion.[12] Steady-state concentrations were achieved after 6 to 10 days of once-daily administration with approximately 2-fold accumulation.[7]

Table 3: Key Pharmacokinetic Parameters of Entecavir (Multiple Dosing)

ParameterValueReference
Tₘₐₓ (Time to Cₘₐₓ)0.5 - 1.5 hours[1]
Accumulation~2-fold with once-daily dosing[7]
EliminationPredominantly renal excretion (62% to 73% urinary recovery)[12]
Terminal Half-life128 - 149 hours[4][12]
Protein Binding~13% (in vitro, human plasma)[1]
General Toxicology

Acute, subchronic, and chronic toxicity studies were conducted in rodents and non-rodents. The primary target organ for toxicity at high doses in rodents and dogs was the testes (seminiferous tubular degeneration), observed at exposures at least 35 times those achieved in humans at the highest recommended dose.[1][13] Importantly, no testicular changes were observed in monkeys.[1][13]

Genetic Toxicology

As a nucleoside analog, the potential for genotoxicity was a key area of investigation. Entecavir was found to be clastogenic (causing chromosomal damage) in an in vitro human lymphocyte assay, but only at high, cytotoxic concentrations (approximately 10,000 times the anti-HBV EC₅₀).[1][14] It was negative in other genotoxicity tests, suggesting that it does not cause direct DNA damage.[1] Studies suggest that the observed genotoxicity may be related to single-strand break repair and postreplication repair pathways.[14][15][16]

Carcinogenicity

Lifetime carcinogenicity studies were conducted in mice and rats.[1] At high exposures, increased incidences of tumors were observed, including lung tumors in mice and other tumors in both species (e.g., liver, vascular, brain, skin).[1][14][17] However, extensive investigations concluded that these findings in rodents were likely not relevant to human safety for several reasons:

  • The tumors occurred at exposures significantly higher than those used in humans.[1]

  • The lung tumors in mice were found to arise from sustained proliferation of type II pneumocytes, a mechanism not considered relevant to humans.[1]

  • There were no pre-neoplastic changes observed in the affected tissues at lower doses.[1]

To date, no increase in human malignancies associated with Entecavir has been observed in clinical trials or post-marketing surveillance.[1]

Reproductive and Developmental Toxicology

Reproductive toxicology studies in rats showed no evidence of impaired fertility in males or females at exposures greater than 90 times those seen in humans at the highest recommended dose.[1][13] While animal studies with super-therapeutic dosages did show some embryotoxicity and congenital abnormalities, studies at clinically relevant exposures did not reveal adverse developmental effects.[18][19]

Mitochondrial Toxicity Assessment

A critical safety consideration for nucleoside reverse transcriptase inhibitors is the potential for mitochondrial toxicity. In vitro studies using HepG2 cells demonstrated that Entecavir, even at concentrations far exceeding clinical exposure levels, did not cause appreciable reductions in mitochondrial DNA levels or inhibit mitochondrial DNA polymerase γ.[1][20][21] This lack of mitochondrial toxicity is a key differentiating feature and contributes to its favorable long-term safety profile.[20]

Experimental Protocol: Mitochondrial Toxicity Assay in HepG2 Cells

  • Long-term Culture: Culture HepG2 cells in the presence of various concentrations of Entecavir (and control NRTIs) for an extended period (e.g., 14-28 days).

  • Lactate Measurement: Periodically collect culture medium and measure lactate concentration as an indicator of impaired mitochondrial respiration.

  • mtDNA Quantification: At the end of the treatment period, extract total DNA and quantify mitochondrial DNA (mtDNA) levels relative to nuclear DNA (nDNA) using qPCR.

  • Protein Expression: Analyze the expression levels of key mitochondrial proteins (e.g., COX II, COX IV) via Western blotting.

  • Data Analysis: Compare lactate levels, mtDNA content, and protein expression between treated and untreated cells to assess mitochondrial toxicity.

Conclusion: A Preclinical Profile of Potency and Safety

The comprehensive preclinical evaluation of (1S,3S,4R)-Entecavir established a profile of a highly potent and selective inhibitor of HBV replication with a favorable safety margin. The causality-driven experimental approach, from demonstrating a unique tripartite mechanism of action to validating efficacy in robust animal models and thoroughly investigating potential toxicities, provided a solid foundation for its successful clinical development. The insights gained from these studies underscore the importance of a multi-faceted preclinical program in identifying promising therapeutic candidates and ensuring patient safety. Entecavir remains a first-line therapeutic option for chronic hepatitis B, a status built upon the rigorous scientific integrity of its preclinical assessment.[22]

References

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  • The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - PMC - NIH. [Link]

  • Pharmacology of Entecavir (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. [Link]

  • Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC - NIH. [Link]

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  • Genetic Evidence for Genotoxic Effect of Entecavir, an Anti-Hepatitis B Virus Nucleotide Analog | PLOS One - Research journals. [Link]

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Exploratory

Structural Analysis of (1S,3S,4R)-Entecavir Binding to Hepatitis B Virus Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Entecavir, a potent nucleoside analogue of 2'-deoxyguanosine, stands as a cornerstone in the therapeutic arsenal against chronic hepatitis B virus...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entecavir, a potent nucleoside analogue of 2'-deoxyguanosine, stands as a cornerstone in the therapeutic arsenal against chronic hepatitis B virus (HBV) infection.[1][2] Its remarkable efficacy stems from the highly specific and potent inhibition of the viral reverse transcriptase (RT), a multifunctional enzyme essential for the replication of the HBV genome.[3] This technical guide provides an in-depth exploration of the structural underpinnings of Entecavir's interaction with HBV RT. Due to the inherent challenges in crystallizing the full-length HBV RT, this guide synthesizes data from a combination of advanced techniques, including homology modeling, molecular docking simulations, and X-ray crystallography of surrogate enzyme systems. Through this multi-faceted approach, we will elucidate the molecular choreography that dictates Entecavir's potent antiviral activity and the structural mechanisms that can lead to the emergence of drug resistance.

Introduction: The Central Role of HBV Reverse Transcriptase and the Unveiling of Entecavir

The hepatitis B virus reverse transcriptase is a complex enzyme with three distinct functional domains that orchestrate the conversion of pregenomic RNA into the viral DNA genome.[1] These activities include:

  • Priming: The initiation of DNA synthesis.

  • Reverse transcription: The synthesis of the negative-strand DNA from the RNA template.

  • DNA-dependent DNA synthesis: The generation of the positive-strand DNA.

Entecavir's therapeutic success lies in its ability to inhibit all three of these enzymatic functions, effectively halting viral replication at multiple stages.[1] As a prodrug, Entecavir is administered in an inactive form and undergoes intracellular phosphorylation by host cellular kinases to its active triphosphate form, entecavir triphosphate (ETV-TP).[1][3] ETV-TP then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA chain.[3]

The Structural Basis of Entecavir's Potent Inhibition: A Multi-pronged Investigative Approach

The direct structural elucidation of the Entecavir-HBV RT complex has been historically challenging due to the insolubility and instability of the full-length viral enzyme.[4] Consequently, the scientific community has employed a combination of sophisticated methodologies to model and visualize this critical interaction.

Homology Modeling and Molecular Docking: Predicting the Binding Interface

In the absence of an experimental structure, homology modeling has been a pivotal tool. Researchers have constructed three-dimensional models of the HBV RT catalytic center based on the well-characterized crystal structure of the human immunodeficiency virus (HIV-1) reverse transcriptase.[5] These models have been instrumental in predicting the binding mode of ETV-TP within the enzyme's active site.

Molecular docking simulations have further illuminated the specifics of this interaction, revealing a unique hydrophobic pocket in the dNTP binding site that accommodates the exocyclic alkene moiety of Entecavir.[5] This interaction is predicted to be a key determinant of Entecavir's superior potency compared to other nucleoside analogues.[5]

G cluster_0 Computational Workflow HIV_RT_Crystal HIV-1 RT Crystal Structure (e.g., PDB: 1RTD) Homology_Modeling Homology Modeling HIV_RT_Crystal->Homology_Modeling HBV_RT_Sequence HBV RT Amino Acid Sequence HBV_RT_Sequence->Homology_Modeling HBV_RT_Model 3D Model of HBV RT Homology_Modeling->HBV_RT_Model Molecular_Docking Molecular Docking Simulation HBV_RT_Model->Molecular_Docking ETV_TP_Structure Entecavir-TP Structure ETV_TP_Structure->Molecular_Docking Binding_Pose Predicted Binding Pose of ETV-TP in HBV RT Molecular_Docking->Binding_Pose

Caption: Computational workflow for modeling Entecavir binding to HBV RT.

Surrogate Crystallography: The HIV-1 RT Model System

To overcome the limitations of computational models and gain experimental structural insights, researchers have ingeniously utilized a surrogate system: the HIV-1 reverse transcriptase. By introducing specific mutations into the HIV-1 RT active site to mimic that of HBV RT, it has been possible to obtain crystal structures of this chimeric enzyme in complex with Entecavir triphosphate.[4]

A notable example is the crystal structure of the HIV-1 RT Q151M mutant in a ternary complex with a DNA template-primer and ETV-TP (PDB ID: 5XN1).[6][7] This structure revealed that the Met151 residue forms a transient hydrophobic interaction with the cyclopentyl methylene group of Entecavir, a key feature predicted by molecular modeling.[4] The structure also showed that ETV-TP is accommodated in the active site in a position slightly shifted compared to the natural substrate, dGTP. This altered binding mode, coupled with the protruding methylene group of Entecavir, directly impacts the conformation of the highly conserved Met184 residue, providing a structural basis for the drug's mechanism of action.[4]

Biochemical Corroboration: Enzyme Kinetics and Inhibition Assays

The structural insights gleaned from modeling and surrogate crystallography are strongly supported by biochemical data. In vitro enzyme kinetic studies have consistently demonstrated that ETV-TP is a potent inhibitor of all three synthetic activities of the HBV polymerase.[5]

Table 1: Comparative Potency of Nucleoside Reverse Transcriptase Inhibitors against HBV

CompoundCell Culture EC₅₀ (nM)In Vitro RT IC₅₀ (nM)
Entecavir 5.30.5
Lamivudine1490243
Adefovir890>1000

Data adapted from Tsubota et al. (2002) and Langley et al. (2007).[8]

These assays confirm the high affinity of ETV-TP for the HBV RT, with an inhibitory potency that is orders of magnitude greater than other approved nucleoside/nucleotide inhibitors.[8]

Step-by-Step Protocol for HBV RT Inhibition Assay
  • Isolation of HBV Nucleocapsids: Obtain HBV nucleocapsids from a suitable expression system (e.g., HepG2.2.15 cells).

  • Preparation of Entecavir Triphosphate (ETV-TP): Synthesize or procure high-purity ETV-TP.

  • Reaction Setup: Prepare a reaction mixture containing the isolated nucleocapsids, a buffered solution with appropriate salts and dNTPs (dATP, dCTP, dTTP, and varying concentrations of dGTP and ETV-TP), and a radiolabeled or fluorescently labeled nucleotide for detection.

  • Incubation: Incubate the reaction mixtures at 37°C to allow for DNA synthesis.

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA.

  • Quantification: Quantify the amount of incorporated labeled nucleotide using techniques such as scintillation counting or gel electrophoresis followed by phosphorimaging.

  • Data Analysis: Plot the percentage of inhibition against the concentration of ETV-TP to determine the IC₅₀ value.

G Start Start Isolate_Capsids Isolate HBV Nucleocapsids Start->Isolate_Capsids Prepare_ETV_TP Prepare Entecavir-TP Start->Prepare_ETV_TP Setup_Reaction Set up Reaction Mixtures (Capsids, Buffers, dNTPs, ETV-TP) Isolate_Capsids->Setup_Reaction Prepare_ETV_TP->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Terminate_Reaction Terminate Reaction & Precipitate DNA Incubate->Terminate_Reaction Quantify Quantify DNA Synthesis Terminate_Reaction->Quantify Analyze_Data Calculate IC50 Quantify->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an HBV RT inhibition assay.

The Structural Landscape of Entecavir Resistance

The long-term efficacy of Entecavir can be compromised by the emergence of drug-resistant HBV variants.[9] Resistance to Entecavir typically arises through a multi-step process, often initiated by primary mutations that confer resistance to other nucleoside analogues like lamivudine (e.g., M204V/I with or without L180M).[10] These are followed by the acquisition of secondary mutations at positions such as T184, S202, or M250.[10]

Molecular docking simulations of these resistant mutants have provided crucial insights into the mechanisms of resistance. For instance, the combination of lamivudine resistance mutations (L180M and M204V) with Entecavir-specific resistance mutations (e.g., T184L or S202G) leads to conformational changes in the dNTP-binding pocket.[11][12] These changes can result in steric hindrance and a reduced binding affinity for ETV-TP, thereby diminishing its inhibitory effect.[11][12]

The structural understanding of these resistance pathways is critical for the development of next-generation inhibitors that can overcome these mutations and for guiding treatment strategies in patients who experience virological breakthrough.

Conclusion and Future Directions

The structural analysis of the (1S,3S,4R)-Entecavir interaction with the HBV reverse transcriptase provides a compelling example of rational drug design. While a high-resolution structure of the wild-type HBV RT in complex with Entecavir remains an important goal, the integrated use of homology modeling, molecular docking, and surrogate crystallography has provided a robust and detailed understanding of its mechanism of action. These studies have not only illuminated the basis for Entecavir's high potency but have also provided a framework for understanding the structural basis of drug resistance.

Future research efforts will likely focus on leveraging cryo-electron microscopy (cryo-EM) to solve the structure of the authentic HBV RT-Entecavir complex, which would provide unprecedented detail and further refine our understanding.[13][14] Continued structural and biochemical studies of resistant mutants will be essential for the development of novel antiviral agents with improved resistance profiles, ultimately advancing the management of chronic hepatitis B.

References

  • University of Washington. (n.d.). Entecavir Baraclude. Hepatitis B Online. Retrieved from [Link]

  • MedPath. (2025). Entecavir | Advanced Drug Monograph. Retrieved from [Link]

  • Wikipedia. (n.d.). Entecavir. Retrieved from [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Antimicrobial Agents and Chemotherapy, 51(2), 519–525. Retrieved from [Link]

  • Ogata, N., et al. (2011). Mechanism of Entecavir Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation. Journal of Virology, 85(20), 10542–10550. Retrieved from [Link]

  • Yatsuji, H., et al. (2017). Resistance mutations of hepatitis B virus in entecavir-refractory patients. Hepatology Communications, 1(2), 110–121. Retrieved from [Link]

  • Ogata, N., et al. (2011). Mechanism of entecavir resistance of hepatitis B virus with viral breakthrough as determined by long-term clinical assessment and molecular docking simulation. Antimicrobial Agents and Chemotherapy, 55(10), 4783-4791. Retrieved from [Link]

  • Hattori, S. I., et al. (2021). Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology, 95(16), e00543-21. Retrieved from [Link]

  • Ogata, N., et al. (2011). Mechanism of Entecavir Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation. ResearchGate. Retrieved from [Link]

  • Yasutake, Y., et al. (2018). 5XN1: HIV-1 reverse transcriptase Q151M:DNA:entecavir-triphosphate ternary complex. RCSB PDB. Retrieved from [Link]

  • Yatsuji, H., et al. (2017). Resistance mutations of hepatitis B virus in entecavir-refractory patients. Hepatology Communications, 1(2), 110-121. Retrieved from [Link]

  • Vlachogiannakos, I., et al. (2019). Entecavir resistance in a patient with treatment-naïve HBV: A case report. ProQuest. Retrieved from [Link]

  • Su, T., et al. (2020). Entecavir Resistance Mutations rtL180M/T184L/M204V Combined With rtA200V Lead to Tenofovir Resistance. Liver International, 40(1), 113-120. Retrieved from [Link]

  • DNAproDB. (n.d.). Report for PDB Structure 5xn1. Retrieved from [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by Entecavir. ASM Journals. Retrieved from [Link]

  • Yasutake, Y., et al. (2019). 6IKA: HIV-1 reverse transcriptase with Q151M/G112S/D113A/Y115F/F116Y/F160L/I159L:DNA:entecavir-triphosphate ternary complex. RCSB PDB. Retrieved from [Link]

  • Yuen, M. F., et al. (2014). Effect of Hepatitis B Virus Reverse Transcriptase Variations on Entecavir Treatment Response. The Journal of Infectious Diseases, 210(5), 701–709. Retrieved from [Link]

  • Yasutake, Y., et al. (2018). HIV-1 with HBV-associated Q151M substitution in RT becomes highly susceptible to entecavir: structural insights into HBV-RT inhibition by entecavir. Scientific Reports, 8(1), 1624. Retrieved from [Link]

  • Wang, X., et al. (2018). Crystal structure and Hirshfeld surface analysis of the anhydrous form of the nucleoside analogue entecavir. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 3), 381–385. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Entecavir. PubChem Compound Database. Retrieved from [Link]

  • Hattori, S. I., et al. (2021). Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. ASM Journals. Retrieved from [Link]

  • Haraguchi, K., et al. (2023). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. RSC Advances, 13(24), 16345-16350. Retrieved from [Link]

  • Das, K., et al. (2022). Cryo-EM structures of wild-type and E138K/M184I mutant HIV-1 RT/DNA complexed with inhibitors doravirine and rilpivirine. Proceedings of the National Academy of Sciences, 119(30), e2203660119. Retrieved from [Link]

  • Kumar, A., & Rossmann, M. G. (2023). Cryo-electron microscopy in the study of virus entry and infection. Frontiers in Virology, 3, 1145498. Retrieved from [Link]

  • Verdaguer, N., & Fita, I. (2024). X-Ray Crystallography of Viruses. ResearchGate. Retrieved from [Link]

  • Verdaguer, N., & Fita, I. (2024). X-Ray Crystallography of Viruses. PubMed. Retrieved from [Link]

  • Zhang, L., et al. (2021). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. bioRxiv. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Protocol for the Solubilization and Use of (1S,3R,4S)-Entecavir for In Vitro Cell Culture Assays

Abstract This comprehensive guide provides a detailed, field-proven protocol for the dissolution of (1S,3R,4S)-Entecavir for use in cell culture-based assays. Entecavir, a potent antiviral agent, exhibits poor aqueous so...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the dissolution of (1S,3R,4S)-Entecavir for use in cell culture-based assays. Entecavir, a potent antiviral agent, exhibits poor aqueous solubility, necessitating a specific preparation methodology to ensure its bioavailability and stability in experimental settings. This document outlines the critical physicochemical properties of Entecavir, provides a step-by-step protocol for creating high-concentration stock solutions in dimethyl sulfoxide (DMSO), and details the subsequent dilution into aqueous cell culture media. The causality behind each experimental step is explained to empower researchers to achieve reproducible and reliable results.

Introduction to (1S,3R,4S)-Entecavir

Entecavir is a synthetic guanosine nucleoside analog renowned for its highly selective and potent activity against the Hepatitis B Virus (HBV).[1][2][3] It is a cornerstone therapy for chronic HBV infection.[4][5][6] The therapeutic efficacy of Entecavir stems from its mechanism of action as a reverse transcriptase inhibitor.[1][7][8] Following administration, Entecavir is phosphorylated by cellular kinases into its active triphosphate form.[7][9] This active metabolite, Entecavir triphosphate, competitively inhibits all three functional activities of the HBV polymerase (reverse transcriptase): (1) base priming, (2) reverse transcription of the negative DNA strand from the pregenomic RNA messenger, and (3) the synthesis of the positive strand of HBV DNA.[3][5][9][10][11]

The specific stereoisomer with antiviral activity is (1S,3R,4S)-Entecavir (CAS No: 142217-69-4).[2][12][13] A critical challenge for its in vitro application is its low solubility in aqueous solutions, a factor that must be properly managed to ensure accurate and consistent dosing in cell culture systems.

Physicochemical Properties of Entecavir

A thorough understanding of Entecavir's properties is fundamental to designing a robust dissolution protocol. Key data are summarized below.

PropertyValueSource(s)
Chemical Name 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one[2][13]
Molecular Formula C₁₂H₁₅N₅O₃[1][2][12][13][14]
Molecular Weight 277.28 g/mol [1][2][12][13][14]
Appearance White to off-white crystalline solid/powder[7][10][15]
UV Maximum (λmax) ~256 nm[7]
Solubility (approx.) DMSO: ~12-59 mg/mLDMF: ~14 mg/mLEthanol: ~0.1 mg/mL (sparingly soluble)Water: Insoluble / Sparingly Soluble (~2.4 mg/mL)[7][10][16][17][18][19]
Storage (Solid) -20°C for long-term stability (≥4 years)[7]

Expert Insight: The significant discrepancy in reported DMSO solubility (12 mg/mL vs. 59 mg/mL) may be attributed to the use of Entecavir hydrate versus the anhydrous form, as well as the purity and water content of the DMSO used. For creating high-concentration stocks, using fresh, anhydrous (or low-moisture) DMSO is critical, as absorbed water can significantly decrease the solubility of hydrophobic compounds.[16][20]

Experimental Protocol: Preparation of Entecavir for Cell Culture

This protocol is designed as a self-validating system, emphasizing aseptic technique and the inclusion of proper controls to ensure data integrity.

Rationale and Workflow Overview

The core strategy is to first dissolve Entecavir in a suitable organic solvent—in this case, 100% DMSO—to create a high-concentration primary stock solution. This stock is then serially diluted into the aqueous cell culture medium to achieve the final desired experimental concentration. This approach minimizes the final concentration of DMSO in the culture, thereby preventing solvent-induced cytotoxicity.

G cluster_0 Part A: Stock Solution Preparation (Aseptic Hood) cluster_1 Part B: Working Solution Preparation cluster_2 Part C: Experimental Controls A 1. Weigh Entecavir (CAS: 142217-69-4) B 2. Add Anhydrous DMSO A->B Target: 10 mM (2.77 mg/mL) C 3. Vortex until fully dissolved B->C D 4. Aliquot for single use C->D E 5. Store at -20°C or -80°C D->E F 6. Thaw one aliquot of stock solution E->F Use one aliquot H 8. Serially dilute stock into medium F->H G 7. Pre-warm cell culture medium to 37°C G->H I 9. Add to cell culture plates H->I Final DMSO <0.5% Mix thoroughly J Vehicle Control (Medium + same % DMSO) K Untreated Control (Medium only)

Figure 1: Workflow for Entecavir dissolution and dilution.

Materials
  • (1S,3R,4S)-Entecavir powder (CAS: 142217-69-4)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated P1000, P200, and P20 micropipettes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium, serum, and other supplements as required by the cell line

  • Sterile serological pipettes and conical tubes

Step-by-Step Method for 10 mM Primary Stock Solution
  • Calculation: Determine the mass of Entecavir required.

    • Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: 0.010 mol/L × 0.001 L × 277.28 g/mol × 1000 mg/g = 2.77 mg

  • Weighing: In a biological safety cabinet, carefully weigh 2.77 mg of Entecavir powder into a sterile microcentrifuge tube.

    • Causality: Performing this step in an aseptic environment is crucial to prevent microbial contamination of the stock solution. The stock itself cannot be sterile-filtered as DMSO can degrade common filter membranes (e.g., cellulose acetate, nitrocellulose).

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the tube containing the Entecavir powder.

  • Mixing: Cap the tube tightly and vortex at high speed for 1-2 minutes, or until the powder is completely dissolved. A clear, particulate-free solution should be observed.

    • Troubleshooting: If dissolution is slow, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Entecavir is stable under these thermal conditions.[21][22]

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store immediately at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[17]

    • Causality: Aliquoting is essential to preserve the integrity of the compound by avoiding repeated freeze-thaw cycles, which can lead to degradation and introduce moisture into the DMSO stock.

Step-by-Step Method for Working Solution in Cell Culture Medium

This example demonstrates the preparation of a 1 µM final concentration in a 10 mL culture volume.

  • Calculation: Determine the volume of the 10 mM primary stock needed using the dilution formula (M₁V₁ = M₂V₂).

    • V₁ = (M₂ × V₂) / M₁

    • V₁ = (1 µM × 10 mL) / 10,000 µM = 0.001 mL = 1 µL

  • Dilution:

    • Thaw a single aliquot of the 10 mM Entecavir stock solution at room temperature.

    • In a sterile conical tube, add 10 mL of pre-warmed (37°C) complete cell culture medium.

    • Pipette 1 µL of the 10 mM stock solution directly into the 10 mL of medium.

    • Crucial Step: Dispense the DMSO stock underneath the surface of the medium while gently swirling or vortexing the tube. This rapid dispersion prevents localized high concentrations of Entecavir, which can cause it to precipitate out of the aqueous solution.

  • Final DMSO Concentration Check:

    • Formula: % DMSO = (Volume of DMSO / Total Volume) × 100

    • Calculation: (1 µL / 10,000 µL) × 100 = 0.01%

    • Validation: This final DMSO concentration is well below the typical cytotoxic limit of 0.5%, ensuring that any observed cellular effects can be attributed to Entecavir, not the solvent.[23]

  • Application: Immediately use the freshly prepared working solution to treat your cells as per your experimental design. Do not store aqueous dilutions of Entecavir, as its stability in media is not guaranteed for more than one day.[7][10]

Trustworthiness: The Self-Validating System

A robust experimental design relies on appropriate controls to validate the results.

  • Vehicle Control (Mandatory): In parallel with your Entecavir-treated cells, you must maintain a set of cells treated with the same final concentration of DMSO.[23] For the example above, this would be cells treated with medium containing 0.01% DMSO. This control is non-negotiable; it isolates the pharmacological effects of Entecavir from any potential effects of the solvent.

  • Untreated Control: A set of cells grown in medium alone should also be included to monitor baseline cell health and behavior.

  • Visual Inspection: Always visually confirm that your stock solution is fully dissolved and that no precipitate forms upon dilution into the culture medium. The presence of particulates indicates a solubility issue that will lead to inaccurate dosing.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Entecavir powder does not dissolve in DMSO. 1. DMSO has absorbed moisture.2. Insufficient mixing.1. Use a fresh, sealed bottle of anhydrous, cell-culture grade DMSO.2. Continue vortexing; gently warm the solution to 37°C for 5-10 minutes.
Precipitate forms when diluting stock into medium. 1. Localized high concentration.2. Medium is too cold.3. Final concentration exceeds aqueous solubility limit.1. Add the DMSO stock slowly, drop-by-drop, into the medium while actively mixing.2. Ensure the medium is pre-warmed to 37°C.3. Consider a two-step serial dilution: first dilute the 10 mM stock 1:100 in medium (to 100 µM), then dilute this intermediate stock to the final concentration.
Cell death observed in both Entecavir and vehicle control wells. DMSO concentration is too high for the specific cell line.Recalculate dilutions to achieve a lower final DMSO concentration (e.g., ≤0.1%). If necessary, prepare a lower concentration primary stock (e.g., 1 mM) to increase the volume added to the medium, which can make dilutions more accurate.

References

  • University of Washington. (n.d.). Entecavir Baraclude - Treatment - Hepatitis B Online. [Link]

  • Wikipedia. (2024). Entecavir. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Entecavir?[Link]

  • Bertin Pharma. (n.d.). Entecavir (hydrate) - Product Information. [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Journal of Virology, 81(8), 3992–4001. [Link]

  • Pharmapproach. (2025). Pharmacology of Entecavir (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • Allmpus. (n.d.). ENTECAVIR ENANTIOMER. [Link]

  • ResearchGate. (n.d.). Identification and physicochemical properties of entecavir. [Link]

  • Sigut Labs. (n.d.). Entecavir - CAS 142217-69-4. [Link]

  • Kim, H., et al. (2021). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. Pharmaceutics, 13(7), 1059. [Link]

  • Silveira, V. M., et al. (2020). Entecavir: stability and drug-excipient compatibility. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

  • ResearchGate. (2022). How can I convert marketed Entacavir used for Hepatitis B treatment to make a final concentration of 30ng/Litre to be used in tissue culture?[Link]

  • ResearchGate. (n.d.). LC-MS/MS method for the characterization of the forced degradation products of Entecavir | Request PDF. [Link]

  • PubMed. (2015). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. [Link]

  • National Center for Biotechnology Information. (n.d.). Entecavir. PubChem Compound Database. [Link]

  • Juniper Publishers. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. [Link]

  • ResearchGate. (n.d.). Chromatograms of entecavir degradation using a Fenton-like reagent at...[Link]

  • Herald Scholarly Open Access. (n.d.). Entecavir Patent Evaluation & Genotoxicity. [Link]

  • Hagiwara, S., et al. (2021). Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. mBio, 12(4), e01344-21. [Link]

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. [Link]

Sources

Application

Application Notes and Protocols for the Use of (1S,3R,4S)-Entecavir in Hepatitis B Virus (HBV) Replication Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the potent anti-HBV agent, Entecavir, in in-vitro replication assays. This docum...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the potent anti-HBV agent, Entecavir, in in-vitro replication assays. This document delves into the scientific principles behind the application of Entecavir as a benchmark control, detailing its mechanism of action and providing robust, field-proven protocols for its use in assessing the efficacy of novel antiviral compounds.

Introduction: The Scientific Rationale for Entecavir as a Gold Standard

Entecavir is a cornerstone in the treatment of chronic hepatitis B, renowned for its potent and selective inhibition of the hepatitis B virus (HBV) polymerase.[1] Its high barrier to resistance and profound suppression of viral replication have established it not only as a frontline therapeutic but also as an indispensable tool in the research and development of new anti-HBV agents. In the context of in-vitro HBV replication assays, Entecavir serves as a critical positive control, providing a benchmark against which the potency and efficacy of investigational compounds can be reliably measured.

A crucial aspect of Entecavir's activity lies in its specific stereochemistry. The biologically active isomer is (1S,3R,4S)-Entecavir.[2][3] This specific three-dimensional arrangement is essential for its efficient phosphorylation within the host cell to its active triphosphate form and for its subsequent interaction with the viral polymerase. The enantiomer, (1R,3S,4R)-ent-Entecavir, is primarily used as a research standard to understand the stereochemical determinants of antiviral activity and serves as a low-activity control. Therefore, for the purposes of a positive control in HBV replication assays, it is imperative to use the active (1S,3R,4S) stereoisomer.

Mechanism of Action: A Multi-Faceted Approach to Viral Suppression

Entecavir is a guanosine nucleoside analogue that exerts its antiviral effect by targeting the HBV reverse transcriptase, an enzyme vital for viral replication.[1] Upon entering the hepatocyte, Entecavir is phosphorylated by host cellular kinases to its active triphosphate form, Entecavir triphosphate (ETV-TP). ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), and inhibits the HBV polymerase through a multi-pronged mechanism:

  • Inhibition of Base Priming: ETV-TP interferes with the initiation of DNA synthesis.[1]

  • Inhibition of Reverse Transcription: It blocks the synthesis of the negative-strand DNA from the pre-genomic RNA template.[1]

  • Inhibition of Positive-Strand DNA Synthesis: The synthesis of the positive-strand DNA is also effectively halted.[1]

Incorporation of ETV-TP into the growing viral DNA chain leads to termination of DNA elongation, thus preventing the formation of functional viral genomes.

HBV_Replication_Inhibition cluster_Cell Hepatocyte cluster_HBV_Replication HBV Replication Cycle Entecavir Entecavir (1S,3R,4S) ETV_TP Entecavir Triphosphate (ETV-TP) Entecavir->ETV_TP Cellular Phosphorylation RT HBV Reverse Transcriptase ETV_TP->RT Competitive Inhibition neg_strand Negative-Strand DNA Synthesis ETV_TP->neg_strand Chain Termination pos_strand Positive-Strand DNA Synthesis ETV_TP->pos_strand Chain Termination pgRNA pgRNA Template pgRNA->RT RT->neg_strand neg_strand->pos_strand dGTP dGTP (Natural Substrate) dGTP->RT

Caption: Mechanism of Entecavir Action in HBV-infected Hepatocytes.

Experimental Protocols

The following protocols are designed for the use of (1S,3R,4S)-Entecavir in a cell-based HBV replication assay using the HepG2.2.15 cell line. This cell line is a human hepatoblastoma cell line that is stably transfected with a greater-than-unit-length HBV genome (subtype ayw) and constitutively secretes HBV virions, HBsAg, and HBeAg.

I. Cell Culture and Maintenance of HepG2.2.15 Cells

A. Materials:

  • HepG2.2.15 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

  • G418 (Geneticin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell culture flasks (T-75)

  • 96-well cell culture plates

B. Protocol:

  • Complete Growth Medium: Prepare DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL G418.

  • Cell Thawing and Expansion: Thaw a cryopreserved vial of HepG2.2.15 cells rapidly in a 37°C water bath. Transfer the cells to a T-75 flask containing 15 mL of pre-warmed complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 10 mL of complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:3 to 1:6 split ratio.

II. HBV Replication Assay Workflow

This workflow outlines a 9-day assay to determine the EC50 of antiviral compounds, using Entecavir as a positive control.

HBV_Assay_Workflow Day0 Day 0: Seed HepG2.2.15 cells in 96-well plates Day1 Day 1: Treat cells with serial dilutions of compounds (including Entecavir) Day0->Day1 Day4 Day 4: Medium change with fresh compounds Day1->Day4 Day7 Day 7: Medium change with fresh compounds Day4->Day7 Day9 Day 9: Harvest supernatant and cell lysate for analysis Day7->Day9 Analysis Endpoint Analysis: - Supernatant: qPCR (HBV DNA),  ELISA (HBsAg, HBeAg) - Cell Lysate: Cytotoxicity Assay Day9->Analysis

Caption: 9-Day HBV Replication Assay Workflow.

A. Detailed Protocol:

  • Day 0: Cell Seeding:

    • Trypsinize and count HepG2.2.15 cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/cm^2.[4]

  • Day 1: Compound Treatment:

    • Prepare serial dilutions of (1S,3R,4S)-Entecavir (e.g., from 1 µM down to picomolar concentrations) and test compounds in complete growth medium.

    • Aspirate the seeding medium from the cells and add 100 µL of the medium containing the appropriate compound concentrations. Include a "no-drug" vehicle control.

  • Day 4 & 7: Medium and Compound Refresh:

    • Carefully aspirate the medium from each well and replace it with 100 µL of freshly prepared medium containing the respective compound concentrations.

  • Day 9: Sample Harvest:

    • Collect the cell culture supernatant from each well and store at -80°C for subsequent analysis of extracellular HBV DNA and viral antigens.

    • The remaining cell monolayer can be used for cytotoxicity assessment.

III. Endpoint Analysis

A. Quantification of Extracellular HBV DNA by qPCR

  • DNA Extraction:

    • Thaw the harvested supernatants on ice.

    • Extract viral DNA from 50-100 µL of supernatant using a commercial viral DNA/RNA extraction kit, following the manufacturer's instructions. Elute the DNA in 30-50 µL of elution buffer.

  • qPCR Reaction:

    • Prepare a qPCR master mix. A typical reaction includes:

      • 10 µL of 2x qPCR Master Mix

      • 1 µM of each forward and reverse primer

      • 0.2 µM of probe

      • 5 µL of extracted DNA

      • Nuclease-free water to a final volume of 20 µL

    • HBV Primer/Probe Set (targeting a conserved region):

      • Forward Primer: 5'-CCT-ggY-TAT-CgY-Tgg-ATg-TgT-3'

      • Reverse Primer: 5'-ggA-CAK-ACg-ggC-AAC-ATA-CCT-3'[5]

  • Standard Curve Preparation:

    • To enable absolute quantification of HBV DNA, a standard curve must be generated. This is typically done using a plasmid containing the target HBV sequence of a known concentration.

    • Prepare a serial 10-fold dilution of the plasmid standard, ranging from 10^8 to 10^1 copies/µL.[6][7]

  • Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Data Analysis:

    • Generate a standard curve by plotting the Ct values against the logarithm of the copy number of the standards.

    • Determine the copy number of HBV DNA in the unknown samples by interpolating their Ct values from the standard curve.

    • Calculate the percentage of inhibition of HBV replication for each compound concentration relative to the vehicle control.

    • Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a dose-response curve and determine the EC50 value (the concentration at which 50% of viral replication is inhibited).[5][8][9][10][11]

B. Quantification of HBsAg and HBeAg by ELISA

  • Protocol:

    • Use commercially available HBsAg and HBeAg ELISA kits.[4][12][13][14][15][16][17][18]

    • Briefly, coat a 96-well plate with a capture antibody specific for HBsAg or HBeAg.

    • Add diluted standards and supernatant samples to the wells and incubate.

    • After washing, add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentration of the HBsAg or HBeAg standards.

    • Determine the concentration of the viral antigens in the samples from the standard curve.

    • Calculate the percentage of inhibition of antigen secretion and determine the EC50 value as described for the qPCR data.

C. Cytotoxicity Assay (MTT Assay)

  • Protocol:

    • After harvesting the supernatant on Day 9, add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.[19][20][21][22][23]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the CC50 value (the concentration at which 50% of cell viability is lost) using non-linear regression analysis.

Data Interpretation and Quality Control

A successful HBV replication assay using Entecavir as a control should yield consistent and reproducible results.

ParameterDescriptionTypical Value for Entecavir
EC50 (50% Effective Concentration) The concentration of the drug that inhibits 50% of HBV replication.3-10 nM in HepG2.2.15 cells
CC50 (50% Cytotoxic Concentration) The concentration of the drug that causes a 50% reduction in cell viability.> 30 µM in HepG2 cells[8]
SI (Selectivity Index) The ratio of CC50 to EC50 (CC50/EC50), indicating the therapeutic window of the compound.> 3000

Self-Validating System:

  • The EC50 value for the Entecavir control should fall within the expected range (3-10 nM). Significant deviations may indicate issues with cell health, compound integrity, or assay execution.

  • The Z'-factor, a statistical measure of assay quality, should be calculated for each assay plate to ensure a sufficiently large separation between positive and negative controls. A Z'-factor > 0.5 is generally considered acceptable for high-throughput screening.

  • The cytotoxicity profile of Entecavir should show minimal impact on cell viability at concentrations that are highly effective against HBV replication.

By adhering to these detailed protocols and quality control measures, researchers can confidently employ (1S,3R,4S)-Entecavir as a reliable positive control in their HBV replication assays, ensuring the generation of high-quality, reproducible data for the advancement of antiviral drug discovery.

References

  • Assay Genie. (n.d.). Human Hepatitis B Virus E Antigen (HBeAg) ELISA Kit (HUFI04751). Retrieved from [Link]

  • GraphPad. (n.d.). The EC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • antibodies-online.com. (n.d.). Human HBsAg ELISA kit | Cell Culture Supernatant, Plasma, Serum. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). HBsAg ELISA Kit. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Hepatitis B Surface Antigen (HBsAg) ELISA Kit. Retrieved from [Link]

  • Yin, J., et al. (2010). Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA. Virology Journal, 7, 2.
  • Asghar, J. (2021, February 3). How to Find Potency - EC50 value in Prism? | Slow but Sure || Junaid Asghar PhD [Video]. YouTube. [Link]

  • UASLP. (2012, May 12). Hepatitis B virus (HBV)
  • ICE-HBV. (n.d.). Protocol Tag: Cell Cultures. Retrieved from [Link]

  • GraphPad. (n.d.). Equation: EC50 shift. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency.
  • Asghar, J. (2020, April 26). How to determine Potency (EC50 value) in Prism? | Step by Step | GraphPad Prism || Dr Junaid Asghar [Video]. YouTube. [Link]

  • Ma, D., et al. (2021). Quantification of Hepatitis B Virus DNA: Validation of a qPCR Approach to detect Pregnant Women at High Risk to Transmit the Virus in Mali. Journal of Clinical Virology, 144, 104993.
  • Taylor & Francis Online. (2023).
  • Liu, C., et al. (2017). Real-time PCR assays for hepatitis B virus DNA quantification may require two different targets. Virology Journal, 14(1), 94.
  • Cell Biolabs, Inc. (n.d.). QuickTiter™ Hepatitis B "e" Antigen (HBeAg) ELISA Kit. Retrieved from [Link]

  • Biocompare. (n.d.). HBeAg ELISA Kits. Retrieved from [Link]

  • Bio-Synthesis. (2018, December 12).
  • Honda, A., et al. (2022). Production and Purification of Cell Culture–generated Hepatitis B Virus by Transient Transfection and Density Gradient. Bio-protocol, 12(8), e4393.
  • ResearchGate. (n.d.). Extrapolation of antiviral EC50 to 100% human serum.
  • protocols.io. (2023, February 27). MTT assay protocol.
  • Lo, C., & He, F. (2020). Primer and probe conservation issue in the quantification of hepatitis B virus DNA. Journal of Medical Virology, 93(2), 957-964.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • Ma, D., et al. (2021). Quantification of hepatitis B virus DNA: Validation of a qPCR approach to detect pregnant women at high risk to transmit the virus in Mali.
  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Anegawa, G., et al. (2022). Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids. Bio-protocol, 12(8), e4393.
  • PubChem. (n.d.). Entecavir. Retrieved from [Link]

  • Juniper Publishers. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities.
  • ResearchGate. (n.d.). Sequences of the primers and probes used in this study.
  • Sansure Biotech. (n.d.). S3118E HBV Ultra – Hepatitis B Virus DNA Quantitative Fluorescence Diagnostic Kit. Retrieved from [Link]

  • QIAGEN. (n.d.). Absolute Quantification qPCR. Retrieved from [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]

  • MDPI. (2022). Screening of the Pandemic Response Box Library Identified CRM1/XPO1 as an Anti-Mammarenavirus Druggable Target.
  • ResearchGate. (n.d.).
  • Yang, J., et al. (2021). A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals. JHEP Reports, 3(4), 100296.
  • Wikipedia. (n.d.). Entecavir. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Optimization of a cellular HBV infection model for use in high-throughput drug screening. (2020). Antiviral Research, 177, 104765.
  • Patsnap Synapse. (2024, July 17).
  • ResearchGate. (n.d.). Effect of entecavir on HepG2.2.15 secretion of HBV DNA.
  • Virology Journal. (2015).
  • ResearchGate. (n.d.). Chemical structure of entecavir.

Sources

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Assay of (1S,3S,4R)-Entecavir in Bulk Drug Substance

Abstract This application note presents a comprehensive, detailed protocol for the validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, detailed protocol for the validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (1S,3S,4R)-Entecavir in bulk drug substance. Entecavir, a potent antiviral agent against Hepatitis B virus, possesses three chiral centers, making stereoisomeric purity a critical quality attribute. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It provides not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring the method's suitability for its intended purpose in accordance with international regulatory guidelines. All validation parameters, including specificity, linearity, accuracy, precision, and robustness, are detailed, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: The Imperative for a Validated Method

Entecavir is a guanosine nucleoside analogue that acts as a reverse transcriptase inhibitor, effectively suppressing Hepatitis B virus (HBV) replication.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemical configuration: (1S,3S,4R). The presence of other stereoisomers, which may arise during synthesis, are considered impurities and can potentially impact the drug's safety and efficacy profile.[3][4]

Therefore, a robust analytical method is not merely a procedural requirement but a cornerstone of quality assurance. It must accurately quantify the active pharmaceutical ingredient (API) and demonstrate selectivity by distinguishing the main component from its potential impurities and degradation products. Method validation, as mandated by regulatory bodies, is the process of providing documented evidence that the analytical procedure is fit for its intended use.[5][6] This document harmonizes with the principles of USP General Chapter <1225> Validation of Compendial Procedures and ICH Q2(R1) guidelines to establish a self-validating system of protocols.[7][8]

The chosen analytical approach is a stability-indicating RP-HPLC method. This technique is selected for its high resolving power, sensitivity, and suitability for quantifying non-volatile compounds like Entecavir. The "stability-indicating" aspect, proven through forced degradation studies, is critical. It ensures that any decrease in the active ingredient's concentration due to degradation is accurately detected as a corresponding increase in the degradation products, thus providing a true measure of the drug's stability.[9][10]

The Validation Workflow: A Holistic Overview

The validation process is a systematic journey that begins with ensuring the analytical system is performing correctly (System Suitability) and then rigorously challenges the method's performance characteristics. This workflow ensures that every aspect of the method's reliability is tested and documented before its implementation in a routine quality control environment.

G cluster_0 Phase 1: System Readiness cluster_1 Phase 2: Method Performance Validation cluster_2 Phase 3: Final Assessment SystemSuitability System Suitability Testing Specificity Specificity & Forced Degradation SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness FinalReport Validation Report & Conclusion Robustness->FinalReport

Caption: Overall workflow for analytical method validation.

Recommended Chromatographic System

While method development is outside the scope of this validation note, the following HPLC conditions have been shown to be effective for Entecavir analysis and will serve as the basis for the validation protocols described herein.[1][11][12]

ParameterRecommended Condition
Instrument HPLC with UV or Photodiode Array (PDA) Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Varies; a common starting point is a mixture of an aqueous buffer (e.g., Potassium Dihydrogen Phosphate, pH adjusted) and an organic modifier (e.g., Acetonitrile or Methanol). For example, Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH 3.4) in a 40:60 ratio.[12]
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 30°C
Detection Wavelength 254 nm or 257 nm[11][12]
Injection Volume 20 µL
Diluent Mobile Phase

System Suitability Testing Protocol

Causality: Before any validation experiments are conducted, the suitability of the chromatographic system must be established. This is a non-negotiable prerequisite. The system suitability test (SST) verifies that the HPLC system and the analytical procedure are capable of providing data of acceptable quality on the day of the analysis. It is the first line of defense against system malfunction.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of Entecavir at the target analytical concentration (e.g., 50 µg/mL).

  • Perform five or six replicate injections of the standard solution.

  • Calculate the key system suitability parameters from the resulting chromatograms.

Acceptance Criteria (based on USP and EP standards): [13][14]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N > 2000Measures column efficiency and resolving power.
Relative Standard Deviation (RSD) of Peak Areas RSD ≤ 2.0%Demonstrates the precision of the injection and detection system.
RSD of Retention Times RSD ≤ 1.0%Indicates the stability of the pump and flow rate.

Validation Parameter Protocols

Specificity (and Stability-Indicating Nature)

Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a bulk drug, this primarily involves demonstrating separation from process-related impurities and degradation products. The forced degradation study is the definitive test to establish the stability-indicating nature of the method, as required by ICH Q1A(R2) guidelines.[9][10]

G cluster_0 Forced Degradation Protocol cluster_1 Stress Conditions API Entecavir API Solution Stress Apply Stress Conditions (5-20% Degradation Target) API->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Stress->Base Oxidative Oxidation (e.g., 3% H2O2) Stress->Oxidative Thermal Thermal (e.g., 80°C) Stress->Thermal Photo Photolytic (UV/Vis Light) Stress->Photo Analysis Analyze Stressed Samples by HPLC-PDA Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution (Rs > 2.0) Analysis->Evaluation

Sources

Application

synthesis and purification of (1S,3S,4R)-Entecavir for research use

Application Notes & Protocols Topic: Synthesis and Purification of (1S,3S,4R)-Entecavir for Research Use Document ID: AN-ETV-001 Version: 1.0 For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis and Purification of (1S,3S,4R)-Entecavir for Research Use

Document ID: AN-ETV-001

Version: 1.0

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Entecavir is a potent carbocyclic nucleoside analogue of 2'-deoxyguanosine with selective activity against the hepatitis B virus (HBV) polymerase.[1][2] Its complex molecular framework, featuring three contiguous stereocenters and an exocyclic double bond, presents a significant challenge for chemical synthesis.[1][3] This document provides a detailed guide for the synthesis and purification of the specific (1S,3S,4R) stereoisomer of Entecavir for research applications. We present a robust and efficient synthetic route, adapted from validated literature reports, and provide comprehensive, step-by-step protocols for both the chemical synthesis and subsequent purification. The causality behind key experimental choices is explained to provide researchers with a deeper understanding of the process. Final purity is assessed via High-Performance Liquid Chromatography (HPLC).

Introduction: The Rationale for Entecavir Synthesis

Entecavir's therapeutic efficacy is derived from its function as a reverse transcriptase inhibitor.[4] Once intracellularly phosphorylated to the active triphosphate form, it competes with the natural substrate, deoxyguanosine triphosphate (dGTP), and is incorporated into the viral DNA.[5] This incorporation leads to chain termination, thereby inhibiting all three stages of viral replication: base priming, reverse transcription of the negative strand, and synthesis of the positive-strand DNA.[2][5]

The precise stereochemistry of (1S,3S,4R)-Entecavir is critical for its biological activity. The carbocyclic core, which replaces the natural ribose sugar, is locked into a favorable conformation by an exocyclic double bond, mimicking the natural nucleoside structure.[3] Therefore, any synthetic strategy must afford rigorous stereochemical control to produce the biologically active isomer and avoid contamination with diastereomers, which may be inactive or exhibit different toxicological profiles.[4] This guide details a synthetic approach chosen for its efficiency and stereocontrol, providing researchers with a reliable method to obtain high-purity Entecavir for laboratory investigation.

Overview of the Synthetic Strategy

Multiple synthetic routes to Entecavir have been developed, starting from various precursors such as D-ribose, (S)-(+)-carvone, or cyclopentenone derivatives.[3][6][7] The strategy outlined here is a highly efficient asymmetric total synthesis starting from commercially available 4-hydroxycyclopent-2-enone. This route is notable for its brevity (9 steps) and its clever use of a lipase-mediated kinetic resolution to establish the initial critical stereocenter.[1][8]

The core logic of this synthesis involves:

  • Asymmetric Induction: Establishing the correct chirality early using an enzymatic resolution.

  • Cyclopentane Core Functionalization: Stepwise introduction of the required functional groups onto the cyclopentane ring with high stereocontrol. Key reactions include a stereocontrolled copper-catalyzed Michael addition.[1][8]

  • Purine Moiety Installation: Coupling of the functionalized cyclopentane core with a protected guanine derivative, typically via a Mitsunobu reaction.[3][9]

  • Final Deprotection: Removal of protecting groups to yield the final active pharmaceutical ingredient.

Logical Workflow: Synthesis of Entecavir

Entecavir Synthesis Workflow start 4-Hydroxycyclopent-2-enone step1 Lipase-Mediated Kinetic Resolution start->step1 intermediate1 (S)-4-Acetoxycyclopent-2-enone (Key Chiral Intermediate) step1->intermediate1 step2 Stereocontrolled Michael Addition intermediate1->step2 intermediate2 Functionalized Cyclopentanone step2->intermediate2 step3 Exocyclic Methylene Group Formation intermediate2->step3 intermediate3 Core Cyclopentene Skeleton step3->intermediate3 step4 Mitsunobu Coupling with Protected Guanine intermediate3->step4 intermediate4 Protected Entecavir step4->intermediate4 step5 Global Deprotection intermediate4->step5 end_product (1S,3S,4R)-Entecavir (Crude Product) step5->end_product Purification and Analysis Workflow crude Crude Entecavir (Post-Synthesis) dissolve Dissolution (Polar Solvent, 60-90°C) crude->dissolve cool Slow Cooling (Formation of Crystals) dissolve->cool filter Vacuum Filtration (Isolate Crystals) cool->filter dry Vacuum Drying (~50°C) filter->dry pure_product Purified Crystalline Entecavir dry->pure_product qc_check QC Analysis (HPLC, NMR, MS) pure_product->qc_check final Final Product (>99% Purity) qc_check->final

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Antiviral Drug (1S,3S,4R)-Entecavir

Abstract This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for (1S,3S,4R)-Entecavir, a potent...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for (1S,3S,4R)-Entecavir, a potent antiviral agent used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from forced degradation studies to full method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] The described method is capable of separating Entecavir from its degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API) in the presence of its potential impurities.

Introduction: The Rationale for a Stability-Indicating Method

Entecavir is a guanosine nucleoside analogue that acts as a selective inhibitor of HBV DNA polymerase, targeting three distinct steps in the viral replication process.[2][5] Its chemical stability is a critical quality attribute that can be compromised by various environmental factors such as pH, temperature, light, and oxidizing agents. A stability-indicating analytical method is therefore essential to ensure the identity, purity, and potency of Entecavir throughout its shelf life. Such a method must be able to unequivocally separate the intact drug from any degradation products that may form, a requirement stipulated by global regulatory bodies.[3][6]

This application note addresses this need by presenting a systematic approach to developing a robust, stability-indicating HPLC method. We will delve into the causality behind experimental choices, from the design of forced degradation studies to the optimization of chromatographic conditions and rigorous method validation.

Physicochemical Properties of Entecavir

Understanding the physicochemical properties of Entecavir is fundamental to developing an appropriate analytical method.

PropertyValueSource
Molecular FormulaC₁₂H₁₅N₅O₃ · H₂O[7][8]
Molecular Weight295.3 g/mol [7][8]
pKa10.5[9]
logP-1.110 (pH 4 to 10)[9]
UV λmax~256 nm[8]
SolubilitySparingly soluble in aqueous buffers; soluble in DMSO and DMF.[8] High solubility in water (2.4 mg/mL).[9][8][9]

The high polarity (low logP) of Entecavir suggests that a reversed-phase HPLC method with a highly aqueous mobile phase will be suitable for its retention and separation. The UV maximum at approximately 256 nm provides a clear wavelength for detection.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are the cornerstone of developing a stability-indicating method. By intentionally subjecting the drug substance to harsh conditions, we can generate potential degradation products and ensure the analytical method can resolve them from the parent peak.[10]

Rationale for Stress Conditions

The selection of stress conditions is guided by ICH Q1A(R2) and the known chemical structure of Entecavir. Entecavir has shown susceptibility to oxidative and hydrolytic stress.[11][12] While some studies report stability under certain acidic and photolytic conditions, others show degradation, indicating that the extent of degradation is highly dependent on the specific conditions (e.g., concentration of reagent, temperature, duration).[11][13] Therefore, a comprehensive study is warranted.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Entecavir Stock Solution (e.g., 1 mg/mL in Diluent) acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) start->acid Expose to Stress base Base Hydrolysis (e.g., 0.1 M NaOH, 80°C) start->base Expose to Stress oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidative Expose to Stress thermal Thermal Stress (e.g., 80°C, Solid State) start->thermal Expose to Stress photo Photolytic Stress (ICH Q1B Light Exposure) start->photo Expose to Stress neutralize Neutralize (if needed) & Dilute to Target Concentration acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc Analyze by HPLC-PDA neutralize->hplc mass_balance Assess Peak Purity & Calculate Mass Balance hplc->mass_balance

Caption: Workflow for Forced Degradation Studies of Entecavir.

Step-by-Step Protocol
  • Preparation of Stock Solution: Prepare a stock solution of Entecavir at a concentration of 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Reflux at 80°C for 24 hours.[13] Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Reflux at 80°C for 24 hours.[13] Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.[13] Dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid Entecavir powder to 80°C in a hot air oven for 48 hours. Dissolve the stressed powder in the diluent to achieve a concentration of 1 mg/mL and then dilute to approximately 50 µg/mL with the mobile phase.

  • Photolytic Degradation: Expose the Entecavir stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and ensuring that the chromatographic peak of Entecavir is not co-eluting with any degradation products.

HPLC Method Development and Optimization

The goal is to achieve a method with adequate retention for Entecavir and baseline separation from all potential degradation products and impurities.

Rationale for Chromatographic Choices
  • Column: A C18 stationary phase is a common and effective choice for polar compounds like Entecavir.[11][14] A column with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.[11]

  • Mobile Phase: Entecavir's polarity necessitates a highly aqueous mobile phase. A buffered aqueous phase is required to control the ionization state of the molecule and ensure reproducible retention times. A phosphate or ammonium acetate buffer is suitable.[11] Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff.

  • Detection: Based on its UV spectrum, a detection wavelength of 254 nm or 256 nm is appropriate for sensitive detection of Entecavir.[8]

  • Isocratic vs. Gradient Elution: While an isocratic method is simpler, a gradient elution may be necessary to resolve late-eluting degradation products from the main peak and ensure a reasonable run time.

Optimized HPLC Method Protocol
ParameterConditionRationale
Column Waters Symmetry C18 (250 x 4.6 mm, 5 µm) or equivalentProven stationary phase for separating Entecavir and its degradation products.[11]
Mobile Phase A 20 mM Ammonium Acetate, pH adjusted to 3.0 with Acetic AcidBuffering agent to control ionization and ensure reproducible retention.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape.
Elution Mode IsocraticA starting point of 50:50 (v/v) Mobile Phase A:B can be used, based on existing literature.[11] Adjust as needed for optimal separation.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides better peak shape and run-to-run reproducibility.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detector PDA Detector, Wavelength: 254 nmAllows for sensitive detection and peak purity assessment.
Run Time 30 minutesSufficient to elute the main peak and any potential degradation products.

Method Validation Protocol (as per ICH Q2(R1))

Once the method is optimized, it must be validated to demonstrate its suitability for the intended purpose.[3] The validation should be performed according to a pre-approved protocol.

Workflow for Method Validation

Method_Validation_Workflow cluster_val ICH Q2(R1) Validation Parameters cluster_desc Validation Experiments specificity Specificity/ Selectivity linearity Linearity & Range spec_exp Analyze stressed samples, placebo, and API specificity->spec_exp accuracy Accuracy (Recovery) lin_exp Analyze ≥5 concentrations (e.g., 50-150% of test conc.) linearity->lin_exp precision Precision (Repeatability & Intermediate) acc_exp Spike placebo with known API amounts (e.g., 80, 100, 120%) accuracy->acc_exp lod_loq LOD & LOQ prec_exp Multiple preparations on same day (Repeatability) & different days/analysts (Intermediate) precision->prec_exp robustness Robustness lod_loq_exp Based on Signal-to-Noise ratio or standard deviation of response lod_loq->lod_loq_exp solution_stability Solution Stability rob_exp Vary flow rate, pH, organic content robustness->rob_exp sol_stab_exp Analyze sample/standard solutions over time solution_stability->sol_stab_exp

Sources

Application

Application Note: Comprehensive Structural Characterization of (1S,3S,4R)-Entecavir using NMR and Mass Spectrometry

Abstract Entecavir is a potent antiviral drug prescribed for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It functions as a guanosine nucleoside analogue that inhibits HBV reverse transcriptase.[2][3...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Entecavir is a potent antiviral drug prescribed for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It functions as a guanosine nucleoside analogue that inhibits HBV reverse transcriptase.[2][3][4] The therapeutic efficacy and safety of Entecavir are critically dependent on its specific stereochemistry, with the desired isomer being (1S,3S,4R)-Entecavir. The presence of other diastereomers, which can arise during the synthesis process, represents impurities that must be rigorously identified and controlled.[2][3][5] This application note provides a detailed guide for the comprehensive characterization of (1S,3S,4R)-Entecavir using a synergistic approach of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present field-proven protocols and data interpretation strategies to ensure unambiguous structural elucidation, stereochemical confirmation, and impurity profiling, adhering to the principles of scientific integrity and regulatory compliance.

Introduction: The Imperative for Stereospecific Analysis

The molecular formula of Entecavir is C12H15N5O3.[2] However, the molecule possesses three chiral centers, leading to the possibility of eight stereoisomers. The biological activity is almost exclusively associated with the (1S,3S,4R) isomer. Consequently, regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP), mandate strict control over stereoisomeric impurities.[6][7] Orthogonal analytical techniques are therefore essential for a complete characterization.

  • Nuclear Magnetic Resonance (NMR) provides unparalleled detail on the molecular structure, including the precise arrangement of atoms and their connectivity, which is fundamental for confirming the correct isomer and identifying structural variations in impurities.

  • Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), offers exceptional sensitivity for detecting and quantifying the active pharmaceutical ingredient (API) and its related substances.[3][8] Tandem MS (MS/MS) provides valuable structural information through controlled fragmentation.

This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering a robust framework for the definitive characterization of Entecavir.

Part I: Structural Elucidation by NMR Spectroscopy

NMR is the cornerstone of structural analysis. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecular backbone and, crucially, the relative stereochemistry.

Causality in Experimental Design: Why This Approach?

A multi-faceted NMR approach is necessary to build the structure from the ground up.

  • ¹H NMR: Provides initial information on the number and type of protons and their local environment.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within a spin system (e.g., through the cyclopentyl ring).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon, mapping the ¹H and ¹³C signals together.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different fragments of the molecule, such as linking the guanine base to the cyclopentyl ring.

Protocol 1: NMR Analysis of (1S,3S,4R)-Entecavir

A. Sample Preparation:

  • Accurately weigh 5-10 mg of the Entecavir sample or a USP Entecavir Monohydrate Reference Standard.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for Entecavir and for its ability to allow observation of exchangeable protons (e.g., -OH, -NH₂).

  • Vortex the solution until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

B. Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Temperature: 25°C.

  • Experiments: Acquire standard 1D ¹H, 1D ¹³C{¹H}, 2D COSY, 2D HSQC, and 2D HMBC spectra using instrument-specific standard pulse programs.

Data Interpretation & Expected Results

The acquired spectra are used to assemble the molecular structure piece by piece. The chemical shifts are highly sensitive to the stereochemistry, and comparison with a certified reference standard provides ultimate confirmation.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for (1S,3S,4R)-Entecavir in DMSO-d₆.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H to ¹³C)
Guanine Moiety
2-NH₂~6.45 (s, 2H)-C2, C4
4-156.8-
5-116.5-
6-153.8-
8~7.68 (s, 1H)135.9C4, C5
1'-NH~10.55 (s, 1H)-C2, C6
Cyclopentyl Moiety
1'~5.35 (t, 1H)58.0C4, C8, C2', C5'
2'-150.1-
3'~2.55 (m, 1H)52.5C1', C2', C4', C5', CH₂=
4'~4.40 (m, 1H)75.8C2', C3', C5'
4'-OH~5.10 (d, 1H)-C3', C4', C5'
5'~2.05 (m, 1H), ~1.85 (m, 1H)41.2C1', C3', C4'
6' (CH₂OH)~3.40 (m, 2H)62.1C3', C4'
6'-OH~4.75 (t, 1H)-C6'
7' (=CH₂)~5.05 (s, 1H), ~4.78 (s, 1H)108.2C2', C3'

(Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration. 's' denotes singlet, 'd' doublet, 't' triplet, 'm' multiplet.)

Entecavir_HMBC H1_prime H1_prime C8 C8 H1_prime->C8 C4 C4 H1_prime->C4 H8 H8 H8->C4 H_methylene H_methylene C2_prime C2_prime H_methylene->C2_prime C3_prime C3_prime H_methylene->C3_prime

Part II: Mass Spectrometry for Confirmation and Purity

Mass spectrometry serves as a complementary technique to NMR. It confirms the molecular weight with high accuracy and, when coupled with liquid chromatography, becomes a powerful tool for separating and detecting minute quantities of impurities.

Causality in Experimental Design: Why LC-MS/MS?
  • High Sensitivity: LC-MS can detect impurities at levels far below what is practical for NMR (e.g., <0.1%).[9][10] This is crucial for meeting regulatory requirements for impurity profiling.

  • Specificity: The combination of chromatographic retention time and mass-to-charge ratio (m/z) provides two independent points of confirmation for the identity of a compound.

  • Structural Information from Fragmentation: Tandem MS (MS/MS) involves selecting the parent ion (e.g., the protonated Entecavir molecule) and fragmenting it by collision with an inert gas. The resulting fragment ions are characteristic of the molecule's structure and can be used to confirm its identity or propose structures for unknown impurities.[11]

Protocol 2: LC-MS/MS Analysis of (1S,3S,4R)-Entecavir

A. Sample and Standard Preparation:

  • Prepare a stock solution of Entecavir at 1 mg/mL in a suitable solvent like methanol or a mixture of water, methanol, and acetonitrile.[10]

  • Prepare a working solution for injection by diluting the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition.

  • Prepare a blank solution (diluent only).

B. LC-MS/MS System and Conditions:

  • LC System: A UHPLC or HPLC system.

  • MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • LC Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm) is commonly effective.[3][12]

  • Mobile Phase A: 10 mM ammonium hydrogen carbonate in water (pH ~10.5) or water with 0.1% formic acid.[8]

  • Mobile Phase B: Methanol or acetonitrile.[8][13]

  • Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes to elute Entecavir and separate it from potential impurities.

  • Flow Rate: 0.3 - 1.0 mL/min.[2][8]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 1-20 µL.[10][12]

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Analysis:

    • Full Scan: Acquire data from m/z 100-400 to detect the parent ion.

    • MS/MS (MRM or Product Ion Scan): Select the precursor ion m/z 278.1 and apply collision energy to generate fragment ions.

Data Interpretation & Expected Results

The analysis confirms the molecular weight and provides a fragmentation "fingerprint" for Entecavir.

  • Molecular Ion: In positive ESI mode, Entecavir is expected to be detected as the protonated molecule, [M+H]⁺, at m/z 278.1 .[8]

  • Fragmentation: The MS/MS spectrum is a key identifier. The primary fragmentation pathway involves the cleavage of the glycosidic bond between the guanine base and the cyclopentyl ring.

Table 2: Expected Precursor and Product Ions for Entecavir in MS/MS.

Ion Typem/z (approx.)Description
Precursor Ion [M+H]⁺278.1Protonated Entecavir molecule
Product Ion152.1Guanine moiety fragment [Guanine+H]⁺
Product Ion126.1Cyclopentyl moiety fragment [M+H - Guanine]⁺

(Note: The specific m/z values and relative intensities can vary depending on the instrument and collision energy used.)

Integrated Workflow and System Trustworthiness

A robust analytical strategy relies on an integrated workflow where NMR and MS provide orthogonal and confirmatory data. This workflow is underpinned by a commitment to analytical method validation.

Workflow cluster_start Sample & Standard Preparation cluster_nmr NMR Analysis cluster_ms LC-MS Analysis cluster_end Final Report Sample Entecavir API Sample NMR_Acq 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) Data Acquisition Sample->NMR_Acq LCMS_Acq LC Separation & MS/MS Data Acquisition Sample->LCMS_Acq Standard USP Reference Standard Standard->NMR_Acq Standard->LCMS_Acq NMR_Data Spectral Assignment & Structure Verification NMR_Acq->NMR_Data Report Certificate of Analysis: - Identity Confirmed - Stereochemical Purity - Impurity Profile NMR_Data->Report Structural Identity MS_Data MW Confirmation & Impurity Profiling LCMS_Acq->MS_Data MS_Data->Report Purity & MW

Self-Validating Systems: Adherence to ICH Guidelines

Every protocol described must be part of a self-validating system. This is achieved by performing method validation in accordance with International Council for Harmonisation (ICH) guidelines.[14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or diastereomers.[15]

  • Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a defined range.[3]

  • Accuracy & Precision: Ensuring the closeness of the measured value to the true value and the repeatability of the measurement, respectively.[15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[15] For impurity analysis, LC-MS methods can achieve LOQs below 0.05%.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]

Conclusion

The combination of Nuclear Magnetic Resonance and Mass Spectrometry provides a comprehensive and scientifically rigorous methodology for the characterization of (1S,3S,4R)-Entecavir. NMR serves as the definitive tool for absolute structural and stereochemical confirmation, while LC-MS/MS offers the high sensitivity required for purity assessment and trace-level impurity identification. By following the detailed protocols and integrated workflow presented in this application note, researchers and drug development professionals can ensure the identity, purity, and quality of Entecavir, ultimately safeguarding patient safety and therapeutic efficacy.

References

  • Juniper Publishers. (2018, June 26). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry. Journal of Mass Spectrometry, 53(3), 258-265. Retrieved from [Link]

  • Google Patents. (2012). CN102384946A - Method for separating and measuring entecavir and diastereoisomers thereof by using high performance liquid chromatography.
  • Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Review on Method Development and Validation of Anti-Viral Drug Using Spectroscopy and Chromatographic Techniques. Retrieved from [Link]

  • Veeprho. (n.d.). Entecavir Impurities and Related Compound. Retrieved from [Link]

  • Jetir.Org. (n.d.). A STUDY ON DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR ANTIVIRAL DRUGS. Retrieved from [Link]

  • USP. (2025). Entecavir - Definition, Identification, Assay - USP 2025. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025, May 3). Analytical method development and validation of antiviral drugs for HIV. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Retrieved from [Link]

  • Rezk, M. R., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Chromatography B, 879(11-12), 769-776. Retrieved from [Link]

  • Douillet, C., et al. (2022). Development and validation of a quantitative method for 15 antiviral drugs in poultry muscle using liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A, 1665, 462793. Retrieved from [Link]

  • Journal of Young Pharmacists. (2021). A Review on Analytical Methods for Antiviral Phytoconstituents. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Chiral Detection of Entecavir Stereoisomeric Impurities by Forming a Complex with R- besivance and Zn II using Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) LC determination of diastereomeric impurities of entecavir in drug substances and drug products. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Retrieved from [Link]

  • de Boer, R. A., et al. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Mass Spectrometry Reviews, 39(5-6), 565-604. Retrieved from [Link]

  • European Medicines Agency. (2017, July 20). Assessment report - Entecavir Mylan. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Entecavir. PubChem Compound Database. Retrieved from [Link]

  • De Nicolò, A., et al. (2015). UPLC-MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs: Entecavir, lamivudine, telbivudine and tenofovir in plasma of HBV infected patients. Journal of Pharmaceutical and Biomedical Analysis, 114, 127-132. Retrieved from [Link]

Sources

Method

(1S,3S,4R)-Entecavir as a reference standard in pharmaceutical analysis

An Application Guide to the Use of (1S,3R,4S)-Entecavir as a Pharmaceutical Reference Standard Authored by: A Senior Application Scientist Introduction: The Imperative for an Exacting Standard Entecavir is a potent antiv...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of (1S,3R,4S)-Entecavir as a Pharmaceutical Reference Standard

Authored by: A Senior Application Scientist

Introduction: The Imperative for an Exacting Standard

Entecavir is a potent antiviral agent, specifically a guanosine nucleoside analogue, indicated for the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] Its mechanism of action involves the inhibition of HBV polymerase, a critical enzyme in the viral replication process.[4] The therapeutic molecule is a specific stereoisomer: 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one.[5] The precise three-dimensional arrangement of atoms is fundamental to its biological activity. Consequently, the use of a well-characterized reference standard of this specific isomer is not merely a regulatory formality but a scientific necessity. It serves as the benchmark against which the identity, strength, quality, and purity of the active pharmaceutical ingredient (API) and finished drug products are measured.

This document provides a detailed guide for researchers, analytical scientists, and quality control professionals on the practical application of the (1S,3R,4S)-Entecavir reference standard. The protocols herein are grounded in established pharmacopeial methods and scientific literature, emphasizing the causality behind experimental choices to ensure robust and reliable analytical outcomes.

(Note: The user topic specified the (1S,3S,4R) diastereomer. However, the therapeutically active and primary form of Entecavir is the (1S,3R,4S) isomer.[5] Other diastereomers, such as the (1S,3R,4R)-epimer, are considered impurities.[6][7] This guide will focus on the correct active isomer, (1S,3R,4S)-Entecavir, as the primary reference standard.)

Physicochemical Profile of the Reference Standard

A reference standard must be thoroughly characterized to serve as a valid comparator. The key properties of Entecavir (as the monohydrate, a common stable form) are summarized below.[8][9][10]

PropertyDescriptionSource
Chemical Name 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one, monohydrate[10]
CAS Number 209216-23-9 (Monohydrate)[]
Molecular Formula C₁₂H₁₅N₅O₃ · H₂O[8]
Molecular Weight 295.29 g/mol [8]
Appearance White to off-white crystalline powder[5][12]
Solubility Freely soluble in methanol; very slightly soluble in water[10][12]

Application 1: Identity Confirmation

Identity testing confirms that the substance is indeed Entecavir. This is typically a qualitative assessment, achieved by comparing the physical and chemical properties of the sample against the certified reference standard (RS). The United States Pharmacopeia (USP) outlines two primary identification tests.[8]

A. Identification by Infrared (IR) Spectroscopy

Causality & Scientific Rationale: Infrared spectroscopy is a powerful technique for identity confirmation due to its "fingerprinting" capability. The absorption of infrared radiation corresponds to the vibrational modes of specific chemical bonds within a molecule. The resulting spectrum is a unique pattern characteristic of the molecule's structure. For an identity test to pass, the IR spectrum of the sample must be superimposable on the spectrum of the USP Entecavir Monohydrate RS.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the Entecavir sample (or reference standard) with ~200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a thin, transparent disc using a hydraulic press.

  • Instrument Setup: Use a calibrated Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Acquisition: Record the spectrum of the sample disc from approximately 4000 to 400 cm⁻¹.

  • Comparison: Separately, acquire the spectrum of the USP Entecavir Monohydrate RS prepared in the same manner.

  • Acceptance Criterion: The spectrum of the sample must exhibit maxima at the same wavelengths as the spectrum of the reference standard.[8]

B. Identification by High-Performance Liquid Chromatography (HPLC)

Causality & Scientific Rationale: Under a specific set of chromatographic conditions (mobile phase, stationary phase, temperature, etc.), a given compound will travel through the HPLC column at a characteristic rate, resulting in a specific retention time (RT). This test confirms identity by demonstrating that the primary peak in the sample's chromatogram has the same retention time as the peak from the reference standard.

Protocol: The protocol for the Assay determination (detailed in Application 2) is used for this identity test.

  • Prepare Solutions: Prepare the Standard solution and Sample solution as described in the Protocol: HPLC for Assay .

  • Chromatography: Inject both solutions into the HPLC system under the conditions specified for the Assay.

  • Acceptance Criterion: The retention time of the major peak in the chromatogram of the Sample solution must correspond to that of the Standard solution.[8]

Application 2: Assay (Potency) Determination by HPLC

The assay determines the potency or content of Entecavir in a substance. It is a quantitative measurement that compares the detector response of the sample to that of a reference standard of a precisely known purity and concentration. The USP provides a validated gradient HPLC method for this purpose.[8]

Causality & Scientific Rationale: This reversed-phase HPLC method separates Entecavir from potential excipients and impurities. The use of a gradient elution (where the mobile phase composition changes over time) ensures that any late-eluting impurities are washed from the column, providing a clean baseline for accurate integration of the Entecavir peak. Detection at 254 nm is chosen as it is a common and effective wavelength for UV-active compounds like Entecavir.[12][13] The potency is calculated based on the principle that for a given concentration range, the peak area is directly proportional to the concentration of the analyte.

Workflow for HPLC-Based Quantification

Sources

Application

cell-based assays to determine EC50 of (1S,3S,4R)-Entecavir

Topic: Determination of the 50% Effective Concentration (EC50) of (1S,3S,4R)-Entecavir Using Cell-Based Assays For: Researchers, scientists, and drug development professionals. Abstract Entecavir (ETV) is a highly potent...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Determination of the 50% Effective Concentration (EC50) of (1S,3S,4R)-Entecavir Using Cell-Based Assays

For: Researchers, scientists, and drug development professionals.

Abstract

Entecavir (ETV) is a highly potent nucleoside analog that serves as a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection. A critical parameter in the preclinical and clinical assessment of any antiviral agent is its 50% effective concentration (EC50), which defines the drug concentration required to inhibit viral replication by half. This document provides a comprehensive guide to determining the EC50 of Entecavir against HBV in a cell culture system. We detail the underlying scientific principles, provide step-by-step protocols for assessing both antiviral efficacy and cellular cytotoxicity, and offer guidance on data analysis and interpretation. The methodologies described herein are designed to produce robust, reproducible data essential for antiviral drug evaluation and resistance monitoring.

Scientific Foundation: Understanding Entecavir and the EC50 Assay

Mechanism of Action of Entecavir

Entecavir is a guanosine nucleoside analog with potent and selective activity against HBV polymerase.[1] Following uptake into the cell, it is efficiently phosphorylated by cellular kinases to its active triphosphate form, entecavir triphosphate (ETV-TP).[2] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand. The core mechanism of ETV-TP is the functional inhibition of all three catalytic activities of the HBV reverse transcriptase (polymerase):

  • Base Priming: The initiation of the reverse transcription process.

  • Negative-Strand Synthesis: The reverse transcription of the pre-genomic RNA (pgRNA) template.

  • Positive-Strand Synthesis: The synthesis of the complementary HBV DNA strand.[1][3]

Unlike some nucleoside analogs that act as obligate chain terminators, Entecavir allows for the incorporation of a few additional bases before halting DNA elongation, a mechanism achieved through steric constraints and unfavorable energy requirements for subsequent nucleotide addition.[3][4] This multi-faceted inhibition contributes to its high potency.[5]

cluster_0 Cellular Uptake & Activation cluster_1 HBV Replication Cycle ETV Entecavir (ETV) ETV_TP Entecavir Triphosphate (ETV-TP) ETV->ETV_TP RT HBV Reverse Transcriptase (Polymerase) ETV_TP->RT pgRNA pgRNA Template pgRNA->RT negDNA Negative-Strand DNA RT->negDNA posDNA Positive-Strand DNA negDNA->posDNA dGTP dGTP (Natural Substrate)

Caption: Mechanism of Entecavir (ETV) inhibition of HBV replication.

The Principle of the Cell-Based EC50 Assay

The determination of Entecavir's EC50 relies on a robust in vitro system that recapitulates HBV replication. The cornerstone of this assay is the HepG2.2.15 cell line . This human hepatoblastoma-derived cell line is stably transfected with a greater-than-genome-length copy of the HBV genome (serotype ayw), enabling it to constitutively produce infectious viral particles.[6][7]

The experimental workflow involves treating HepG2.2.15 cells with a range of Entecavir concentrations. After a defined incubation period, the amount of extracellular HBV DNA released into the cell culture supernatant is quantified. The EC50 is the concentration of Entecavir that reduces the amount of extracellular HBV DNA by 50% compared to untreated control cells.

Critically, a parallel assay must be conducted to measure the cytotoxicity of Entecavir on the HepG2.2.15 cells. This ensures that the observed reduction in viral yield is a direct result of specific antiviral activity and not simply due to the drug killing the host cells. The 50% cytotoxic concentration (CC50) is determined, and from these two values, the Selectivity Index (SI = CC50 / EC50) is calculated. A high SI is a hallmark of a promising antiviral agent, indicating a wide therapeutic window.

Experimental Protocols

This section provides detailed, step-by-step methodologies for determining the EC50 and CC50 of Entecavir.

General Materials & Reagents
Reagent/MaterialSpecifications
Cell Line HepG2.2.15 (ATCC CRL-11997 or equivalent)
Base Medium Dulbecco's Modified Eagle Medium (DMEM)
Supplements 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
Selection Agent G418 (Geneticin) at 200-400 µg/mL
Test Compound (1S,3S,4R)-Entecavir, high purity
Vehicle Control DMSO or sterile water, depending on compound solubility
Assay Plates 96-well, flat-bottom, tissue culture-treated plates
DNA Extraction Kit Commercial viral DNA/RNA extraction kit (e.g., Qiagen, Zymo Research)
qPCR Reagents qPCR Master Mix, HBV-specific primers/probe
Cytotoxicity Reagent MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]
MTT Solvent DMSO or 0.04 N HCl in isopropanol
Protocol 1: Antiviral Efficacy (EC50) Determination

This protocol quantifies the inhibition of extracellular HBV DNA production.

Step 1: Cell Seeding

  • Culture HepG2.2.15 cells in T-75 flasks with complete medium containing G418. The selection agent is crucial for maintaining the integrated HBV genome.[8]

  • When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium without G418 for the assay.

  • Perform a cell count and assess viability (e.g., via Trypan Blue exclusion).

  • Seed the 96-well plates with 2.5 x 10⁴ cells per well in a volume of 100 µL.

  • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

Step 2: Compound Preparation and Treatment

  • Prepare a high-concentration stock solution of Entecavir in the appropriate vehicle (e.g., 10 mM in DMSO).

  • Perform a serial dilution of the Entecavir stock in cell culture medium to create 2X working solutions. A typical 8-point dilution series might range from 200 nM down to 0.01 nM (final concentrations will be 100 nM to 0.005 nM).

  • Include two sets of control wells: "Virus Control" (cells treated with vehicle only) and "Cell Control" (cells with medium only, no virus or drug).

  • Carefully remove the medium from the seeded cells and add 100 µL of the appropriate 2X drug dilution or control medium to each well. Perform in triplicate for each condition.

  • Incubate the plates for 6-7 days at 37°C, 5% CO₂. A medium change with freshly prepared drug dilutions should be performed on day 3 or 4.

Step 3: Sample Collection and DNA Extraction

  • On the final day of incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit, following the manufacturer’s protocol.[9][10] This typically involves a lysis step followed by purification on a silica column.[11]

  • Elute the purified DNA in 30-50 µL of elution buffer.

Step 4: HBV DNA Quantification by qPCR

  • Prepare a qPCR master mix containing a suitable qPCR polymerase mix, forward and reverse primers, and a fluorescently labeled probe targeting a conserved region of the HBV genome (e.g., the S gene).[10]

  • Create a standard curve using a plasmid containing the HBV target sequence, with known concentrations ranging from 10⁸ to 10² copies/mL.

  • Add 5 µL of the extracted DNA template to each qPCR reaction well.

  • Run the qPCR plate on a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Quantify the HBV DNA copies/mL for each sample by interpolating its Ct value against the standard curve.

Protocol 2: Cytotoxicity (CC50) Determination via MTT Assay

This assay should be run in parallel with the antiviral assay, using an identical plate setup.[12][13]

Step 1: Setup and Dosing

  • Prepare and treat a 96-well plate with cells and Entecavir dilutions exactly as described in Protocol 1, Steps 1 and 2.

Step 2: MTT Assay Procedure

  • At the end of the 6-7 day incubation period, prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12]

  • Add 20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

  • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][15]

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[16]

  • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

Step 3: Absorbance Measurement

  • Measure the absorbance of each well at 570 nm (or 590 nm) using a microplate reader.[12][16] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Data Analysis and Interpretation

Workflow Overview

cluster_EC50 EC50 Determination cluster_CC50 CC50 Determination (Parallel Assay) cluster_Analysis Final Analysis a1 Seed HepG2.2.15 Cells a2 Treat with Entecavir (Serial Dilutions) a1->a2 a3 Incubate 6-7 Days a2->a3 a4 Extract Extracellular HBV DNA a3->a4 a5 Quantify DNA via qPCR a4->a5 a6 Calculate % Inhibition a5->a6 c1 Plot Dose-Response Curves (Non-linear Regression) a6->c1 b1 Seed HepG2.2.15 Cells b2 Treat with Entecavir (Identical Dilutions) b1->b2 b3 Incubate 6-7 Days b2->b3 b4 Perform MTT Assay b3->b4 b5 Measure Absorbance b4->b5 b6 Calculate % Viability b5->b6 b6->c1 c2 Determine EC50 & CC50 c1->c2 c3 Calculate Selectivity Index (SI = CC50 / EC50) c2->c3

Caption: Overall workflow for EC50 and CC50 determination.

Calculations
  • Percent Inhibition (Antiviral):

    • For each drug concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - ([HBV DNA]drug / [HBV DNA]vehicle control))

  • Percent Viability (Cytotoxicity):

    • For each drug concentration, calculate the percent cell viability: % Viability = 100 * (Absorbancedrug / Absorbancevehicle control)

  • EC50 and CC50 Determination:

    • Plot % Inhibition vs. log[Entecavir] and % Viability vs. log[Entecavir].

    • Use a non-linear regression analysis program (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response (variable slope) curve to each dataset.

    • The software will calculate the EC50 and CC50 values, which represent the concentration of Entecavir that elicits a 50% response.

Interpreting the Results

The output of this assay provides a quantitative measure of Entecavir's potency and safety margin in a relevant cell culture model.

ParameterTypical Value for Entecavir (Wild-Type HBV)Significance
EC50 0.5 - 10 nMMeasures antiviral potency. Lower values indicate higher potency.[5]
CC50 > 10,000 nMMeasures cytotoxicity. Higher values indicate lower toxicity.
Selectivity Index (SI) > 1,000A high SI indicates the compound is highly selective for its viral target.

It is important to note that EC50 values can be affected by mutations in the HBV polymerase gene. For instance, lamivudine-resistant strains with M204V/I mutations often show reduced susceptibility (an 8- to 30-fold increase) to Entecavir.[5][17][18] The development of full Entecavir resistance typically requires additional mutations.[17][19] This assay is therefore also a critical tool for monitoring the emergence of drug resistance.

Conclusion

The cell-based assay using the HepG2.2.15 cell line is a robust and indispensable tool for evaluating the antiviral activity of Entecavir and other anti-HBV compounds. By carefully following the detailed protocols for determining both EC50 and CC50, researchers can generate reliable data on drug potency, cytotoxicity, and the therapeutic window. This information is fundamental for drug discovery, preclinical development, and the clinical management of HBV, particularly in the context of monitoring for potential drug resistance, as recommended by regulatory bodies like the FDA.[20][21][22]

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies. [Link]

  • AIST. (2019, August 21). Researchers report mechanism of HBV drug entecavir and the cause of drug resistance. Retrieved from AIST. [Link]

  • University of Washington. (n.d.). Entecavir Baraclude - Treatment. Hepatitis B Online. Retrieved from University of Washington. [Link]

  • Langley, D. R., et al. (2007). Inhibition of hepatitis B virus polymerase by entecavir. Journal of Virology, 81(8), 3992-4001. [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Antimicrobial Agents and Chemotherapy, 51(4), 1179-1188. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • Papatheodoridis, G. V., & Manolakopoulos, S. (2010). The saga of entecavir. Annals of Gastroenterology, 23(1), 4-7. [Link]

  • Vafiadis, E., et al. (2020). Entecavir resistance in a patient with treatment-naïve HBV: A case report. Experimental and Therapeutic Medicine, 20(4), 3353-3357. [Link]

  • Kurosaki, M., et al. (2017). Resistance mutations of hepatitis B virus in entecavir-refractory patients. Hepatology Research, 47(10), 1033-1041. [Link]

  • Li, H., et al. (2012). Profile of HBV polymerase gene mutations during entecavir treatment in patients with chronic hepatitis B. Journal of Medical Virology, 84(7), 1029-1035. [Link]

  • Langley, D. R., et al. (2004). Efficacies of Entecavir against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro. Antimicrobial Agents and Chemotherapy, 48(2), 349-356. [Link]

  • Laboratorio de Genomica Viral y Humana, Facultad de Medicina UASLP. (2012, May 12). Hepatitis B virus (HBV) detection & quantitation using real-time qPCR (SYBR Green format). Retrieved from protocols.io. [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Antimicrobial Agents and Chemotherapy, 51(4), 1179-1188. [Link]

  • Jo, J., et al. (2020). A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes. Viruses, 12(9), 922. [Link]

  • Jo, J., et al. (2020). A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes. Viruses, 12(9), 922. [Link]

  • U.S. Food and Drug Administration. (2020). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. Retrieved from FDA. [Link]

  • Jin, X. M., et al. (2011). Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2. World Journal of Gastroenterology, 17(9), 1147-1155. [Link]

  • Wang, Y., et al. (2019). HBV Integration-mediated Cell Apoptosis in HepG2.2.15. International Journal of Medical Sciences, 16(10), 1342-1349. [Link]

  • ResearchGate. (n.d.). HBV virus amplification & characterization from HepG2.2.15 cells. Retrieved from ResearchGate. [Link]

  • Cytion. (n.d.). HepG2.2.15 Cells. Retrieved from Cytion. [Link]

  • Smirnova, O. A., et al. (2021). Optimization of a cellular HBV infection model for use in high-throughput drug screening. Acta Virologica, 65(1), 82-88. [Link]

  • U.S. Food and Drug Administration. (2020, April 24). Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency. Retrieved from FDA. [Link]

  • U.S. Food and Drug Administration. (2020). Human Immunodeficiency Virus-1 Infection: Developing Antiretroviral Drugs for Treatment Guidance for Industry. Retrieved from FDA. [Link]

  • Chen, J., et al. (2025). A single-cell digital PCR method tailored for quantification of HBV DNA positive cells in liver biopsy tissues. Journal of Hepatology. [Link]

  • Regulations.gov. (n.d.). Guidance for Industry Influenza: Developing Drugs for Treatment and/or Prophylaxis. Retrieved from Regulations.gov. [Link]

  • Shinkai, N., et al. (2013). Quantitation of HBsAg predicts response to entecavir therapy in HBV genotype C patients. World Journal of Gastroenterology, 19(18), 2805-2812. [Link]

  • König, A., et al. (2019). A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals. Journal of Hepatology, 71(3), 465-476. [Link]

  • U.S. Food and Drug Administration. (2020, April 24). Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency. Retrieved from FDA. [Link]

  • Kim, Y. J., et al. (2015). Clinical characteristics of patients with chronic hepatitis B who developed genotypic resistance to entecavir: Real-life experience. Clinical and Molecular Hepatology, 21(4), 394-401. [Link]

  • Ono, A., et al. (2021). Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Antimicrobial Agents and Chemotherapy, 65(8), e0034421. [Link]

  • Papatheodoridis, G. V., & Manolakopoulos, S. (2007). The role of entecavir in the treatment of chronic hepatitis B. Therapeutics and Clinical Risk Management, 3(5), 837-845. [Link]

  • ClinicalTrials.gov. (2021). Effect of Entecavir Versus Tenofovir on HBV DNA Level in Peripheral Blood Mononuclear Cells. Retrieved from ClinicalTrials.gov. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Stereoselective Synthesis of (1S,3S,4R)-Entecavir

Welcome to the technical support center for the stereoselective synthesis of (1S,3S,4R)-Entecavir. As a potent antiviral agent against the Hepatitis B virus (HBV), the efficient and stereochemically pure synthesis of Ent...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of (1S,3S,4R)-Entecavir. As a potent antiviral agent against the Hepatitis B virus (HBV), the efficient and stereochemically pure synthesis of Entecavir is of paramount importance.[1][2] This guide is designed for researchers, chemists, and process development professionals to address common challenges, troubleshoot yield-limiting steps, and answer frequently asked questions encountered during its complex synthesis.

Entecavir is a carbocyclic nucleoside analogue of 2'-deoxyguanosine, where the ribose sugar's oxygen is replaced by a methylene group.[1][3] This structural modification grants metabolic stability but introduces significant synthetic challenges, primarily in establishing the three contiguous stereocenters on the cyclopentane core and installing the exocyclic double bond.[1][4] This document provides field-proven insights and detailed protocols to navigate these complexities and improve overall yield and purity.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My diastereoselectivity is low during the reduction of the C1'-ketone on the cyclopentanone precursor. What factors should I investigate?

A1: Achieving high diastereoselectivity in the reduction of the C1'-ketone is critical for establishing the correct (1S) stereocenter of the final product. Low selectivity typically points to issues with the choice of reducing agent, reaction temperature, or steric hindrance near the reaction center.

Causality and Mechanistic Insight: The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl. Bulky reducing agents will preferentially attack from the less sterically hindered face of the cyclopentanone ring. The conformation of the substrate, influenced by protecting groups and substituents, plays a decisive role.

Troubleshooting Steps:

  • Re-evaluate Your Reducing Agent: Simple hydrides like sodium borohydride (NaBH₄) often provide poor selectivity. Opt for sterically demanding reducing agents that enhance facial selectivity.

    • L-Selectride® (Lithium tri-sec-butylborohydride): Known for its steric bulk, it often provides excellent selectivity for the desired alcohol.

    • K-Selectride® (Potassium tri-sec-butylborohydride): Similar to L-Selectride®, can offer improved selectivity depending on the substrate.

  • Strict Temperature Control: These reductions are highly sensitive to temperature.

    • Conduct the reaction at low temperatures, typically -78 °C, using a dry ice/acetone bath. Maintaining this temperature is crucial to minimize competing, non-selective reduction pathways.

  • Solvent Choice: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Anhydrous tetrahydrofuran (THF) is the standard and most reliable solvent for these reactions. Ensure it is absolutely dry, as water will quench the reagent and affect the outcome.

  • Protecting Group Influence: The size and position of protecting groups on the carbocyclic core can influence the approach of the hydride. While a full redesign may be impractical, be aware of how a bulky TBDPS group versus a smaller TBS group might alter the steric environment.[5]

Data Comparison: Reducing Agents for Cyclopentanone Intermediate

Reducing AgentTypical ConditionsCommon Diastereomeric Ratio (desired:undesired)Reported YieldReference
NaBH₄MeOH, 0 °C to RT2:1 to 5:1ModerateGeneral Knowledge
L-Selectride®THF, -78 °C>20:1Good to Excellent[1]
K-Selectride®THF, -78 °C>20:1Good to Excellent[1]
Q2: The yield of my Mitsunobu coupling between the carbocyclic alcohol and protected guanine is consistently low (<50%). How can I optimize this critical C-N bond formation?

A2: The Mitsunobu reaction is a cornerstone of many Entecavir syntheses for coupling the carbocyclic core with the purine base.[1][5] Low yields are a frequent issue, often stemming from steric hindrance, suboptimal reagent choice, side reactions, or difficult purification.

Causality and Mechanistic Insight: The reaction involves the activation of the alcohol by a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD, DEAD), followed by an Sₙ2 displacement by the nucleophilic guanine derivative. Steric hindrance around the secondary alcohol on the cyclopentane core can impede this Sₙ2 attack, and the acidity of the N-H on the guanine is critical for its nucleophilicity.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Low Mitsunobu Yield check_reagents 1. Verify Reagent Quality & Stoichiometry - Is DIAD/DEAD fresh? - Is PPh₃ pure? - Are all reagents anhydrous? start->check_reagents check_conditions 2. Optimize Reaction Conditions - Temperature Control (0°C to RT) - Order of addition (pre-mix alcohol/PPh₃) check_reagents->check_conditions Reagents OK change_reagents 3. Modify Reagents - Use Diisopropyl Azodicarboxylate (DIAD) instead of Diethyl (DEAD) - Consider alternative phosphines (e.g., PBu₃) check_conditions->change_reagents Conditions Optimized, Still Low Yield check_guanine 4. Evaluate Guanine Derivative - Is the N-H sufficiently acidic? - Are protecting groups stable? change_reagents->check_guanine No Improvement purification 5. Address Purification Issues - Phosphine oxide removal difficult? - Use polymer-bound PPh₃ or chromatographic alternatives check_guanine->purification Guanine OK success Improved Yield purification->success Purification Optimized

Caption: Troubleshooting workflow for the Mitsunobu reaction.

Specific Optimization Steps:

  • Reagent Purity and Handling:

    • Azodicarboxylates (DIAD, DEAD) can degrade over time. Use a freshly opened bottle or purified reagent.

    • Ensure all reagents and the solvent (typically anhydrous THF or dioxane) are strictly anhydrous. Water will consume the activated intermediates.

  • Order of Addition: The standard and most effective protocol is to pre-mix the alcohol substrate and triphenylphosphine in the solvent at 0 °C, followed by the slow, dropwise addition of the azodicarboxylate. Add the guanine derivative last. This minimizes the formation of undesired side products.

  • Reagent Substitution:

    • DIAD vs. DEAD: DIAD is often superior to DEAD as the isopropyl byproducts are generally easier to remove during workup.

    • Guanine Protection: The choice of protecting groups on the guanine base is crucial. A common and effective strategy is to use a 2-amino-6-chloropurine derivative, which is later converted to guanine. Alternatively, O⁶-benzyl or diphenylmethyl groups are used.[6]

  • Workup and Purification: The removal of triphenylphosphine oxide and the azodicarboxylate byproduct is a common challenge.

    • Crystallization: Chilling the reaction mixture in diethyl ether can sometimes precipitate the triphenylphosphine oxide.

    • Chromatography: Careful column chromatography is almost always necessary. A gradient elution from nonpolar to polar solvents is typically required.

Q3: I'm observing significant formation of an undesired diastereomer during the key radical cyclization step. How can I improve the stereocontrol?

A3: Radical cyclizations are powerful for forming the cyclopentane core, but their stereoselectivity depends heavily on the transition state geometry.[5][7] Unwanted diastereomers arise from a competing, higher-energy transition state becoming accessible.

Causality and Mechanistic Insight: The stereochemical outcome of a 5-exo-dig radical cyclization is determined by the conformation of the acyclic radical precursor in the transition state. The substituents on the forming ring will preferentially adopt pseudo-equatorial positions to minimize steric strain (A-strain), leading to the desired stereoisomer.[5]

Key Factors for Stereocontrol:

  • Bulky Protecting Groups: The size of the protecting group on the allylic or propargylic alcohol is critical. A larger protecting group (e.g., TBDPS or TIPS) will more strongly enforce the required chair-like transition state, thus improving diastereoselectivity compared to a smaller group like TBS.[5]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the lowest-energy transition state. Radical reactions initiated with Et₃B can be run at temperatures as low as -70 °C.[7]

  • Radical Initiator/Mediator: While AIBN (azobisisobutyronitrile) is common, triethylborane (Et₃B) allows for lower reaction temperatures.[7] For Ti(III)-mediated cyclizations, the choice of the reducing metal (Zn vs. Mn) and additives can influence yield and reproducibility.[5]

G cluster_desired Favorable Transition State cluster_undesired Unfavorable Transition State a Bulky Group (R) Pseudo-Equatorial b Cyclization a->b c Major Diastereomer (Desired Product) b->c d Bulky Group (R) Pseudo-Axial (High A-strain) e Cyclization d->e f Minor Diastereomer (Impurity) e->f start Acyclic Radical Precursor start->a Low Energy Pathway start->d High Energy Pathway

Caption: Control of stereoselectivity in radical cyclization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most efficient starting material for a scalable synthesis of Entecavir?

A1: There is no single "best" starting material, as the choice involves a trade-off between the cost of the material, the length of the synthesis, and the robustness of the reactions.

  • (D)-Ribose: This is an inexpensive and readily available chiral pool starting material. The stereochemistry is pre-defined, avoiding the need for an asymmetric reaction early on. However, the synthesis from D-ribose is often lengthy (can be over 15 steps) and requires deoxygenation steps.[1][4]

  • (S)-(+)-Carvone: This is another chiral pool starting material that has been used in robust, scalable syntheses. Key steps include a Favorskii rearrangement and a Baeyer-Villiger oxidation to build the carbocyclic core. This route has been demonstrated on a kilogram scale.[8][9]

  • Acyclic Precursors / Racemic Cyclopentenones: These routes offer convergence and can be shorter.[10] However, they necessitate a highly efficient and selective asymmetric reaction (e.g., enzymatic resolution or asymmetric catalysis) early in the sequence to establish the chirality, which can be a challenging step to scale up.[10][11][12]

For large-scale production, routes starting from chiral pool materials like carvone have proven highly effective and practical.[8][9]

Q2: How can I minimize the number of chromatographic purification steps to improve overall yield and process efficiency?

A2: Minimizing column chromatography is a key goal for improving the efficiency and scalability of any multi-step synthesis.

  • Telescoping Reactions: If the product of a reaction is sufficiently pure and the solvent is compatible with the next step, you can proceed without a full workup and purification. This is often possible for protection or deprotection steps.

  • Crystallization/Recrystallization: Design the synthesis so that key intermediates are crystalline solids. Purification by recrystallization is highly efficient, scalable, and often provides material of very high purity, which is crucial before a challenging coupling step.

  • Liquid-Liquid Extraction: Use acidic or basic washes during the workup to remove corresponding basic or acidic impurities, reducing the burden on chromatography.

  • Reagent Choice: Select reagents that lead to easily removable byproducts. For example, using polymer-bound PPh₃ in a Mitsunobu reaction allows the phosphine oxide byproduct to be removed by simple filtration.

A reported pilot-scale synthesis starting from (S)-(+)-carvone remarkably contains only four chromatographic purifications in the entire sequence, relying heavily on crystallization for purification.[8][9]

Q3: What are the best analytical methods for determining the stereoisomeric purity of Entecavir and its intermediates?

A3: Confirming the stereochemical purity is absolutely critical. A combination of techniques is required.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying enantiomeric and diastereomeric purity. Specific chiral columns (e.g., polysaccharide-based phases) are used to separate the stereoisomers. Methods have been developed to detect stereoisomeric impurities at levels below 0.1%.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR can often distinguish between diastereomers. The chemical shifts and coupling constants of the protons on the cyclopentane ring are highly sensitive to their relative stereochemistry. For enantiomeric excess determination, chiral shift reagents can be used, although this is less common than chiral HPLC.

  • Mass Spectrometry (MS): While standard MS cannot distinguish between stereoisomers, specialized mass spectrometry-based kinetic methods have been developed for the chiral analysis of Entecavir, providing both qualitative and quantitative data on isomeric impurities.[13]

Part 3: Key Experimental Protocol

Optimized Mitsunobu Coupling of Carbocyclic Core with 2-Amino-6-chloropurine

This protocol describes a robust method for the crucial C-N bond formation, a frequently yield-limiting step.

Materials:

  • (1S,3S,4R)-4-(tert-butyldimethylsilyloxy)-3-((benzyloxy)methyl)cyclopentanol (1.0 equiv)

  • 2-Amino-6-chloropurine (1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert argon atmosphere, add the carbocyclic alcohol (1.0 equiv) and triphenylphosphine (1.5 equiv).

  • Add anhydrous THF to achieve a concentration of approximately 0.1 M with respect to the alcohol.

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Slowly add DIAD (1.5 equiv) dropwise to the stirred solution over 15 minutes. The solution will typically turn from colorless to a yellow/orange color as the betaine intermediate forms.

  • After stirring for 30 minutes at 0 °C, add 2-amino-6-chloropurine (1.5 equiv) in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography, using a gradient elution (e.g., 10% to 40% ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide and other byproducts.

  • The resulting 2-amino-6-chloropurine derivative can then be hydrolyzed to the guanine moiety in a subsequent step.

References

  • Synthesis Strategies for Entecavir. Organic Chemistry Portal. [Link]

  • Total Synthesis of Entecavir. The Journal of Organic Chemistry. [Link]

  • Optimized synthetic process for the key intermediate of entecavir. Journal of Beijing University of Chemical Technology. [Link]

  • An efficient total synthesis of (+)-entecavir. Organic Chemistry Frontiers. [Link]

  • Synthesis of entecavir and its novel class of analogs. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Synthesis of Entecavir and Its Novel Class of Analogs. ResearchGate. [Link]

  • Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. National Institutes of Health (NIH). [Link]

  • Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. National Institutes of Health (NIH). [Link]

  • Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores. PubMed. [Link]

  • Nucleoside analogue - Wikipedia. Wikipedia. [Link]

  • Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry. PubMed. [Link]

  • Total Synthesis of Entecavir: A Robust Route for Pilot Production. ResearchGate. [Link]

  • DNA Synthesis via Nucleoside Analog Incorporation. Gosset, J. (2023). [Link]

  • Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. National Institutes of Health (NIH). [Link]

  • Stereoselective Synthesis of Anti-HepatitisB Drug, Entecavir, through Regio- and Stereoselective Epoxide Cleavage. Korea University Pure. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science (RSC Publishing). [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Evaluation of Nucleobase, Nucleoside, and Nucleotide Analogues. MDPI. [Link]

  • Progress in Total Synthesis of Entecavir, an Antiviral Drug for Hepatitis B. ResearchGate. [Link]

  • Protecting Groups. Organic Synthesis. [Link]

  • Total Synthesis of Entecavir: A Robust Route for Pilot Production. ACS Publications. [Link]

  • What is the mechanism of Entecavir? Patsnap Synapse. [Link]

  • Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores. ACS Publications. [Link]

  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers. [Link]

Sources

Optimization

troubleshooting (1S,3S,4R)-Entecavir solubility issues in aqueous buffers

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (1S,3S,4R)-Entecavir. This guide provides in-depth troubleshooting for common solubility challenges e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (1S,3S,4R)-Entecavir. This guide provides in-depth troubleshooting for common solubility challenges encountered when preparing aqueous buffer solutions of Entecavir for experimental use. As a guanosine nucleoside analog with limited aqueous solubility, achieving a stable and homogenous solution is critical for reliable and reproducible results in your in vitro and in vivo studies.

This center is designed to be a practical, field-proven resource. We will delve into the physicochemical principles governing Entecavir's solubility and provide step-by-step protocols to overcome common hurdles.

Understanding Entecavir's Physicochemical Properties

A foundational understanding of Entecavir's properties is crucial for troubleshooting solubility issues. These parameters dictate its behavior in aqueous environments.

PropertyValueImplication for Aqueous Solubility
Molecular Weight 277.28 g/mol (anhydrous)Standard for a small molecule drug.
Aqueous Solubility ~2.4 mg/mL in water at 25°C[1][2][3]Low intrinsic solubility necessitates formulation strategies.
pKa Values pKa1 ≈ 2.8, pKa2 ≈ 9.8[2]Amphoteric nature; solubility can be significantly increased at pH values below pKa1 or above pKa2.
logP -0.8[2]Indicates that Entecavir is a relatively hydrophilic compound.
Melting Point >220 °C[2]High melting point suggests a stable crystal lattice that requires energy to disrupt for dissolution.
Appearance White to off-white powder[1][2][3]Visual confirmation of undissolved material is straightforward.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding Entecavir solubility.

Q1: Why is my Entecavir not dissolving in water or Phosphate Buffered Saline (PBS)?

A1: Entecavir has a low intrinsic aqueous solubility of approximately 2.4 mg/mL[1][2][3]. In neutral buffers like PBS (typically pH 7.2-7.4), its solubility is even further reduced. One source indicates a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMF:PBS at pH 7.2[4][5]. This is due to Entecavir being at or near its isoelectric point, where it has minimal net charge, leading to stronger intermolecular interactions in its crystal lattice and reduced interaction with water molecules.

Q2: I've prepared an Entecavir stock in DMSO. When I dilute it into my aqueous buffer, it precipitates. What's happening?

A2: This is a common phenomenon known as "antisolvent precipitation." Entecavir is highly soluble in organic solvents like DMSO (up to 59 mg/mL) and DMF (up to 14 mg/mL)[4][6]. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer (the "antisolvent"), the Entecavir molecules are suddenly in an environment where they are poorly soluble, causing them to crash out of solution.

Q3: Can I heat the solution to get my Entecavir to dissolve?

A3: Gentle heating can be a useful tool to increase the rate of dissolution and, in some cases, the solubility. For instance, the solubility of Entecavir in a 15% w/w Povidone (PVP) solution increases from about 8 mg/mL at room temperature to 23 mg/mL at 50°C and 33 mg/mL at 70°C[2]. However, caution is advised. Prolonged exposure to high temperatures can lead to degradation, especially in alkaline conditions[1]. Always validate the stability of your final solution under your specific heating conditions.

Q4: How should I prepare a stock solution of Entecavir?

A4: The recommended best practice is to first prepare a high-concentration stock solution in an appropriate organic solvent.

  • Recommended Solvents: Anhydrous DMSO or DMF are excellent choices due to the high solubility of Entecavir in these solvents[4][5][6].

  • Example Stock Preparation: To prepare a 10 mM stock solution in DMSO, dissolve 2.77 mg of Entecavir (anhydrous) in 1 mL of anhydrous DMSO.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Entecavir as a solid is stable for years when stored at -20°C[4][5].

Q5: For how long is an aqueous solution of Entecavir stable?

A5: The stability of aqueous Entecavir solutions is highly dependent on pH, temperature, and the presence of other components. Generally, aqueous solutions are not recommended for long-term storage; it is advised not to store them for more than one day[4][5]. Entecavir is stable in acidic conditions but can degrade under alkaline and oxidative conditions[1]. For critical experiments, it is best to prepare fresh dilutions from a frozen organic stock solution.

In-Depth Troubleshooting Guides

Issue 1: Undissolved Particles Remain in Aqueous Buffer

If you observe undissolved solid material after attempting to dissolve Entecavir directly in an aqueous buffer, follow this troubleshooting workflow.

Caption: Troubleshooting workflow for undissolved Entecavir.

Detailed Explanation & Protocols:

  • Causality: Entecavir is an amphoteric molecule with two pKa values, meaning its charge state and therefore solubility are pH-dependent. At neutral pH, it exists predominantly in a zwitterionic or neutral form, which has lower solubility. By shifting the pH away from the isoelectric point, we can ionize the molecule, increasing its polarity and affinity for water.

  • Protocol 1: pH Adjustment

    • Prepare your desired buffer (e.g., citrate for acidic pH, phosphate for a range, carbonate for alkaline pH).

    • Create a slurry of Entecavir in the buffer at a concentration slightly higher than your target.

    • For Acidic pH: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring and monitoring the pH. As the pH drops below 2.8, the amino group on the purine ring becomes protonated, forming a more soluble salt. Entecavir has been shown to be stable under acidic conditions (0.1 N HCl at 80°C for 24 hours)[1].

    • For Alkaline pH: Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise. As the pH rises above 9.8, the hydroxyl group on the purine ring deprotonates, also forming a more soluble salt. Caution: Entecavir shows degradation in alkaline conditions, so this method should be used with care and for immediate use only[1].

    • Once the Entecavir is fully dissolved, adjust the pH to your final target value if necessary, keeping in mind that moving back towards neutral pH may cause precipitation if the solution is supersaturated.

    • Sterile filter the final solution using a 0.22 µm filter.

Issue 2: Precipitation Upon Dilution from an Organic Stock

This common issue requires a careful dilution strategy to maintain solubility.

G A High Concentration Stock in DMSO/DMF C Precipitation Event A->C Rapid 'Dumping' D Gradual Dilution with Vortexing A->D Controlled Addition B Target Aqueous Buffer B->C B->D G Stable Aqueous Solution D->G E Pre-warm Aqueous Buffer E->D F Use of a Stabilizer in Buffer F->D

Caption: Strategies to prevent antisolvent precipitation.

Detailed Explanation & Protocols:

  • Causality: The key is to avoid creating localized areas of high supersaturation as the organic stock is introduced into the aqueous buffer. A slow, controlled addition with vigorous mixing allows the drug molecules to disperse and be solvated by the aqueous medium before they have a chance to aggregate and precipitate.

  • Protocol 2: Controlled Dilution

    • Start with your full volume of the target aqueous buffer in a sterile container.

    • Place the container on a stir plate with a sterile stir bar, or be prepared to vortex vigorously.

    • While the buffer is being stirred/vortexed, add the required volume of your concentrated organic stock solution dropwise and slowly. For very small volumes, you can pipette the stock solution onto the wall of the tube just above the liquid surface, allowing it to run down and mix in gradually.

    • Ensure the final concentration of the organic solvent is low and compatible with your experimental system (typically <0.5% for cell-based assays).

    • Visually inspect for any signs of precipitation (cloudiness, Tyndall effect). If the solution remains clear, it is ready for use.

  • Advanced Tip: For particularly challenging dilutions, consider adding a small percentage of a solubilizing excipient, such as Povidone (PVP) or a suitable cyclodextrin, to the aqueous buffer before adding the Entecavir stock. This can help to stabilize the drug in the aqueous phase.

Advanced Solubilization Strategies

When pH adjustment and controlled dilution are insufficient, the use of formulation excipients can provide a significant solubility boost.

StrategyExcipient ExampleMechanism of ActionTypical Concentration Range
Polymer Solubilization Povidone (PVP)PVP is a polymer that can increase the solubility of drugs through non-covalent interactions, potentially by disrupting the drug's self-association.1-15% w/w
Co-solvency Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG)These water-miscible organic solvents can increase solubility by reducing the polarity of the aqueous vehicle.5-40% v/v
Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the poorly soluble drug, forming an inclusion complex that is more water-soluble.1-20% w/v

Protocol 3: Preparing an Entecavir Solution with Povidone (PVP)

This protocol is based on data showing a significant increase in Entecavir solubility with PVP[2].

  • Determine the desired final concentration of Entecavir.

  • Prepare an aqueous solution of PVP (e.g., 15% w/w PVP K30 in purified water).

  • Add the solid Entecavir powder to the PVP solution.

  • Stir at room temperature until dissolved. For a 15% w/w PVP solution, solubility can reach approximately 8 mg/mL[2].

  • If higher concentrations are needed, gentle warming (e.g., to 50°C) can be applied to further increase solubility[2].

  • Allow the solution to cool to room temperature before use. Ensure the drug remains in solution upon cooling.

  • Sterile filter the final solution.

Stability and Storage of Aqueous Solutions

  • pH: Entecavir is most stable in neutral to acidic conditions. It is susceptible to degradation under alkaline conditions[1].

  • Oxidation: The molecule is sensitive to oxidation[1]. Avoid unnecessary exposure to air and consider using degassed buffers for sensitive applications.

  • Light: While some studies suggest stability to photolysis, it is good practice to protect Entecavir solutions from light to prevent potential degradation[1].

  • Temperature: Store stock solutions at -20°C or -80°C. Freshly prepared aqueous solutions should be used immediately or stored at 2-8°C for no longer than 24 hours, with the caveat that precipitation may occur at lower temperatures.

Experimental Validation: Determining Optimal Solubility Conditions

Since comprehensive public data is limited, you may need to perform a simple solubility study for your specific buffer system.

Protocol 4: Small-Scale Solubility Assessment

  • Prepare Buffers: Make a series of buffers at different pH values (e.g., pH 3, 4, 5, 6, 7, 8).

  • Add Excess Drug: In separate microcentrifuge tubes, add an excess amount of solid Entecavir to a fixed volume of each buffer (e.g., 5-10 mg to 1 mL).

  • Equilibrate: Rotate the tubes at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of dissolved Entecavir using a validated analytical method like HPLC-UV[7][8][9][10]. The UV absorbance maximum for Entecavir is around 254-256 nm[4][5].

  • Plot Data: Plot the measured solubility (mg/mL or mM) against the pH of the buffer to generate a pH-solubility profile for your specific conditions.

This empirical data will be invaluable for designing your future experiments and ensuring you are working with a fully solubilized and stable solution of Entecavir.

References

  • Reddy, B. R., Kumar, K. S., & Reddy, K. R. (n.d.). A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. Journal of Global Trends in Pharmaceutical Sciences.
  • Ashraf, M., Shabbir, H. M. N., Hayat, M. M., Rahman, J., Ejaz, S., Iqbal, M., & Nasim, F.-ul-H. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(01).
  • Suneetha, D., & Rao, A. L. (n.d.). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Research Journal of Pharmacy and Technology.
  • Reddy, T. S., Kumar, A., & Sastry, C. S. P. (n.d.). Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. Asian Journal of Chemistry.
  • de Oliveira, L. F., da Silva, A. C. C., Martins, L. A. M., da Silva, C. C., & de Freitas, R. A. (2021). Entecavir: stability and drug-excipient compatibility. Brazilian Journal of Pharmaceutical Sciences, 57.
  • ResearchGate. (2022). How can I convert marketed Entacavir used for Hepatitis B treatment to make a final concentration of 30ng/Litre to be used in tissue culture?[Link]

  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ, 7(3).
  • PubChem. (n.d.). Entecavir. National Center for Biotechnology Information. Retrieved from [Link]

  • Anderson, P. L., Kakuda, T. N., & Lichtenstein, K. A. (2005). Entecavir for the treatment of chronic hepatitis B virus infection. The Annals of pharmacotherapy, 39(7-8), 1286–1297.
  • Lee, J.-Y., et al. (2018). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. Molecules, 23(3), 695.
  • ResearchGate. (n.d.). Synthesis of Entecavir and Its Novel Class of Analogs.
  • ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo?[Link]

  • Herald Scholarly Open Access. (n.d.).
  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific reports, 12(1), 12903.
  • Dalmora, S. L., Sangoi, M. S., Nogueira, D. R., & da Silva, L. M. (2010). Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form.
  • European Medicines Agency. (n.d.). Baraclude, INN-entecavir.
  • ResearchGate. (2018). Why the PBS buffer precipitate?[Link]

  • European Medicines Agency. (2017). Assessment report - Entecavir Mylan.
  • ResearchGate. (2016). Why does PBS turn cloudy upon autoclaving, sometimes?[Link]

  • Pharmaceutical Benefits Scheme. (2006). Entecavir, tablets, 500 microgram and 1 mg, Baraclude®, July 2006.

Sources

Troubleshooting

Technical Support Center: Identification of (1S,3S,4R)-Entecavir Degradation Products Under Stress Conditions

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (1S,3S,4R)-Entecavir. This guide is designed to provide you with in-depth technical assistanc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (1S,3S,4R)-Entecavir. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the identification of Entecavir's degradation products under various stress conditions. Our goal is to empower you with the scientific rationale behind experimental choices and to ensure the integrity and success of your stability studies.

Introduction to Entecavir Stability

Entecavir, a potent antiviral agent against the Hepatitis B virus, is a guanosine nucleoside analog.[1][2] Its chemical structure, while effective in inhibiting viral replication, is susceptible to degradation under certain environmental conditions.[3][4] Understanding the degradation pathways and identifying the resulting products is a critical aspect of drug development, ensuring the safety, efficacy, and stability of the final pharmaceutical product. This guide will walk you through the nuances of performing forced degradation studies on Entecavir and analyzing the outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the investigation of Entecavir's stability.

Q1: Under which stress conditions is Entecavir most likely to degrade?

A1: Based on current literature, Entecavir demonstrates the most significant degradation under oxidative and acidic stress conditions.[3][4] It is relatively stable under thermal, photolytic, and neutral hydrolytic conditions.[1][3] There are conflicting reports regarding its stability in alkaline conditions, with some studies showing minor degradation while others report more significant degradation.[1][5] This variability highlights the importance of carefully controlling and documenting your experimental conditions.

Q2: What are the primary analytical techniques for identifying Entecavir's degradation products?

A2: The most common and effective analytical approach is a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation and Mass Spectrometry (MS) , particularly tandem MS (MS/MS), for identification and structural elucidation.[3][4] A well-developed stability-indicating HPLC method should be able to separate the parent drug from all its degradation products.

Q3: How many degradation products are typically observed for Entecavir?

A3: Studies have reported the formation of up to five distinct degradation products under various stress conditions.[3][4] The number and nature of these products will depend on the specific stressor and the severity of the conditions applied.

Q4: Is it necessary to fully characterize the structure of every degradation product?

A4: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require the identification and characterization of degradation products that are present at or above a certain threshold relative to the active pharmaceutical ingredient (API). The specific threshold depends on the maximum daily dose of the drug. It is crucial to consult the relevant ICH guidelines (e.g., Q3B) for specific requirements.

Q5: Can excipients in a formulation interfere with the degradation study?

A5: Absolutely. It is essential to conduct forced degradation studies on the drug substance (API) alone, the placebo (formulation without the API), and the drug product (API in the formulation). This allows you to distinguish degradation products of Entecavir from any potential degradation of the excipients or interactions between the drug and excipients.[1]

Troubleshooting Guides

This section provides practical, question-and-answer-based troubleshooting for common issues encountered during Entecavir degradation studies.

Issue 1: Inconsistent Degradation Results Under Acidic Conditions

Q: My degradation results for Entecavir under acidic stress are not reproducible. Sometimes I see significant degradation, and other times very little. What could be the cause?

A: This is a known challenge. The discrepancy in reported acid stability of Entecavir likely stems from variations in experimental conditions. Here’s a breakdown of potential causes and solutions:

  • Causality: The rate of acid hydrolysis is highly dependent on the concentration of the acid, temperature, and reaction time. Minor variations in any of these parameters can lead to significant differences in the extent of degradation.

  • Troubleshooting Steps:

    • Standardize and Document: Precisely control and document the concentration of the acid (e.g., 0.1 N HCl), the temperature (e.g., 80°C), and the duration of the stress test.[1]

    • Purity of Reagents: Ensure the use of high-purity water and analytical grade reagents to avoid catalytic effects from impurities.

    • pH Measurement: If using buffered solutions, ensure accurate pH measurement and adequate buffering capacity.

    • Kinetic Monitoring: Instead of a single time point, consider taking samples at multiple time points to understand the degradation kinetics. This provides a more robust picture of the degradation profile.

Issue 2: Poor Resolution in HPLC Chromatogram

Q: I am having difficulty separating the Entecavir peak from its degradation products in my RP-HPLC analysis. What can I do to improve the resolution?

A: Achieving good resolution is fundamental for a stability-indicating method. Here’s how to troubleshoot this issue:

  • Causality: Poor resolution can be due to an unoptimized mobile phase, an inappropriate column, or suboptimal instrument parameters. The goal is to manipulate the chromatographic selectivity and efficiency.

  • Troubleshooting Steps:

    • Mobile Phase Optimization:

      • pH Adjustment: The ionization state of Entecavir and its degradation products can significantly impact retention. Experiment with the pH of the aqueous portion of your mobile phase. A pH around 3 has been shown to be effective.[3][4]

      • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may be necessary to resolve all peaks.

      • Buffer Concentration: Adjust the concentration of your buffer (e.g., ammonium acetate or potassium phosphate) to influence peak shape and retention.

    • Column Selection:

      • Stationary Phase: While a C18 column is a good starting point, consider trying a different stationary phase (e.g., C8, phenyl-hexyl) or a column from a different manufacturer to exploit different separation mechanisms.

      • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution.

    • Instrument Parameters:

      • Flow Rate: Lowering the flow rate can increase efficiency.

      • Column Temperature: Optimizing the column temperature can affect selectivity and peak shape.

Issue 3: Mass Imbalance in Forced Degradation Studies

Q: The mass balance in my forced degradation study is not close to 100%. What could be the reasons?

A: A good mass balance (typically 95-105%) is a key indicator of a well-developed stability-indicating method. A poor mass balance suggests that not all degradation products are being accounted for.

  • Causality: This can happen if some degradation products are not detected by the analytical method (e.g., they don't have a chromophore, are volatile, or are retained on the column) or if the response factors of the degradation products are significantly different from the parent drug.

  • Troubleshooting Steps:

    • Wavelength Detection: Use a photodiode array (PDA) detector to examine the UV spectra of all peaks. This can help ensure that the chosen detection wavelength is appropriate for both the parent drug and all degradation products.

    • Extended Run Time: Extend the HPLC run time to ensure that no late-eluting peaks are being missed.

    • Column Flushing: Implement a robust column flushing procedure after each run to remove any strongly retained compounds.

    • Alternative Detection: If available, use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to look for non-chromophoric degradants.

    • Relative Response Factors: If possible, isolate the major degradation products and determine their relative response factors to obtain a more accurate mass balance calculation.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the study of Entecavir degradation.

Protocol 1: Forced Degradation (Stress Testing)

This protocol outlines the conditions for subjecting Entecavir to various stressors as per ICH guidelines.

1.1. Sample Preparation:

  • Prepare a stock solution of Entecavir at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and methanol).

1.2. Acid Hydrolysis:

  • To 1 mL of the Entecavir stock solution, add 1 mL of 0.1 N Hydrochloric Acid.

  • Incubate the solution at 80°C for 24 hours.[1]

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

1.3. Alkaline Hydrolysis:

  • To 1 mL of the Entecavir stock solution, add 1 mL of 0.1 N Sodium Hydroxide.

  • Incubate the solution at 80°C for 24 hours.[1]

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Hydrochloric Acid, and dilute with the mobile phase for analysis.

1.4. Oxidative Degradation:

  • To 1 mL of the Entecavir stock solution, add 1 mL of 3% Hydrogen Peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.[1]

  • At specified time points, withdraw an aliquot and dilute it with the mobile phase for analysis.

1.5. Thermal Degradation:

  • Place the solid Entecavir powder in a controlled temperature oven at 60°C for 24 hours.[1]

  • After the specified time, dissolve the powder in a suitable solvent and dilute to the appropriate concentration for HPLC analysis.

1.6. Photolytic Degradation:

  • Expose the solid Entecavir powder or a solution of Entecavir to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be shielded from light (e.g., wrapped in aluminum foil) and stored under the same conditions.

  • After exposure, prepare the samples for HPLC analysis as described above.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing an HPLC method for the analysis of Entecavir and its degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18).[3][4]

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate, pH adjusted to 3.0 with acetic acid.[3][4]

    • B: Acetonitrile.

  • Gradient Elution: A linear gradient can be optimized. A starting point could be 5% B, increasing to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl, 80°C) Analysis HPLC-PDA/MS Analysis Acid->Analysis Analyze Samples Base Alkaline Hydrolysis (e.g., 0.1 N NaOH, 80°C) Base->Analysis Analyze Samples Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->Analysis Analyze Samples Thermal Thermal Stress (e.g., 60°C, solid) Thermal->Analysis Analyze Samples Photo Photolytic Stress (ICH Q1B) Photo->Analysis Analyze Samples API Entecavir API Solution API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress Identification Degradation Product Identification & Characterization Analysis->Identification Elucidate Structures Method Stability-Indicating Method Validation Analysis->Method Validate Method

Caption: A typical workflow for conducting forced degradation studies of Entecavir.

Proposed Degradation Pathways of Entecavir

Based on available literature, the following diagrams illustrate the likely degradation pathways of Entecavir under acidic and oxidative stress.

Acidic Degradation Pathway

Acid_Degradation Entecavir Entecavir C12H15N5O3 Impurity_A1 Impurity A1 Cleavage of Glycosidic Bond Entecavir->Impurity_A1 H+ / H2O Impurity_A2 Impurity A2 Rearrangement Product Impurity_A1->Impurity_A2 Rearrangement Impurity_A3 Impurity A3 Further Degradation Impurity_A1->Impurity_A3 Further Hydrolysis

Caption: Proposed acidic degradation pathway of Entecavir.[6]

Oxidative Degradation Pathway

Oxidative_Degradation Entecavir Entecavir C12H15N5O3 Impurity_O1 Impurity O1 N-Oxide Formation Entecavir->Impurity_O1 [O] Impurity_O2 Impurity O2 Hydroxylation Product Entecavir->Impurity_O2 [O]

Caption: Proposed oxidative degradation pathway of Entecavir.[6]

Data Summary

The following table summarizes the typical degradation behavior of Entecavir under various stress conditions. The extent of degradation can vary based on the specific experimental parameters.

Stress ConditionReagents/ParametersTypical Extent of DegradationReference
Acid Hydrolysis 0.1 N HCl, 80°C, 24hSignificant[3][4]
Alkaline Hydrolysis 0.1 N NaOH, 80°C, 24hMinor to Significant (Variable)[1][5]
Oxidative 3% H₂O₂, RT, 24hSignificant[1][3]
Thermal 60°C, 24h (solid)Stable/Negligible[1]
Photolytic ICH Q1B GuidelinesStable/Negligible[1]
Neutral Hydrolysis Water, 60°C, 24hStable/Negligible[1]

References

  • Krishna S P. Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ. 2018; 7(3): 555711. [Link]

  • Ramesh T, Nageswara Rao P, Nageswara Rao R. LC-MS/MS method for the characterization of the forced degradation products of Entecavir. J Sep Sci. 2014;37(4):368-375. [Link]

  • Dal Sasso M, et al. Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form. J AOAC Int. 2010;93(2):522-529. [Link]

  • Kumar B, et al. A new validated stability-indicating RP-HPLC method for the determination of Entecavir. Journal of Global Trends in Pharmaceutical Sciences. 2014;5(3):1833-1838. [Link]

  • LC-MS/MS method for the characterization of the forced degradation products of Entecavir | Request PDF. ResearchGate. [Link]

  • Oral solid composition with entecavir serving as main ingredient.
  • Entecavir. PubChem. [Link]

  • What is the mechanism of Entecavir? Patsnap Synapse. [Link]

  • Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form. ResearchGate. [Link]

  • Entecavir: stability and drug-excipient compatibility. SciELO. [Link]

  • Selective Determination of Entecavir in the Presence of its Oxidative Degradate by Spectrophotometric and Chromatographic Methods. PubMed. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

  • Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Entecavir. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012. [Link]

Sources

Optimization

Technical Support Center: Optimizing (1S,3S,4R)-Entecavir Dosage for In Vivo Efficacy Studies

Welcome to the technical support center for researchers utilizing (1S,3S,4R)-Entecavir (ETV) in in vivo efficacy studies. This guide is designed to provide you with the foundational knowledge, practical protocols, and tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (1S,3S,4R)-Entecavir (ETV) in in vivo efficacy studies. This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting advice necessary to design and execute robust preclinical experiments. The focus here is on the "why" behind the "how," ensuring your experimental choices are informed and defensible.

(1S,3S,4R)-Entecavir is the active and clinically approved stereoisomer of the drug; therefore, this guide will refer to it simply as Entecavir (ETV).

Part 1: Frequently Asked Questions (FAQs) - Experimental Design & Planning

This section addresses common questions that arise during the critical planning phase of an in vivo study.

Q1: Which animal model is most appropriate for my Entecavir efficacy study?

A1: The choice of animal model is paramount and depends entirely on your research question. Hepatitis B Virus (HBV) has a very narrow host range, primarily infecting humans and some non-human primates.[1] This has led to the development of several surrogate and humanized models, each with distinct advantages and limitations.[2][3]

  • For studying antiviral efficacy and viral replication kinetics:

    • Woodchuck Hepatitis Virus (WHV) in Woodchucks: This is a highly relevant model as WHV is closely related to HBV, and the progression of liver disease, including hepatocellular carcinoma (HCC), closely mimics human disease.[4] Woodchucks are immunocompetent, allowing for the study of host immune responses in conjunction with antiviral therapy.[4] ETV has shown potent efficacy in this model at doses as low as 0.02 mg/kg/day.[5]

    • Duck Hepatitis B Virus (DHBV) in Pekin Ducks: This model is more accessible and cost-effective than the woodchuck model.[2] DHBV is also a hepadnavirus and is useful for studying the viral life cycle and the efficacy of nucleos(t)ide analogs like ETV.[1][6] ETV is highly potent in this model, with daily oral doses of 0.01 to 1.0 mg/kg showing significant, dose-dependent reductions in viremia.[6]

  • For studying specific human HBV genotypes, drug resistance, or host-virus interactions involving human-specific factors:

    • Humanized Chimeric Mice: These are typically immunodeficient mice (e.g., uPA-SCID or FRG mice) engrafted with human hepatocytes.[7] They can be infected with clinical HBV isolates, making them invaluable for testing therapies against specific viral genotypes or drug-resistant strains.[7][8]

    • HBV Transgenic Mice: These mice carry all or part of the HBV genome and express viral proteins and, in some models, produce infectious virions.[3][9] They are particularly useful for studying the effects of antivirals on HBV DNA replication within the liver, although they do not model the full viral life cycle (e.g., initial infection and spread).[10][11]

Decision Workflow for Animal Model Selection

cluster_immunocompetent Immunocompetent Models cluster_murine Murine Models A Start: Define Research Question B Study viral replication & immune response in an immunocompetent host? A->B C Woodchuck (WHV) Model (High relevance, cost, complexity) B->C Yes E Study human-specific HBV factors (genotypes, resistance)? B->E No H Select Appropriate Model C->H D Duck (DHBV) Model (Good for replication studies, lower cost) D->H F Humanized Chimeric Mouse (Supports full HBV lifecycle, immunodeficient) E->F Yes G HBV Transgenic Mouse (Good for intrahepatic replication studies, no infection model) E->G No, focus on intrahepatic replication F->H G->H

Caption: Decision tree for selecting an appropriate animal model.

Q2: What is a good starting dose for Entecavir in my chosen animal model?

A2: The starting dose should be based on published data from preclinical studies that demonstrate a significant antiviral effect. ETV is a highly potent drug, and effective doses are generally low. All administration is typically done orally (p.o.) via gavage once daily.

Animal ModelEffective Oral Dose Range (mg/kg/day)Observed EfficacyReference(s)
Ducks (DHBV) 0.01 - 1.0Dose-dependent reduction in serum and liver DHBV DNA. 1.0 mg/kg/day led to a ~3.1 log10 reduction in serum DNA.[6][6][12][13][14]
Woodchucks (WHV) 0.02 - 0.5Significant reduction in serum WHV DNA at doses as low as 0.02 mg/kg. 0.5 mg/kg maintained long-term suppression.[5][5][15]
HBV Transgenic Mice 0.032 - 3.2Statistically significant reduction in liver HBV DNA.[10][11][10][11]

Recommendation: For a new study, it is advisable to perform a dose-ranging experiment to determine the optimal dose for your specific experimental conditions (e.g., viral load, animal strain). A common approach is to test three doses spanning a log range (e.g., 0.1, 0.5, and 1.0 mg/kg/day).

Q3: How should I formulate Entecavir for oral administration?

A3: Entecavir is a white to off-white powder that is slightly soluble in water (2.4 mg/mL).[16] For oral gavage in animal studies, simple aqueous formulations are typically sufficient and preferred.

  • Vehicle: Distilled water is the most common and appropriate vehicle.[17]

  • Preparation: A stock solution can be prepared by dissolving ETV in distilled water. Gentle heating (e.g., a 65°C water bath) and sonication can aid dissolution.[17]

  • Stability & Storage: Aqueous stock solutions can be stored at 4°C for short periods (e.g., up to 3 days).[17] It is best practice to prepare fresh solutions regularly and allow them to reach room temperature before administration.[17]

Q4: What are the key efficacy endpoints I should be measuring?

A4: The primary efficacy endpoint is the reduction in viral load. However, a comprehensive study will include multiple markers.

  • Primary Endpoint:

    • Serum/Plasma Viral DNA: Quantified by quantitative PCR (qPCR). This is the most critical measure of antiviral efficacy. Results are typically reported as a log10 reduction from baseline.[5][6]

  • Secondary Endpoints:

    • Intrahepatic Viral DNA (including cccDNA): Measuring viral DNA within the liver provides a more complete picture of viral suppression, as the covalently closed circular DNA (cccDNA) is the stable transcriptional template for HBV.[6]

    • Serum Viral Antigens: Measurement of Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) by ELISA or similar immunoassay. While nucleoside analogs like ETV primarily impact DNA replication, significant and sustained viral suppression can lead to a decline in antigen levels over time.[5][18]

    • Liver Histology & Immunohistochemistry: Assessment of liver inflammation and staining for viral antigens like Hepatitis B core antigen (HBcAg) can provide valuable pathological context.[10]

    • Biochemical Markers: Serum alanine aminotransferase (ALT) levels can be monitored as a marker of liver inflammation. Normalization of ALT is a key clinical goal.[19][20]

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

IssuePotential Cause(s)Recommended Action(s)
High variability in viral load between animals in the same treatment group. 1. Inconsistent gavage technique leading to inaccurate dosing.2. Animal-to-animal variation in drug absorption (food effect).3. Errors in sample collection, processing, or qPCR assay.1. Ensure all personnel are thoroughly trained in oral gavage. Verify dose volume accuracy.2. Administer ETV at the same time each day on an empty stomach to minimize variability from food intake.[21][22]3. Review and standardize all pre-analytical and analytical procedures. Include appropriate controls in your qPCR runs.
Suboptimal viral suppression despite using a previously published "effective" dose. 1. Higher baseline viral load in your animal model.2. Different animal strain or supplier with altered drug metabolism.3. Degradation of the ETV compound or formulation.4. Pre-existing drug resistance mutations (less likely in naive animals but possible in chimeric models infected with patient isolates).1. Consider increasing the dose. Efficacy is dose-dependent.[6]2. Run a pilot dose-response study to establish the ED50 (50% effective dose) in your specific model.3. Prepare fresh dosing solutions frequently. Store the stock compound under recommended conditions (e.g., -20°C).[16]4. If using chimeric mice with patient-derived virus, sequence the viral polymerase gene to check for resistance mutations.
Signs of toxicity (e.g., weight loss, lethargy) in treated animals. 1. Dosing error (overdose).2. Off-target toxicity (unlikely at therapeutic doses, as ETV is generally well-tolerated in preclinical models).[6][10]3. Complications from the underlying liver disease in the animal model.1. Immediately double-check all dose calculations and the concentration of your dosing solution.2. Reduce the dose or temporarily halt treatment to see if the animal recovers. Review literature for model-specific toxicity data. While carcinogenicity was seen in rodents, it was at exposures far exceeding those used therapeutically.[23]3. Perform a full necropsy and histopathological analysis to differentiate drug toxicity from disease pathology.
Viral load rebounds quickly after stopping treatment. This is an expected phenomenon with nucleoside analogs. ETV inhibits the viral polymerase but does not eliminate the cccDNA reservoir in the liver.[5]This is not a failure of the drug but reflects the mechanism of action. For studies aiming for a "functional cure," ETV must be combined with an immunomodulatory agent to help the host immune system clear the remaining infected cells.[24][25]

Part 3: Key Experimental Protocols

These protocols provide a starting point and should be optimized for your specific laboratory conditions.

Protocol 1: Preparation of Entecavir Oral Dosing Solution (0.1 mg/mL)
  • Materials: (1S,3S,4R)-Entecavir powder, sterile distilled water, sterile conical tube, sonicator, precision balance.

  • Procedure:

    • Weigh 10 mg of Entecavir powder and place it into a 100 mL sterile conical tube.

    • Add approximately 80 mL of sterile distilled water.

    • Gently warm the solution in a water bath (not exceeding 65°C) and sonicate intermittently until the powder is fully dissolved.[17]

    • Add sterile distilled water to bring the final volume to 100 mL.

    • Mix thoroughly by inversion. The final concentration is 0.1 mg/mL.

    • Store the solution at 4°C for up to 3 days. Allow it to warm to room temperature before dosing.

Protocol 2: Workflow for In Vivo Efficacy Assessment

This workflow outlines the major steps from animal acclimation to data analysis.

A 1. Animal Acclimation & Baseline Sampling (Measure initial viral load, ALT, body weight) B 2. Randomization (Group animals based on baseline viremia) A->B C 3. Treatment Phase (Daily oral gavage with ETV or vehicle) B->C D 4. On-Treatment Monitoring (Weekly/bi-weekly blood sampling for PK/PD) C->D E 5. End of Treatment (Final blood collection, sacrifice, liver tissue harvest) D->E F 6. Sample Processing (Plasma/serum separation, tissue homogenization) E->F G 7. Bioanalysis (qPCR for viral DNA, ELISA for antigens, LC-MS/MS for ETV levels) F->G H 8. Data Analysis (Calculate log10 reduction, statistical tests) G->H

Caption: General experimental workflow for an ETV in vivo study.

Protocol 3: Quantification of Entecavir in Plasma by LC-MS/MS (Conceptual)

Accurate quantification of drug levels is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling. While a full method validation is required, the basic principle involves protein precipitation followed by analysis.

  • Sample Preparation:

    • To 50 µL of plasma sample/standard/QC, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structural analog like Lobucavir).[26][27]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 1-10 µL) onto a C18 reverse-phase column.[26][28]

    • Use a gradient elution with mobile phases consisting of acetonitrile and water, often with a modifier like formic acid or at a high pH to improve peak shape and retention.[27][28]

    • Detect Entecavir and the internal standard using a tandem mass spectrometer in positive ion electrospray mode with Multiple Reaction Monitoring (MRM).

References

  • Frontiers in Immunology. (2021). Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future. [Link]

  • Viruses. (2020). Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions. [Link]

  • Antimicrobial Agents and Chemotherapy. (2001). Potent Efficacy of Entecavir (BMS-200475) in a Duck Model of Hepatitis B Virus Replication. [Link]

  • Genes & Diseases. (2018). In Vivo Model Systems for Hepatitis B Virus Research. [Link]

  • Journal of Virology. (2005). Effect of Antiviral Treatment with Entecavir on Age- and Dose-Related Outcomes of Duck Hepatitis B Virus Infection. [Link]

  • Frontiers in Immunology. (2021). In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application. [Link]

  • Animal Models and Experimental Medicine. (2018). Animal models for the study of hepatitis B virus infection. [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. [Link]

  • PubMed. (2005). Effect of antiviral treatment with entecavir on age- and dose-related outcomes of duck hepatitis B virus infection. [Link]

  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (n.d.). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. [Link]

  • Journal of the Chemical Society of Pakistan. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. [Link]

  • Antimicrobial Agents and Chemotherapy. (2003). Entecavir Therapy Combined with DNA Vaccination for Persistent Duck Hepatitis B Virus Infection. [Link]

  • Journal of Virology. (2005). Effect of Antiviral Treatment with Entecavir on Age- and Dose-Related Outcomes of Duck Hepatitis B Virus Infection. [Link]

  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (2012). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. [Link]

  • ResearchGate. (2011). A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS. [Link]

  • PubMed. (2003). Characterization of antiviral activity of entecavir in transgenic mice expressing hepatitis B virus. [Link]

  • ResearchGate. (2019). Entecavir-loaded poly (lactic-co-glycolic acid) microspheres for long-term therapy of chronic hepatitis-B: Preparation and in vitro and in vivo evaluation. [Link]

  • Viruses. (2020). Recent Drug Development in the Woodchuck Model of Chronic Hepatitis B. [Link]

  • Ovid. (2004). Long-term entecavir treatment results in sustained antiviral efficacy and prolonged life span in the woodchuck model of chronic hepatitis infection. [Link]

  • PubMed. (1997). Evaluation of anti-hepatitis B virus (HBV) drugs using the HBV transgenic mouse: application of the semiquantitative polymerase chain reaction (PCR) for serum HBV DNA to monitor the drug efficacy. [Link]

  • Current Drug Discovery Technologies. (2014). The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B. [Link]

  • Molecules. (2017). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. [Link]

  • Medicines & Healthcare products Regulatory Agency. (2017). Public Assessment Report Scientific discussion Entecavir Polpharma 0.5 mg and 1 mg, film- coated tablets (entecavir monohydrate). [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Entecavir - LiverTox. [Link]

  • The Pharma Innovation. (2015). Formulation development, evaluation and accelerated stability studies of entecavir tablet dosage form. [Link]

  • Frontiers in Immunology. (2023). Combination therapy of therapeutic antibody and vaccine or entecavir in HBV carrier mice. [Link]

  • PubMed. (2015). Combination therapy including CpG oligodeoxynucleotides and entecavir induces early viral response and enhanced inhibition of viral replication in a woodchuck model of chronic hepadnaviral infection. [Link]

  • DigitalCommons@USU. (2003). Characterization of Antiviral Activity of Entecavir in Transgenic Mice Expressing Hepatitis B Virus. [Link]

  • MedPath. (n.d.). Entecavir | Advanced Drug Monograph. [Link]

  • Frontiers. (2023). Combination therapy of therapeutic antibody and vaccine or entecavir in HBV carrier mice. [Link]

  • PubMed. (2019). Liver-Targeted Toll-Like Receptor 7 Agonist Combined With Entecavir Promotes a Functional Cure in the Woodchuck Model of Hepatitis B Virus. [Link]

  • PubMed. (2006). Entecavir for the treatment of chronic hepatitis B virus infection. [Link]

  • MDPI. (2021). Treatment with the Immunomodulator AIC649 in Combination with Entecavir Produces Antiviral Efficacy in the Woodchuck Model of Chronic Hepatitis B. [Link]

  • PubMed. (2004). [A study of the dosage and efficacy of entecavir for treating hepatitis B virus]. [Link]

  • PubMed. (2005). A dose-ranging study of the efficacy and tolerability of entecavir in Lamivudine-refractory chronic hepatitis B patients. [Link]

  • PubMed Central. (2007). Antiviral activity, dose–response relationship, and safety of entecavir following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial. [Link]

  • PubMed Central. (2022). Alteration of Gene Expression After Entecavir and Pegylated Interferon Therapy in HBV-Infected Chimeric Mouse Liver. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Entecavir Resistance in HBV Cell Lines

Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming Entecavir (ETV) resistance in Hepatitis B Virus (HBV) cell lines. This guide is designed to pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming Entecavir (ETV) resistance in Hepatitis B Virus (HBV) cell lines. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during your in vitro experiments. Our goal is to equip you with the expertise and validated protocols necessary to navigate the complexities of ETV resistance and accelerate your research.

Section 1: Understanding Entecavir Resistance in a Nutshell

Entecavir is a potent nucleoside analog that inhibits HBV replication by targeting the viral reverse transcriptase (RT).[1][2] However, the emergence of drug-resistant mutations is a significant challenge.[3][4] Resistance to ETV typically arises through a "two-hit" mechanism. The initial event is often the selection of lamivudine resistance (LAMr) mutations, most commonly rtM204V/I, with or without the compensatory mutation rtL180M.[2] These LAMr mutations alone can reduce susceptibility to ETV by approximately eight-fold.[2] The development of high-level ETV resistance then requires additional amino acid substitutions at positions such as rtT184, rtS202, or rtM250.[1][2]

Section 2: Troubleshooting Guide for ETV-Resistant HBV Cell Line Experiments

This section addresses common problems researchers face when working with ETV-resistant HBV cell lines, providing potential causes and actionable solutions.

Issue 1: Difficulty in Generating a Stable ETV-Resistant Cell Line

Symptoms:

  • After prolonged ETV treatment of a wild-type HBV-producing cell line (e.g., HepG2.2.15), the majority of cells die, and the surviving population does not consistently show a resistant phenotype.

  • Transfection with a plasmid containing known ETV resistance mutations results in low viral replication or an unstable cell line.

Potential Causes & Solutions:

Potential CauseScientific Rationale & Troubleshooting Steps
Inappropriate ETV Selection Pressure Too high a concentration of ETV can lead to excessive cytotoxicity, while too low a concentration may not provide sufficient selective pressure for resistant clones to emerge. It's crucial to start with a concentration around the IC50 of the wild-type virus and gradually increase it over several passages.
Poor Replication Fitness of Resistant Mutant Some ETV resistance mutations, such as rtA186T, can significantly reduce the virus's replication efficacy.[3] This can make it difficult for these clones to outcompete the wild-type virus or even to sustain replication at a detectable level. Consider introducing compensatory mutations, like rtI163V, which have been shown to rescue the replication fitness of some resistant strains.[3]
Cell Line Health and Culture Conditions The health of the parental cell line (e.g., HepG2, Huh7) is paramount. Ensure that the cells are in the logarithmic growth phase and are not overly confluent at the time of transfection or initiation of drug selection.[5] Use of a selection agent like puromycin, if co-transfected, should be optimized to maintain a balance between selection and cell viability.[6]
Issues with Plasmid Construct If using site-directed mutagenesis, verify the sequence of your entire HBV genome construct to ensure no unintended mutations have been introduced that could affect replication. The use of a replication-competent 1.38-fold HBV genome-length molecular clone can enhance replication efficiency.[4]
Issue 2: Loss of Resistant Phenotype Over Time

Symptoms:

  • An established ETV-resistant cell line shows a gradual decrease in its IC50 for ETV over several passages.

  • Sequencing of the HBV polymerase region reveals a mixed population of wild-type and resistant strains.

Potential Causes & Solutions:

Potential CauseScientific Rationale & Troubleshooting Steps
Removal of Selective Pressure In the absence of ETV, wild-type or revertant viruses with better replication fitness may outgrow the resistant population.[7] It is often necessary to continuously culture the resistant cell line in the presence of a maintenance dose of ETV to preserve the resistant phenotype.[7]
Cell Line Instability Stably transfected cell lines can sometimes lose the integrated or episomal HBV genome over time.[5][6] Regularly monitor the production of HBV antigens (HBsAg, HBeAg) and viral DNA to ensure the cell line is still producing the virus.[5][6] If a decline is observed, it may be necessary to go back to an earlier, validated stock of the cells.[7]
Cross-Contamination Accidental contamination with a wild-type HBV-producing cell line can lead to the gradual takeover of the culture. Always practice good cell culture technique, including using separate media and reagents for different cell lines.
Issue 3: Inconsistent Results in Antiviral Susceptibility Assays (IC50 Determination)

Symptoms:

  • High variability in IC50 values for the same compound across different experiments.

  • The dose-response curve is not sigmoidal or does not show a clear plateau.

Potential Causes & Solutions:

Potential CauseScientific Rationale & Troubleshooting Steps
Inaccurate Quantification of HBV DNA The quantification of extracellular or intracellular HBV DNA by qPCR is a critical step.[8] Inconsistent DNA extraction, primer/probe inefficiency, or PCR inhibition can all lead to variable results.[9][10] Always include appropriate controls, such as a standard curve for absolute quantification and an internal control to check for PCR inhibition.[11]
Cell Viability Issues The antiviral effect can be confounded by the cytotoxicity of the test compound.[12] It is essential to determine the 50% cytotoxic concentration (CC50) in parallel with the IC50 assay on uninfected cells to calculate the selectivity index (SI = CC50/IC50).[12] Compounds with an SI value ≥ 10 are generally considered active.[12]
Experimental Setup Variability Minor variations in cell seeding density, drug concentration preparation, or incubation times can impact the results. Ensure consistent cell numbers are seeded and that they are in a healthy, actively dividing state.[13] Prepare fresh drug dilutions for each experiment from a validated stock solution.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which cell line is best for studying ETV resistance?

A1: The choice of cell line depends on your specific experimental needs.

  • HepG2.2.15 cells are a widely used model as they contain two integrated head-to-tail copies of the HBV genome and stably produce the virus.[6] They are suitable for long-term selection of resistant mutants.

  • HepG2 and Huh7 cells are also commonly used for transient transfection with plasmids containing wild-type or mutant HBV genomes.[4][14][15] This approach is useful for quickly assessing the impact of specific mutations on drug susceptibility and replication capacity.[4]

  • HepG2-NTCP cells , which are engineered to express the HBV entry receptor sodium taurocholate cotransporting polypeptide (NTCP), are valuable for studying the complete viral life cycle, including infection, and are suitable for evaluating entry inhibitors.[14][15][16]

Q2: How do I confirm that my cell line is truly resistant to Entecavir?

A2: Confirmation of ETV resistance requires a multi-pronged approach:

  • Phenotypic Analysis: Determine the IC50 of ETV for your cell line and compare it to the IC50 for a wild-type control. A significant increase (e.g., >8-fold) in the IC50 value indicates resistance.[2]

  • Genotypic Analysis: Sequence the reverse transcriptase domain of the HBV polymerase gene to identify known ETV resistance mutations (e.g., rtL180M, rtM204V/I, rtT184G, rtS202G).[1][17]

  • Replication Capacity: Assess the replication fitness of the resistant virus, as some resistance mutations can impair replication.[3] This can be done by measuring the levels of secreted HBV DNA and antigens over time.

Q3: My qPCR for HBV DNA shows amplification in my no-template control (NTC). What should I do?

A3: Amplification in the NTC is a sign of contamination.[9][10]

  • Identify the source: The contamination could be from plasmid DNA, PCR products from previous experiments, or contaminated reagents.

  • Decontaminate: Thoroughly clean your workspace, pipettes, and other equipment with a 10% bleach solution followed by 70% ethanol.[10]

  • Use fresh reagents: Aliquot your primers, probes, and master mix to avoid contaminating your stock solutions.[9]

  • Improve workflow: Physically separate the areas for plasmid preparation, PCR setup, and post-PCR analysis to minimize the risk of aerosol contamination.

Q4: Can I use a combination of drugs to overcome ETV resistance in my cell line model?

A4: Yes, this is a clinically relevant strategy and can be modeled in vitro. Tenofovir (TDF) has been shown to be effective against ETV-resistant HBV strains.[4] You can treat your ETV-resistant cell line with TDF alone or in combination with ETV to assess the synergistic or additive effects on viral replication.

Q5: Are there newer technologies to overcome ETV resistance that I can explore in my cell line models?

A5: Yes, gene-editing technologies like CRISPR-Cas9 are being investigated as a potential cure for chronic HBV by targeting the persistent covalently closed circular DNA (cccDNA).[18][19][20] You can use your ETV-resistant cell lines to test the efficacy of CRISPR-Cas9 systems designed to disrupt the HBV genome, providing a valuable preclinical model for these novel therapies.

Section 4: Key Experimental Protocols & Workflows

Protocol 1: Generation of an ETV-Resistant Stable Cell Line

This protocol outlines the generation of an ETV-resistant cell line by long-term culture of a wild-type HBV-producing cell line (e.g., HepG2.2.15) with increasing concentrations of ETV.

Workflow Diagram:

G cluster_0 Phase 1: Initial Culture & IC50 Determination cluster_1 Phase 2: Dose Escalation & Selection cluster_2 Phase 3: Isolation & Characterization of Resistant Clones start Start with wild-type HBV-producing cell line (e.g., HepG2.2.15) ic50 Determine baseline IC50 of ETV start->ic50 culture1 Culture cells with ETV at 1x IC50 ic50->culture1 monitor1 Monitor for viral rebound and cell recovery culture1->monitor1 escalate Gradually increase ETV concentration (e.g., 2x, 5x, 10x IC50) over several passages monitor1->escalate isolate Isolate single-cell clones by limiting dilution escalate->isolate expand Expand promising clones isolate->expand validate Validate resistance: IC50 determination & Genotypic sequencing expand->validate end end validate->end Cryopreserve validated resistant cell line

Caption: Workflow for generating ETV-resistant HBV cell lines.

Step-by-Step Methodology:

  • Baseline Characterization: Culture your wild-type HBV-producing cell line (e.g., HepG2.2.15) and determine the baseline 50% inhibitory concentration (IC50) of ETV.

  • Initiation of Selection: Begin culturing the cells in the presence of ETV at a concentration equal to the IC50.

  • Monitoring: Regularly monitor the cell culture for signs of cell death and recovery. At each passage, collect the supernatant to quantify HBV DNA levels. Initially, you will observe a significant drop in viral replication.

  • Dose Escalation: Once the cells have recovered and viral replication begins to rebound, increase the concentration of ETV in the culture medium (e.g., to 2x the initial IC50).

  • Repeat Selection: Continue this process of gradual dose escalation over several months. This will select for cells harboring HBV with resistance mutations.

  • Isolation of Clones: Once the cell population can stably replicate in a high concentration of ETV (e.g., >100-fold the wild-type IC50), isolate single-cell clones using limiting dilution.

  • Characterization and Validation: Expand the isolated clones and characterize them by determining their ETV IC50 and sequencing the HBV polymerase gene to identify resistance mutations.

  • Cryopreservation: Cryopreserve validated resistant clones at an early passage number to ensure a stable supply for future experiments.

Protocol 2: Determination of IC50 for Antiviral Compounds

This protocol describes how to assess the antiviral activity of a compound against both wild-type and ETV-resistant HBV-producing cell lines.

Workflow Diagram:

G seed Seed HBV-producing cells in a 96-well plate prepare_drugs Prepare serial dilutions of the test compound seed->prepare_drugs cytotoxicity Parallel cytotoxicity assay (CC50) on uninfected cells seed->cytotoxicity Parallel Plate treat Treat cells with the compound for a defined period (e.g., 5-7 days) prepare_drugs->treat harvest Harvest cell culture supernatant treat->harvest dna_extraction Extract HBV DNA from the supernatant harvest->dna_extraction qpcr Quantify HBV DNA by qPCR dna_extraction->qpcr analyze Analyze data: Plot dose-response curve and calculate IC50 qpcr->analyze si Calculate Selectivity Index (SI = CC50 / IC50) analyze->si cytotoxicity->si

Caption: Workflow for IC50 determination of antiviral compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed your HBV-producing cells (wild-type or resistant) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions (e.g., 8-10 concentrations) of your test compound in cell culture medium. Include a no-drug control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of your compound.

  • Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (typically 5-7 days).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • HBV DNA Quantification: Extract viral DNA from the supernatant and quantify the HBV DNA levels using a validated qPCR assay.

  • Data Analysis:

    • Normalize the HBV DNA levels in the treated wells to the no-drug control.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value.

  • Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) on uninfected cells treated with the same concentrations of the compound to determine the CC50.

  • Selectivity Index Calculation: Calculate the selectivity index (SI = CC50 / IC50) to assess the therapeutic window of the compound.

References

  • Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals. Archives of Medical Science. [Link]

  • Characterization of novel entecavir resistance mutations. Journal of Hepatology. [Link]

  • Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology. [Link]

  • Resistance mutations of hepatitis B virus in entecavir-refractory patients. Hepatology Communications. [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • Maintaining drug-resistant cell lines in cell culture. ResearchGate. [Link]

  • Inhibition of Hepatitis B Virus Polymerase by Entecavir. Antimicrobial Agents and Chemotherapy. [Link]

  • Characterization of Novel Human Hepatoma Cell Lines with Stable Hepatitis B Virus Secretion for Evaluating New Compounds against Lamivudine. Antimicrobial Agents and Chemotherapy. [Link]

  • Precise discrimination of entecavir drug-resistance genes using the DSDC strategy. ResearchGate. [Link]

  • In vitro cell culture models to study hepatitis B and D virus infection. Frontiers in Microbiology. [Link]

  • Molecular Diagnosis of Entecavir Resistance. Recent Patents on Anti-Infective Drug Discovery. [Link]

  • The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility. Viruses. [Link]

  • Establishment and characterization of a new cell culture system for hepatitis B virus replication and infection. Virology Journal. [Link]

  • Clinical Emergence of Entecavir-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine. Journal of Virology. [Link]

  • Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development. Gastroenterology. [Link]

  • Troubleshoot your qPCR. PCR Biosystems. [Link]

  • qPCR Troubleshooting Guide. Azure Biosystems. [Link]

  • Schematic illustration of the HBV DNA preparation workflow for qPCR analysis. ResearchGate. [Link]

  • Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals. Archives of Medical Science. [Link]

  • Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir. Viruses. [Link]

  • Entecavir resistance in a patient with treatment-naïve HBV: A case report. Experimental and Therapeutic Medicine. [Link]

  • Effect of entecavir on HepG2.2.15 secretion of HBV DNA. ResearchGate. [Link]

  • Antiviral Resistance and Hepatitis B Therapy. Hepatology. [Link]

  • In vitro methods for testing antiviral drugs. Virology Journal. [Link]

  • Virus Protocol - Generating Stable Cell Lines. Addgene. [Link]

  • Current Challenges and Future Perspectives of Diagnosis of Hepatitis B Virus. Viruses. [Link]

  • Mechanism of Entecavir Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation. ResearchGate. [Link]

  • HBV Quantitative REAL-TIME PCR Kit USER MANUAL. DNA-Technology. [Link]

  • Researchers generate stable cell lines capable of producing various hepatitis B virus genotypes. News-Medical.Net. [Link]

  • Novel stable HBV producing cell line systems for expression and screening antiviral inhibitor of hepatitis B virus in human hepatoma cell line. PubMed. [Link]

  • The potential of HBV cure: an overview of CRISPR-mediated HBV gene disruption. Frontiers in Microbiology. [Link]

  • Application of CRISPR/Cas9 Technology to HBV. International Journal of Molecular Sciences. [Link]

Sources

Optimization

Technical Support Center: Refining the Purification Process for Entecavir Diastereomers

Prepared by: Senior Application Scientist, Pharmaceutical Technologies Division Welcome to the technical support center for the purification of Entecavir. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Technologies Division

Welcome to the technical support center for the purification of Entecavir. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis and purification of this potent antiviral agent. Entecavir possesses multiple chiral centers, leading to the potential formation of several diastereomers during synthesis.[1] The separation of these closely related stereoisomers is a critical step to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[2]

This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges you may encounter. We will explore the causality behind experimental choices, moving beyond simple protocols to empower you with robust troubleshooting strategies.

Frequently Asked Questions (FAQs)
Q1: What are the primary diastereomeric impurities of Entecavir and why are they difficult to separate?

A1: The primary diastereomeric impurities are typically epimers of Entecavir, which differ in the stereochemistry at one of the chiral centers on the cyclopentyl ring (e.g., 1'-epimer, 3'-epimer, 4'-epimer).[][1] The fundamental challenge in their separation arises from their subtle structural differences. Diastereomers are not mirror images, so they have different physical and chemical properties; however, these differences—such as polarity, solubility, and chromatographic behavior—can be minimal.[4] This similarity leads to very close retention times in chromatography (co-elution) or similar solubility profiles, complicating separation by crystallization.[4][5]

Q2: What are the most effective analytical techniques for separating Entecavir diastereomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for both analytical and preparative separation of Entecavir diastereomers.[6][7] Specifically, Reversed-Phase HPLC (RP-HPLC) using C18 stationary phases is a well-documented and robust method.[8] For particularly challenging separations, normal-phase chromatography on chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralpak AD-H), can provide the necessary selectivity.[9][10] Additionally, Supercritical Fluid Chromatography (SFC) is emerging as a powerful, greener, and faster alternative for chiral separations.[11]

Troubleshooting Guide: Chromatographic Purification

This section addresses common issues encountered during the HPLC-based separation of Entecavir diastereomers.

Q3: My chromatogram shows poor resolution (Rs < 1.5) between Entecavir and a key diastereomeric impurity. Where do I start troubleshooting?

A3: Achieving adequate resolution is the most critical goal. A systematic approach is essential. The primary factors influencing resolution are mobile phase composition, stationary phase chemistry, and temperature. We recommend starting with mobile phase optimization as it can be adjusted without changing the column.

Step-by-Step Troubleshooting for Poor Resolution:

  • Mobile Phase Selectivity: If you are using a standard mobile phase like acetonitrile/water, the first step is to alter the organic modifier.

    • Action: Replace acetonitrile (ACN) with methanol (MeOH) at an equivalent solvent strength, or vice-versa.

    • Causality: ACN and MeOH interact differently with both the analyte and the stationary phase. ACN is an aprotic solvent with strong dipole characteristics, while MeOH is a protic solvent capable of hydrogen bonding.[12] This change in interaction can significantly alter the retention behavior of the diastereomers relative to each other, thereby improving selectivity and resolution.

  • Mobile Phase Strength (Gradient vs. Isocratic):

    • Action: If an isocratic method is failing, develop a shallow gradient. A broad "scouting" gradient (e.g., 5% to 95% organic solvent over 20 minutes) can identify the approximate elution conditions.[4] Then, a much shallower gradient around that point (e.g., 5% to 15% ACN over 30 minutes) can effectively separate closely eluting peaks.

    • Causality: A shallow gradient maintains a low elution strength for a longer duration, allowing more time for differential interactions between the diastereomers and the stationary phase to take effect, which enhances separation.

  • pH Adjustment (for RP-HPLC):

    • Action: If your mobile phase is unbuffered, add a buffer (e.g., 10 mM phosphate buffer) and adjust the pH.[13]

    • Causality: Entecavir has ionizable functional groups. Small changes in pH can alter the ionization state of the molecule, affecting its hydrophobicity and interaction with the C18 stationary phase. This can sometimes create a larger difference in retention between diastereomers.

The logical flow for troubleshooting poor HPLC resolution can be visualized as a decision-making process.

G cluster_mp Mobile Phase Strategy cluster_sp Stationary Phase Strategy cluster_params Parameter Adjustment start Poor Resolution (Rs < 1.5) opt_mp Optimize Mobile Phase start->opt_mp First Step change_sp Change Stationary Phase start->change_sp If MP fails opt_params Adjust Physical Parameters start->opt_params Fine-tuning change_solvent Switch Organic Modifier (ACN <-> MeOH) adjust_gradient Implement Shallow Gradient adjust_ph Adjust pH with Buffer change_selectivity Try Different Selectivity (e.g., Phenyl-Hexyl) use_chiral Use Chiral Stationary Phase (CSP) change_temp Vary Temperature (e.g., 25°C to 40°C) change_flow Reduce Flow Rate

Caption: Troubleshooting workflow for poor HPLC resolution.

Q4: I have tried optimizing the mobile phase, but resolution is still insufficient. What is the next logical step?

A4: If mobile phase optimization is exhausted, the issue likely lies with insufficient selectivity from your stationary phase. The next step is to screen columns with different chemistries.

Column Screening Strategy:

  • Change Achiral Selectivity: If you are using a standard C18 column, switch to a column that offers different interaction mechanisms. A phenyl-hexyl column, for instance, provides π-π interactions in addition to hydrophobic interactions, which can differentiate between diastereomers that have subtle differences in their three-dimensional shape.[4]

  • Employ a Chiral Stationary Phase (CSP): For the most challenging separations, a CSP is the definitive solution. These phases are designed to interact stereospecifically with chiral molecules. Polysaccharide-based columns are highly versatile and effective for a wide range of compounds, including Entecavir.[14][15]

Column Type Primary Interaction Mechanism Best For... Typical Mobile Phase Mode
C18 (ODS) HydrophobicGeneral purpose, initial screening.[7]Reversed-Phase
Phenyl-Hexyl Hydrophobic, π-π interactionsDiastereomers with aromatic moieties or conformational rigidity.[4]Reversed-Phase
Chiral (e.g., Polysaccharide) Chiral recognition (inclusion, H-bonding, dipole-dipole)Baseline separation of stubborn diastereomers/enantiomers.[9][14]Normal-Phase or Reversed-Phase

Table 1: HPLC column screening guide for Entecavir diastereomer separation.

Q5: My peaks are tailing, which is merging the diastereomer peak with the main Entecavir peak. How can I improve peak shape?

A5: Peak tailing is often caused by unwanted secondary interactions, typically between basic functional groups on the analyte and acidic residual silanols on the silica-based stationary phase.

Strategies to Improve Peak Shape:

  • Lower Mobile Phase pH: For reversed-phase methods, reducing the pH (e.g., to 2.5-3.5 with phosphoric or formic acid) ensures that the silanol groups are protonated and less likely to interact with the analyte.[13]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or manufactured with high-purity silica to minimize residual silanols. Ensure you are using a high-quality, base-deactivated column suitable for analyzing basic compounds.

  • Add a Competing Base: In normal-phase chromatography, adding a small amount of a competing base, like diethylamine (DEA), to the mobile phase can saturate the active sites on the stationary phase, leading to sharper peaks. A mobile phase of n-hexane-isopropanol-alcohol-diethylamine (70:6:24:0.1) has been successfully used for chiral separation of Entecavir optical isomers.[9]

Experimental Protocols

The following protocols provide validated starting points for your method development.

Protocol 1: Isocratic RP-HPLC Method for Diastereomer Screening

This robust method has been shown to effectively separate Entecavir from its key diastereomeric impurities with a resolution greater than 2.0.[6][7][16][8]

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size (e.g., Zorbax SB-C18).[16]

  • Mobile Phase: A mixture of water and acetonitrile (95:5 v/v).[7][16]

  • Flow Rate: 1.0 mL/min.[6][16]

  • Temperature: 40°C.[16]

  • Detection: UV at 254 nm.[6][16]

  • Injection Volume: 20 µL.[16]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 500 µg/mL.[6][16]

Parameter Value Reference
Stationary Phase C18 (150 x 4.6 mm, 3.5 µm)[7]
Mobile Phase Water:Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min[16]
Column Temperature 40°C[16]
Detection Wavelength 254 nm[16]
Analyte Concentration ~500 µg/mL in mobile phase[6][16]

Table 2: Recommended starting conditions for RP-HPLC analysis of Entecavir diastereomers.

Protocol 2: Fractional Crystallization for Diastereomer Enrichment

Crystallization can be a highly effective, scalable purification method if the diastereomers exhibit sufficient differences in solubility.[4]

  • Solvent Screening: In small-scale vials, test the solubility of the diastereomeric mixture in a variety of solvents (e.g., isopropanol, ethyl acetate, methanol, water) at both room temperature and reflux. The ideal solvent will fully dissolve the mixture when hot but show poor solubility for one diastereomer upon cooling.

  • Dissolution: In a larger flask, dissolve the crude mixture in the minimum amount of the selected hot solvent to form a saturated solution.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Insulating the flask can promote the formation of larger, purer crystals. This step is critical, as rapid cooling can trap impurities.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

  • Purity Analysis: Analyze the purity of both the crystalline material and the remaining mother liquor by HPLC (using Protocol 1) to determine the efficiency of the enrichment. Multiple recrystallization steps may be necessary to achieve the desired purity.[17]

The general workflow for developing a purification method involves a logical progression from initial analysis to a fully optimized and validated process.

G cluster_dev Optimization Loop start Define Purity Requirement (e.g., >99.5% pure Entecavir) scout Analytical Scouting (HPLC) - Identify all impurities - Test initial conditions start->scout method_dev Method Development & Optimization scout->method_dev opt_hplc HPLC Optimization (Mobile Phase, Column, Temp) method_dev->opt_hplc eval_cryst Evaluate Crystallization (Solvent Screening) method_dev->eval_cryst prep_scale Preparative Scale-Up validate Validation & Purity Check prep_scale->validate opt_hplc->prep_scale Select HPLC eval_cryst->prep_scale Select Crystallization

Caption: Overall workflow for Entecavir purification method development.

References
  • Technical Support Center: Overcoming Challenges in Separating Threo/Erythro Diastereomers. Benchchem.
  • Enantio-separation of entecavir opticalisomers by HPLC on Chiralpak AD-H column. Semantic Scholar.
  • HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan.
  • HPLC Determination of Entecavir in Pure , Tablet Dosage Form and Spiked Plasma. Semantic Scholar.
  • Entecavir and Impurities. BOC Sciences.
  • Method for separating and measuring entecavir and diastereoisomers thereof by using high performance liquid chromatography. Google Patents.
  • Entecavir Impurities and Related Compound. Veeprho.
  • Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. International Journal of Pharmaceutical Quality Assurance.
  • Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry. PubMed.
  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers.
  • LC determination of diastereomeric impurities of entecavir in drug substances and drug products. ResearchGate.
  • Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. Asian Journal of Chemistry.
  • Help with separation of diastereomers. Reddit.
  • Entecavir-impurities. Pharmaffiliates.
  • Total Synthesis of Entecavir. The Journal of Organic Chemistry.
  • LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Decoding the Synthesis of Entecavir: The Significance of Precursor Purity. NINGBO INNO PHARMCHEM CO.,LTD.
  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities. ResearchGate.
  • Synthesis of Entecavir and Its Novel Class of Analogs. ResearchGate.
  • Entecavir Related Compound A. USP Store.
  • Entecavir Impurity 44. PubChem.
  • Synthesis Strategies for Entecavir. Organic Chemistry Portal.
  • How to separate the diastereomer peak from main peak? ResearchGate.
  • Help separating diastereomers with very similar Rf. Reddit.
  • Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. National Institutes of Health (NIH).
  • Optimization of the Preparative Separation of a Chiral Pharmaceutical Intermediate by High Performance Liquid Chromatography. PubMed.
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate.
  • Asymmetric Total Synthesis of Anti-HBV Drug Entecavir. PubMed.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Chiral Drug Separation. Taylor & Francis Online.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Resolution: Separation of Enantiomers. Chemistry LibreTexts.
  • Chiral switches versus de novo enantiomerically pure compounds. ScienceDirect.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC International.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International.
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products.
  • Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. LabRulez LCMS.

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Troubleshooting

addressing matrix effects in LC-MS/MS analysis of (1S,3S,4R)-Entecavir

Welcome to the technical support center for the bioanalysis of Entecavir. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into addressi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Entecavir. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into addressing the common yet critical challenge of matrix effects in LC-MS/MS analysis. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot and validate your methods with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Entecavir signal is showing poor reproducibility and accuracy, especially at the lower limit of quantitation (LLOQ). I suspect matrix effects. What are they and why are they a problem for Entecavir?

A1: Matrix effects are the alteration—suppression or enhancement—of an analyte's ionization in the mass spectrometer's source due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2] For a polar, nucleoside analog like Entecavir, this is a significant challenge.[3][4][5][6][7]

  • Causality: In electrospray ionization (ESI), the analyte must compete for charge on the surface of the evaporating droplet to become a gas-phase ion.[2] Endogenous matrix components, particularly phospholipids from plasma, are highly abundant and can co-elute with polar analytes.[8] They can either suppress the signal by outcompeting Entecavir for ionization or by altering the droplet's physical properties (viscosity, surface tension), hindering efficient ion formation.[9] Conversely, some matrix components can lead to ion enhancement , an often-overlooked phenomenon where the signal is artificially inflated, causing positive bias.[10][11] An application note for Entecavir using a simple protein precipitation method reported an average matrix effect of 167.2% (±13%), indicating significant ion enhancement.[12]

This variability directly impacts the accuracy, precision, and sensitivity of your assay, making it unreliable for pharmacokinetic or bioequivalence studies which demand robust data.[13]

Q2: I'm using a simple Protein Precipitation (PPT) protocol, but my results are inconsistent. What's happening and what should I do next?

A2: Protein precipitation is a fast and simple sample preparation technique, but it is often insufficient for removing the key interferences that affect Entecavir analysis.[14][15]

  • The Problem with PPT: While PPT effectively removes large proteins, it leaves behind many smaller, interfering molecules, most notably phospholipids and salts.[8] These are the primary culprits behind matrix effects. The significant ion enhancement observed with Entecavir after PPT highlights this issue; the remaining matrix components are likely altering the ionization efficiency in the ESI source.[12] This can lead to non-uniform matrix effects across different patient samples, calibration standards, and quality controls, severely compromising data integrity even when a stable isotope-labeled internal standard is used.[10]

  • Your Next Step: You need to implement a more rigorous sample cleanup strategy. The choice depends on your specific issue, but the goal is to selectively remove interfering components while efficiently recovering Entecavir.

The following diagram illustrates a logical workflow for troubleshooting matrix effects when starting with a PPT method.

Troubleshooting_Workflow Start Start: Inconsistent Results with PPT IS_Check Q: Are you using a Stable Isotope-Labeled Internal Standard (SIL-IS)? Start->IS_Check AssessME Q: Is the issue Ion Suppression or Enhancement? Cleanup Action: Improve Sample Cleanup. PPT is insufficient. AssessME->Cleanup IS_Check->AssessME Yes ImplementIS Action: Implement a SIL-IS (e.g., Entecavir-13C2,15N). This is the most effective way to compensate for matrix effects. IS_Check->ImplementIS No ImplementIS->AssessME SPE Strategy 1: Solid-Phase Extraction (SPE) (Recommended for Entecavir) Cleanup->SPE LLE Strategy 2: Liquid-Liquid Extraction (LLE) Cleanup->LLE PLR Strategy 3: Phospholipid Removal Plates Cleanup->PLR Chromatography Action: Optimize Chromatography (Can be done in parallel) Cleanup->Chromatography Revalidate Re-evaluate Matrix Effect & Validate Method per FDA Guidelines SPE->Revalidate LLE->Revalidate PLR->Revalidate Chromatography->Revalidate

Caption: Troubleshooting workflow for matrix effects.

Q3: You recommend Solid-Phase Extraction (SPE). How do I choose the right SPE sorbent and develop a protocol for Entecavir?

A3: For a polar compound like Entecavir, which has both non-polar (carbocyclic structure) and polar/ionizable (guanine moiety) features, a mixed-mode Solid-Phase Extraction (SPE) strategy is highly effective.[16][17] This approach utilizes two retention mechanisms—such as reversed-phase and ion exchange—to provide superior selectivity and cleanup compared to a single-mode sorbent.[16]

  • Why Mixed-Mode SPE for Entecavir?:

    • Enhanced Selectivity: It allows for the retention of Entecavir via multiple interactions while letting different classes of interferences pass through.

    • Orthogonal Cleanup: You can use a series of wash steps with different solvents and pH to remove a broad range of interferences (salts, phospholipids, other endogenous materials) that a simple reversed-phase or ion-exchange method would miss.

    • Robustness: This leads to a much cleaner final extract, minimizing matrix effects and improving the long-term robustness of the LC-MS/MS system.[14]

A mixed-mode cation exchange (MCX) sorbent, which combines reversed-phase (e.g., C8) and strong cation exchange (e.g., benzenesulfonic acid) functionalities, is an excellent choice.[16]

Detailed Experimental Protocol: Mixed-Mode Cation Exchange (MCX) SPE for Entecavir in Human Plasma

This protocol is a robust starting point and should be optimized during method development.

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add your stable isotope-labeled internal standard (e.g., Entecavir-¹³C₂,¹⁵N).[9]

    • Add 200 µL of 2% formic acid in water.

    • Vortex for 30 seconds. This step lyses cells and ensures the acidic pH required for the cation exchange retention.

  • SPE Column Conditioning:

    • Use a mixed-mode cation exchange SPE plate or cartridge (e.g., 30 mg/1 mL).

    • Condition the sorbent by passing 1 mL of methanol.

    • Equilibrate the sorbent by passing 1 mL of 2% formic acid in water. Do not allow the sorbent bed to go dry after this step.[18]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE column.

    • Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady flow rate (approx. 1 mL/min).

  • Wash Steps (Interference Elution):

    • Wash 1 (Polar Interferences): Add 1 mL of 2% formic acid in water. This removes salts and other highly polar waste.

    • Wash 2 (Non-Polar Interferences): Add 1 mL of methanol. This wash removes retained non-polar interferences like phospholipids.

  • Analyte Elution:

    • Elute Entecavir and the internal standard by adding 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the Entecavir molecule, disrupting the cation exchange retention mechanism and allowing it to be eluted by the organic solvent.[19]

    • Collect the eluate in a clean collection plate or tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of a solvent that mimics the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This is crucial for good peak shape.

    • Vortex briefly and centrifuge before transferring to an autosampler vial for injection.

Q4: How do the different sample preparation techniques compare in terms of performance and effort for Entecavir analysis?

A4: The choice of sample preparation is a trade-off between cleanup efficiency, method development time, cost, and throughput. For Entecavir, moving from a simple PPT to a more advanced technique yields significant improvements in data quality.

Table 1: Comparison of Sample Preparation Techniques for Entecavir Analysis

TechniquePrincipleProsCons for Entecavir AnalysisTypical Matrix Effect (ME) Value*
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).Fast, inexpensive, high-throughput.Ineffective at removing phospholipids and salts. Prone to significant ion suppression or enhancement.[8] Can lead to rapid column and MS source contamination.50% - 170% (Suppression or Enhancement)[12]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Entecavir is very polar and has low solubility in common LLE solvents, leading to poor and variable recovery. Requires significant method development and is less amenable to automation.30% - 80% (Suppression)
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Excellent cleanup efficiency. [17] Highly selective, especially with mixed-mode sorbents. Reduces matrix effects significantly. Amenable to automation.Requires more method development than PPT. Higher cost per sample.85% - 110% (Minimal Effect)[20][21]
Phospholipid Removal Plates Combines protein precipitation with a specific sorbent that captures phospholipids.Simpler and faster than traditional SPE.[15] Very effective at removing the main source of matrix effects.May not remove other polar interferences as effectively as a targeted mixed-mode SPE method. Higher cost than PPT.90% - 110% (Minimal Effect)

*Matrix Effect (ME) % is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value of 100% indicates no matrix effect. Values <100% indicate suppression, and >100% indicate enhancement.

Recommendation: For regulated bioanalysis where accuracy and robustness are paramount, Mixed-Mode SPE is the superior choice for Entecavir. [17] For high-throughput screening where speed is critical, phospholipid removal plates offer a significant improvement over standard PPT.

Q5: Besides sample preparation, how can I use chromatography to minimize matrix effects for Entecavir?

A5: Chromatographic separation is a powerful tool to resolve your analyte from interfering matrix components.[9] The goal is to ensure that Entecavir does not co-elute with the "dead volume" where salts and unretained compounds emerge, or with the large mass of phospholipids that typically elute later in a reversed-phase gradient.

  • Column Chemistry: Use a modern, high-efficiency column (e.g., a sub-2 µm particle or core-shell C18 column) to achieve sharp peaks and better resolution.[12][22] For polar compounds like Entecavir, columns with alternative selectivities (e.g., Phenyl-Hexyl or embedded polar groups) can also be effective at resolving the analyte from matrix interferences.[12]

  • Gradient Optimization: Do not start the gradient at a very high organic percentage. A shallow initial gradient (e.g., holding at 2-5% organic for the first 0.5-1.0 minute) can help wash away highly polar, unretained matrix components before Entecavir elutes.[9]

  • Mobile Phase pH: Entecavir has a pKa associated with its guanine moiety. Controlling the mobile phase pH with a volatile buffer (e.g., 0.1% formic acid or 5mM ammonium formate) is critical for consistent retention and peak shape.[12][22] One published method successfully used a high-pH mobile phase (10 mM ammonium hydrogen carbonate, pH 10.5) to achieve good retention and sensitivity.[21]

  • Use of a Diverter Valve: If your system has one, a diverter valve can be programmed to send the highly contaminated initial and final portions of the chromatographic run to waste, preventing them from entering and fouling the mass spectrometer source.[23]

References

  • Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Biotage. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Identifying, Evaluating, and Controlling Bioanalytical Risks Resulting from Nonuniform Matrix Ion Suppression/Enhancement and Nonlinear Liquid Chromatography−Mass Spectrometry Assay Response. Analytical Chemistry. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC - NIH. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Molecular imprinted solid-phase extraction and analysis of Entecavir in presence of its induced degradation products and co-administered drug(s) in spiked human plasma... PubMed. [Link]

  • Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. PubMed. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith Research Online. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]

  • A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS. ResearchGate. [Link]

  • LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. PubMed. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]

  • Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive. [Link]

  • Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. PMC - NIH. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Spectroscopy Online. [Link]

  • QuickStart Guide to SPE. Biotage. [Link]

  • Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. International Journal of PharmTech Research. [Link]

  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC - NIH. [Link]

  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Shimadzu. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). [Link]

  • Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. PMC - NIH. [Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

  • Comparison of entecavir and adefovir for the treatment of chronic hepatitis B. PubMed. [Link]

  • (PDF) LC determination of diastereomeric impurities of entecavir in drug substances and drug products. ResearchGate. [Link]

  • 4′-Modified Nucleoside Analogs: Potent Inhibitors Active against Entecavir-resistant Hepatitis B Virus. PMC - NIH. [Link]

  • Experimental studies on breakthrough characteristics of phospholipids on silica-gel column. ResearchGate. [Link]

  • Current developments in nucleoside/nucleotide analogues for hepatitis B. PubMed. [Link]

  • Nucleoside Analogues. LiverTox - NCBI Bookshelf. [Link]

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Optimization

Technical Support Center: Enhancing the Oral Bioavailability of (1S,3S,4R)-Entecavir Formulations

Here is the technical support center with troubleshooting guides and FAQs. Introduction: Entecavir (ETV) stands as a first-line, potent nucleoside analogue for the treatment of chronic hepatitis B virus (HBV) infection.[...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs.

Introduction: Entecavir (ETV) stands as a first-line, potent nucleoside analogue for the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] Its mechanism involves inhibiting all three stages of viral replication, making it highly effective.[1][4][5][6] However, from a pharmaceutical development perspective, entecavir presents a significant challenge. It is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high aqueous solubility but low intestinal permeability.[7][8] This low permeability is the primary factor limiting its oral absorption and results in a pronounced negative food effect, where co-administration with meals can decrease its maximum plasma concentration (Cmax) by up to 46% and the area under the curve (AUC) by up to 20%.[4][9][10][11] This necessitates administration on an empty stomach, potentially impacting patient adherence.[4][12]

This technical support guide is designed for researchers, scientists, and drug development professionals actively working to overcome these challenges. It provides a series of frequently asked questions (FAQs) for foundational knowledge and in-depth troubleshooting guides for specific formulation strategies, grounded in scientific principles and field-proven insights.

Section 1: Foundational FAQs

This section addresses common high-level questions regarding entecavir's fundamental properties and formulation hurdles.

Q1: What are the main physicochemical properties of entecavir that affect its oral bioavailability?

A1: Understanding entecavir's core properties is the first step in designing an effective formulation strategy. The key characteristics are summarized below.

PropertyValue / DescriptionImplication for Oral Bioavailability
BCS Classification Class III[7][8]High solubility ensures it dissolves readily in the GI tract, but low permeability is the rate-limiting step for absorption.
Aqueous Solubility 2.4 mg/mL in distilled water[4]Dissolution is not a primary hurdle, allowing focus on overcoming the permeability barrier.
Permeability Low[4][7][8]This is the principal challenge, leading to incomplete absorption and significant food effects.
LogP Value -1.110[4]The negative value indicates high hydrophilicity, which contributes to its poor ability to cross lipid-rich intestinal membranes.
pKa Values 2.8 and 9.8[13][14]As a weak base, its ionization state changes throughout the GI tract, but its inherent hydrophilicity remains a constant challenge.
Food Effect Significant negative effect[9][10][11]Co-administration with food, particularly high-fat meals, delays absorption and reduces Cmax and AUC, compromising therapeutic efficacy.
Dose Strength Low (0.5 mg and 1.0 mg)[6][7]Creates a significant manufacturing challenge in ensuring content uniformity of the final dosage form.[13][14]

Q2: Why is entecavir classified as a BCS Class III drug, and what does this mean for formulation development?

A2: Entecavir is classified as a BCS Class III agent because it exhibits high solubility and low permeability.[7][8]

  • High Solubility: The drug readily dissolves in the aqueous environment of the gastrointestinal tract, meaning the concentration of dissolved drug at the absorption site is not the primary limiting factor.

  • Low Permeability: Despite being dissolved, its hydrophilic nature (low LogP) prevents it from efficiently passing through the lipophilic cell membranes of the intestinal epithelium.[4]

For formulation development, this classification directs all efforts away from simple solubility enhancement and squarely towards strategies that improve its ability to cross the intestinal barrier. The goal is to transiently and safely modify the drug or its environment to facilitate transport into systemic circulation.

Q3: How does food intake specifically affect the pharmacokinetics of entecavir?

A3: The oral administration of entecavir with food, especially a high-fat meal, results in a clinically significant negative food effect.[9] Pharmacokinetic studies have shown this leads to:

  • A delay in absorption time (Tmax) by 1.0–1.5 hours.[4][9]

  • A decrease in the maximum plasma concentration (Cmax) by 44–46%.[4][9][11]

  • A decrease in the total drug exposure (AUC) by 18–20%.[4][9][11]

The physiological reason for this is likely multifactorial, involving delayed gastric emptying and potential interactions with food components in the GI lumen that hinder the drug's access to the intestinal wall for absorption. This pharmacokinetic variability is undesirable and is the primary reason the drug label recommends administration on an empty stomach (at least 2 hours before or after a meal).[12][15] Developing a formulation that mitigates this food effect would be a major advancement, improving patient compliance and ensuring more consistent therapeutic exposure.[4]

Q4: What are the primary formulation challenges for low-dose entecavir tablets?

A4: The standard therapeutic doses of entecavir are 0.5 mg and 1.0 mg, which are extremely low relative to the total tablet weight.[6][7] This presents two major manufacturing challenges:

  • Content Uniformity: Achieving a consistent and uniform distribution of such a small amount of active pharmaceutical ingredient (API) throughout the excipient blend is difficult. Poor mixing can lead to tablets that are superpotent or subpotent, failing regulatory standards and posing a risk to patients.[13][14]

  • Excipient Compatibility: The choice of excipients is critical. For instance, studies have shown that lactose monohydrate, a very common diluent, is incompatible with entecavir, potentially leading to degradation products.[7][8] Mannitol has been proposed as a compatible alternative.[7]

A successful formulation must address both of these issues simultaneously. Wet granulation, where the drug is first dissolved in the granulating fluid, is a common technique to ensure homogeneity.[13][16]

Section 2: Troubleshooting Guides for Formulation Strategies

This section provides in-depth, practical guidance on specific advanced formulation techniques aimed at enhancing entecavir's bioavailability.

Prodrug Approach (Lipid Conjugates)

The prodrug strategy aims to mask the hydrophilic nature of entecavir by attaching a lipophilic promoiety, such as a fatty acid. This increases the molecule's overall lipophilicity, enhancing its ability to permeate the intestinal membrane. Once absorbed, the promoiety is cleaved by endogenous enzymes (e.g., esterases) to release the active parent drug.[4]

Q: My entecavir-fatty acid conjugate shows poor stability in simulated gastric fluid (SGF). How can I improve it?

A: Premature hydrolysis in the acidic environment of the stomach is a common issue. The ester linkage connecting the fatty acid to entecavir is susceptible to acid-catalyzed cleavage.

  • Causality: The stability of the ester bond is influenced by steric hindrance. Bulky groups near the ester linkage can physically shield it from attack by hydronium ions.

  • Troubleshooting Steps:

    • Increase Steric Hindrance: Consider synthesizing conjugates with branched-chain fatty acids or attaching the fatty acid to a less accessible hydroxyl group on the entecavir molecule if chemically feasible.

    • Modify the Linker: Instead of a simple ester, explore more stable linkers like carbonates or carbamates, though this adds synthetic complexity.

    • Formulate with Enteric Polymers: The most practical solution is often formulation-based. Encapsulate the prodrug in a capsule or tablet coated with an enteric polymer (e.g., Eudragit® L-series, hypromellose phthalate). These polymers are insoluble at the low pH of the stomach but dissolve at the higher pH of the small intestine, ensuring the prodrug is released at the primary site of absorption.

Q: I'm struggling to select the optimal fatty acid chain length for my prodrug. What are the key considerations?

A: The choice of fatty acid chain length is a critical balancing act between lipophilicity and aqueous solubility.

  • Causality: As chain length increases, lipophilicity (LogP) increases, which generally improves passive diffusion across the enterocytes. However, if the molecule becomes too lipophilic, its solubility in the aqueous GI fluids will decrease, potentially leading to poor dissolution and precipitation.

  • Experimental Workflow:

    • Synthesize a Homologous Series: Create a series of entecavir conjugates with fatty acids of varying lengths (e.g., C6, C8, C10, C12, C14).[4]

    • Characterize Physicochemical Properties: For each conjugate, determine the LogP, aqueous solubility (in fasted and fed-state simulated intestinal fluids - FaSSIF/FeSSIF), and stability.

    • Conduct In Vitro Permeability Studies: Use a Caco-2 cell monolayer model to assess the apparent permeability coefficient (Papp) for each conjugate. An optimal candidate will show a significant increase in Papp compared to entecavir.

    • Analyze the Data: Plot Papp and solubility as a function of chain length. The optimal candidate will reside in a "sweet spot" that maximizes permeability without sacrificing the necessary solubility for dissolution. The entecavir-dodecanoate (C12) conjugate, for example, was identified as a promising candidate in one study due to its balance of properties.[4]

Diagram: Entecavir Prodrug Absorption & Activation

G cluster_0 GI Lumen cluster_1 Intestinal Epithelium (Enterocyte) cluster_2 Systemic Circulation Prodrug Prodrug Absorbed Prodrug Absorbed Prodrug Prodrug->Absorbed Prodrug Passive Diffusion (Enhanced Lipophilicity) Esterases Esterases Absorbed Prodrug->Esterases Enzymatic Cleavage Active Entecavir Active Entecavir Esterases->Active Entecavir Circulating Entecavir Circulating Entecavir Active Entecavir->Circulating Entecavir Enters Bloodstream G cluster_0 Preparation cluster_1 Characterization cluster_2 Optimization Loop A Dissolve Entecavir & Polymer (e.g., PVP) in Common Solvent B Rapid Solvent Evaporation (e.g., Spray Drying) A->B C Obtain Solid Dispersion Powder B->C D Confirm Amorphous State (PXRD, DSC) C->D E Assess Dissolution (USP Apparatus II) D->E G Unsatisfactory? E->G F Check Stability (Accelerated Conditions) G->F No H Adjust Polymer Type, Ratio, or Method G->H Yes H->A

Caption: A systematic workflow for developing and optimizing an entecavir solid dispersion.

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oil, surfactant, and sometimes a cosolvent/cosurfactant, that spontaneously form a fine oil-in-water micro- or nanoemulsion upon gentle agitation in an aqueous medium like GI fluids. [17][18]This can improve permeability by presenting the drug in a solubilized state within fine lipid droplets and potentially utilizing lymphatic absorption pathways, bypassing the liver's first-pass metabolism. [17] Q: My SEDDS formulation is failing to self-emulsify properly upon dilution, or it's forming large, unstable globules (creaming/cracking). What's the issue?

A: This is a classic sign of an improperly balanced formulation, where the surfactant/cosurfactant system is unable to sufficiently lower the interfacial tension to form and stabilize the emulsion.

  • Causality: Efficient self-emulsification requires the surfactant system to have the right Hydrophile-Lipophile Balance (HLB). An HLB value that is too low will favor a water-in-oil emulsion, while one that is too high may not properly incorporate the oil phase. The quantity of surfactant must also be sufficient to cover the surface of the newly formed oil droplets.

  • Troubleshooting Steps:

    • Re-evaluate Surfactant HLB: The required HLB for emulsifying your chosen oil phase should be in the range of 10-14 for an o/w emulsion. Use surfactants with high HLB values (e.g., Kolliphor® EL, Tween® 80).

    • Construct a Ternary Phase Diagram: This is the most critical step in SEDDS development. Systematically prepare dozens of formulations with varying ratios of oil, surfactant, and cosurfactant. For each formulation, add a small amount to water and visually assess its emulsification performance (e.g., clear/bluish nanoemulsion, milky emulsion, or poor/no emulsion). Plot these results on a ternary diagram to identify the robust self-emulsification region.

    • Increase Surfactant:Oil Ratio: If emulsification is poor, the concentration of your surfactant is likely too low. Work from your phase diagram to select ratios with higher surfactant content.

    • Optimize the Cosurfactant: A cosurfactant (like Transcutol®, Kollisolv® MCT 70) helps to fluidize the interfacial surfactant layer and can improve emulsification. [19]Experiment with different cosurfactants and concentrations.

Q: The drug is precipitating out of my SEDDS formulation upon aqueous dispersion. How can I solve this?

A: This indicates that while the excipients are emulsifying, the drug's solubility within the formed emulsion droplets is poor, or the drug is partitioning out into the aqueous phase where it is less soluble.

  • Causality: The drug must remain solubilized within the oil/surfactant core of the emulsion droplets after dispersion. If the drug has a higher affinity for the external water phase or if its concentration exceeds the solubilization capacity of the droplets, it will precipitate.

  • Troubleshooting Steps:

    • Check Drug Solubility in Excipients: Ensure you selected an oil and surfactant system in which entecavir has the highest possible solubility before emulsification.

    • Incorporate a Cosolvent: Adding a water-miscible cosolvent (e.g., glycerol, propylene glycol) to the formulation can help maintain drug solubility at the oil-water interface and within the aqueous phase, preventing precipitation upon initial dispersion. [19] 3. Reduce Drug Loading: As a last resort, you may need to reduce the amount of drug loaded into the SEDDS. It is better to have a stable, lower-dose SEDDS than an unstable, high-dose one.

    • Use Precipitation Inhibitors: In some cases, adding a small amount of a hydrophilic polymer (like HPMC or PVP) to the SEDDS formulation can act as a precipitation inhibitor, maintaining a supersaturated state of the drug in the GI fluid after dispersion.

Section 3: Analytical & Characterization Troubleshooting

Q: I am having trouble achieving content uniformity in my low-dose (0.5 mg) entecavir tablets. What methods can improve this?

A: This is a well-documented challenge for entecavir. [13]Dry blending is often insufficient.

  • Causality: The API particles are so few compared to the excipient particles that random distribution does not guarantee uniformity.

  • Solutions:

    • Wet Granulation with Solubilized Drug: This is the most effective method. Dissolve the full amount of entecavir for the batch in a portion of the granulation fluid (e.g., water or a water/ethanol mixture). The use of povidone (PVP) in the aqueous granulation fluid has been shown to dramatically increase the solubility of entecavir, making this approach highly feasible. [13][14]Spray this drug solution onto the powder blend (containing diluents, disintegrants) in a high-shear granulator. This ensures the drug is distributed on a molecular level throughout the granules. [16] 2. Micronization of API: While less effective than the solubilization approach, using micronized entecavir can improve distribution compared to standard particle sizes. However, this can introduce handling issues (dusting, poor flow).

    • Ordered Mixing: Adhere the micronized drug particles to the surface of larger carrier excipient particles (e.g., lactose, mannitol). This can improve uniformity, but the process must be carefully controlled to prevent segregation.

Q: What are the critical quality attributes (CQAs) I should monitor for an enhanced entecavir formulation during stability studies?

A: For any enhanced bioavailability formulation, you must monitor attributes beyond simple drug content and impurities.

  • For Nanoparticle Formulations:

    • Particle Size and Polydispersity Index (PDI): Monitor for any signs of aggregation or particle growth.

    • Zeta Potential: Changes can indicate surface chemistry alterations and predict future instability.

    • Drug Encapsulation Efficiency and In Vitro Release Profile: Ensure the drug remains encapsulated and the release characteristics do not change over time.

  • For Solid Dispersions:

    • Physical State: Use PXRD and DSC at each time point to confirm the drug remains in the amorphous state. Any sign of recrystallization is a critical failure.

    • Dissolution Rate: The key performance indicator. Ensure the dissolution profile remains rapid and does not decrease over time.

    • Glass Transition Temperature (Tg): A significant decrease in Tg can signal plasticization (e.g., by moisture) and an increased risk of recrystallization.

  • For SEDDS:

    • Self-Emulsification Time & Droplet Size: The formulation must retain its ability to quickly form a fine emulsion. Monitor the droplet size after dispersion.

    • Drug Precipitation: Check for any signs of drug crystallization within the liquid/semi-solid formulation or precipitation upon dispersion in water.

    • Visual Appearance: Look for phase separation, color change, or precipitation in the stored SEDDS concentrate.

References

  • Identification and physicochemical properties of entecavir.
  • Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption.
  • Entecavir: stability and drug-excipient comp
  • PRODUCT INFORMATION - Entecavir (hydr
  • Liver-Targeted Co-delivery of Entecavir and Glycyrrhetinic Acid Based on Albumin Nanoparticle To Enhance the Accumul
  • Oral solid composition with entecavir serving as main ingredient.
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  • Drug Delivery Strategies for Antivirals against Hep
  • Low dose entecavir formulation and use.
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  • Liver-Targeted Nanoparticles Facilitate the Bioavailability and Anti-HBV Efficacy of Baicalin In Vitro and In Vivo. PMC - NIH.
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Troubleshooting

Technical Support Center: Long-Term Stability of (1S,3S,4R)-Entecavir Solutions

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals embarking on the long-term stability testing of (1S,3S,4R)-Entecavir solutions. Grounded in internat...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals embarking on the long-term stability testing of (1S,3S,4R)-Entecavir solutions. Grounded in internationally recognized guidelines and empirical data, this document offers not only a detailed protocol but also practical troubleshooting advice to navigate the complexities of ensuring the stability and efficacy of Entecavir formulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of Entecavir solutions, providing concise, actionable answers based on established scientific principles.

Q1: What are the primary factors that can degrade (1S,3S,4R)-Entecavir in a solution?

A1: The primary degradation pathways for Entecavir are hydrolysis, particularly under acidic conditions, and oxidation.[1][2] While it is relatively stable under neutral, thermal, and photolytic stress conditions, exposure to acidic environments or oxidizing agents can lead to the formation of degradation products.[1][2] Therefore, pH control and protection from oxidative stress are critical for maintaining the stability of Entecavir solutions.

Q2: What are the recommended storage conditions for a long-term stability study of an Entecavir solution?

A2: The storage conditions should be selected based on the climatic zone where the product will be marketed, in accordance with the ICH Q1A(R2) guidelines.[3][4][5][6] For a global market, the recommended long-term storage condition is typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[5][6]

Q3: How do I select a suitable container closure system for an Entecavir solution?

A3: The container closure system should be inert and should not interact with the Entecavir solution. It must also protect the solution from light and, if necessary, from atmospheric oxygen. Glass vials (Type I) with inert stoppers and seals are a common choice. Compatibility studies should be performed to ensure that no leachables from the container closure system contaminate the product or catalyze degradation.

Q4: What is a "stability-indicating method," and why is it crucial for this protocol?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[7][] For Entecavir, this is typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[7][9][10] It is essential because it allows for the specific measurement of the Entecavir concentration, providing a clear picture of its stability over time.

Q5: What are the typical acceptance criteria for a long-term stability study?

A5: Acceptance criteria should be established for all critical quality attributes (CQAs) of the Entecavir solution. These typically include:

  • Assay: 90.0% to 110.0% of the initial concentration.

  • Appearance: The solution should remain clear, colorless, and free from visible particulate matter.

  • pH: Should remain within a specified range (e.g., ± 0.5 pH units from the initial value).

  • Degradation Products: Individual and total degradation products should not exceed specified limits (e.g., individual unknown impurity ≤ 0.2%, total impurities ≤ 1.0%). These limits should be justified based on safety data.

Section 2: Troubleshooting Guide

This section provides practical solutions to common problems encountered during the stability testing of Entecavir solutions.

Problem Potential Cause(s) Recommended Solution(s)
Rapid decrease in Entecavir concentration 1. Incorrect pH of the solution, leading to acid-catalyzed hydrolysis. 2. Oxidative degradation due to exposure to air or presence of oxidizing agents. 3. Interaction with the container closure system.1. Verify the initial pH of the solution and ensure the buffering capacity is adequate. 2. Consider purging the solution and the headspace of the container with an inert gas like nitrogen. Include an antioxidant in the formulation if compatible. 3. Review the container closure compatibility data.
Appearance of new or out-of-specification peaks in the chromatogram 1. Formation of degradation products. 2. Leachables from the container closure system. 3. Contamination of the sample.1. Perform forced degradation studies to identify potential degradation products and confirm the specificity of the analytical method.[1][2] 2. Analyze a placebo solution stored in the same container closure system to check for leachables. 3. Review sample handling and preparation procedures to rule out contamination.
Change in color or formation of precipitate 1. Significant degradation of Entecavir. 2. Precipitation of Entecavir or excipients due to changes in pH or temperature. 3. Microbial contamination.1. Correlate the visual observation with the analytical data (assay and impurities). 2. Assess the solubility of all components in the formulation at the storage conditions. 3. Perform microbial limit testing to check for contamination.
Inconsistent or highly variable analytical results 1. Issues with the analytical method (e.g., lack of robustness, improper validation). 2. Inhomogeneous sample. 3. Instrument malfunction.1. Review the validation data for the analytical method, particularly robustness.[9] 2. Ensure proper mixing of the solution before sampling. 3. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.

Section 3: Protocol for Long-Term Stability Testing of (1S,3S,4R)-Entecavir Solutions

This protocol is a comprehensive guide for conducting a long-term stability study of an Entecavir solution, in line with ICH Q1A(R2) guidelines.[3][4][6]

Objective

To evaluate the stability of a (1S,3S,4R)-Entecavir solution over a defined period under specified storage conditions to establish the shelf-life and recommended storage conditions for the product.

Materials and Equipment
  • (1S,3S,4R)-Entecavir solution (at least three batches)

  • Validated stability-indicating RP-HPLC method[7][9][10]

  • ICH-compliant stability chambers

  • Calibrated pH meter

  • Appropriate container closure systems

  • Particulate matter testing apparatus

  • All necessary reagents and standards

Experimental Workflow

Stability_Workflow cluster_prep Preparation Phase cluster_storage Storage & Testing Phase cluster_analysis Data Analysis & Reporting Phase start Start: Define Protocol prep_solution Prepare 3 Batches of Entecavir Solution start->prep_solution package Package in Final Container Closure System prep_solution->package initial_testing Perform Initial Testing (T=0) (Assay, pH, Appearance, Impurities) package->initial_testing storage Place Samples in Stability Chambers (e.g., 25°C/60%RH & 40°C/75%RH) initial_testing->storage testing_schedule Pull Samples at Scheduled Time Points (3, 6, 9, 12, 18, 24 months) storage->testing_schedule analytical_testing Conduct Analytical Testing (Assay, pH, Appearance, Impurities) testing_schedule->analytical_testing data_analysis Analyze Data & Evaluate Trends analytical_testing->data_analysis shelf_life Determine Shelf-Life data_analysis->shelf_life report Generate Stability Report shelf_life->report end End: Final Report report->end

Caption: Workflow for the long-term stability testing of Entecavir solutions.

Step-by-Step Methodology
  • Protocol Design: Develop a detailed stability protocol that includes the batches to be tested, storage conditions, testing frequency, analytical methods, and acceptance criteria.[11]

  • Batch Selection: Use at least three primary batches of the Entecavir solution for the study.[12]

  • Initial Testing (Time Zero): Before placing the samples in the stability chambers, perform a complete analysis of each batch to establish the initial data for all specified tests.

  • Storage: Place the packaged Entecavir solution samples in qualified stability chambers under the selected long-term and accelerated storage conditions.

    Study Type Storage Condition Minimum Duration
    Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months (extendable)
    Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
    Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
    To be performed if a significant change occurs during the accelerated study.[6]
  • Testing Schedule: Pull samples from the stability chambers at the specified time points for analysis.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[5]

    • Accelerated: 0, 3, and 6 months.[6]

  • Analytical Testing: At each time point, perform the following tests on the samples:

    • Appearance: Visually inspect for color, clarity, and the presence of particulate matter.

    • pH: Measure the pH of the solution.

    • Assay: Quantify the concentration of (1S,3S,4R)-Entecavir using a validated stability-indicating HPLC method.

    • Related Substances/Degradation Products: Quantify any known and unknown impurities and degradation products using the same HPLC method.

  • Data Analysis and Reporting:

    • Tabulate the data from all time points.

    • Analyze the data for any trends in the degradation of Entecavir or the formation of impurities.

    • If the data permits, perform a statistical analysis to determine the shelf-life of the product.

Section 4: Data Presentation

Table 1: Stability Testing Schedule and Parameters

Time Point (Months) Long-Term (25°C/60%RH) Accelerated (40°C/75%RH)
0 TT
3 TT
6 TT
9 T
12 T
18 T
24 T
36 T
T = Testing to be performed (Appearance, pH, Assay, Related Substances)

Table 2: Example Acceptance Criteria for Entecavir Solution

Test Parameter Acceptance Criteria
Appearance Clear, colorless solution, free from visible particles.
pH 6.0 - 8.0
Assay 95.0% - 105.0% of label claim
Individual Unknown Impurity Not more than 0.2%
Total Impurities Not more than 1.0%

Section 5: References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • LC-MS/MS method for the characterization of the forced degradation products of Entecavir. Journal of Separation Science. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • ICH Q1A(R2) Guideline - A deep dive in Stability Studies. YouTube. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • How to Perform Stability Studies for Antivirals. StabilityStudies.in. [Link]

  • Entecavir: stability and drug-excipient compatibility. SciELO. [Link]

  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers. [Link]

  • A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • LC-MS/MS method for the characterization of the forced degradation products of Entecavir | Request PDF. ResearchGate. [Link]

  • Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form. PubMed. [Link]

  • Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology. [Link]

  • HPLC Determination of Entecavir in Pure , Tablet Dosage Form and Spiked Plasma. Semantic Scholar. [Link]

  • Entecavir | C12H15N5O3 | CID 135398508. PubChem - NIH. [Link]

  • Entecavir: stability and drug-excipient compatibility. ResearchGate. [Link]

  • Formulation development, evaluation and accelerated stability studies of entecavir tablet dosage form. The Pharma Innovation. [Link]

  • Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form. ResearchGate. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Ministry of Health, Malaysia. [Link]

  • Stability Testing of Drug Substances and Drug Products. FDA. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro Efficacy of Entecavir and Tenofovir Against Hepatitis B Virus

For researchers and drug development professionals navigating the landscape of antiviral therapeutics for Chronic Hepatitis B (CHB), a precise understanding of the in vitro performance of leading compounds is paramount....

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of antiviral therapeutics for Chronic Hepatitis B (CHB), a precise understanding of the in vitro performance of leading compounds is paramount. This guide provides an in-depth, objective comparison of two cornerstone therapies, (1S,3S,4R)-Entecavir (ETV) and Tenofovir, focusing on their mechanisms of action, comparative antiviral potency, resistance profiles, and the standardized methodologies used to evaluate them.

Introduction to HBV and Nucleos(t)ide Analogue Therapy

Chronic Hepatitis B, caused by the Hepatitis B Virus (HBV), is a significant global health issue affecting hundreds of millions worldwide and representing a primary risk factor for the development of liver cirrhosis and hepatocellular carcinoma.[1] The central goal of CHB treatment is the sustained suppression of HBV replication to prevent the progression of liver disease.[2] Nucleos(t)ide analogues (NAs) are the bedrock of modern CHB management, and among the most potent are Entecavir, a guanosine nucleoside analogue, and Tenofovir, an acyclic nucleotide analogue. Both are recommended as first-line agents due to their high potency and high genetic barrier to resistance.[3][4] This guide delves into the preclinical, in vitro data that underpins their clinical success.

Mechanisms of Action: Targeting HBV DNA Polymerase

Both Entecavir and Tenofovir exert their antiviral effects by inhibiting the HBV DNA polymerase (which also functions as a reverse transcriptase), a critical enzyme in the viral replication cycle. However, they do so through distinct molecular interactions after intracellular activation.

Entecavir (ETV): As a guanosine analogue, ETV requires intracellular phosphorylation by host cell kinases to its active triphosphate form, ETV-triphosphate (ETV-TP).[5] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP).[5] Uniquely, ETV-TP inhibits all three key functions of the HBV polymerase:

  • Base Priming: The initiation of DNA synthesis.

  • Reverse Transcription: The synthesis of the negative-strand DNA from the pregenomic RNA (pgRNA) template.

  • Positive-Strand DNA Synthesis: The completion of the double-stranded viral genome.[5]

Tenofovir: Tenofovir is typically administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance oral bioavailability.[6] Once inside the cell, the prodrug is converted to Tenofovir, which is then phosphorylated by host kinases twice to its active form, Tenofovir diphosphate (TFV-DP).[6] TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP).[6] Upon incorporation into the growing viral DNA chain, it acts as an obligate chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA elongation.[5]

HBV_Inhibition_Mechanisms cluster_HBV_Lifecycle HBV Replication Cycle cluster_Entecavir Entecavir (ETV) Action cluster_Tenofovir Tenofovir (TFV) Action pgRNA pgRNA Template neg_DNA (-) Strand DNA Synthesis (Reverse Transcription) pgRNA->neg_DNA HBV Polymerase pos_DNA (+) Strand DNA Synthesis neg_DNA->pos_DNA HBV Polymerase virion New Virion Assembly pos_DNA->virion ETV Entecavir (Guanosine Analogue) ETV_TP ETV-Triphosphate (Active Form) ETV->ETV_TP Cellular Kinases ETV_TP->pgRNA Inhibits Priming ETV_TP->neg_DNA Inhibits RT ETV_TP->pos_DNA Inhibits Synthesis TFV_prodrug Tenofovir Prodrug (TDF/TAF) TFV Tenofovir (Adenosine Analogue) TFV_prodrug->TFV Hydrolysis TFV_DP TFV-Diphosphate (Active Form) TFV->TFV_DP Cellular Kinases TFV_DP->pos_DNA Competitive Inhibition & Chain Termination

Figure 1: Mechanisms of Action for Entecavir and Tenofovir against HBV.

Comparative In Vitro Efficacy and Cytotoxicity

The in vitro potency of an antiviral is typically defined by its 50% effective concentration (EC50), while its safety is assessed by the 50% cytotoxic concentration (CC50). The ratio of these two values (CC50/EC50) yields the Selectivity Index (SI), a critical measure of a drug's therapeutic window. A higher SI indicates greater selectivity for viral targets over host cells.

The table below summarizes key in vitro efficacy and cytotoxicity data for Entecavir and Tenofovir against wild-type HBV.

Disclaimer: The following values are compiled from different publications which may have employed varied experimental conditions (e.g., specific cell passage number, serum concentration). Direct, head-to-head comparisons within a single study are ideal for minimizing variability. These data should therefore be interpreted as representative values rather than absolute comparative figures.

Parameter(1S,3S,4R)-EntecavirTenofovir (as TDF Prodrug)Cell Line
EC50 (Antiviral Potency)~0.00375 µM~0.02 µMHepG2.2.15
CC50 (Cellular Cytotoxicity)~30 µM>10 µMHepG2 / HepG2.2.15
Selectivity Index (SI) ~8,000>500Calculated

Data sourced from multiple studies.[6][7]

Based on available data, Entecavir demonstrates exceptional potency in the low nanomolar range in HBV-replicating cell lines.[6] Tenofovir, administered as its TDF prodrug to enhance cellular permeability, also shows potent activity in the nanomolar range.[6] Both compounds exhibit low cytotoxicity at their effective concentrations, leading to favorable selectivity indices.

In Vitro Resistance Profiles

A high genetic barrier to resistance is a crucial attribute for long-term CHB therapy.

Entecavir: ETV demonstrates a high barrier to resistance in treatment-naïve patients.[4] However, resistance can emerge more readily in patients with pre-existing lamivudine resistance (e.g., rtM204V/I mutations), often requiring additional substitutions at positions like rtI169, rtT184, rtS202, or rtM250 to confer significant phenotypic resistance to ETV.[5]

Tenofovir: TDF and TAF are recognized for their very high genetic barrier to resistance, and the selection of clinically significant resistance mutations in HBV monoinfected patients is rare.[4] While some mutations (e.g., rtA181T/V, rtN236T) have been shown in vitro to confer a modest reduction in susceptibility, this has not consistently translated to clinical treatment failure.[6]

Standardized Protocol: In Vitro HBV Antiviral Efficacy Assay

The following protocol outlines a self-validating system for determining the in vitro efficacy (EC50) and cytotoxicity (CC50) of antiviral compounds against HBV. The HepG2.2.15 cell line, a human hepatoblastoma line that stably expresses and secretes infectious HBV virions, is the industry standard for this assay.

Step-by-Step Methodology
  • Cell Culture and Maintenance:

    • Culture HepG2.2.15 cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and G418 to maintain plasmid selection.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are subcultured before reaching confluence to maintain optimal health and viral replication.

  • Assay Plating:

    • Trypsinize and count healthy, sub-confluent HepG2.2.15 cells.

    • Seed the cells into 96-well flat-bottom plates at a pre-determined density (e.g., 2.5 x 10^4 cells/well) to ensure they form a near-confluent monolayer during the assay period. Incubate for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound (Entecavir or Tenofovir) in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution in culture medium to create a range of concentrations (e.g., 8-10 concentrations, from 10 µM down to the pM range). Include a "no-drug" (vehicle control) and a "no-cell" (background) control.

    • Carefully remove the medium from the plated cells and replace it with 200 µL of the medium containing the respective drug concentrations.

  • Incubation and Sample Collection:

    • Incubate the plates for a defined period, typically 6-9 days, to allow for multiple rounds of viral replication.

    • Replenish the medium containing the freshly diluted compounds every 3 days.

    • On the final day, collect the cell culture supernatant for analysis of extracellular HBV DNA. The cell monolayer can be lysed for analysis of intracellular HBV DNA or used for a cytotoxicity assay.

  • Endpoint Analysis - Efficacy (EC50):

    • DNA Extraction: Extract total DNA from the cell culture supernatant using a commercial viral DNA extraction kit.

    • qPCR Quantification: Quantify the amount of HBV DNA using a validated real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.

    • Data Analysis: Plot the percentage of HBV DNA inhibition relative to the vehicle control against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.

  • Endpoint Analysis - Cytotoxicity (CC50):

    • To the remaining cell monolayer, add a viability reagent such as MTS or resazurin.

    • Incubate for 2-4 hours as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence on a plate reader.

    • Data Analysis: Plot the percentage of cell viability relative to the vehicle control against the logarithm of the compound concentration. Use a non-linear regression model to calculate the CC50 value.

HBV_Assay_Workflow cluster_Efficacy Efficacy (EC50) Pathway cluster_Cytotoxicity Cytotoxicity (CC50) Pathway start Start: Culture HepG2.2.15 Cells plate Seed Cells in 96-Well Plates start->plate treat Treat with Serial Dilutions of ETV / TFV plate->treat incubate Incubate (6-9 Days) (Replenish media + drug every 3 days) treat->incubate collect Collect Supernatant (Extracellular DNA) and Cell Monolayer incubate->collect dna_extract Extract Viral DNA from Supernatant collect->dna_extract viability Add Viability Reagent to Cell Monolayer collect->viability qpcr Quantify HBV DNA via qPCR dna_extract->qpcr ec50_calc Calculate EC50 qpcr->ec50_calc measure Measure Signal (Absorbance/Fluorescence) viability->measure cc50_calc Calculate CC50 measure->cc50_calc

Figure 2: Experimental workflow for in vitro HBV antiviral efficacy assay.

Synthesis and Conclusion

The in vitro data robustly supports the clinical positioning of both Entecavir and Tenofovir as highly potent and selective first-line inhibitors of HBV replication.

  • Expertise & Causality: The choice of the HepG2.2.15 cell line is critical as it provides a standardized, reproducible model of chronic HBV replication, allowing for consistent evaluation of NAs.[6] Measuring extracellular virions via qPCR is a direct indicator of a compound's ability to halt the production and release of new viral particles, the primary therapeutic goal. The cytotoxicity assay is a non-negotiable component, ensuring that the observed antiviral effect is not merely a consequence of killing the host cells.

  • Trustworthiness & Validation: This dual-endpoint protocol (efficacy and cytotoxicity) creates a self-validating system. A compound is only considered a viable candidate if it demonstrates a high Selectivity Index, proving its specific action against the viral polymerase with minimal impact on host cell viability and metabolism.

References
  • PLOS ONE. (2019). Comparative efficacy of tenofovir and entecavir in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis. [Link]

  • PLOS ONE. (2014). Comparison of Efficacy and Safety of Tenofovir and Entecavir in Chronic Hepatitis B Virus Infection: A Systematic Review and Meta-Analysis. [Link]

  • IDEAS/RePEc. (2014). Comparison of Efficacy and Safety of Tenofovir and Entecavir in Chronic Hepatitis B Virus Infection: A Systematic Review and Meta-Analysis. [Link]

  • ResearchGate. (2019). (PDF) Comparative efficacy of tenofovir and entecavir in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis. [Link]

  • National Center for Biotechnology Information (PMC). (2017). Comparison of the long-term efficacy between entecavir and tenofovir in treatment- naïve chronic hepatitis B patients. [Link]

  • National Center for Biotechnology Information (PMC). (2021). Entecavir versus tenofovir in patients with chronic hepatitis B: Enemies or partners in the prevention of hepatocellular carcinoma. [Link]

  • National Center for Biotechnology Information (PMC). (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. [Link]

  • National Center for Biotechnology Information (PMC). (2014). Virologic Response and Safety of Tenofovir Versus Entecavir in Treatment-Naïve Chronic Hepatitis B patients. [Link]

  • National Center for Biotechnology Information (PMC). (2011). Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication. [Link]

  • National Center for Biotechnology Information (PMC). (2019). Comparison of the long-term efficacy of tenofovir and entecavir in nucleos(t)ide analogue-naïve HBeAg-positive patients with chronic hepatitis B: A large, multicentre, randomized controlled trials. [Link]

  • ScienceDirect. (2021). COMPARATIVE EFFECTIVENESS OF ENTECAVIR VERSUS TENOFOVIR FOR PREVENTING HEPATOCELLULAR CARCINOMA IN PATIENTS WITH CHRONIC HEPATIT. [Link]

  • SciSpace. (2019). G-quadruplex-based antiviral hydrogels by direct gelation of clinical drugs. [Link]

  • Taylor & Francis Online. (2021). Targeting hepatitis B virus cccDNA levels: Recent progress in seeking small molecule drug candidates. [Link]

  • American Society for Microbiology. (2022). ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens. [Link]

  • Semantic Scholar. (2010). Discovery and Development of Anti-HBV Agents and Their Resistance. [Link]

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Comparative

A Comparative Guide to the Validation of (1S,3S,4R)-Entecavir's Inhibitory Effect on HBV DNA Synthesis

This guide provides an in-depth technical analysis of (1S,3S,4R)-Entecavir (ETV), a potent nucleoside analog for the treatment of chronic hepatitis B virus (HBV) infection. We will objectively compare its performance aga...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of (1S,3S,4R)-Entecavir (ETV), a potent nucleoside analog for the treatment of chronic hepatitis B virus (HBV) infection. We will objectively compare its performance against other key alternatives, supported by experimental data, and provide detailed protocols for the validation of its antiviral efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Clinical Significance of Entecavir

Chronic hepatitis B is a persistent global health issue, with hundreds of millions affected and at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma.[1] The cornerstone of managing chronic HBV infection lies in the long-term suppression of viral replication.[1] Nucleoside/nucleotide analogues (NAs) are the primary therapeutic agents employed for this purpose, and among them, Entecavir has distinguished itself through its high potency and a high genetic barrier to resistance, particularly in treatment-naïve patients.[1][2][3]

Entecavir is a guanosine nucleoside analogue that targets the HBV polymerase, a multi-functional enzyme critical for the virus's replication cycle.[2][4] Its unique mechanism of action, which we will explore in detail, contributes to its superior antiviral activity compared to earlier generation NAs like lamivudine (LAM) and adefovir (ADV).[2][5] This guide will dissect the molecular basis of Entecavir's efficacy and provide the experimental frameworks necessary to validate these claims.

Mechanism of Action: A Three-Pronged Attack on HBV Replication

Entecavir's potent inhibition of HBV DNA synthesis is not due to a single action but a coordinated disruption of three critical steps in the viral replication process.[1][2][5][6] Upon administration, Entecavir is efficiently phosphorylated within the host cell to its active triphosphate form, entecavir triphosphate (ETV-TP).[1][4] ETV-TP then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral polymerase.[4][7]

The inhibitory actions of ETV-TP occur at the following stages:

  • Inhibition of Priming: The initiation of HBV DNA synthesis, a process known as protein priming, is the first target. ETV-TP competes with dGTP, impeding the covalent attachment of the first nucleotide to the polymerase, which is an essential first step for replication.[1][6][8][9]

  • Inhibition of Reverse Transcription: ETV-TP disrupts the synthesis of the negative-strand DNA from the pre-genomic RNA (pgRNA) template.[1][4][5][6] Its incorporation into the elongating DNA chain leads to premature chain termination.

  • Inhibition of Positive-Strand DNA Synthesis: The final step of viral genome replication, the synthesis of the positive-strand DNA, is also effectively blocked by ETV-TP.[1][4][5][6]

This multi-targeted inhibition is a key factor in Entecavir's high potency and the robust suppression of HBV DNA levels observed in clinical practice.

HBV_Replication_and_Entecavir_Inhibition cluster_cell Hepatocyte cluster_inhibition Entecavir (ETV-TP) Inhibition Entry HBV Entry Uncoating Uncoating Entry->Uncoating Nuclear_Transport Nuclear Transport Uncoating->Nuclear_Transport cccDNA_Formation rcDNA to cccDNA (in Nucleus) Nuclear_Transport->cccDNA_Formation Transcription Transcription (in Nucleus) cccDNA_Formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation (pgRNA + Polymerase) pgRNA->Encapsidation Viral_Proteins Viral Proteins (Polymerase, Core, Surface) Translation->Viral_Proteins Viral_Proteins->Encapsidation Assembly Virion Assembly Viral_Proteins->Assembly Priming Priming Encapsidation->Priming Reverse_Transcription Reverse Transcription (- strand synthesis) Priming->Reverse_Transcription DNA_Synthesis + strand synthesis Reverse_Transcription->DNA_Synthesis DNA_Synthesis->Assembly Release Virion Release Assembly->Release Inhibit_Priming Inhibition Inhibit_Priming->Priming Inhibit_RT Inhibition Inhibit_RT->Reverse_Transcription Inhibit_Pos_Strand Inhibition Inhibit_Pos_Strand->DNA_Synthesis

Caption: Mechanism of Entecavir's triple inhibition of HBV replication.

Comparative Efficacy: Entecavir vs. Other Nucleoside Analogues

The clinical and in vitro efficacy of Entecavir has been extensively compared with other NAs. The following table summarizes key comparative data.

Antiviral AgentClassIC50 (Wild-Type HBV)Key Resistance MutationsComments
Entecavir (ETV) Guanosine Analog~0.004 µM[10]L180M, T184G, S202I, M204V/I, M250V[1][11]High potency and high barrier to resistance in naïve patients. Resistance often emerges in patients with prior lamivudine resistance.[1][12][13][14]
Lamivudine (LAM) Cytidine Analog~0.03 µMM204V/I, L180M[11][15]Lower potency and low genetic barrier to resistance, with high rates of resistance developing over time.[12]
Adefovir (ADV) Adenosine Analog~0.2 µMA181V/T, N236T[11]Less potent than Entecavir and Tenofovir. Resistance is slower to develop than with Lamivudine.
Tenofovir (TDF) Adenosine Analog~0.04 µMA194THigh potency and a very high barrier to resistance. Often used in patients with resistance to other NAs.[16][17][18]

IC50 values can vary depending on the specific assay conditions.

Clinical studies have consistently demonstrated that Entecavir is superior to lamivudine in achieving undetectable HBV DNA levels and normalization of alanine aminotransferase (ALT) in both HBeAg-positive and HBeAg-negative patients.[5][19] While Tenofovir shows comparable high potency and a robust resistance profile, Entecavir remains a first-line treatment option for treatment-naïve chronic hepatitis B patients.[16][17][18]

Experimental Protocols for Validation

To validate the inhibitory effect of Entecavir on HBV DNA synthesis, a series of well-established in vitro assays are employed. The following protocols provide a framework for these experiments.

Antiviral_Validation_Workflow Start Start: Compound Synthesis (e.g., Entecavir) Cell_Culture 1. Cell Culture HepG2 2.2.15 cells Start->Cell_Culture Compound_Treatment 2. Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment Harvest 3. Harvest Cells & Supernatant Compound_Treatment->Harvest DNA_Extraction 4. DNA Extraction (Intracellular & Extracellular) Harvest->DNA_Extraction qPCR 5a. qPCR Analysis (Quantify HBV DNA) DNA_Extraction->qPCR Southern_Blot 5b. Southern Blot (Analyze Replicative Intermediates) DNA_Extraction->Southern_Blot Data_Analysis 6. Data Analysis (IC50 Calculation) qPCR->Data_Analysis Southern_Blot->Data_Analysis End End: Efficacy Determined Data_Analysis->End

Caption: Standard workflow for in vitro validation of antiviral compounds.

Cell-Based Assay Using HepG2 2.2.15 Cells

The HepG2 2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with a greater-than-genome-length HBV DNA, enabling it to constitutively produce infectious HBV particles.[20][21] This makes it an invaluable tool for screening antiviral compounds.

Step-by-Step Protocol:

  • Cell Culture: Culture HepG2 2.2.15 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418 (400 µg/mL) to maintain selection for the HBV-expressing cells.[6][22] Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the HepG2 2.2.15 cells in multi-well plates (e.g., 24- or 96-well) at a density that allows for several days of growth and treatment.

  • Compound Treatment: Prepare serial dilutions of Entecavir and control compounds (e.g., lamivudine, tenofovir, and a vehicle control like DMSO). Once the cells are adherent, replace the culture medium with fresh medium containing the various concentrations of the antiviral compounds.

  • Incubation: Incubate the treated cells for a defined period, typically 6-9 days, with media and compound changes every 2-3 days to ensure consistent drug exposure and nutrient supply.

  • Harvesting: After the treatment period, collect the cell culture supernatant (for extracellular HBV DNA) and lyse the cells to harvest the intracellular replicative intermediates.

Quantification of HBV DNA by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive method to quantify the amount of HBV DNA in both the supernatant and the cell lysate, allowing for the determination of the compound's inhibitory concentration (IC50).[23]

Step-by-Step Protocol:

  • DNA Extraction: Extract total DNA from the cell culture supernatant and the cell lysates using a commercial viral DNA extraction kit or a standard proteinase K/phenol-chloroform extraction method.[14][24]

  • Primer and Probe Design: Use primers and a probe specific to a conserved region of the HBV genome.

  • qPCR Reaction Setup: Prepare a qPCR master mix containing DNA polymerase, dNTPs, primers, probe, and a reference dye. Add the extracted DNA to the master mix.

  • Standard Curve: Prepare a standard curve using a plasmid containing the HBV target sequence at known concentrations to allow for absolute quantification of HBV DNA copies.

  • Thermal Cycling: Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will typically involve an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Use the standard curve to calculate the HBV DNA copy number. The IC50 value is then calculated as the concentration of Entecavir that reduces the HBV DNA level by 50% compared to the vehicle control.

Southern Blot Analysis of HBV Replicative Intermediates

Southern blotting is the "gold standard" for visualizing the different forms of HBV replicative DNA intermediates (relaxed-circular, double-stranded linear, and single-stranded DNA) within the cell.[3][6] This technique provides qualitative confirmation of the qPCR results and can reveal specific effects on different stages of DNA synthesis.

Step-by-Step Protocol:

  • DNA Extraction: Isolate intracellular HBV core particle-associated DNA using a Hirt extraction method, which selectively precipitates high-molecular-weight cellular DNA, leaving the smaller viral DNA forms in the supernatant.[3][6]

  • Agarose Gel Electrophoresis: Separate the extracted DNA on a 1.2% agarose gel. This will resolve the different HBV DNA replicative intermediates based on their size and conformation.[6]

  • DNA Transfer: Transfer the separated DNA from the gel to a nylon or nitrocellulose membrane.

  • Probe Labeling: Prepare a DNA probe specific to the HBV genome and label it with a radioactive (e.g., ³²P) or non-radioactive (e.g., digoxin) marker.

  • Hybridization: Incubate the membrane with the labeled probe under conditions that allow the probe to anneal to the complementary HBV DNA sequences on the membrane.

  • Detection: Wash the membrane to remove any unbound probe and detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes). The intensity of the bands corresponding to the HBV DNA intermediates will indicate the level of viral replication.

Conclusion

(1S,3S,4R)-Entecavir is a highly potent inhibitor of HBV DNA synthesis, acting through a multi-faceted mechanism that targets three distinct stages of the viral replication process. Its superior efficacy and high barrier to resistance in treatment-naïve patients, when compared to older nucleoside analogues, are well-documented in both in vitro studies and clinical trials. The experimental protocols detailed in this guide provide a robust framework for the validation of Entecavir's antiviral activity and for the comparative analysis of novel anti-HBV compounds. The continued application of these rigorous scientific methods is essential for the development of even more effective therapies to combat chronic hepatitis B.

References

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  • Tenney, D. J., et al. (2007). Two-Year Assessment of Entecavir Resistance in Lamivudine-Refractory Hepatitis B Virus Patients Reveals Different Clinical Outcomes Depending on the Resistance Substitutions Present. Antimicrobial Agents and Chemotherapy, 51(3), 902–911. [Link]

  • Maepa, M., et al. (2022). The Role of Hepatitis B Virus DNA Integration in the Pathogenesis of Hepatocellular Carcinoma. Cancers, 14(19), 4889. [Link]

  • B Positive. (n.d.). Virology: viral replication, current therapy and progress to a cure. Retrieved from [Link]

  • Su, H., & Tavis, J. E. (2013). A Southern blot assay for detection of hepatitis B virus covalently closed circular DNA from cell cultures. Methods in molecular biology (Clifton, N.J.), 1030, 163–172. [Link]

  • King of the Curve. (2023, October 26). Life Cycle of Hepatitis B: From Infection to Replication. Retrieved from [Link]

  • Lok, A. S., & McMahon, B. J. (2004). Management of hepatitis B patients with antiviral resistance. Journal of hepatology, 40(3), 526–536. [Link]

  • Tchesnokov, E. P., et al. (2019). In vitro enzymatic and cell culture-based assays for measuring activity of HBV RNaseH inhibitors. Methods (San Diego, Calif.), 164, 39–47. [Link]

  • Zhang, Y., et al. (2016). Detection and analysis of resistance mutations of hepatitis B virus. Experimental and therapeutic medicine, 12(4), 2425–2432. [Link]

  • Fiveable. (n.d.). 15.3 Drug development process for antivirals. Retrieved from [Link]

  • Lucifora, J., et al. (2020). A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes. Viruses, 12(9), 928. [Link]

  • Yamanaka, Y., et al. (2017). Resistance mutations of hepatitis B virus in entecavir-refractory patients. Hepatology communications, 1(2), 110–121. [Link]

  • Delaney, W. E., et al. (2003). Anti-HBV activities of tenofovir and related compounds in HepG2 2.2.15 cells. Antiviral chemistry & chemotherapy, 14(1), 1–8.
  • UASLP. (2012, May 12). Hepatitis B virus (HBV) detection & quantitation using real-time qPCR (SYBR Green format). Retrieved from [Link]

  • Su, H., & Tavis, J. E. (2013). A southern blot assay for detection of hepatitis B virus covalently closed circular DNA from cell cultures. Methods in molecular biology (Clifton, N.J.), 1030, 163–172. [Link]

  • Yuen, M. F., et al. (2011). Nucleoside/nucleotide analogues in the treatment of chronic hepatitis B. Journal of antimicrobial chemotherapy, 66(10), 2226–2237. [Link]

  • Langley, D. R., et al. (2010). Mechanistic characterization and molecular modeling of hepatitis B virus polymerase resistance to entecavir. PloS one, 5(2), e9195. [Link]

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  • ResearchGate. (n.d.). A flowchart for antiviral drug design. Retrieved from [Link]

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  • Liu, Y., et al. (2015). Entecavir+tenofovir vs. lamivudine/telbivudine+adefovir in chronic hepatitis B patients with prior suboptimal response. World journal of gastroenterology, 21(15), 4666–4673. [Link]

  • Tsaousis, G. N., et al. (2022). Novel computational pipelines in antiviral structure-based drug design (Review). Experimental and therapeutic medicine, 23(3), 221. [Link]

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  • Wu, V. C., et al. (2023). Comparative effectiveness of tenofovir versus entecavir in patients with hepatitis B virus-related cirrhosis in Taiwan: a retrospective cohort study. Frontiers in pharmacology, 14, 1289191. [Link]

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Comparative

A Comparative Preclinical Safety Assessment of Entecavir and Adefovir for Hepatitis B Therapy

A Guide for Researchers and Drug Development Professionals In the landscape of antiviral therapeutics for chronic hepatitis B (CHB), Entecavir and Adefovir have been important agents. Both are nucleos(t)ide analogues des...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of antiviral therapeutics for chronic hepatitis B (CHB), Entecavir and Adefovir have been important agents. Both are nucleos(t)ide analogues designed to inhibit HBV replication, but their distinct molecular structures give rise to different preclinical safety and toxicity profiles. Understanding these differences is critical for researchers in the fields of antiviral drug discovery and development, as it informs the design of safer therapeutic agents and the appropriate nonclinical safety studies required for their evaluation.

This guide provides an in-depth comparison of the preclinical safety profiles of Entecavir and Adefovir, drawing upon data from a range of in vivo and in vitro models. We will delve into the key areas of concern for this drug class—nephrotoxicity, mitochondrial toxicity, and carcinogenic potential—presenting supporting experimental data and outlining the methodologies used to generate these findings.

Core Mechanisms and Rationale for Safety Evaluation

Entecavir is a guanosine nucleoside analogue, while Adefovir is an acyclic nucleotide analogue of adenosine.[1][2] Both require intracellular phosphorylation to their active triphosphate forms to exert their antiviral effect by inhibiting HBV DNA polymerase.[1][3] However, this mechanism of action carries the inherent risk of off-target effects, primarily through the inhibition of human cellular DNA polymerases, including the mitochondrial DNA polymerase γ (Pol γ).[3][4] Inhibition of Pol γ can lead to mitochondrial DNA (mtDNA) depletion, disrupting cellular energy production and triggering a cascade of toxic events.[4][5] Therefore, preclinical safety evaluations for these compounds are heavily focused on assessing their potential for mitochondrial dysfunction and related end-organ damage.

Comparative Analysis of Key Toxicities

The preclinical development of both Entecavir and Adefovir involved extensive toxicological evaluation in multiple animal species, including rodents and non-rodents. The primary dose-limiting toxicities and target organs identified in these studies differ significantly between the two compounds.

Nephrotoxicity: The Dose-Limiting Factor for Adefovir

Adefovir's clinical development, particularly at higher doses initially explored for HIV treatment, was constrained by significant nephrotoxicity.[6][7] Preclinical studies confirmed the kidney as the primary target organ for Adefovir-induced toxicity.[8][9]

Mechanism of Adefovir-Induced Nephrotoxicity: The nephrotoxicity is characterized by damage to the proximal renal tubules.[4] The underlying mechanism is directly linked to mitochondrial damage. Adefovir is actively transported into proximal tubular cells, where it can inhibit Pol γ, leading to mtDNA depletion, mitochondrial dysfunction, and eventual cell injury and necrosis.[4] Renal biopsies from subjects with Adefovir-induced acute kidney injury have shown proximal tubules with enlarged, dysmorphic mitochondria and a marked reduction in mtDNA.[4]

Entecavir's Renal Safety Profile: In contrast, Entecavir has demonstrated a more favorable renal safety profile in preclinical models. It is primarily eliminated by the kidneys through glomerular filtration and active tubular secretion, but it does not exhibit the direct mitochondrial toxicity in renal cells that is characteristic of Adefovir.[3] While co-administration with drugs that impair renal function can increase Entecavir concentrations, direct nephrotoxicity was not identified as a dose-limiting factor in preclinical studies.

Diagram: Mechanism of Adefovir-Induced Nephrotoxicity

Adefovir_Nephrotoxicity cluster_blood Bloodstream cluster_cell Proximal Tubule Cell cluster_mito Mitochondrion cluster_outcome Adverse Outcome Adefovir_blood Adefovir OAT Organic Anion Transporter (OAT) Adefovir_blood->OAT Uptake Adefovir_cell Intracellular Adefovir OAT->Adefovir_cell PolG DNA Polymerase γ (Pol γ) Adefovir_cell->PolG Inhibition mtDNA_rep mtDNA Replication PolG->mtDNA_rep mtDNA_dep mtDNA Depletion mtDNA_rep->mtDNA_dep Impaired mito_dys Mitochondrial Dysfunction mtDNA_dep->mito_dys Cell_Injury Cell Injury & Necrosis mito_dys->Cell_Injury Leads to

Caption: Adverse outcome pathway for Adefovir-induced kidney injury.

Mitochondrial Toxicity: A Key Differentiator

As nucleos(t)ide analogues, the potential for mitochondrial toxicity is a primary safety concern.[4] Preclinical assessments in this area reveal one of the most significant differences between Entecavir and Adefovir.

Adefovir: As established, Adefovir's mechanism of nephrotoxicity is a direct result of its inhibitory effect on mitochondrial DNA polymerase γ.[4] In vitro studies using high concentrations of Adefovir (e.g., 1000 µM) in human kidney cell lines have demonstrated a decrease in the levels of mtDNA-encoded genes.[5] This confirms its potential to act as a mitochondrial toxicant, particularly in cells that concentrate the drug, such as renal proximal tubule cells.

Entecavir: Extensive preclinical evaluation has shown that Entecavir has a very low potential for mitochondrial toxicity.[3] In vitro studies demonstrated that Entecavir triphosphate is a weak inhibitor of cellular DNA polymerases, including mitochondrial DNA polymerase γ.[3] Further studies in human hepatoblastoma (HepG2) cells showed no evidence of mitochondrial toxicity, such as mtDNA depletion or increased lactate production, even at concentrations over 100-fold higher than those achieved clinically.[3] This favorable mitochondrial profile is a cornerstone of Entecavir's preclinical safety.

Carcinogenicity and Genotoxicity

Long-term carcinogenicity bioassays in rodents are a standard component of preclinical safety assessment for drugs intended for chronic use.[8]

Entecavir: Lifetime carcinogenicity studies in rodents revealed an increased incidence of tumors at high exposures. Specifically, lung adenomas and carcinomas were observed in mice, and liver tumors (hepatocellular adenomas and carcinomas) were seen in rats. However, further investigation indicated that these findings did not result from direct DNA damage. Entecavir was not mutagenic in standard assays but was shown to be clastogenic (causing chromosomal breaks) at high, cytotoxic concentrations in human lymphocytes. The mechanism for the lung tumors in mice was found to be species-specific, involving the recruitment of macrophages and subsequent proliferation of type II pneumocytes, a pathway not observed in rats or monkeys and considered unlikely to be relevant to humans.

Adefovir: In contrast to Entecavir, non-clinical carcinogenicity studies for Adefovir did not demonstrate a carcinogenic potential. This represents a significant difference in the long-term toxicity profiles observed in preclinical animal models.

Diagram: Proposed Mechanism of Entecavir-Induced Lung Tumors in Mice

Entecavir_Carcinogenicity Entecavir High-Dose Entecavir Exposure (in Mice) CCR2 Chemokine Receptor 2 (CCR2) on Monocytes Entecavir->CCR2 Activates Macrophage Recruitment of Alveolar Macrophages CCR2->Macrophage Pneumocyte Type II Pneumocytes Macrophage->Pneumocyte Stimulates Proliferation Sustained Proliferation Pneumocyte->Proliferation Tumor Lung Tumors (Species-Specific) Proliferation->Tumor

Caption: Species-specific pathway for Entecavir-induced lung tumors in mice.

Summary of Preclinical Safety Findings

The following tables summarize the key quantitative findings from preclinical toxicology studies of Entecavir and Adefovir.

Table 1: Comparative General Toxicology in Key Preclinical Models

Parameter / StudyEntecavirAdefovirReference(s)
Primary Target Organs Lungs (mice), Liver (rats) at high exposuresKidneys, GI tract, Liver, Lympho-proliferative tissues,[8]
Rat 6-Month Oral NOAEL Data expressed as exposure multiples2 mg/kg/day[8]
Monkey 13-Week Oral NOAEL Data expressed as exposure multiples1.0 mg/kg/day[8]
Reproductive Toxicity No impaired fertility in rats (>90x human exposure)No embryotoxicity or teratogenicity in rats (23x) or rabbits (40x human exposure),

NOAEL: No-Observed-Adverse-Effect Level. Exposure multiples for Entecavir are relative to human clinical doses.

Table 2: Comparative Mechanistic Toxicology

ParameterEntecavirAdefovirReference(s)
Mitochondrial DNA Polymerase γ Inhibition Weak inhibitorInhibitor; mechanism of nephrotoxicity[3],[4]
In Vitro mtDNA Depletion No significant depletion observedNo change at 30 µM (9 days); Decrease at 1000 µM in kidney cells,[5]
Carcinogenicity (Rodents) Positive at high exposures (species-specific mechanism)Negative,
Genotoxicity (Ames Test) NegativeNot specified, but overall carcinogenicity negative,
Clastogenicity Positive at high cytotoxic concentrationsNot specified

Experimental Methodologies

The data presented in this guide are derived from standardized preclinical toxicology studies. Below are outlines of the typical protocols for two of the most critical assessments.

Experimental Protocol 1: 2-Year Rodent Carcinogenicity Bioassay

This experiment is designed to assess the carcinogenic potential of a compound after lifetime exposure in rodents. The protocol adheres to guidelines from regulatory bodies like the FDA and ICH.[8]

Objective: To identify any potential for tumor induction following long-term, daily administration of the test article.

Methodology:

  • Species and Strain Selection: Select two rodent species, typically the Sprague-Dawley rat and the CD-1 mouse.[8] Justification for strain selection is based on historical control data and metabolic profiles.

  • Dose Selection: Based on results from shorter-term (e.g., 90-day) toxicology studies, at least three dose levels are selected. The highest dose is typically the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause life-threatening toxicity or more than a 10% reduction in body weight. A low dose and a mid-dose are also included, along with a concurrent vehicle control group.

  • Animal Grouping and Administration: For each species, assign at least 50 animals per sex to each dose group and the control group. The test article is administered daily via a clinically relevant route (e.g., oral gavage) for 24 months.

  • In-Life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.

  • Clinical Pathology: Blood samples are collected for hematology and clinical chemistry analysis at interim time points (e.g., 6, 12, 18 months) and at terminal sacrifice.

  • Terminal Procedures: At 24 months, all surviving animals are euthanized. A full necropsy is performed, and all organs and tissues are examined macroscopically. Organ weights are recorded.

  • Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups is preserved and examined microscopically by a board-certified veterinary pathologist. Any gross lesions from all animals are also examined. Tissues from low- and mid-dose groups are examined as needed to characterize findings.

  • Data Analysis: Tumor incidence and latency are statistically compared between the dosed groups and the control group.

Diagram: General Workflow for a 2-Year Carcinogenicity Bioassay

Carc_Workflow start Dose Range-Finding (90-Day Study) dose_select Select Doses (MTD, Mid, Low) start->dose_select grouping Group Allocation (50/sex/group/species) dose_select->grouping dosing Daily Dosing (24 Months) grouping->dosing monitoring In-Life Observations (Clinical Signs, Body Weight) dosing->monitoring interim Interim Clinical Pathology (6, 12, 18 months) dosing->interim terminal Terminal Sacrifice (24 Months) dosing->terminal necropsy Gross Necropsy & Organ Weights terminal->necropsy histo Histopathology necropsy->histo report Statistical Analysis & Final Report histo->report

Caption: A streamlined workflow for a standard rodent carcinogenicity study.

Experimental Protocol 2: In Vitro Mitochondrial Toxicity Assessment

This protocol outlines a cell-based assay to screen for a compound's potential to cause mitochondrial dysfunction, often by measuring changes in mtDNA content.

Objective: To quantify the effect of a test compound on mitochondrial DNA content in a relevant human cell line.

Methodology:

  • Cell Line Selection: Use a human cell line relevant to potential target organs, such as the HepG2 hepatoblastoma cell line. These cells should be cultured under standard conditions.

  • Compound Exposure: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the test article (e.g., Entecavir, Adefovir) and positive/negative controls for an extended period (e.g., 9 to 15 days) to allow for multiple rounds of mitochondrial replication.[3] The medium containing the test compound is replaced every 2-3 days.

  • DNA Extraction: Following the treatment period, harvest the cells and extract total cellular DNA using a commercial DNA extraction kit.

  • Quantitative PCR (qPCR): Quantify the amount of mtDNA relative to nuclear DNA (nDNA). This is achieved by using two sets of primers and probes in a real-time qPCR reaction: one set targets a gene encoded by the mitochondrial genome (e.g., a subunit of cytochrome c oxidase), and the other targets a single-copy gene in the nuclear genome (e.g., β-globin).[5]

  • Data Analysis: Calculate the ratio of mtDNA to nDNA for each sample. A significant decrease in this ratio in compound-treated cells compared to vehicle-treated control cells indicates mtDNA depletion and potential mitochondrial toxicity. Results are often expressed as a percentage of the control.

  • Functional Corroboration (Optional): Correlate mtDNA depletion with functional mitochondrial assays, such as measuring cellular lactate production (an indicator of a shift to anaerobic glycolysis) or assessing mitochondrial membrane potential.

Conclusion

The preclinical safety profiles of Entecavir and Adefovir, while both developed as anti-HBV agents, show critical distinctions that have significant implications for drug development. Adefovir's profile is defined by dose-limiting nephrotoxicity, which is mechanistically linked to its inhibitory effect on mitochondrial DNA polymerase γ in renal proximal tubule cells.[4][8] In contrast, Entecavir exhibits a superior preclinical safety profile, characterized by a low potential for mitochondrial toxicity and species-specific carcinogenicity findings that are considered of low relevance to human risk.[3]

This comparative guide underscores the importance of comprehensive preclinical safety assessment. The causality behind the observed toxicities—rooted in the drugs' interactions with host cellular machinery—provides invaluable insights for the design of next-generation antiviral agents with improved safety margins. By understanding the specific liabilities of existing drugs through the lens of preclinical models, researchers can better predict and mitigate potential adverse effects in future therapeutic candidates.

References

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Validation

A Head-to-Head In Vitro Comparison of (1S,3S,4R)-Entecavir and Lamivudine for the Inhibition of Hepatitis B Virus

In the landscape of antiviral therapeutics for chronic Hepatitis B Virus (HBV) infection, nucleoside and nucleotide analogs represent a cornerstone of treatment. This guide provides an in-depth, head-to-head in vitro com...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiviral therapeutics for chronic Hepatitis B Virus (HBV) infection, nucleoside and nucleotide analogs represent a cornerstone of treatment. This guide provides an in-depth, head-to-head in vitro comparison of two prominent nucleoside analogs: (1S,3S,4R)-Entecavir (ETV) and Lamivudine (LVD). Our focus is to dissect their antiviral potency, resistance profiles, and mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals.

Introduction: The Chemical Landscape

Entecavir and Lamivudine are both nucleoside analogs that act on the HBV polymerase, a multi-functional enzyme crucial for the virus's replication. However, their structural differences fundamentally dictate their efficacy and resistance profiles. Entecavir is a carbocyclic analog of 2'-deoxyguanosine, while Lamivudine is a synthetic nucleoside analog of cytidine.[1][2][3] These differences are pivotal to their interaction with the viral polymerase and their subsequent impact on viral replication.

CompoundChemical NameMolecular FormulaMolecular Weight
(1S,3S,4R)-Entecavir 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-oneC₁₂H₁₅N₅O₃277.28 g/mol
Lamivudine 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-oneC₈H₁₁N₃O₃S229.26 g/mol

Antiviral Potency: A Quantitative Showdown

The in vitro antiviral potency of a compound is a critical indicator of its potential therapeutic efficacy. This is typically quantified by the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of viral replication in cell culture.

Experimental data consistently demonstrates that Entecavir is significantly more potent than Lamivudine in inhibiting HBV replication in vitro.[4][5] Entecavir exhibits an IC₅₀ value that is over 100-fold lower than that of Lamivudine against wild-type HBV.[4][5]

Comparative IC₅₀ Values Against Wild-Type HBV
CompoundCell LineIC₅₀ (nM)Reference
Entecavir HepG2 2.2.153-10[6]
Lamivudine HepG2 2.2.15300-1000[7]

Note: IC₅₀ values can vary between studies depending on the specific cell line, assay conditions, and HBV strain used.

This marked difference in potency is a key factor in Entecavir's clinical profile and is attributed to its unique interaction with the HBV polymerase, which will be discussed in the mechanism of action section.

The Achilles' Heel: Resistance Profiles

The long-term efficacy of antiviral therapy is often limited by the emergence of drug-resistant viral strains. In this regard, Entecavir and Lamivudine exhibit starkly different resistance profiles.

Lamivudine Resistance

Lamivudine resistance is a well-documented and frequent occurrence, both in vitro and in clinical practice.[8][9] The primary mutations associated with Lamivudine resistance occur within the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif of the HBV polymerase's reverse transcriptase (RT) domain.[8] The most common mutations are the substitution of methionine at position 204 with either valine (M204V) or isoleucine (M204I).[9][10] These mutations can lead to a greater than 10,000-fold increase in the IC₅₀ of Lamivudine.[7] Often, a compensatory mutation, L180M, accompanies the M204V/I mutation, which can partially restore the replication fitness of the resistant virus.[9]

Entecavir Resistance

The development of Entecavir resistance is a more complex and less frequent event.[11][12] In treatment-naïve patients, the rate of Entecavir resistance is very low.[13] However, in patients with pre-existing Lamivudine resistance (i.e., those harboring the M204V/I mutations), the barrier to Entecavir resistance is significantly lower.[12] The emergence of clinical Entecavir resistance typically requires the presence of Lamivudine resistance mutations plus additional amino acid substitutions in the HBV polymerase at positions such as T184, S202, or M250.[12][14]

Cross-Resistance

There is a significant level of cross-resistance between Lamivudine and Entecavir. The Lamivudine resistance mutations (M204V/I ± L180M) can cause a moderate (8- to 30-fold) decrease in susceptibility to Entecavir.[5][6] This is a critical consideration when selecting second-line therapy for patients who have failed Lamivudine treatment.

Mechanism of Action: A Tale of Two Inhibitors

Both Entecavir and Lamivudine are prodrugs that must be intracellularly phosphorylated to their active triphosphate forms, entecavir triphosphate (ETV-TP) and lamivudine triphosphate (LVD-TP), respectively.[11][15] These active metabolites then compete with the natural deoxynucleoside triphosphates for incorporation into the nascent viral DNA chain by the HBV polymerase.

The HBV Polymerase Inhibition Pathway

HBV_Polymerase_Inhibition cluster_0 Intracellular Activation cluster_1 HBV Polymerase Inhibition ETV Entecavir ETV_TP Entecavir-TP ETV->ETV_TP Phosphorylation LVD Lamivudine LVD_TP Lamivudine-TP LVD->LVD_TP Phosphorylation HBV_Pol HBV Polymerase dGTP dGTP dCTP dCTP DNA_synthesis Viral DNA Synthesis Chain_Termination Chain Termination

Entecavir triphosphate inhibits all three functional activities of the HBV polymerase:

  • Priming: The initiation of DNA synthesis.[11]

  • Reverse transcription: The synthesis of the negative-strand DNA from the pregenomic RNA template.[11]

  • DNA-dependent DNA synthesis: The synthesis of the positive-strand DNA.[11]

While both drugs lead to chain termination, their mechanisms differ slightly. Lamivudine acts as a strict chain terminator because it lacks a 3'-hydroxyl group, which is necessary for the addition of the next nucleotide.[15] Entecavir, although possessing a 3'-hydroxyl group, causes functional chain termination.[4][5] After its incorporation, the conformation of the DNA-polymerase complex is altered, sterically hindering the addition of the next nucleotide.[4][5] This unique mechanism of action contributes to Entecavir's superior potency.

Experimental Protocols

To ensure the scientific integrity of in vitro antiviral testing, standardized and validated protocols are essential. Below are representative methodologies for assessing the antiviral activity of compounds against HBV.

Cell-Based HBV Replication Assay

This assay is the gold standard for determining the IC₅₀ of antiviral compounds in a cellular context. The HepG2.2.15 cell line, which is a human hepatoblastoma cell line stably transfected with the HBV genome, is commonly used.[16][17]

HBV_Replication_Assay start Seed HepG2.2.15 cells treat Treat with serial dilutions of antiviral compounds start->treat incubate Incubate for 5-7 days treat->incubate harvest Harvest cell supernatant incubate->harvest extract Extract viral DNA harvest->extract quantify Quantify HBV DNA (e.g., qPCR) extract->quantify analyze Calculate IC₅₀ quantify->analyze

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a predetermined density to achieve a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (Entecavir and Lamivudine) and a vehicle control in cell culture medium.

  • Treatment: After cell adherence, replace the culture medium with the medium containing the various concentrations of the test compounds.

  • Incubation: Incubate the plates for a period of 5 to 7 days to allow for multiple rounds of viral replication.

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.

  • Viral DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • Quantification of HBV DNA: Quantify the amount of extracellular HBV DNA using a quantitative real-time PCR (qPCR) assay targeting a conserved region of the HBV genome.

  • Data Analysis: Plot the percentage of inhibition of HBV DNA replication against the drug concentration and determine the IC₅₀ value using a non-linear regression analysis.

HBV Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate forms of the drugs on the enzymatic activity of the HBV polymerase.[18]

Step-by-Step Methodology:

  • Polymerase Source: Isolate HBV polymerase from recombinant sources or from HBV-producing cell lines.

  • Reaction Mixture: Prepare a reaction mixture containing the HBV polymerase, a template-primer (e.g., a synthetic RNA template and a DNA primer), a mixture of deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), and a radiolabeled or fluorescently labeled nucleotide.

  • Inhibitor Addition: Add varying concentrations of the active triphosphate forms of the antiviral drugs (ETV-TP and LVD-TP) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C to allow for DNA synthesis.

  • Termination and Detection: Stop the reaction and quantify the amount of newly synthesized DNA using methods such as gel electrophoresis and autoradiography or filter-binding assays.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for the polymerase activity.

Conclusion

The in vitro data overwhelmingly supports the superior antiviral profile of Entecavir compared to Lamivudine against wild-type HBV. Entecavir's greater potency is a direct result of its unique mechanism of action, which efficiently inhibits all three functions of the HBV polymerase. Furthermore, the higher genetic barrier to resistance for Entecavir makes it a more durable antiviral agent. However, the potential for cross-resistance in Lamivudine-experienced settings underscores the importance of genotypic resistance testing to guide therapeutic decisions. This comprehensive in vitro comparison provides a solid foundation for understanding the fundamental differences between these two important anti-HBV agents.

References
  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Journal of Virology, 81(8), 3992-4001. [Link]

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  • Tenney, D. J., et al. (2004). Clinical Emergence of Entecavir-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine. Journal of Virology, 78(24), 13954-13963. [Link]

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  • Stuyver, L. J., et al. (2003). In Vitro Characterization of the Anti-Hepatitis B Virus Activity and Cross-Resistance Profile of 2′,3′-Dideoxy-3′-Fluoroguanosine. Antimicrobial Agents and Chemotherapy, 47(12), 3854-3861. [Link]

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  • Yao, G., et al. (2007). Efficacy and safety of entecavir compared to lamivudine in nucleoside-naïve patients with chronic hepatitis B: a randomized double-blind trial in China. Hepatology International, 1(3), 365-372. [Link]

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Comparative

A Comparative Guide to Validating the Antiviral Activity of (1S,3S,4R)-Entecavir in Primary Human Hepatocytes

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiviral activity of (1S,3S,4R)-Entecavir against Hepatitis B Virus (HBV) in the gold-standar...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiviral activity of (1S,3S,4R)-Entecavir against Hepatitis B Virus (HBV) in the gold-standard in vitro model: primary human hepatocytes (PHH). We will delve into the mechanistic rationale for experimental choices, present detailed protocols, and offer a comparative analysis with other key nucleos(t)ide analogs.

Introduction: The Scientific Imperative for Robust Validation

Chronic Hepatitis B affects millions globally, driving the need for potent antiviral therapies.[1] Entecavir (ETV), a guanosine nucleoside analog, is a cornerstone of HBV treatment, prized for its high potency and a strong barrier to resistance.[2][3] Validating its activity, and that of any new antiviral candidate, requires a model that faithfully recapitulates the host-virus interaction. Primary human hepatocytes (PHH) are paramount in this regard, as they are the natural host cell for HBV and support the complete viral life cycle, something immortalized cell lines often fail to do.[4][5]

(1S,3S,4R)-Entecavir is the specific active stereoisomer. Its mechanism hinges on its intracellular phosphorylation to the active triphosphate form.[2][6] This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), to inhibit the HBV polymerase (reverse transcriptase) at three key stages: base priming, reverse transcription of the negative-strand DNA, and synthesis of the positive-strand DNA.[2][6] This multi-faceted inhibition is crucial to its potent antiviral effect.[2][6]

This guide will compare Entecavir's performance against two other significant antivirals:

  • Tenofovir Disoproxil Fumarate (TDF): Another first-line, potent nucleotide analog, providing a benchmark for high efficacy.

  • Lamivudine (3TC): An earlier nucleoside analog to which resistance is more common, serving as a useful control for assessing potency against both wild-type and potentially resistant viral strains.

Mechanistic Pathway of Entecavir

To understand the validation assays, we must first visualize Entecavir's mechanism of action within the context of the HBV life cycle.

HBV_Entecavir_MOA cluster_cell Hepatocyte cluster_inhibition Entecavir-TP Inhibition HBV_entry HBV Entry (NTCP Receptor) Uncoating Uncoating HBV_entry->Uncoating rcDNA_to_nucleus rcDNA to Nucleus Uncoating->rcDNA_to_nucleus cccDNA cccDNA Formation rcDNA_to_nucleus->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation (pgRNA + Pol) pgRNA->Encapsidation Viral_Proteins Viral Proteins (Core, Pol, Surface) Translation->Viral_Proteins Viral_Proteins->Encapsidation RT_step1 1. Priming Encapsidation->RT_step1 RT_step2 2. (-) Strand DNA Synthesis (Reverse Transcription) RT_step1->RT_step2 ETV_inhibits1 Inhibits Priming RT_step1->ETV_inhibits1 RT_step3 3. (+) Strand DNA Synthesis RT_step2->RT_step3 ETV_inhibits2 Inhibits RT & Causes Chain Termination RT_step2->ETV_inhibits2 rcDNA_assembly rcDNA Assembly RT_step3->rcDNA_assembly ETV_inhibits3 Inhibits (+) Strand Synthesis RT_step3->ETV_inhibits3 Virion_release New Virion Release rcDNA_assembly->Virion_release

Caption: HBV life cycle and points of Entecavir inhibition in hepatocytes.

Experimental Validation Workflow

A robust validation study follows a systematic progression from cell culture preparation to multifaceted data analysis. The goal is to determine the 50% maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to calculate a Selectivity Index (SI = CC50/EC50), which is a critical measure of a drug's therapeutic window.

validation_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation A Isolate & Plate Primary Human Hepatocytes C Infect PHH with HBV (e.g., MOI of 10-100 GEq/cell) A->C B Prepare & Titer HBV Inoculum B->C D Treat with Serial Dilutions of Entecavir & Comparators C->D E Incubate for 7-12 Days (Replenish media & drug) D->E F Harvest Supernatant & Cell Lysates E->F G Quantify Extracellular HBV DNA (qPCR) F->G H Quantify Viral Antigens (HBsAg, HBeAg via ELISA) F->H I Assess Cell Viability (e.g., MTS/XTT Assay) F->I J Calculate EC50 Values G->J H->J K Calculate CC50 Values I->K L Determine Selectivity Index (SI) J->L K->L

Caption: High-level workflow for antiviral validation in primary human hepatocytes.

Detailed Experimental Protocols

The following protocols are foundational. Specific details may require optimization based on the hepatocyte donor, virus stock, and laboratory equipment.

Culture and Infection of Primary Human Hepatocytes

Causality: PHH are delicate and require specific conditions to maintain their differentiated state and susceptibility to HBV. Collagen-coated plates mimic the extracellular matrix, and specialized media containing factors like DMSO and hydrocortisone have been shown to enhance HBV replication.[7]

  • Plating PHH: Thaw cryopreserved PHH and plate onto collagen-coated 48-well plates at a density of ~1.5 x 10^5 cells/well. Culture in a serum-free hepatocyte culture medium.

  • HBV Inoculation: After 16-24 hours, replace the medium with fresh medium containing HBV at a desired multiplicity of infection (MOI), typically 10-100 genome equivalents (GEq) per cell.[8] Include 4% PEG 8000 to enhance viral entry.[8]

  • Infection Period: Incubate for 16-24 hours at 37°C with 5% CO2.

  • Wash and Treat: Aspirate the inoculum, wash the cells three times with PBS to remove unbound virus, and add fresh culture medium containing serial dilutions of Entecavir, Tenofovir TDF, and Lamivudine. Include a "no drug" virus control and a "mock-infected" negative control.

  • Maintenance: Culture the cells for 10-12 days, performing a full medium change with freshly diluted compounds every 2-3 days.[4]

Quantification of Antiviral Efficacy

Causality: Measuring both viral nucleic acids and secreted viral proteins provides a more complete picture of inhibition. A reduction in HBV DNA signifies blockage of the polymerase, while a decrease in HBsAg/HBeAg reflects the downstream consequences on viral protein production and particle secretion.[9][10]

A. Extracellular HBV DNA (qPCR):

  • Sample Collection: Collect supernatant at the end of the experiment (e.g., Day 12).

  • DNA Extraction: Purify viral DNA from 100 µL of supernatant using a commercial viral DNA extraction kit.

  • qPCR Reaction: Perform quantitative PCR using primers and a probe targeting a conserved region of the HBV genome (e.g., the S or X region).[9][11]

  • Quantification: Use a standard curve generated from a plasmid containing the HBV genome to quantify the HBV DNA copies/mL.

B. HBsAg and HBeAg Secretion (ELISA):

  • Sample Preparation: Use the same supernatant collected for qPCR. Dilute as necessary based on the linear range of the assay.

  • ELISA Procedure: Follow the manufacturer's instructions for a commercial HBsAg or HBeAg ELISA kit.

  • Data Analysis: Calculate antigen concentrations based on the standard curve provided with the kit.

Assessment of Cytotoxicity

Causality: It is critical to ensure that the observed reduction in viral markers is due to specific antiviral activity and not simply because the compound is killing the host cells. An MTS or similar metabolic assay measures mitochondrial activity, a reliable indicator of cell viability.

  • Assay Setup: In a parallel plate of uninfected PHH, treat cells with the same serial dilutions of the compounds for the same duration.

  • Reagent Addition: At the end of the treatment period, add an MTS/XTT reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculation: Express results as a percentage of the viability of the untreated control cells.

Comparative Data Analysis

The data generated from the above assays are used to calculate EC50 and CC50 values via non-linear regression analysis (e.g., log[inhibitor] vs. response). The Selectivity Index (SI) is then calculated.

Table 1: Representative Comparative Antiviral Activity in PHH

CompoundAntiviral TargetEC50 (HBV DNA)CC50 (MTS Assay)Selectivity Index (SI)
(1S,3S,4R)-Entecavir HBV Polymerase~0.004 µM>30 µM>7,500
Tenofovir TDF HBV Polymerase~0.05 µM>50 µM>1,000
Lamivudine (3TC) HBV Polymerase~0.15 µM>100 µM>650

Note: These are representative values synthesized from literature. Actual experimental values may vary. Entecavir consistently demonstrates higher potency (lower EC50) in vitro compared to Lamivudine and other analogs.[3][12]

Interpretation of Results:

  • Entecavir's Potency: The data clearly demonstrates the sub-nanomolar to low-nanomolar potency of Entecavir, making it significantly more potent than both Tenofovir and Lamivudine in this in vitro system.[3][12]

  • High Selectivity Index: Entecavir's high SI value underscores its excellent safety profile at the cellular level. The concentration required to inhibit HBV is thousands of times lower than the concentration that causes cellular toxicity.

  • Benchmarking Performance: Comparing against Tenofovir provides context against another first-line therapy, while the comparison with Lamivudine highlights the significant leap in potency achieved with Entecavir's development.[1][13]

Conclusion

This guide outlines a robust, self-validating system for assessing the antiviral activity of (1S,3S,4R)-Entecavir in primary human hepatocytes. The use of PHH as a model system, coupled with multi-modal analysis (qPCR, ELISA, and cytotoxicity assays), provides a comprehensive and clinically relevant evaluation. The experimental data consistently affirms Entecavir's position as a highly potent and selective inhibitor of HBV replication, superior to older nucleoside analogs like Lamivudine and showing strong performance against other first-line agents like Tenofovir. Adherence to these rigorous validation principles is essential for the continued development of next-generation anti-HBV therapeutics.

References

  • Gripon, P., Diot, C., & Guguen-Guillouzo, C. (1993). In vitro experimental infection of primary human hepatocytes with hepatitis B virus. PubMed. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Entecavir? Patsnap Synapse. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Entecavir Maleate? Patsnap Synapse. Available at: [Link]

  • Lutgehetmann, M., et al. (2022). Establishment and Characterization of an HBV Viral Spread and Infectious System following Long-Term Passage of an HBV Clinical Isolate in the Primary Human Hepatocyte and Fibroblast Coculture System. National Institutes of Health (NIH). Available at: [Link]

  • University of Washington. (n.d.). Entecavir Baraclude. Hepatitis B Online. Available at: [Link]

  • Langley, D. R., et al. (2007). Inhibition of hepatitis B virus polymerase by entecavir. PubMed. Available at: [Link]

  • Tsuge, M., et al. (2019). Modeling of hepatitis B virus infection spread in primary human hepatocytes. ASM Journals. Available at: [Link]

  • Genovesi, E. V., et al. (2001). Potent Efficacy of Entecavir (BMS-200475) in a Duck Model of Hepatitis B Virus Replication. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Li, H., et al. (2018). Robust Human and Murine Hepatocyte Culture Models of Hepatitis B Virus Infection and Replication. ASM Journals. Available at: [Link]

  • International Coalition to Eliminate HBV (ICE-HBV). (n.d.). HBV Research Protocols. ICE-HBV. Available at: [Link]

  • Ma, X., et al. (2004). Hepatitis B virus infection and replication in primarily cultured human fetal hepatocytes. World Journal of Gastroenterology. Available at: [Link]

  • Tsuge, M., et al. (2019). Modeling of hepatitis B virus infection spread in primary human hepatocytes. National Institutes of Health (NIH). Available at: [Link]

  • Decorsière, A., et al. (2019). Spatiotemporal Analysis of Hepatitis B Virus X Protein in Primary Human Hepatocytes. Journal of Virology. Available at: [Link]

  • Colonno, R. J., et al. (2007). Entecavir Exhibits Inhibitory Activity against Human Immunodeficiency Virus under Conditions of Reduced Viral Challenge. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Kumar, M., et al. (2023). Forthcoming Developments in Models to Study the Hepatitis B Virus Replication Cycle, Pathogenesis, and Pharmacological Advancements. ACS Omega. Available at: [Link]

  • Chayama, K., et al. (2007). Antiviral activity, dose–response relationship, and safety of entecavir following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial. Journal of Gastroenterology. Available at: [Link]

  • Woo, G. (2010). Tenofovir and Entecavir Are the Most Effective Antiviral Agents for Chronic Hepatitis B. Gastrojournal. Available at: [Link]

  • Julander, J. G., et al. (2003). Characterization of antiviral activity of entecavir in transgenic mice expressing hepatitis B virus. Antiviral Research. Available at: [Link]

  • Ke, W., et al. (2017). Comparative efficacy of tenofovir and entecavir in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis. PLOS ONE. Available at: [Link]

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Validation

A Comparative Guide to the Pharmacokinetics of (1S,3S,4R)-Entecavir Across Species

Introduction: Bridging Preclinical Models and Clinical Reality Entecavir, chemically known as (1S,3S,4R)-2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6H-purin-6-one, is a potent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Preclinical Models and Clinical Reality

Entecavir, chemically known as (1S,3S,4R)-2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6H-purin-6-one, is a potent guanosine nucleoside analogue. It stands as a first-line therapy for chronic hepatitis B virus (HBV) infection due to its high efficacy and a high barrier to resistance.[1][2] The drug is a prodrug that requires intracellular phosphorylation to its active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate, effectively inhibiting all three functions of the HBV polymerase: base priming, reverse transcription, and positive-strand DNA synthesis.[1][3][4]

For drug development professionals, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Cross-species pharmacokinetic comparisons are not merely a regulatory checkbox; they are the bedrock upon which we build predictive models for human safety and efficacy. Discrepancies in how a drug is processed by different species can lead to unexpected toxicity or lack of efficacy in human trials. This guide provides an in-depth comparison of entecavir's pharmacokinetic profile in key preclinical species—rats and dogs—and contrasts it with human data, offering insights into the translatability of these models. While non-human primates (monkeys) are used in toxicology studies, detailed public pharmacokinetic data for this species are limited.[5][6]

Comparative Pharmacokinetics: The ADME Profile of Entecavir

Entecavir exhibits a remarkably consistent and favorable pharmacokinetic profile across species, which simplifies its development and clinical application. A key feature is its minimal interaction with the hepatic cytochrome P450 (CYP450) enzyme system, significantly reducing the potential for drug-drug interactions.[5][7]

Absorption

Entecavir is rapidly absorbed following oral administration across all species studied.

  • Humans: In healthy subjects, peak plasma concentrations (Cmax) are achieved quickly, typically between 0.5 and 1.5 hours.[4][5][8] The pharmacokinetics are linear, with Cmax and the area under the curve (AUC) increasing in proportion to the dose.[5][9] Steady state is reached within 6 to 10 days of once-daily dosing.[9] The absolute bioavailability is estimated to be at least 70%.[7] It is crucial to note that administration with food delays absorption and significantly reduces exposure, with a high-fat meal decreasing Cmax by 44-46% and AUC by 18-20%.[7] Therefore, entecavir should be taken on an empty stomach.[7]

  • Rats & Dogs: Similar to humans, entecavir is readily absorbed. However, the time to reach Cmax (Tmax) is slightly longer, at approximately 1.7 hours in rats and 1.5 hours in dogs.

Distribution

Entecavir is extensively distributed into tissues, a characteristic suggested by its large apparent volume of distribution, which exceeds total body water.[5]

  • Plasma Protein Binding: Entecavir exhibits low binding to plasma proteins. In vitro, binding to human plasma proteins is approximately 13%.[5] This low level of protein binding is generally consistent across species and contributes to its wide distribution into tissues.

Metabolism

A pivotal and advantageous characteristic of entecavir is its lack of significant metabolism.

  • Cross-Species Consistency: Entecavir is not a substrate, inhibitor, or inducer of the CYP450 enzyme system.[5][7] This finding is consistent across preclinical species and humans, which is a major reason for its low potential for metabolic drug-drug interactions. Metabolism is limited to minor formation of glucuronide and sulfate conjugates.[7] This metabolic inertness simplifies preclinical to clinical extrapolation, as species-specific differences in CYP enzyme activity do not significantly impact the drug's clearance.

Excretion

The primary route of elimination for entecavir is renal excretion.

  • Humans: The drug is predominantly cleared by the kidneys, with 62% to 73% of an administered dose recovered as unchanged drug in the urine at steady state.[9] Renal clearance is high (360 to 471 mL/min), indicating that elimination occurs via both glomerular filtration and active tubular secretion. This has important clinical implications, as dosage adjustments are necessary for patients with renal impairment.[6][7] While the terminal elimination half-life is long (128-149 hours), an effective half-life of approximately 24 hours allows for convenient once-daily dosing.[9]

  • Rats & Dogs: Renal excretion is also the main elimination pathway in preclinical species. The elimination half-life (t1/2) was found to be approximately 5.3 hours in rats and 3.8 hours in dogs in one study.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of entecavir after a single oral dose in different species. It is important to note that dose levels were different across studies, which influences direct comparison of exposure parameters like AUC and Cmax.

ParameterRatDogHuman
Dose 20 mg/kg4 mg/kg0.5 mg
Tmax (h) 1.7 ± 0.71.5 ± 0.40.5 - 1.5
Cmax (μg/mL) 2.4 ± 0.85.0 ± 0.9~0.0042 (4.2 ng/mL)
AUC (0-24h) (μg·h/mL) 15.4 ± 4.523.4 ± 7.2~0.0279 (27.9 ng·h/mL) for 1mg dose
t1/2 (h) 5.3 ± 1.43.8 ± 1.3~24 (effective)
Primary Elimination RenalRenalRenal (62-73% unchanged)
Reference [7][4][9]

Note: Human Cmax and AUC values are typically reported at steady-state and have been converted from ng/mL for comparison. The doses administered are substantially different, reflecting the scaling required from preclinical species to humans.

Experimental Protocols & Methodologies

The reliability of any pharmacokinetic data hinges on the robustness of the experimental and bioanalytical methods employed.

Protocol 1: Rodent Oral Pharmacokinetic Study (Rat)

This protocol outlines a standard procedure for assessing the pharmacokinetics of an orally administered compound in rats. The causality behind this design is to obtain serial blood samples over a defined period after a precise dose to characterize the drug's ADME profile.

Step-by-Step Methodology:

  • Animal Acclimation: Male Sprague-Dawley rats (n=6 per group) are acclimated for at least 3-5 days with free access to standard chow and water.

  • Dosing Vehicle Preparation: Entecavir is formulated in a suitable vehicle (e.g., 0.5% w/v methylcellulose in purified water) to the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose at a 10 mL/kg dose volume).

  • Fasting: Animals are fasted overnight (approx. 12 hours) prior to dosing to minimize variability in gastrointestinal absorption. Water remains available.

  • Dose Administration (Oral Gavage):

    • Weigh each animal to calculate the precise volume to be administered.

    • Restrain the rat firmly but gently.

    • Measure a flexible, ball-tipped gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

    • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it down the esophagus into the stomach. Never force the needle. [6]

    • Slowly administer the calculated dose volume.

    • Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

  • Blood Sampling:

    • Collect blood samples (approx. 0.25 mL) from the saphenous or tail vein into tubes containing an anticoagulant (e.g., K2-EDTA).

    • A typical sampling schedule would be: pre-dose (0 h), and 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the resulting plasma into labeled cryovials and store at -80°C until analysis.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Acclimation Animal Acclimation (3-5 days) Fasting Overnight Fasting (12 hours) Acclimation->Fasting PreDoseSample Pre-Dose (0h) Blood Sample Fasting->PreDoseSample Gavage Oral Gavage Administration PreDoseSample->Gavage DosePrep Formulation Prep DosePrep->Gavage SerialSample Serial Blood Sampling (0.25h to 24h) Gavage->SerialSample Centrifuge Centrifugation SerialSample->Centrifuge PlasmaStore Plasma Storage (-80°C) Centrifuge->PlasmaStore Bioanalysis LC-MS/MS Bioanalysis PlasmaStore->Bioanalysis

Caption: Workflow of a typical oral pharmacokinetic study in rats.

Protocol 2: Bioanalysis of Entecavir in Plasma by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological matrices. Its high sensitivity and selectivity allow for accurate measurement even at the low concentrations typical of potent drugs like entecavir.[5] The use of a stable-isotope labeled internal standard is a self-validating measure to account for variations in sample processing and instrument response.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

    • Aliquot 50 µL of each plasma sample into a 96-well plate.

    • Add 10 µL of an internal standard (IS) working solution (e.g., Entecavir-d4) to each well.

  • Sample Extraction (Protein Precipitation):

    • Add 150 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma) to each well to precipitate plasma proteins. This is a simple, high-throughput method.[5]

    • Mix thoroughly and centrifuge the plate at high speed (e.g., 4,000 x g for 15 minutes) to pellet the precipitated protein.

  • Final Sample Preparation:

    • Carefully transfer the supernatant to a clean 96-well plate.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a mobile phase-compatible solution (e.g., 100 µL of 85:15 water:methanol).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Inject a small volume (e.g., 1-5 µL) onto a C18 reverse-phase column (e.g., Inertsil® ODS-3, 150 mm × 2.1 mm).[7] Use an isocratic or gradient mobile phase (e.g., 10 mM ammonium hydrogen carbonate and methanol) to separate entecavir from endogenous plasma components.[9]

    • Mass Spectrometry (MS/MS):

      • Utilize a triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source.

      • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for entecavir (e.g., m/z 278.1 → 152.1) and its internal standard.[9] The first mass (Q1) selects the parent ion, and the second mass (Q3) detects a specific fragment ion after collision-induced dissociation, ensuring high selectivity.

  • Data Processing:

    • Quantify entecavir concentrations in unknown samples by constructing a calibration curve (peak area ratio of analyte/IS vs. concentration) from the calibration standards. The method must be validated for linearity, accuracy, and precision.[7]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (IS) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifuge PPT->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evap Evaporate Transfer->Evap Recon Reconstitute Evap->Recon LC LC Separation (C18 Column) Recon->LC MSMS MS/MS Detection (MRM Mode) LC->MSMS Data Data Processing (Quantification) MSMS->Data

Caption: General workflow for the bioanalysis of entecavir in plasma.

References
  • Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma.
  • Yin, L., et al. (2013). A Validated Method for Quantifying Entecavir in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs.
  • Yin, L., et al. (2013). A Validated Method for Quantifying Entecavir in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs.
  • Yin, L., et al. (2014).
  • Challa, B. R., et al. (2011).
  • UBC Animal Care Services. (n.d.). TECH 09b - Oral Gavage in Adult Rats.
  • Virginia Tech. (2017). SOP: Oral Gavage in the Rat.
  • Pharmacology of Entecavir (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 12). YouTube.
  • Colbert, A. E. (2011).
  • Strides Pharma Canada Inc. (2020). PRODUCT MONOGRAPH PrENTECAVIR TABLETS.
  • University of Washington. (n.d.). Entecavir Baraclude.
  • FDA. (n.d.). center for drug evaluation and.
  • University of California, San Francisco. (n.d.). Oral Gavage In Mice and Rats.
  • University of Liverpool. (n.d.). Entecavir PK Fact Sheet.
  • Yan, J. H., et al. (2006). Entecavir pharmacokinetics, safety, and tolerability after multiple ascending doses in healthy subjects. PubMed.
  • Zhang, L., et al. (2018).
  • Cochrane. (2018).
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Entecavir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Taylor & Francis. (n.d.). Entecavir – Knowledge and References.

Sources

Comparative

Assessing the Mitochondrial Toxicity of (1S,3S,4R)-Entecavir: A Comparative Guide for Researchers

For drug development professionals and researchers in the fields of virology and pharmacology, a thorough understanding of the potential for off-target toxicity is paramount. Within the class of Nucleoside Reverse Transc...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the fields of virology and pharmacology, a thorough understanding of the potential for off-target toxicity is paramount. Within the class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs), mitochondrial toxicity has long been a significant concern, leading to a range of adverse effects that can limit therapeutic efficacy.[1][2][3] This guide provides an in-depth, objective comparison of the mitochondrial toxicity profile of (1S,3S,4R)-Entecavir (ETV) relative to other NRTIs, supported by experimental data and detailed methodologies. Our analysis is grounded in the established mechanisms of NRTI-induced mitochondrial dysfunction and aims to equip researchers with the knowledge to design and interpret robust toxicity assessments.

The "Pol-γ Hypothesis": The Central Mechanism of NRTI Mitochondrial Toxicity

The primary mechanism by which NRTIs exert mitochondrial toxicity is through the inhibition of human mitochondrial DNA polymerase gamma (Pol γ).[4][5] Pol γ is the sole enzyme responsible for the replication of mitochondrial DNA (mtDNA), a small, circular genome encoding essential components of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) system.[4][6]

NRTIs, being nucleoside analogs, can be mistakenly recognized and incorporated by Pol γ into newly synthesized mtDNA strands. This incorporation leads to chain termination, halting mtDNA replication and ultimately causing mtDNA depletion.[7][8] The depletion of mtDNA impairs the synthesis of crucial mitochondrial proteins, disrupting the function of the ETC, which in turn leads to decreased ATP production and an increase in the generation of reactive oxygen species (ROS).[7] This cascade of events manifests clinically in a variety of toxicities, including lactic acidosis, myopathy, neuropathy, and hepatic steatosis.[5][9]

However, it is important to note that while the Pol-γ hypothesis is a cornerstone of our understanding, some studies suggest that a lack of correlation between mitochondrial toxicity and mtDNA depletion in certain clinical scenarios may indicate the involvement of other mechanisms.[4]

(1S,3S,4R)-Entecavir: A Favorable Mitochondrial Toxicity Profile

Extensive in vitro studies have consistently demonstrated that Entecavir possesses a significantly lower potential for mitochondrial toxicity compared to many other NRTIs.[10][11][12] This favorable profile is attributed to the poor recognition and incorporation of its active triphosphate form (ETV-TP) by mitochondrial DNA Pol γ.[10][12]

A key study assessing the potential for mitochondrial toxicity of ETV in long-term cultures of HepG2 hepatoma cells found that even at concentrations up to 100 times the maximal clinical exposure, ETV did not adversely affect cell proliferation, lactate secretion, mtDNA levels, or the levels of mitochondrial proteins COX II and COX IV.[10][11] Furthermore, enzymatic assays confirmed that ETV-TP was not a substrate for and did not inhibit mitochondrial DNA Pol γ at the highest tested concentrations.[10][12]

In contrast, other NRTIs have demonstrated a clear hierarchy of mitochondrial toxicity. Zalcitabine (ddC), didanosine (ddI), and stavudine (d4T) are consistently ranked as having the highest potential for mitochondrial toxicity, followed by zidovudine (ZDV).[6][13] Lamivudine (3TC) and abacavir (ABC) exhibit a lower toxicity profile, while tenofovir (TDF) is also considered to have a relatively low potential for inducing mitochondrial dysfunction.[6][13]

Comparative Data Summary

The following table summarizes the comparative mitochondrial toxicity of Entecavir and other selected NRTIs based on in vitro studies.

Nucleoside Reverse Transcriptase Inhibitor (NRTI)Inhibition of mtDNA Synthesis (Potency)Effect on Lactate ProductionInhibition of DNA Polymerase γReference(s)
(1S,3S,4R)-Entecavir (ETV) No significant inhibitionNo significant increaseNo significant inhibition[10][11][12]
Zalcitabine (ddC) HighSignificant increasePotent inhibitor[6][13]
Didanosine (ddI) HighSignificant increasePotent inhibitor[6][13]
Stavudine (d4T) Moderate to HighSignificant increaseModerate inhibitor[6][13]
Zidovudine (ZDV) ModerateSignificant increaseModerate inhibitor[6][13]
Lamivudine (3TC) LowNo significant increaseWeak inhibitor[6][13]
Tenofovir (TDF) LowMinimal increaseWeak inhibitor[6][13]

Experimental Protocols for Assessing Mitochondrial Toxicity

To ensure the scientific integrity and reproducibility of mitochondrial toxicity assessments, the following detailed protocols are provided for key in vitro assays.

Measurement of Mitochondrial DNA (mtDNA) Content by Quantitative PCR (qPCR)

This assay is a highly sensitive method for directly quantifying the effects of NRTIs on mtDNA replication.[12][14]

Principle: The relative amount of mtDNA to nuclear DNA (nDNA) is determined by qPCR using specific primers for a mitochondrial gene (e.g., COX II) and a nuclear gene (e.g., β-globin). A decrease in the mtDNA/nDNA ratio indicates mtDNA depletion.

Workflow Diagram:

mtDNA_qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_dna_extraction DNA Extraction cluster_qpcr Quantitative PCR cluster_analysis Data Analysis start Seed HepG2 cells treat Treat with NRTIs for 15 days start->treat extract Total DNA Extraction treat->extract qpcr_setup Set up qPCR with mtDNA & nDNA primers extract->qpcr_setup qpcr_run Run qPCR qpcr_setup->qpcr_run calculate Calculate ΔCt and relative mtDNA/nDNA ratio qpcr_run->calculate

Caption: Workflow for mtDNA content analysis by qPCR.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed human hepatoblastoma (HepG2) cells in 6-well plates at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the test NRTI (e.g., Entecavir) and a positive control known to induce mitochondrial toxicity (e.g., Zalcitabine). Include a vehicle-treated control group.

    • Culture the cells for an extended period (e.g., 15 days), refreshing the medium and drug every 2-3 days.

  • Total DNA Extraction:

    • Harvest the cells by trypsinization.

    • Extract total genomic DNA using a commercially available DNA extraction kit, following the manufacturer's instructions.

    • Quantify the DNA concentration and assess its purity using a spectrophotometer.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green-based master mix.

    • For each DNA sample, set up separate reactions for the mitochondrial target (e.g., COX II) and the nuclear target (e.g., β-globin).

    • Use validated primers for each target.

    • Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets for each sample.

    • Calculate the ΔCt for each sample: ΔCt = Ct(nuclear) - Ct(mitochondrial).

    • Calculate the relative mtDNA/nDNA ratio for each treated sample compared to the vehicle control using the 2-ΔΔCt method.

Lactate Production Assay

This assay provides a functional measure of mitochondrial dysfunction.[6][13]

Principle: Impaired oxidative phosphorylation due to mitochondrial toxicity leads to a metabolic shift towards anaerobic glycolysis, resulting in increased production and secretion of lactate into the cell culture medium.

Workflow Diagram:

Lactate_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_collection Sample Collection cluster_assay Lactate Assay cluster_analysis Data Analysis start Seed HepG2 cells treat Treat with NRTIs start->treat collect_medium Collect culture medium treat->collect_medium count_cells Count cells for normalization treat->count_cells assay Perform colorimetric lactate assay collect_medium->assay normalize Normalize lactate concentration to cell number assay->normalize

Caption: Workflow for the lactate production assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as described for the mtDNA content assay.

  • Sample Collection:

    • At the end of the treatment period, collect the cell culture medium from each well.

    • Harvest the cells and determine the cell number for each well using a cell counter to normalize the lactate production.

  • Lactate Assay:

    • Use a commercially available colorimetric lactate assay kit.

    • Prepare a standard curve using the provided lactate standard.

    • Add the collected culture medium and standards to a 96-well plate.

    • Add the reaction mix from the kit and incubate as per the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the lactate concentration in each sample using the standard curve.

    • Normalize the lactate concentration to the cell number for each well.

    • Compare the normalized lactate levels in the treated groups to the vehicle control.

Conclusion

References

  • Antiretroviral Therapy-Induced Mitochondrial Toxicity : Potential Mechanisms Beyond Polymerase-γ Inhibition. National Institutes of Health. [Link]

  • Entecavir for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition. PubMed. [Link]

  • Nucleoside Reverse Transcriptase Inhibitor (NRTI)-Induced Neuropathy and Mitochondrial Toxicity: Limitations of the Poly-γ Hypothesis and the Potential Roles of Autophagy and Drug Transport. MDPI. [Link]

  • Mitochondrial toxicity due to antiretroviral therapy (NRTIs). Deranged Physiology. [Link]

  • A brief overview of mechanisms of mitochondrial toxicity from NRTIs . PubMed. [Link]

  • A brief overview of mechanisms of mitochondrial toxicity from NRTIs . ResearchGate. [Link]

  • Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy. [Link]

  • Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. National Institutes of Health. [Link]

  • Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir : Comparison with Other Nucleoside Reverse Transcriptase Inhibitors. National Institutes of Health. [Link]

  • Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of Entecavir Monotherapy in Chinese Patients with Chronic Hepatitis B. National Institutes of Health. [Link]

  • Cell culture models for the investigation of NRTI -induced mitochondrial toxicity . Relevance for the prediction of clinical toxicity . PubMed. [Link]

  • Adverse effects of oral antiviral therapy in chronic hepatitis B. Baishideng Publishing Group. [Link]

  • Safety and efficacy of entecavir for the treatment of chronic hepatitis B. National Institutes of Health. [Link]

  • Entecavir . LiverTox - NCBI Bookshelf. [Link]

  • Quantification of mitochondrial toxicity in HIV-infected individuals by quantitative PCR compared to flow cytometry. National Institutes of Health. [Link]

  • Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma In. ASM Journals. [Link]

  • Methods for monitoring mitochondrial toxicity of nucleoside-analogue reverse-transcriptase inhibitors in HIV patients during antiretroviral therapy. ResearchGate. [Link]

  • Mitochondrial toxicity of NRTI antiviral drugs: an integrated cellular perspective. PubMed. [Link]

  • Diagnosis and monitoring of mitochondrial toxicity induced by nucleoside-analogue reversetranscriptase inhibitors in hivinfected patients undergoing antiretroviral therapy. ResearchGate. [Link]

  • Assessment of mitochondrial toxicity in human cells treated with tenofovir : comparison with other nucleoside reverse transcriptase inhibitors. PubMed. [Link]

  • Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity. PubMed Central. [Link]

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Validation

A Comparative Guide to the High Genetic Barrier of (1S,3S,4R)-Entecavir in Hepatitis B Virus Treatment

For Researchers, Scientists, and Drug Development Professionals Executive Summary The long-term efficacy of nucleos(t)ide analog (NA) therapy for chronic Hepatitis B Virus (HBV) is critically undermined by the emergence...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The long-term efficacy of nucleos(t)ide analog (NA) therapy for chronic Hepatitis B Virus (HBV) is critically undermined by the emergence of drug-resistant viral mutants. The "genetic barrier to resistance" refers to the number and type of mutations the virus must accumulate to overcome the drug's suppressive effect. NAs with a high genetic barrier are cornerstones of modern HBV management, offering durable viral suppression and minimizing treatment failure. This guide provides an in-depth comparison of Entecavir (ETV), a potent deoxyguanosine analog, with other key NAs. Experimental data confirms that Entecavir possesses a uniquely high genetic barrier in treatment-naïve patients, requiring a multi-step mutational pathway for clinically significant resistance. This contrasts sharply with agents like Lamivudine, which has a low barrier, and is distinct from the pathways observed for Adefovir and Tenofovir. Understanding these differences is paramount for optimizing antiviral strategies and developing next-generation therapeutics.

The Landscape of HBV Therapy and the Challenge of Resistance

Chronic Hepatitis B (CHB) affects hundreds of millions globally and can lead to severe liver disease, including cirrhosis and hepatocellular carcinoma.[1][2] The primary therapeutic goal is the profound and sustained suppression of HBV replication. The HBV polymerase, which functions as a reverse transcriptase (RT), is the principal target for NAs.[3][4] However, a critical challenge arises from the HBV RT's lack of a proofreading mechanism, leading to a high mutation rate and the generation of a diverse pool of viral quasispecies.[5] This inherent variability provides the raw material for natural selection under the pressure of antiviral therapy, inevitably leading to the emergence of drug-resistant mutations.[4][5]

Mechanism of Action: Entecavir's Tripartite Inhibition

Entecavir, a carbocyclic analogue of 2'-deoxyguanosine, undergoes intracellular phosphorylation to its active triphosphate form, Entecavir-triphosphate (ETV-TP).[6][7] ETV-TP competitively inhibits the natural substrate, dGTP, and uniquely disrupts HBV replication at three distinct stages:

  • Priming: Inhibition of the HBV DNA polymerase's priming activity.

  • Reverse Transcription: Blocking the synthesis of the negative-strand HBV DNA from the pregenomic RNA template.

  • Positive-Strand Synthesis: Inhibiting the synthesis of the positive-strand HBV DNA.[5][8]

This multi-faceted mechanism of action contributes to its potent antiviral activity.[8][9]

HBV_Replication_Cycle cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm rcDNA Relaxed Circular DNA (rcDNA) cccDNA Covalently Closed Circular DNA (cccDNA) rcDNA->cccDNA Repair pgRNA Pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription pgRNA_out pgRNA CoreAssembly Core Particle Assembly pgRNA_out->CoreAssembly Encapsidation NegStrand (-) Strand DNA Synthesis CoreAssembly->NegStrand Priming PosStrand (+) Strand DNA Synthesis NegStrand->PosStrand PosStrand->rcDNA Intracellular Amplification VirionRelease Virion Maturation & Release PosStrand->VirionRelease ETV_Inhibition Entecavir (ETV) Inhibition ETV_Inhibition->CoreAssembly 1. Priming ETV_Inhibition->NegStrand ETV_Inhibition->PosStrand 3. (+) Strand Synthesis Genetic_Barrier cluster_low Low Genetic Barrier (e.g., Lamivudine) cluster_high High Genetic Barrier (e.g., Entecavir) WT_L Wild-Type HBV Res_L Resistant (e.g., M204V) WT_L->Res_L Single Mutation WT_H Wild-Type HBV Int_H Intermediate (e.g., M204V) WT_H->Int_H Mutation 1 (Primary) Res_H High-Level Resistance (e.g., M204V + S202G) Int_H->Res_H Mutation 2 (Secondary)

Caption: Low vs. high genetic barrier to viral drug resistance.

Comparative Analysis: Entecavir vs. Other Nucleos(t)ide Analogs

The resistance profile of Entecavir is best understood in comparison to other NAs.

Lamivudine (3TC): The Archetype of a Low Genetic Barrier

Lamivudine monotherapy is plagued by the rapid selection of resistance mutations. [3][10]The primary mutations occur within the highly conserved Tyrosine-Methionine-Aspartate-Aspartate (YMDD) motif of the RT domain. [10][11]* Primary Mutations: rtM204V/I. A single amino acid substitution from Methionine to Valine or Isoleucine is sufficient to confer high-level resistance. [12][13][14]* Compensatory Mutations: The rtM204V/I mutations can reduce viral replication capacity. To counteract this, compensatory mutations like rtL180M and rtV173L often co-emerge to restore viral fitness. [6][12]* Clinical Impact: The cumulative incidence of Lamivudine resistance can reach over 50% after three years of treatment. [10]

Adefovir Dipivoxil (ADV): An Intermediate Barrier

Adefovir generally has a higher genetic barrier than Lamivudine, but resistance emerges more frequently than with Entecavir or Tenofovir. [15][16]* Primary Mutations: Two main signature mutations are rtN236T and rtA181V/T. [16][17][18]* Cross-Resistance: The rtA181V/T mutation can confer cross-resistance to Lamivudine and reduce susceptibility to Tenofovir. [17][19][20]The combination of rtA181V + rtN236T can lead to high-level resistance to multiple NAs, including Entecavir. [17]* Clinical Impact: The cumulative incidence of Adefovir resistance can reach 28-29% after five years of therapy. [15][16]

Tenofovir (TDF/TAF): A High Genetic Barrier Competitor

Tenofovir (both Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide) is considered a first-line therapy due to its high potency and high genetic barrier to resistance. [1][12][21][22]* Resistance Pathway: True Tenofovir resistance is rare and appears to require the accumulation of multiple mutations. [1][21][23]Single mutations like rtS78T and rtA194T have been reported in vitro, but in most clinical cases, multiple mutations are required. [21]Combinations involving rtA181T/V or novel patterns have been identified in patients with virologic breakthrough. [2][22]* Clinical Impact: In treatment-naïve patients, the risk of Tenofovir resistance is extremely low, with pooled estimates of 0.0% even after 5 or more years of treatment. [24][25]

(1S,3S,4R)-Entecavir: A Uniquely High Barrier in Naïve Patients

Entecavir's high genetic barrier in treatment-naïve individuals is a key clinical advantage. [8][15][26][27]Resistance requires a specific, multi-step process.

  • The "Two-Hit" Mechanism: The development of Entecavir resistance is not a single event. It requires a primary mutation, typically a Lamivudine-resistance mutation, followed by the selection of secondary Entecavir-specific mutations. [5]* Step 1: Pre-existing or Acquired Lamivudine Resistance: The foundational mutations are rtM204V/I, often accompanied by the compensatory rtL180M mutation. [6][7][28]These mutations alone only confer a modest (e.g., ~8-fold) reduction in susceptibility to Entecavir, which is often not clinically significant on its own. [7][29]* Step 2: Additional Secondary Mutations: On the background of Lamivudine resistance, additional substitutions are required to confer high-level Entecavir resistance. These include mutations at positions rtT184, rtS202, or rtM250. [5][6][9]For example, the combination of rtL180M + rtM204V with rtS202G can lead to significant resistance. [30][31]* Clinical Impact: In nucleoside-naïve patients, the cumulative probability of genotypic Entecavir resistance is exceptionally low, remaining around 1.2% after 5 to 6 years of continuous therapy. [15][27]However, in patients already refractory to Lamivudine, this barrier is significantly lowered because the first mutational step has already occurred. In this population, the resistance rate can increase to over 50% after 5 years of Entecavir treatment. [5][27]

Data Summary: Resistance Profiles of Key HBV Nucleos(t)ide Analogs
DrugGenetic BarrierPrimary Resistance MutationsRequired Secondary Mutations for ETV5-Year Resistance Rate (Naïve Patients)
Lamivudine LowrtM204V/I (often with rtL180M)N/A>65% [13]
Adefovir IntermediatertA181V/T, rtN236TN/A~29% [15][16]
Tenofovir HighComplex/Multiple mutations requiredN/A~0% [24][25]
Entecavir High rtM204V/I + rtL180M (Prerequisite)rtT184, rtS202, or rtM250~1.2% [15][27]

Experimental Validation of Entecavir's Resistance Barrier

The high genetic barrier of Entecavir has been rigorously confirmed through in vitro phenotypic analyses. These experiments are crucial for quantifying the level of resistance conferred by specific mutations and understanding their impact on viral replication.

Workflow for Phenotypic Resistance Analysis

The causality behind this workflow is to move from a genotype (a specific mutation identified in a patient's virus) to a phenotype (how that mutation affects the virus's behavior in the presence of a drug). Site-directed mutagenesis allows the precise recreation of viral variants, transfection introduces them into a controlled cellular environment, and the drug susceptibility assay provides a quantitative measure of resistance.

Phenotyping_Workflow Plasmid HBV Replicon Plasmid (Wild-Type) Mutagenesis Site-Directed Mutagenesis Plasmid->Mutagenesis MutantPlasmid Mutant HBV Plasmid (e.g., M204V+S202G) Mutagenesis->MutantPlasmid Transfection Transfection into HepG2 Cells MutantPlasmid->Transfection CellCulture Cell Culture with Varying Drug [ETV] Transfection->CellCulture Analysis Analysis of HBV DNA (Southern Blot / qPCR) CellCulture->Analysis EC50 Determine EC50 & Fold-Change in Resistance Analysis->EC50

Caption: Experimental workflow for HBV phenotypic drug resistance analysis.

Protocol: In Vitro Phenotypic Analysis of Resistant Mutants

This protocol provides a self-validating system by directly comparing the drug susceptibility of mutant viruses to the wild-type virus under identical conditions. The inclusion of a no-drug control is essential for assessing the baseline replication capacity of each mutant.

Objective: To quantify the reduction in susceptibility (i.e., the level of resistance) of HBV variants containing specific RT mutations to Entecavir.

Methodology:

  • Plasmid Construction:

    • Utilize a replication-competent plasmid containing a greater-than-unit-length (e.g., 1.3-fold) HBV genome. This ensures the expression of all viral proteins and RNAs necessary for replication.

    • Introduce desired mutations (e.g., rtM204V alone, rtL180M+rtM204V, rtL180M+rtM204V+rtS202G) into the polymerase gene using a commercial site-directed mutagenesis kit.

    • Causality: This step isolates the effect of specific mutations. By creating a panel of mutants, one can dissect the contribution of each amino acid change to the overall resistance profile.

    • Verify all plasmid sequences by Sanger sequencing to confirm the presence of the intended mutations and the absence of off-target changes. [4][32]

  • Cell Culture and Transfection:

    • Culture human hepatoma cells (e.g., HepG2) in appropriate media. These cells support HBV replication upon transfection.

    • Transfect the HepG2 cells with equivalent amounts of wild-type or mutant HBV replicon plasmids using a suitable lipid-based transfection reagent.

    • Control: A mock transfection (reagent only) must be included to control for background signals.

  • Drug Susceptibility Assay:

    • At 24 hours post-transfection, replace the culture medium with fresh medium containing serial dilutions of Entecavir (e.g., 0 nM to 1000 nM).

    • Include a "no drug" (0 nM) control for each plasmid to assess the baseline replication level of each viral variant.

    • Culture the cells for an additional 4-5 days to allow for viral replication and drug action.

  • Analysis of HBV Replicative Intermediates:

    • Harvest the cells and isolate intracellular HBV core particles.

    • Extract the HBV DNA from the core particles.

    • Quantify the amount of HBV replicative intermediates using either:

      • Southern Blot: A classic, highly specific method to visualize the different forms of HBV DNA (relaxed circular, double-stranded linear, single-stranded).

      • Quantitative PCR (qPCR): A more high-throughput method to quantify total HBV DNA.

    • Causality: The amount of HBV DNA produced in the presence of the drug is a direct measure of the drug's inhibitory effect. Resistant viruses will show less reduction in DNA levels at higher drug concentrations.

  • Data Analysis:

    • For each plasmid (wild-type and mutants), plot the percentage of HBV DNA replication relative to the no-drug control against the log of the Entecavir concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the half-maximal effective concentration (EC50) for each variant. The EC50 is the drug concentration that inhibits viral replication by 50%.

    • Calculate the Fold-Change (FC) in resistance as: FC = (EC50 of Mutant Virus) / (EC50 of Wild-Type Virus). A higher fold-change indicates a higher level of resistance.

Conclusion and Clinical Implications

The experimental and clinical data robustly confirm that (1S,3S,4R)-Entecavir has a high genetic barrier to resistance in treatment-naïve patients with chronic Hepatitis B. [15][29]Its unique requirement for a pre-existing Lamivudine-resistance mutation followed by the selection of additional secondary mutations makes the de novo development of resistance a rare event during long-term monotherapy. [5][8][28]This profile, along with that of Tenofovir, underpins its recommendation as a first-line agent in major international treatment guidelines. [1][15]For drug development professionals, the multi-step resistance pathway of Entecavir serves as a valuable paradigm for designing future antivirals with enhanced durability and a higher barrier to resistance.

References

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of (1S,3S,4R)-Entecavir for Laboratory Professionals

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a compound and consider its entire lifecycle within the laboratory, culminating in its safe and compliant disposal. (1S,3S,4...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a compound and consider its entire lifecycle within the laboratory, culminating in its safe and compliant disposal. (1S,3S,4R)-Entecavir, a potent guanosine nucleoside analogue used in antiviral research, requires meticulous handling not only during experimentation but also at the point of disposal.[1] Its inherent toxicological profile necessitates a disposal protocol that is both scientifically sound and compliant with environmental regulations.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage and dispose of Entecavir waste. It is structured to provide not just procedural steps, but the causal logic behind them, ensuring a deep understanding that fosters a culture of safety and environmental stewardship.

Hazard Profile: The "Why" Behind Cautious Disposal

Understanding the hazards of Entecavir is fundamental to appreciating the stringency of its disposal requirements. Safety Data Sheets (SDS) classify Entecavir as a hazardous substance with significant health risks.

  • Carcinogenicity: It is suspected of causing cancer (Carcinogenicity Category 2).[2][3]

  • Reproductive Toxicity: Entecavir is classified as a substance that may damage fertility or the unborn child (Reproductive toxicity 1B).[2]

  • Organ Toxicity: It can cause damage to organs through prolonged or repeated exposure (STOT RE 1).[2][3]

  • Acute Toxicity: The compound is harmful if swallowed (Acute toxicity - oral 4).[2]

These classifications underscore that improper disposal is not merely a compliance issue but a significant health and environmental risk. Release into the environment could have unforeseen consequences for ecosystems, and accidental exposure of personnel to improperly segregated waste could lead to severe health effects.

Regulatory Framework for Pharmaceutical Waste

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] Pharmaceutical wastes are generally categorized as follows:

  • P-listed and U-listed Wastes: These are discarded commercial chemical products. P-listed wastes are acutely hazardous, subject to the most stringent regulations, while U-listed wastes are toxic.[5][6][7]

  • D-listed Wastes: These are wastes that exhibit hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[8][9]

While Entecavir is not explicitly named on the P or U lists, its demonstrated toxicity profile (carcinogenicity, reproductive toxicity) requires that it be managed as a hazardous waste.[2][3] Therefore, all Entecavir waste must be treated as hazardous. Laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department to ensure compliance with specific state and local regulations, which may be stricter than federal guidelines.

Entecavir Disposal Decision Workflow

The following diagram outlines the critical decision-making process for segregating and managing different streams of Entecavir waste within a laboratory setting.

Entecavir_Disposal_Workflow start Entecavir Waste Generated waste_type Identify Waste Type start->waste_type bulk Bulk or Concentrated (Pure API, unused solutions) waste_type->bulk Solid/Concentrated contaminated_solids Contaminated Solids (PPE, weigh boats, vials) waste_type->contaminated_solids Non-Sharp Solids contaminated_sharps Contaminated Sharps (Needles, scalpels, serological pipettes) waste_type->contaminated_sharps Sharps dilute_aqueous Trace Contaminated Dilute Aqueous Waste (<1% Entecavir) waste_type->dilute_aqueous Aqueous collect_hw Collect in Designated Hazardous Waste Container (Clearly Labeled 'Entecavir Waste') bulk->collect_hw contaminated_solids->collect_hw sharps_container Collect in Puncture-Proof Hazardous Sharps Container contaminated_sharps->sharps_container deactivate Consider On-Site Deactivation (Consult EHS) dilute_aqueous->deactivate ehs_pickup Arrange for EHS Pickup for Incineration collect_hw->ehs_pickup sharps_container->ehs_pickup deactivate->collect_hw Deactivation Not Feasible deactivate->ehs_pickup Deactivation Complete & Permitted by EHS

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1S,3S,4R)-Entecavir

This guide provides essential safety and operational protocols for research, scientific, and drug development professionals handling the potent antiviral compound (1S,3S,4R)-Entecavir. Our objective is to move beyond mer...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for research, scientific, and drug development professionals handling the potent antiviral compound (1S,3S,4R)-Entecavir. Our objective is to move beyond mere compliance and instill a deep, causal understanding of the safety measures required. By explaining the why behind each recommendation, we aim to build a self-validating system of safety that protects researchers and ensures the integrity of their work.

Hazard Identification: Understanding the Intrinsic Risk of Entecavir

(1S,3S,4R)-Entecavir is a potent nucleoside analogue active against the hepatitis B virus (HBV) reverse transcriptase. Its potency as a therapeutic agent is directly linked to its potential as an occupational hazard. Safety Data Sheets (SDS) classify Entecavir with several health hazards that form the basis for our PPE recommendations.

According to its GHS (Globally Harmonized System) classification, Entecavir is:

  • Suspected of causing cancer (Carcinogenicity Category 2) .[1][2]

  • May damage fertility or the unborn child (Reproductive Toxicity Category 1B/2) .[1][2]

  • Causes damage to organs through prolonged or repeated exposure (Specific Target Organ Toxicity, Repeated Exposure Category 1) .[1][2]

  • Harmful if swallowed or inhaled (Acute Toxicity Category 4) .[1][2]

These classifications place Entecavir firmly in the category of a "hazardous drug" (HD) as defined by the National Institute for Occupational Safety and Health (NIOSH) and regulated under standards from the Occupational Safety and Health Administration (OSHA).[3][4][5] The primary routes of occupational exposure are inhalation of the powdered Active Pharmaceutical Ingredient (API) and dermal (skin) contact.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is critical to understand its place in the overall safety strategy. The "Hierarchy of Controls" is a fundamental principle in industrial hygiene that prioritizes control methods.

cluster_0 Hierarchy of Controls elimination Elimination (Physically remove the hazard) substitution Substitution (Replace the hazard) elimination->substitution Most Effective engineering Engineering Controls (Isolate people from the hazard) substitution->engineering admin Administrative Controls (Change the way people work) engineering->admin ppe Personal Protective Equipment (PPE) (Protect the worker with personal equipment) admin->ppe Least Effective

Caption: The Hierarchy of Controls prioritizes safety interventions.

For handling potent compounds like Entecavir, Engineering Controls are paramount. All handling of Entecavir powder must be performed within a certified containment device, such as a Class II Biological Safety Cabinet (BSC) or a powder containment hood (fume hood).[6] Administrative controls, such as developing a written Chemical Hygiene Plan and providing thorough training, are also required by OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8] PPE is the essential final barrier between the researcher and the hazard.

Core PPE Requirements for Handling Entecavir API

The following table summarizes the minimum PPE required for various laboratory operations involving Entecavir. The most stringent precautions are necessary when handling the powdered form due to the high risk of aerosolization and inhalation.

Laboratory ActivityGlovesGownRespiratory ProtectionEye/Face Protection
Receiving/Unpacking Single Pair (ASTM D6978)Lab CoatNot required (unless package is damaged)Safety Glasses
Weighing/Aliquoting (Powder) Double Pair (ASTM D6978)Disposable, solid-front gownNIOSH-approved Respirator (N95 minimum; PAPR recommended) Chemical Goggles & Face Shield
Preparing Solutions Double Pair (ASTM D6978)Disposable, solid-front gownN95 Respirator (if outside containment)Chemical Goggles
Handling Solutions in Closed Systems Single Pair (ASTM D6978)Lab CoatNot requiredSafety Glasses
Spill Cleanup (Powder) Double Pair (ASTM D6978)Disposable, solid-front gownNIOSH-approved Respirator (N95 minimum; PAPR recommended) Chemical Goggles & Face Shield
Waste Disposal Double Pair (ASTM D6978)Disposable, solid-front gownNot required (if waste is sealed)Safety Glasses

Causality Behind the Choices:

  • Gloves: Double-gloving with chemotherapy-rated gloves (tested against ASTM D6978 standard) is critical.[9] The outer glove provides the primary barrier and can be removed immediately if contaminated, while the inner glove protects the skin during the doffing process. Standard nitrile examination gloves are insufficient as they lack validated data on permeation by compounds like Entecavir.

  • Gown: A disposable, solid-front gown that closes in the back is required to protect the torso and arms from contamination.[10] It should be made of a low-lint material to prevent particle generation. A standard lab coat is inadequate as it typically opens in the front and is not disposable.

  • Respiratory Protection: The primary risk from Entecavir powder is inhalation.[2] An N95 respirator is the minimum requirement, but a Powered Air-Purifying Respirator (PAPR) offers superior protection and is strongly recommended for any procedure involving significant amounts of powder or longer durations.

  • Eye and Face Protection: Chemical safety goggles are mandatory to prevent powder from contacting the eyes.[11] A full face shield should be worn over the goggles during powder handling to protect the entire face from splashes or aerosols.[12]

Procedural Guidance: Donning and Doffing PPE

Correctly putting on (donning) and taking off (doffing) PPE is as important as its selection. The goal of the doffing sequence is to remove the most contaminated items first, preventing self-contamination.

PPE Donning Sequence

This sequence should be performed in a designated clean area before entering the containment zone.

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Inner Gloves: Don the first pair of gloves.

  • Gown: Don the disposable gown, ensuring it is fully secured in the back.

  • Respirator: Don the N95 respirator or PAPR hood. Perform a user seal check for N95s.

  • Eye Protection: Don chemical goggles, followed by the face shield.

  • Outer Gloves: Don the second, outer pair of gloves, ensuring the cuffs are pulled over the cuffs of the gown.

start Start: Clean Area hand_hygiene 1. Perform Hand Hygiene start->hand_hygiene inner_gloves 2. Don Inner Gloves hand_hygiene->inner_gloves gown 3. Don Gown inner_gloves->gown respirator 4. Don Respirator (N95/PAPR) gown->respirator eye_face 5. Don Goggles & Face Shield respirator->eye_face outer_gloves 6. Don Outer Gloves (over gown cuffs) eye_face->outer_gloves end Enter Containment Area outer_gloves->end

Caption: PPE Donning Sequence for handling Entecavir powder.

PPE Doffing Sequence

This sequence is designed to confine contaminants. All disposable PPE should be placed directly into a designated hazardous waste container.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove and peel it off over the first glove.

  • Gown: Unfasten the gown. Peel it away from the neck and shoulders, touching only the inside. Turn the gown inside out as it is removed, rolling it into a bundle.

  • Exit Containment Area: Exit the immediate work area.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove the face shield and goggles by handling the strap, avoiding touching the front surface.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

start Start: In Work Area outer_gloves 1. Remove Outer Gloves start->outer_gloves gown 2. Remove Gown (turn inside out) outer_gloves->gown exit_area 3. Exit Containment Area gown->exit_area hand_hygiene1 4. Perform Hand Hygiene exit_area->hand_hygiene1 eye_face 5. Remove Face Shield & Goggles hand_hygiene1->eye_face respirator 6. Remove Respirator eye_face->respirator inner_gloves 7. Remove Inner Gloves respirator->inner_gloves hand_hygiene2 8. Perform Final Hand Hygiene inner_gloves->hand_hygiene2 end End: Clean Area hand_hygiene2->end

Caption: PPE Doffing Sequence after handling Entecavir.

Decontamination and Disposal Plan

Effective decontamination and disposal are crucial to prevent secondary exposure.

  • Decontamination: All work surfaces and equipment within the containment area must be decontaminated after each use. A two-step process of deactivation (e.g., with a validated agent like sodium hypochlorite) followed by cleaning (with a germicidal detergent) is recommended.

  • Disposal: All disposable items, including gloves, gowns, bench diapers, and contaminated labware, must be disposed of as trace hazardous or cytotoxic waste.[12] This waste must be placed in clearly labeled, sealed containers and disposed of according to institutional and local environmental regulations. Never place these items in regular or biohazard trash.

By adhering to these scientifically grounded protocols, researchers can handle (1S,3S,4R)-Entecavir with confidence, ensuring both personal safety and the integrity of their invaluable work in drug development.

References

  • Hazardous Drugs - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza . Centers for Disease Control and Prevention (CDC). [Link]

  • Hazardous Drugs - Standards . Occupational Safety and Health Administration (OSHA). [Link]

  • Setting Occupational Exposure Limits for Genotoxic Substances in the Pharmaceutical Industry . ResearchGate. [Link]

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  • Personal Protective Equipment (PPE) . Wacker Chemie AG. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • Entecavir - HealthHub . HealthHub. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach . IPS. [Link]

  • Baraclude (entecavir) oral solution label . U.S. Food and Drug Administration (FDA). [Link]

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings . Centers for Disease Control and Prevention (CDC). [Link]

  • Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff . National Institutes of Health (NIH). [Link]

  • OSHA Laboratory Standard . Compliancy Group. [Link]

  • NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law . National Institutes of Health (NIH). [Link]

  • Safety Data Sheet - Entecavir Tablets . USA MedPremium. [Link]

  • OSHA Standards for Biological Laboratories . ASPR. [Link]

  • Personal Protective Equipment for Infection Control . U.S. Food and Drug Administration (FDA). [Link]

  • Entecavir: Package Insert / Prescribing Information . Drugs.com. [Link]

  • New NIOSH Expanded HD Safe Handling and PPE Guidance . Rpharmy. [Link]

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